2-(Pentafluorophenyl)ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96899. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c9-4-3(1-2-14)5(10)7(12)8(13)6(4)11/h14H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDFNSASHPESJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70215644 | |
| Record name | 2,3,4,5,6-Pentafluorophenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70215644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
653-31-6 | |
| Record name | 2,3,4,5,6-Pentafluorobenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=653-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,6-Pentafluorophenethyl alcohol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 653-31-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96899 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,4,5,6-Pentafluorophenethyl alcohol | |
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| Record name | 2,3,4,5,6-pentafluorophenethyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,4,5,6-PENTAFLUOROPHENETHYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U2QK7J92A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(Pentafluorophenyl)ethanol
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 2-(pentafluorophenyl)ethanol, a key fluorinated building block in modern chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the primary synthetic routes, including mechanistic insights, step-by-step experimental protocols, and thorough characterization of the final product. The guide emphasizes the practical aspects of the synthesis, drawing from established chemical principles and field-proven methodologies to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound
The incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The pentafluorophenyl group, in particular, is a highly valued moiety in medicinal chemistry and materials science due to its unique electronic and steric properties. This compound serves as a versatile precursor for the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients (APIs) and advanced polymers. Its bifunctional nature, possessing both a reactive hydroxyl group and the robust pentafluorophenyl ring, allows for diverse chemical transformations, making it a valuable tool in the synthetic chemist's arsenal. This guide will delve into the core methodologies for the efficient synthesis of this important compound.
Primary Synthetic Pathways
Two principal and well-established routes for the synthesis of this compound are the reduction of pentafluorophenylacetic acid or its derivatives and the Grignard reaction of a pentafluorophenyl magnesium halide with ethylene oxide. The choice between these pathways often depends on the availability of starting materials, desired scale, and laboratory equipment.
Pathway A: Reduction of Pentafluorophenylacetic Acid and its Derivatives
This is a direct and commonly employed method that involves the reduction of a carboxylic acid or a more reactive derivative, such as an ester or acid chloride, to the corresponding primary alcohol.
Causality Behind Experimental Choices:
The strong electron-withdrawing nature of the pentafluorophenyl ring makes the carbonyl carbon of pentafluorophenylacetic acid and its derivatives highly electrophilic. However, the reduction of a carboxylic acid requires a potent reducing agent capable of overcoming the resonance stabilization of the carboxylate anion formed in the initial step. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high hydridic character.[1][2][3][4] For the reduction of the more reactive pentafluorophenyl esters, the milder and more selective sodium borohydride (NaBH₄) can also be employed, offering a safer alternative with a simpler work-up procedure.
Logical Relationship of the Reduction Pathway
Caption: Reduction pathways to this compound.
Experimental Protocol: Reduction of Ethyl Pentafluorophenylacetate with LiAlH₄
This protocol is based on established procedures for the reduction of esters with lithium aluminum hydride.
Materials:
-
Ethyl pentafluorophenylacetate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF.
-
The suspension is cooled to 0 °C using an ice bath.
-
A solution of ethyl pentafluorophenylacetate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).
-
The resulting granular precipitate is removed by filtration, and the filter cake is washed with diethyl ether.
-
The combined organic filtrates are washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Pathway B: Grignard Reaction with Ethylene Oxide
This pathway involves the formation of a pentafluorophenyl Grignard reagent, which then acts as a nucleophile to open the strained ethylene oxide ring, resulting in a two-carbon chain extension.
Causality Behind Experimental Choices:
Grignard reagents are powerful carbon nucleophiles and strong bases, necessitating strictly anhydrous reaction conditions to prevent quenching by protic solvents.[5][6] The reaction is typically carried out in an ethereal solvent like diethyl ether or THF, which helps to stabilize the Grignard reagent. The three-membered ring of ethylene oxide is highly strained and susceptible to nucleophilic attack, leading to a regioselective ring-opening to form a primary alcohol after acidic workup.[6][7]
Experimental Workflow for Grignard Synthesis
Caption: Grignard pathway to this compound.
Experimental Protocol: Synthesis via Pentafluorophenylmagnesium Bromide
This protocol is a representative procedure for the synthesis of primary alcohols from Grignard reagents and ethylene oxide.
Materials:
-
Bromopentafluorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Ethylene oxide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with magnesium turnings (1.1 equivalents).
-
A solution of bromopentafluorobenzene (1.0 equivalent) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent. Gentle heating may be required to start the reaction.
-
Once the reaction has initiated, the remaining solution of bromopentafluorobenzene is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
A solution of ethylene oxide (1.2 equivalents) in anhydrous diethyl ether, pre-cooled to 0 °C, is added slowly to the Grignard solution. The temperature should be carefully monitored and maintained below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C.
-
The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude this compound is purified by vacuum distillation or column chromatography.
Characterization of this compound
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following spectroscopic techniques are typically employed.
Data Presentation: Spectroscopic Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₅F₅O | [8][9] |
| Molecular Weight | 212.12 g/mol | [8][10] |
| Boiling Point | 85-87 °C / 14 Torr | [11] |
| Density | 1.525 g/mL | [11] |
| CAS Number | 653-31-6 | [9][10] |
Spectroscopic Analysis:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a triplet for the methylene group adjacent to the hydroxyl group (δ ~3.9 ppm), a triplet for the benzylic methylene group (δ ~3.0 ppm), and a broad singlet for the hydroxyl proton, the chemical shift of which can vary depending on concentration and solvent.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the two aliphatic carbons and the carbons of the pentafluorophenyl ring, with characteristic C-F coupling patterns.
-
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum will show three distinct signals for the ortho, meta, and para fluorine atoms of the pentafluorophenyl ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of an alcohol, and strong C-F stretching bands in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of water and fragmentation of the ethyl chain.
Conclusion
The synthesis of this compound can be reliably achieved through either the reduction of pentafluorophenylacetic acid derivatives or the Grignard reaction with ethylene oxide. The choice of method will be dictated by practical considerations in the laboratory. This guide has provided a detailed overview of these synthetic strategies, emphasizing the underlying chemical principles and providing robust experimental protocols. The versatile nature of this compound as a fluorinated building block ensures its continued importance in the fields of drug discovery and materials science.
References
-
Anton, D. R., & Plourde, G. W. (2003). Pentafluorophenyl Alkyl and Vinyl Ethers. Journal of Fluorine Chemistry, 12(1-2), 117-124. [Link]
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Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69555, 2,3,4,5,6-Pentafluorophenethyl alcohol. PubChem. [Link]
-
Agett, A. H. (1941). The Reaction of Ethylene Oxide with Various Grignard Reagents. (Doctoral dissertation, Michigan State College). [Link]
-
Chemistry LibreTexts. (2022). 3.1.6: Alcohols from Carbonyl Compounds- Grignard Reagents. [Link]
-
Chemistry LibreTexts. (2015). 19.11: Reduction of Carboxylic Acids by Lithium Aluminum Hydride. [Link]
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Chemistry LibreTexts. (2019). 19.11: Reduction of Carboxylic Acids by Lithium Aluminum Hydride. [Link]
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Vedantu. (n.d.). Ethylene oxide when treated with Grignard reagent yields. [Link]
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Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
University of Wisconsin-Madison. (n.d.). The Grignard Reaction. [Link]
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Agett, A. H. (1941). The Reaction of Ethylene Oxide with Various Grignard Reagents. (Master's thesis, Michigan State College of Agriculture and Applied Science). [Link]
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2-(Pentafluorophenyl)ethanol chemical properties and structure
An In-depth Technical Guide to 2-(Pentafluorophenyl)ethanol: Properties, Synthesis, and Applications
Introduction
This compound (CAS No. 653-31-6) is a fluorinated aromatic alcohol that serves as a critical building block and intermediate in various fields of chemical research, particularly in medicinal chemistry and materials science.[1][2] Its structure, which combines a highly electronegative pentafluorophenyl ring with a reactive ethanol moiety, imparts a unique set of chemical and physical properties. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, tailored for researchers and drug development professionals.
The presence of the pentafluorophenyl group (C₆F₅) is central to the molecule's utility. This group is a potent electron-withdrawing moiety, a characteristic that significantly influences the molecule's reactivity, acidity, and intermolecular interactions.[3][4] Understanding these foundational principles is key to leveraging this compound's potential in designing novel molecules with enhanced metabolic stability, lipophilicity, and binding affinity—properties highly sought after in modern drug discovery.[5][6]
Molecular Structure and Physicochemical Properties
The core structure of this compound consists of a pentafluorinated benzene ring linked to an ethyl alcohol chain at the C1 position. The IUPAC name for this compound is 2-(2,3,4,5,6-pentafluorophenyl)ethanol.[1] The five fluorine atoms on the aromatic ring create a strong inductive (-I) effect, which polarizes the C-F bonds and draws electron density away from the aromatic system and the attached ethyl group.[3][5] This electron deficiency is a defining feature of its chemical behavior.
Key Physicochemical Data
The essential physical and chemical properties of this compound are summarized below. This data is critical for planning reactions, purification procedures, and for understanding the compound's behavior in various solvent systems.
| Property | Value | Source(s) |
| CAS Number | 653-31-6 | [2][7][8] |
| Molecular Formula | C₈H₅F₅O | [2][7][8] |
| Molecular Weight | 212.12 g/mol | [1][2][7] |
| Boiling Point | 85-87 °C at 14 Torr; 89-90 °C at 6mm Hg | [8] |
| Density | 1.525 g/cm³ | [8] |
| Flash Point | 68.2 °C | |
| pKa | 14.36 ± 0.10 (Predicted) | [8] |
| Synonyms | 2,3,4,5,6-Pentafluorophenethyl alcohol, 2-(Perfluorophenyl)ethanol | [1][7] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. The key expected features in ¹H NMR, IR, and Mass Spectrometry are outlined below.
-
¹H NMR Spectroscopy : The proton NMR spectrum is relatively simple. The protons of the ethyl chain will appear as two distinct multiplets. The protons on the carbon adjacent to the aromatic ring (-CH₂-C₆F₅) are expected to resonate around 2.9-3.1 ppm, while the protons on the carbon bearing the hydroxyl group (-CH₂-OH) will appear further downfield, typically in the 3.8-4.0 ppm range, due to the deshielding effect of the oxygen atom.[9] The hydroxyl proton (-OH) will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.[10][11]
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A prominent, broad absorption band is expected in the 3200-3500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of the alcohol.[9][12] A strong C-O stretching vibration should appear between 1050-1260 cm⁻¹.[12] Additionally, characteristic absorption peaks for the pentafluorinated aromatic ring are expected, typically in the 1500-1600 cm⁻¹ and 900-1000 cm⁻¹ regions.
-
Mass Spectrometry : In mass spectrometry, two primary fragmentation patterns are characteristic of alcohols: alpha-cleavage and dehydration (loss of water).[13] The molecular ion peak ([M]⁺) at m/z = 212 may be weak or absent in electron ionization (EI) due to the instability of the molecular ion.[13][14] A peak corresponding to the loss of water ([M-18]⁺) at m/z = 194 is expected. The most significant fragmentation is often the alpha-cleavage, breaking the C-C bond adjacent to the oxygen, which would lead to a resonance-stabilized fragment.
Synthesis and Reactivity
While several synthetic routes to this compound exist, a common and reliable method involves the reduction of a corresponding carbonyl compound, such as pentafluorophenylacetic acid or its ester derivatives.
Example Synthetic Protocol: Reduction of Methyl Pentafluorophenylacetate
This protocol describes the reduction of a commercially available ester to the target alcohol using a standard reducing agent like Lithium Aluminum Hydride (LiAlH₄).
Causality and Experimental Choices:
-
Reducing Agent : LiAlH₄ is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols. Its use ensures a high conversion rate. Sodium borohydride (NaBH₄) is generally not strong enough for this transformation.
-
Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF) is used as the solvent because they are inert to LiAlH₄ and can dissolve the reactants. The anhydrous condition is critical as LiAlH₄ reacts violently with water.
-
Workup : The reaction is quenched by the slow, careful addition of water and a sodium hydroxide solution. This procedure, known as the Fieser workup, is designed to neutralize the excess hydride and hydrolyze the aluminum alkoxide intermediate to form granular aluminum salts that are easily filtered off.
Step-by-Step Methodology:
-
Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 eq.) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cooling : The flask is cooled to 0 °C in an ice-water bath.
-
Addition of Ester : A solution of methyl pentafluorophenylacetate (1.0 eq.) in anhydrous diethyl ether is added dropwise to the stirred suspension via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction : After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching : The reaction is carefully quenched by cooling the flask back to 0 °C and adding, sequentially and dropwise:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH solution
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams).
-
-
Filtration and Extraction : The resulting white precipitate (aluminum salts) is removed by vacuum filtration and washed with diethyl ether. The combined organic filtrates are then washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.
-
Purification : The solvent is removed under reduced pressure (rotary evaporation) to yield the crude product, which can be further purified by vacuum distillation or column chromatography on silica gel.
Reactivity Profile
The reactivity of this compound is dictated by its two main components: the hydroxyl group and the electron-deficient aromatic ring.
-
Reactions at the Hydroxyl Group : The -OH group undergoes typical alcohol reactions. It can be oxidized to form 2-(pentafluorophenyl)acetaldehyde or further to pentafluorophenylacetic acid using appropriate oxidizing agents. It readily undergoes esterification with carboxylic acids or acylation with acid chlorides.
-
Influence of the C₆F₅ Ring : The strong electron-withdrawing nature of the pentafluorophenyl group increases the acidity of the hydroxyl proton compared to non-fluorinated phenylethanol.[3] This makes it a better substrate for reactions involving deprotonation. The ring itself is highly deactivated towards electrophilic aromatic substitution but is activated for nucleophilic aromatic substitution, where a fluoride ion (typically at the para position) can be displaced by a strong nucleophile. Furthermore, the electron-deficient nature of the ring allows it to participate in non-covalent anion-π interactions, a feature of growing interest in supramolecular chemistry and drug design.[15]
Applications in Drug Development and Research
Fluorinated compounds are of immense interest in medicinal chemistry because the strategic incorporation of fluorine atoms can dramatically improve a drug candidate's profile.
-
Metabolic Stability : The C-F bond is exceptionally strong and stable. Replacing a C-H bond with a C-F bond at a site susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life and bioavailability. The pentafluorophenyl group is exceptionally resistant to metabolic degradation.
-
Lipophilicity and Permeability : Fluorine is highly lipophilic. Introducing the C₆F₅CH₂CH₂- moiety can increase a molecule's overall lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[5] However, the effect must be carefully balanced, as excessive lipophilicity can lead to poor solubility and other issues.[16]
-
Binding Affinity : The electron-withdrawing nature of the pentafluorophenyl ring can alter the electronic properties of a drug molecule, potentially leading to stronger binding interactions with its biological target through dipole-dipole or anion-π interactions.[15]
-
¹⁹F NMR Probe : The five fluorine atoms provide a strong and distinct signal in ¹⁹F NMR spectroscopy. This allows this compound and its derivatives to be used as reporter molecules in fragment-based drug discovery (FBDD) screening or to study drug-protein binding events without interference from background signals.[17]
Safety and Handling
According to safety data sheets, this compound is classified as an irritant.[18][19] It is known to cause skin and serious eye irritation.[19][20]
-
Handling : Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19][20] Avoid breathing vapors or dust.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. Do not release into the environment.
Conclusion
This compound is a versatile and valuable chemical entity whose utility stems directly from the profound electronic influence of its pentafluorophenyl group. Its unique combination of a reactive hydroxyl handle and a metabolically robust, electron-deficient aromatic core makes it an important tool for chemists. For professionals in drug development, this compound offers a strategic way to introduce fluorine into lead compounds to modulate their pharmacokinetic and pharmacodynamic properties. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe application in the laboratory.
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-
Sheppard, W. A. (1970). Pentafluorophenyl Group. Electronic Effect as a Substituent. Journal of the American Chemical Society, 92(18), 5419–5423. [Link]
-
Antonucci, F. R., & Wall, L. A. (1970). Pentafluorophenyl Alkyl and Vinyl Ethers. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 74A(3), 325–330. [Link]
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PubChem. 2,3,4,5,6-Pentafluorophenethyl alcohol. [Link]
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Journal of Materials Chemistry C. The effect of electron-withdrawing substituents in asymmetric anthracene derivative semiconductors. [Link]
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Journal of the American Chemical Society. Microenvironment Engineering of Conjugated Microporous Polymer Membranes Enabling Ultrahigh Solvent Permeability and Molecular Sieving. [Link]
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J-Stage. Liquid Chromatography/tandem Mass Spectrometry using a pentafluorophenyl column for an alcohol biomarker, the underivitized serotonin metabolites. [Link]
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Chemical Science. The pentafluorophenyl group as π-acceptor for anions: a case study. [Link]
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The Royal Society of Chemistry. Supporting information for Asymmetric Transfer Hydrogenation of Aromatic Ketones. [Link]
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Macromolecules. Multifaceted Synthetic Route to Functional Polyacrylates by Transesterification of Poly(pentafluorophenyl acrylates). [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000108). [Link]
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UCLA Chemistry. IR Spectroscopy Tutorial: Alcohols. [Link]
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NIST WebBook. Ethanol, 2-fluoro-. [Link]
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Doc Brown's Chemistry. ethanol low high resolution H-1 proton nmr spectrum of ethanol. [Link]
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ScienceDirect. Infrared and EPR Spectroscopic Studies of 2-C2H2F and 1-C2H2F Radicals Isolated in Solid Argon. [Link]
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Wolfram Demonstrations Project. Nuclear Magnetic Resonance Spectrum of Ethanol. [Link]
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Spectroscopic data of 2-(Pentafluorophenyl)ethanol (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Data of 2-(Pentafluorophenyl)ethanol
Introduction
This compound is a fluorinated aromatic alcohol with the chemical formula C₈H₅F₅O.[1][2] Its structure, featuring a highly electronegative pentafluorophenyl ring attached to an ethanol moiety, imparts unique chemical and physical properties relevant in materials science, medicinal chemistry, and as an intermediate in organic synthesis. A thorough structural elucidation and confirmation of identity are paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about its structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure high homogeneity.
-
¹H NMR Data Acquisition: Acquire the proton NMR spectrum using a standard one-pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Data Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments in the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| -OH | ~1.5 - 2.5 | broad singlet | - |
| -CH₂- (benzylic) | ~3.0 - 3.2 | triplet | ~7.0 |
| -CH₂- (alpha to OH) | ~3.9 - 4.1 | triplet | ~7.0 |
Interpretation of the ¹H NMR Spectrum:
-
-OH Proton: The hydroxyl proton is expected to appear as a broad singlet in the region of 1.5-2.5 ppm. Its chemical shift can be highly variable depending on the sample concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.[3][4]
-
Benzylic Protons (-CH₂-): The two protons on the carbon adjacent to the pentafluorophenyl ring are predicted to resonate as a triplet around 3.0-3.2 ppm. The electron-withdrawing nature of the aromatic ring will deshield these protons, shifting them downfield. The signal is split into a triplet by the two neighboring protons of the other methylene group (n+1 rule, 2+1=3).
-
Methylene Protons (-CH₂-OH): The two protons on the carbon bearing the hydroxyl group are expected to appear as a triplet at approximately 3.9-4.1 ppm. The adjacent electronegative oxygen atom causes significant deshielding, resulting in a downfield chemical shift. This signal is also split into a triplet by the two protons on the benzylic carbon.
Caption: Molecular structure of this compound with proton environments highlighted.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum will provide information on the carbon skeleton. Due to the presence of five fluorine atoms, C-F coupling is expected for the carbons of the pentafluorophenyl ring, which can lead to complex splitting patterns and potentially lower signal intensities for these carbons.[5]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₂- (benzylic) | ~25 - 35 |
| -CH₂- (alpha to OH) | ~60 - 70 |
| C (ipso to CH₂CH₂OH) | ~110 - 120 |
| C-F (aromatic) | ~135 - 150 (multiple signals with C-F coupling) |
Interpretation of the ¹³C NMR Spectrum:
-
Aliphatic Carbons: The benzylic -CH₂- carbon is expected to appear in the upfield region of the spectrum, around 25-35 ppm. The carbon attached to the hydroxyl group (-CH₂-OH) will be significantly deshielded and is predicted to have a chemical shift in the range of 60-70 ppm.[6][7]
-
Aromatic Carbons: The carbon atoms of the pentafluorophenyl ring are expected to resonate in the downfield region (135-150 ppm). These signals will likely appear as complex multiplets due to one-bond and multi-bond coupling with the fluorine atoms. The ipso-carbon (the one attached to the ethyl group) will have a different chemical shift, expected to be around 110-120 ppm, and will also exhibit coupling to the ortho-fluorine atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrument Setup: Purge the FTIR spectrometer with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. Record a background spectrum of the clean salt plates.
-
Data Acquisition: Place the sample in the spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Expected IR Absorptions and Interpretation
Table 3: Expected Characteristic IR Absorptions for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Absorption (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200-3600 | ~3350 | Strong, Broad |
| C-H Stretch (Aliphatic) | 2850-3000 | ~2940, ~2880 | Medium |
| C=C Stretch (Aromatic) | 1450-1650 | ~1650, ~1520 | Medium to Strong |
| C-O Stretch (Primary Alcohol) | 1000-1075 | ~1050 | Strong |
| C-F Stretch | 1100-1400 | Multiple bands | Strong |
Interpretation of the IR Spectrum:
-
O-H Stretch: A strong and broad absorption band centered around 3350 cm⁻¹ is a clear indicator of the hydroxyl (-OH) group, with the broadening due to intermolecular hydrogen bonding.
-
C-H Stretch: Medium intensity peaks in the 2850-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of the aliphatic methylene groups.
-
C=C Aromatic Stretch: The presence of the pentafluorophenyl ring will give rise to characteristic C=C stretching absorptions in the 1450-1650 cm⁻¹ region.
-
C-O Stretch: A strong absorption band around 1050 cm⁻¹ is indicative of the C-O stretching vibration of the primary alcohol.
-
C-F Stretch: Strong absorption bands in the 1100-1400 cm⁻¹ region are characteristic of C-F stretching vibrations, confirming the presence of the fluorinated aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).
-
Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the abundance of each ion using an electron multiplier or a similar detector.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Predicted Mass Spectrum and Fragmentation
The molecular weight of this compound (C₈H₅F₅O) is 212.12 g/mol .[1]
Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
| 212 | [C₈H₅F₅O]⁺ | Molecular Ion (M⁺) |
| 194 | [C₈H₃F₅]⁺ | Loss of H₂O (Dehydration) |
| 181 | [C₇H₂F₅]⁺ | Loss of -CH₂OH (Alpha-cleavage) |
| 31 | [CH₂OH]⁺ | Alpha-cleavage |
Interpretation of the Mass Spectrum:
-
Molecular Ion (m/z 212): The molecular ion peak, [M]⁺, is expected at m/z 212, confirming the molecular weight of the compound. This peak may be of low intensity due to the facile fragmentation of alcohols.
-
Alpha-Cleavage: A characteristic fragmentation pathway for alcohols is alpha-cleavage, the breaking of the bond adjacent to the carbon bearing the hydroxyl group. This can result in two primary fragments:
-
Loss of the -CH₂OH radical (mass 31) from the molecular ion, leading to a fragment at m/z 181 ([C₇H₂F₅]⁺).
-
Loss of the pentafluorophenylmethyl radical (mass 181), resulting in a fragment at m/z 31 ([CH₂OH]⁺). This is often a prominent peak in the mass spectra of primary alcohols.
-
-
Dehydration (Loss of H₂O): Another common fragmentation pathway for alcohols is the loss of a water molecule (mass 18), which would lead to a fragment ion at m/z 194 ([C₈H₃F₅]⁺).
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Conclusion
The spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and complementary set of data for its structural confirmation. The predicted ¹H and ¹³C NMR spectra reveal the carbon-hydrogen framework, with characteristic shifts influenced by the electronegative fluorine and oxygen atoms. The IR spectrum confirms the presence of key functional groups, namely the hydroxyl, aliphatic, and pentafluorophenyl moieties. Finally, the mass spectrum establishes the molecular weight and provides insight into the molecule's fragmentation patterns, which are consistent with its structure as a primary alcohol. This comprehensive spectroscopic profile serves as a crucial reference for researchers working with this compound, ensuring its identity and purity in various scientific applications.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69555, 2,3,4,5,6-Pentafluorophenethyl alcohol. Retrieved from [Link].
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Doc Brown's Chemistry. (n.d.). Interpreting the H-1 NMR spectrum of ethanol. Retrieved from [Link].
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UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link].
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Doc Brown's Chemistry. (n.d.). Mass spectrum of ethanol. Retrieved from [Link].
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OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link].
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A Comprehensive Technical Guide to the Physical Properties of 2-(Pentafluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the core physical properties of 2-(Pentafluorophenyl)ethanol, a crucial building block in medicinal chemistry and materials science. We will delve into its boiling point and density, offering not just the data but also the experimental context and rationale essential for laboratory applications.
Introduction to this compound
This compound (CAS No. 653-31-6) is a fluorinated organic compound with the molecular formula C₈H₅F₅O.[1][2] Its structure, featuring a highly electronegative pentafluorophenyl ring attached to an ethanol moiety, imparts unique chemical characteristics that are highly sought after in the synthesis of novel pharmaceuticals and advanced materials. Understanding its physical properties is a fundamental prerequisite for its effective handling, reaction optimization, and process scale-up.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for designing experimental setups and ensuring safe laboratory practices.
| Property | Value | Source(s) |
| CAS Number | 653-31-6 | [2][3][4] |
| Molecular Formula | C₈H₅F₅O | [1][4] |
| Molecular Weight | 212.12 g/mol | [4][5] |
| Boiling Point | 85-87 °C at 14 Torr89-90 °C at 6 mm Hg | [1][6] |
| Density | 1.525 g/cm³ | [1] |
| Flash Point | 68.2 °C | [6] |
Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7][8] For compounds like this compound, which may have a relatively high boiling point at atmospheric pressure, determination under reduced pressure is common to prevent decomposition.
Causality in Experimental Choice: The Thiele Tube Method
For determining the boiling point of small quantities of a liquid, the Thiele tube method is a highly efficient and resource-conscious choice.[9] This technique is favored in research settings where sample availability may be limited. The design of the Thiele tube ensures uniform heating of the heat-transfer fluid (typically mineral oil) through convection, providing a stable and evenly distributed temperature environment for the sample.
Step-by-Step Protocol for Boiling Point Determination
-
Preparation: A small sample of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is then placed open-end down into the fusion tube.[7][10]
-
Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube containing mineral oil.[9]
-
Heating: The side arm of the Thiele tube is gently heated.[9] As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.
-
Observation: Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube as the liquid's vapor pressure overcomes the external pressure.[7]
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[9] This indicates the point where the external pressure is equal to the vapor pressure of the substance.
Caption: Workflow for Boiling Point Determination.
Experimental Determination of Density
Density is an intrinsic physical property defined as the mass of a substance per unit volume.[11][12] For liquids, it is crucial to control the temperature during measurement as density is temperature-dependent.
Causality in Experimental Choice: Gravimetric Method
A straightforward and accurate method for determining the density of a liquid involves gravimetric measurement using a calibrated graduated cylinder and an analytical balance.[11][13] This method is accessible in most laboratory settings and provides reliable data when performed with care.
Step-by-Step Protocol for Density Determination
-
Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.[13]
-
Volume Measurement: A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[13]
-
Mass of Cylinder and Liquid: The combined mass of the graduated cylinder and the liquid is measured.[11][13]
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its measured volume.[11][12]
-
Temperature Control: The temperature of the liquid should be recorded as density varies with temperature. For high accuracy, the measurement should be performed in a temperature-controlled environment.
Caption: Workflow for Density Determination.
References
-
BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]
-
Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]
-
Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
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GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]
-
Scribd. Determination of Boiling Point. [Link]
-
Scribd. Experiment No. 1 - Determination of Densities. [Link]
-
Chemistry LibreTexts. 2: The Density of Liquids and Solids (Experiment). [Link]
-
YouTube. Determining the density of solids and liquids. The Lab Activity. [Link]
-
Royal Society of Chemistry. Measuring density | Class experiment. [Link]
-
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An In-depth Technical Guide to CAS Number 653-31-6 and the Associated Compound N-Cyclohexyl-N'-phenyl-p-phenylenediamine
A Note on Chemical Identification: Initial analysis of the topic reveals a discrepancy between the provided CAS (Chemical Abstracts Service) number and the chemical name. CAS number 653-31-6 is assigned to the compound 2-(Pentafluorophenyl)ethanol . The chemical name N-Cyclohexyl-N'-phenyl-p-phenylenediamine corresponds to CAS number 101-87-1 . To ensure comprehensive and accurate coverage for researchers, scientists, and drug development professionals, this guide will address both compounds in distinct sections. This approach underscores the critical importance of precise CAS number utilization in chemical research and safety management.
Part 1: this compound (CAS: 653-31-6)
Chemical Identity and Structure
This compound is a fluorinated aromatic alcohol. The presence of five fluorine atoms on the phenyl ring significantly influences its chemical properties, including its acidity, reactivity, and lipophilicity, making it a compound of interest in synthetic chemistry and materials science.
-
IUPAC Name: 2-(2,3,4,5,6-pentafluorophenyl)ethanol[1]
-
Molecular Formula: C₈H₅F₅O[1]
-
Molecular Weight: 212.12 g/mol [1]
-
Chemical Structure:
-
SMILES: C1(=C(C(=C(C(=C1F)F)F)F)F)CCO
-
InChI Key: UBDFNSASHPESJX-UHFFFAOYSA-N
-
Physicochemical Properties
The physicochemical data for this compound is summarized in the table below. This information is crucial for designing experimental setups, purification procedures, and for predicting its behavior in various solvents and temperature conditions.
| Property | Value | Source |
| Boiling Point | 85-87 °C at 14 Torr | |
| 89-90 °C at 6mm | [2] | |
| Density | 1.525 g/cm³ | [2] |
| pKa | 14.36 ± 0.10 (Predicted) | [2] |
| Flash Point | 68.2 °C | |
| Storage Temperature | Ambient or 2-8°C | [2] |
Hazards and Safety Information
Understanding the hazard profile of this compound is fundamental for its safe handling in a laboratory setting. The primary hazards are associated with its irritant properties and potential environmental impact.
GHS Pictograms:
Hazard Statements:
-
Based on the pictograms, the compound is classified as an irritant and poses a hazard to the aquatic environment.
Precautionary Measures and Protocols:
-
Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.
Experimental Protocols
Protocol: Safe Handling and Storage of this compound
-
Engineering Controls: Work within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a standard laboratory coat.
-
-
Dispensing:
-
Ensure all containers are clearly labeled.
-
Use a calibrated pipette or syringe for transferring the liquid to minimize spills.
-
-
Storage:
-
Store in the original, tightly sealed container.
-
Keep in a designated area for irritants and environmentally hazardous chemicals.
-
-
Spill Response:
-
In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area of the spill.
-
Visualization of Hazard Classification
Caption: GHS Hazard classification for this compound.
Part 2: N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CAS: 101-87-1)
Chemical Identity and Applications
N-Cyclohexyl-N'-phenyl-p-phenylenediamine is an antioxidant and antiozonant commonly used in the rubber industry to protect materials from degradation.[3][4][5][6] It is also recognized as a potential dermatological sensitizer and allergen.[3][4][5][7]
-
Molecular Formula: C₁₈H₂₂N₂[3]
-
Chemical Structure:
-
SMILES: C1CCC(CC1)NC2=CC=C(C=C2)NC3=CC=CC=C3
-
InChI Key: LFHXGOKYMAXJSP-UHFFFAOYSA-N
-
Physicochemical Properties
The properties of this compound are critical for its application in rubber manufacturing and for understanding its environmental fate.
| Property | Value | Source |
| Appearance | Dark Brown to Very Dark Brown Solid / Purple powder | [3][5] |
| Melting Point | 118-119 °C | [3] |
| Boiling Point | 399.58°C (rough estimate) | [3] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [3] |
| pKa | 6.40 ± 0.20 (Predicted) | [3] |
| Storage Temperature | -20°C Freezer, Under inert atmosphere | [3] |
Hazards and Toxicological Information
This compound presents several health and environmental hazards that require stringent safety protocols.
GHS Hazard Statements:
-
H411: Toxic to aquatic life with long lasting effects.[7][9][10]
-
H302: Harmful if swallowed.[8]
-
H312: Harmful in contact with skin.[8]
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H332: Harmful if inhaled.[8]
-
H335: May cause respiratory irritation.[8]
Toxicological Profile:
-
Primary Health Effect: It is a known dermatological sensitizer and allergen.[3][7] The physiologic effect is mediated by increased histamine release and cell-mediated immunity.[3][4][5][7] Sensitivity can be identified through a clinical patch test.[3][4][5][7]
-
Acute Toxicity: Moderately toxic by ingestion.[5] Harmful if swallowed, in contact with skin, or inhaled.[8]
-
Irritation: Causes skin, eye, and respiratory irritation.[8]
Experimental and Safety Protocols
Protocol: Patch Testing for Allergic Contact Dermatitis
This compound is used in allergenic epicutaneous patch tests to diagnose allergic contact dermatitis (ACD) in individuals aged 6 and older.[7]
-
Patch Preparation: A standardized, low concentration of N-Cyclohexyl-N'-phenyl-p-phenylenediamine in a suitable vehicle (e.g., petrolatum) is applied to a patch.
-
Application: The patch is applied to a clear area of skin, typically on the upper back.
-
Incubation: The patch remains in place for 48 hours, during which the patient should avoid getting the area wet.
-
Reading: The patch is removed, and an initial reading is taken. A second reading is typically performed at 72 or 96 hours.
-
Interpretation: A positive reaction is indicated by erythema, edema, papules, or vesicles at the application site, confirming sensitization.
Protocol: Safe Handling in an Industrial/Research Setting
-
Engineering Controls: Use a closed system or a fume hood with high-efficiency particulate air (HEPA) filters when handling the powder.
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: Wear a NIOSH-approved respirator.
-
Hand Protection: Use impervious gloves (e.g., butyl rubber).
-
Eye Protection: Wear chemical splash goggles.
-
Skin and Body Protection: Wear a chemically resistant suit or coveralls.
-
-
Hygiene: Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[10]
-
Spill Response:
-
Avoid dust formation.
-
Collect spilled material using a HEPA-filtered vacuum or by carefully sweeping.
-
Place waste in a sealed, labeled container for disposal.
-
-
Disposal: Dispose of as hazardous waste in compliance with all applicable regulations. Avoid release to the environment.[10]
Visualization of Industrial Workflow and Safety
Caption: Safe handling workflow for N-Cyclohexyl-N'-phenyl-p-phenylenediamine.
References
-
chemical label N-cyclohexyl-N'-phenyl-p-phenylenediamine. [Link]
-
N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine | C18H22N2 | CID 92093 - PubChem. [Link]
-
N-cyclohexyl-N'-phenyl-p-phenylenediamine | East Harbour Group. [Link]
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2,3,4,5,6-Pentafluorobenzeneethanol - CAS Common Chemistry. [Link]
-
2-(Perfluorophenyl)ethano - ChemBK. [Link]
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Thermal Stability and Decomposition of 2-(Pentafluorophenyl)ethanol: A Mechanistic and Methodological Guide
An In-Depth Technical Guide for Drug Development Professionals
Abstract: 2-(Pentafluorophenyl)ethanol is a critical building block in modern pharmaceutical synthesis and materials science, valued for the unique properties conferred by its highly fluorinated aromatic ring. Understanding its thermal stability and decomposition profile is paramount for ensuring process safety, predicting shelf-life, and controlling impurity profiles in drug development. This guide provides a comprehensive analysis of the predicted thermal behavior of this compound, drawing upon mechanistic principles derived from analogous fluorinated compounds. It establishes a robust framework for experimental validation through detailed, field-proven protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).
Introduction and Significance
This compound (C₈H₅F₅O) is a fluorinated aromatic alcohol featuring a pentafluorophenyl group attached to an ethanol backbone.[1] The strong electron-withdrawing nature of the fluorine atoms on the aromatic ring significantly alters the molecule's chemical properties compared to its non-fluorinated analog, phenylethanol. This modification is leveraged in drug development to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[2] However, the introduction of a C₆F₅ moiety also introduces unique considerations regarding thermal lability. As manufacturing processes often involve heating for distillations, reactions, or drying, a thorough understanding of the molecule's decomposition onset and pathways is not merely academic but a critical component of risk management and process optimization.
While specific decomposition data for this compound is not extensively published, a robust mechanistic hypothesis can be constructed by examining structurally related compounds.[3][4] This guide will elucidate these predicted pathways and provide the analytical blueprints to validate them.
Physicochemical Properties and Known Safety Data
A baseline understanding of the material's properties is essential before undertaking thermal analysis. The table below summarizes key data compiled from supplier and safety documentation.
| Property | Value | Source |
| CAS Number | 653-31-6 | [1][5] |
| Molecular Formula | C₈H₅F₅O | [5][6] |
| Molecular Weight | 212.12 g/mol | [5][6] |
| Boiling Point | 85-87 °C at 14 Torr (18.7 mbar) | [7] |
| Density | 1.525 g/cm³ | [6] |
| Flash Point | 68.2 °C | |
| Decomposition Temp. | No data available | [4] |
The lack of publicly available decomposition data underscores the necessity for the experimental approach detailed in this guide.[4] Safety Data Sheets (SDS) typically list generic hazardous decomposition products such as carbon oxides and hydrogen fluoride, which are common to the combustion of most fluorinated organic compounds, but they do not provide information on specific thermal degradation pathways under controlled, inert conditions.
Predicted Thermal Decomposition Pathways
The thermal decomposition of this compound is likely governed by the presence of hydrogen atoms on the carbon beta to the aromatic ring (β-hydrogens). This structural feature opens a kinetically favorable pathway for elimination reactions. We predict two primary decomposition routes, with Pathway A being the dominant, lower-energy mechanism.
Pathway A: Concerted β-Hydride Elimination
Drawing parallels from the pyrolysis of similar ethers, such as 2-pentafluorophenoxyethanol, the most probable decomposition mechanism is a concerted, intramolecular elimination reaction.[3][8] In this pathway, a β-hydrogen is transferred to the pentafluorophenyl ring, leading to the cleavage of the C-C bond and the formation of two stable, neutral molecules.
Proposed Mechanism: A six-membered cyclic transition state is formed, involving the transfer of a hydride from the β-carbon to the ipso-carbon of the pentafluorophenyl ring, concertedly with the cleavage of the benzylic C-C bond. This process is analogous to the well-documented thermal elimination of certain esters and ethers.
-
Products: Pentafluorobenzene (C₆F₅H) and Acetaldehyde (CH₃CHO).
-
Rationale: This pathway is mechanistically favored due to the formation of a stable aromatic ring and a stable aldehyde. The high thermodynamic stability of pentafluorobenzene provides a strong driving force for this reaction. Studies on related ethers show that ethers containing β-hydrogen atoms predominantly yield pentafluorophenol on pyrolysis, a closely related elimination mechanism.[8]
Pathway B: Homolytic C-C Bond Cleavage (Radical Pathway)
At significantly higher temperatures, where sufficient energy is available to overcome the C-C bond dissociation energy, a radical-based mechanism may occur. This pathway involves the homolytic cleavage of the benzylic C-C bond.
Proposed Mechanism: The weakest covalent bond, the C-C bond between the aromatic ring and the ethyl group, breaks to form two radical species.
-
Initial Products: Pentafluorophenyl radical (•C₆F₅) and 2-hydroxyethyl radical (•CH₂CH₂OH).
-
Subsequent Reactions: These highly reactive radicals will immediately engage in hydrogen abstraction from surrounding molecules or undergo further fragmentation and recombination, leading to a complex mixture of secondary products, including pentafluorobenzene, ethylene glycol, and various polymers.
-
Rationale: While mechanistically possible, this pathway is expected to be a minor contributor at the onset of thermal decomposition due to its higher activation energy compared to the concerted elimination pathway.
The following diagram illustrates these competing mechanistic hypotheses.
Caption: Proposed thermal decomposition pathways for this compound.
Experimental Protocols for Mechanistic Validation
To rigorously test the proposed decomposition pathways and quantify the thermal stability of this compound, a multi-technique analytical approach is required. The following protocols are designed as a self-validating system.
Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the overall mass loss profile. TGA measures the mass of a sample as a function of temperature in a controlled atmosphere.[9]
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards (e.g., calcium oxalate, indium).
-
Sample Preparation: Place 5-10 mg of this compound into a clean, tared ceramic or platinum TGA pan.
-
Atmosphere Control: Purge the TGA furnace with high-purity nitrogen (99.999%) at a flow rate of 50-100 mL/min for at least 30 minutes prior to the run.
-
Causality: An inert atmosphere is critical to ensure the observed mass loss is due to thermal decomposition (pyrolysis), not oxidation or combustion.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
Causality: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time. Slower rates can provide higher resolution of complex decomposition steps if needed.
-
-
Data Analysis: Plot mass (%) versus temperature (°C). The onset decomposition temperature is determined using the tangent method at the point of initial significant mass loss (typically >5%).
Caption: Workflow for Thermogravimetric Analysis (TGA).
Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To separate and identify the volatile products of thermal decomposition, thereby confirming the proposed mechanistic pathways.
Methodology:
-
System Setup: Interface a pyrolysis unit to the injection port of a GC-MS system. Condition the GC column (e.g., a mid-polarity column like DB-5ms) to remove contaminants.
-
Sample Preparation: Place a small, precise amount (approx. 100 µg) of this compound into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Set the pyrolysis temperature to the onset temperature determined by TGA. This ensures analysis of the initial decomposition products.
-
Perform a second run at a higher temperature (e.g., TGA onset + 100 °C) to investigate higher-energy pathways.
-
Causality: Stepwise pyrolysis allows for the deconvolution of different temperature-dependent decomposition mechanisms.
-
-
GC-MS Parameters:
-
Injector: 250 °C, Split mode (e.g., 50:1).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Program: Hold at 40 °C for 2 minutes, then ramp at 15 °C/min to 280 °C.
-
MS Detector: Scan range of m/z 35-500. Use electron ionization (EI) at 70 eV.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of each peak to a reference library (e.g., NIST) for identification.
-
Confirm identities by matching fragmentation patterns to the proposed product structures (e.g., pentafluorobenzene, acetaldehyde).
-
Caption: Workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Data Interpretation and Expected Results
The combined data from these analyses will provide a comprehensive picture of the thermal behavior of this compound.
| Analysis | Expected Observation | Interpretation |
| TGA | A single, sharp mass loss step. | Indicates a clean, primary decomposition event. The onset temperature defines the upper limit for thermal stability. |
| Py-GC-MS (at TGA onset) | Two major peaks identified as pentafluorobenzene (m/z 168) and acetaldehyde (m/z 44). | Strong validation for the proposed β-hydride elimination (Pathway A). |
| Py-GC-MS (at higher temp) | Appearance of numerous smaller peaks in addition to the main products. | Suggests the activation of the higher-energy radical pathway (Pathway B), leading to a more complex product mixture. |
Confirmation of Products by Mass Spectrometry:
-
Pentafluorobenzene (C₆F₅H): Expect a strong molecular ion peak (M⁺) at m/z 168. The isotopic pattern should be characteristic of a molecule with 6 carbons.
-
Acetaldehyde (CH₃CHO): Expect a molecular ion peak at m/z 44 and a prominent fragment from the loss of a methyl group (M-15) at m/z 29 (CHO⁺).
Conclusion
While this compound is a valuable synthetic intermediate, its thermal stability profile has not been well-documented. Based on established chemical principles and data from analogous structures, its primary thermal decomposition pathway is predicted to be a β-hydride elimination, yielding pentafluorobenzene and acetaldehyde. This guide provides the theoretical framework and detailed, actionable experimental protocols (TGA and Py-GC-MS) for researchers and drug development professionals to rigorously determine the thermal limits of this compound. By following these self-validating workflows, laboratories can ensure process safety, control for potential degradants, and build a robust data package for regulatory and development purposes.
References
-
Wall, L. A., & Straus, S. (1965). Pentafluorophenyl Alkyl and Vinyl Ethers. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 69A(4), 345–351.
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ChemicalBook. (2023). This compound Safety Data Sheet.
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CymitQuimica. (n.d.). This compound. Retrieved January 12, 2026, from
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AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Nitro-1-(pentafluorophenyl)ethanol. Retrieved January 12, 2026, from
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ChemicalBook. (n.d.). 653-31-6(this compound) Product Description. Retrieved January 12, 2026, from
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National Institute of Standards and Technology. (1965). Pentafluorophenyl Alkyl and Vinyl Ethers. NIST Technical Series Publications.
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Thermo Fisher Scientific. (2021). Safety Data Sheet: 1-(Pentafluorophenyl)ethanol.
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Hartmann, M., & Theato, P. (2016). Synthesis of pentafluorophenyl(meth)acrylate polymers: New precursor polymers for the synthesis of multifunctional materials. Journal of Polymer Science Part A: Polymer Chemistry, 54(10), 1329-1339.
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Chem-Impex. (n.d.). 1-(Pentafluorophenyl)ethanol. Retrieved January 12, 2026, from
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Alfa Chemistry. (n.d.). Fluorinated benzyl alcohol series. Retrieved January 12, 2026, from
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Wikipedia. (n.d.). Pentafluorophenyl esters. Retrieved January 12, 2026, from
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Solubility of 2-(Pentafluorophenyl)ethanol in organic solvents
An In-depth Technical Guide to the Solubility of 2-(Pentafluorophenyl)ethanol in Organic Solvents
Introduction
This compound is a fluorinated organic compound with significant applications in scientific research and drug development. Its unique structure, featuring a highly electronegative pentafluorophenyl group attached to an ethanol moiety, imparts distinct physicochemical properties that are of interest to chemists and pharmaceutical scientists. The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in chemical reactions, purification processes, and the formulation of therapeutic agents.[1]
Physicochemical Properties of this compound
Understanding the inherent properties of this compound is fundamental to predicting and interpreting its solubility behavior.
| Property | Value | Source |
| CAS Number | 653-31-6 | [2][3] |
| Molecular Formula | C₈H₅F₅O | [2][3] |
| Molecular Weight | 212.12 g/mol | [3] |
| Boiling Point | 89-90°C at 6 mmHg | [4] |
| Density | 1.525 g/cm³ | [5] |
| IUPAC Name | 2-(2,3,4,5,6-pentafluorophenyl)ethanol | [6] |
The solubility of this compound is primarily governed by the interplay between its two key structural components:
-
The Pentafluorophenyl Group: This aromatic ring is highly electron-deficient due to the strong electron-withdrawing effects of the five fluorine atoms. This reduces the electron density of the phenyl ring and influences its interactions with solvents.
-
The Ethanol Moiety (-CH₂CH₂OH): The hydroxyl group is capable of acting as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom).[5] This is a primary driver for its solubility in polar, protic solvents.
Theoretical Framework for Solubility in Organic Solvents
The principle of "like dissolves like" is a cornerstone for predicting solubility.[7] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.
Expected Solubility in Different Solvent Classes:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can also engage in hydrogen bonding. Due to the strong hydrogen bonding capability of the hydroxyl group in this compound, it is expected to exhibit high solubility in polar protic solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess significant dipole moments but do not have hydrogen atoms directly bonded to highly electronegative atoms. The primary intermolecular forces at play will be dipole-dipole interactions between the solvent and the polar C-F and C-O bonds of this compound. Therefore, moderate to good solubility is anticipated. Dichloromethane is soluble in most organic solvents like ethanol, ether, phenols, aldehydes, and ketones.[8]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and primarily interact through weak van der Waals forces. The highly polar nature of this compound suggests that its solubility in nonpolar solvents will be limited. However, some solubility in aromatic solvents like toluene might be observed due to potential π-π stacking interactions with the pentafluorophenyl ring.
The following diagram illustrates the key factors influencing the solubility of this compound in organic solvents.
Caption: Factors influencing the solubility of this compound.
Experimental Determination of Solubility
Given the absence of comprehensive published data, experimental determination is crucial for obtaining accurate solubility values. The isothermal saturation (or shake-flask) method is a widely accepted and reliable technique.[9]
Isothermal Saturation (Shake-Flask) Method Protocol:
-
Preparation:
-
Select a range of representative organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Ensure all solvents are of high purity (e.g., HPLC grade).
-
Use a temperature-controlled environment, such as a water bath or incubator, set to the desired experimental temperature (e.g., 25 °C).
-
-
Saturation:
-
Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.
-
Agitate the mixture vigorously using a shaker or magnetic stirrer for a sufficient period to reach equilibrium. A common duration is 24-48 hours, but this should be validated by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed in the temperature-controlled environment for several hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles.
-
-
Concentration Analysis:
-
Accurately determine the concentration of this compound in the filtered saturated solution using a suitable analytical method.
-
Analytical Techniques for Concentration Measurement:
-
Gravimetric Analysis:
-
Accurately weigh a known volume of the filtered saturated solution.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute) until a constant weight of the dry solute is achieved.
-
The solubility can then be calculated as the mass of the residue per volume or mass of the solvent.
-
-
UV-Vis Spectroscopy:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent.
-
Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to create a calibration curve.
-
Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration, then calculate the original concentration of the saturated solution.[9]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable HPLC method for the quantification of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations.
-
Inject a known volume of the appropriately diluted, filtered saturated solution into the HPLC system.
-
Determine the concentration from the peak area by comparison with the calibration curve.
-
The following diagram outlines the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Data Presentation and Interpretation
Quantitative solubility data should be recorded systematically to allow for easy comparison and analysis.
Table for Recording Experimental Solubility Data:
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Acetone | 25 | ||
| Ethyl Acetate | 25 | ||
| Dichloromethane | 25 | ||
| Toluene | 25 | ||
| Hexane | 25 |
The experimentally determined values can then be correlated with the theoretical predictions based on solvent properties. Discrepancies may arise due to specific solute-solvent interactions not accounted for in the simple "like dissolves like" model.
Safety and Handling
This compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.[10] General safety measures include:
-
Handling in a well-ventilated area, preferably a fume hood.
-
Wearing suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding contact with skin and eyes.
-
Preventing the formation of dust and aerosols.
The organic solvents used for solubility determination also pose their own hazards, such as flammability and toxicity. Always follow standard laboratory safety procedures when handling these chemicals.
Conclusion
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented, a strong understanding of its physicochemical properties allows for reasoned predictions of its solubility behavior. The presence of a hydroxyl group suggests good solubility in polar protic solvents, while the polar pentafluorophenyl ring should facilitate dissolution in polar aprotic solvents. Due to the lack of published data, the experimental determination of solubility is paramount for researchers and drug development professionals. The isothermal saturation method, coupled with appropriate analytical techniques, provides a reliable means of generating this critical data. This guide serves as a comprehensive resource for understanding and experimentally determining the solubility of this compound, thereby enabling its effective use in various scientific applications.
References
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The Unseen Hand: A Technical Guide to Fluorinated Alcohols in Modern Organic Synthesis
Abstract
In the intricate theater of organic synthesis, the solvent is often a silent participant, a mere medium for the main actors. However, a unique class of solvents, fluorinated alcohols, has emerged from the wings to take a leading role, actively directing and enhancing chemical transformations. This guide delves into the remarkable world of fluorinated alcohols, particularly 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), providing researchers, scientists, and drug development professionals with a comprehensive understanding of their applications. We will move beyond simple procedural descriptions to explore the fundamental principles that govern their utility, offering field-proven insights into how these "magic" media can unlock new synthetic possibilities.
The Core of Reactivity: Unraveling the Unique Properties of Fluorinated Alcohols
The exceptional utility of fluorinated alcohols in organic synthesis stems from a unique combination of physical and chemical properties that distinguish them from their non-fluorinated counterparts.[1][2] The high electronegativity of the fluorine atoms exerts a powerful inductive effect, fundamentally altering the character of the hydroxyl group and the overall solvent behavior.
Key Physicochemical Properties:
| Property | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Ethanol | Isopropanol |
| pKa | 12.4[3] | 9.3[4][5] | ~16 | ~17 |
| Boiling Point (°C) | 74.0[3] | 58.2[5] | 78.37 | 82.6 |
| Density (g/mL) | 1.384[6] | 1.596[5] | 0.789 | 0.786 |
| Hydrogen Bond Donating Ability (α) | 1.51 | 1.96 | 0.83 | 0.76 |
| Hydrogen Bond Accepting Ability (β) | ~0 | ~0 | 0.77 | 0.84 |
| Polarity/Polarizability (π)* | 0.73 | 0.65 | 0.54 | 0.48 |
The data clearly illustrates that TFE and HFIP are significantly more acidic than their non-fluorinated analogs.[3][4] This heightened acidity, coupled with their profound hydrogen bond donating capabilities and negligible hydrogen bond accepting character, forms the bedrock of their applications.[1][7] Furthermore, their low nucleophilicity ensures they can participate in reactions through hydrogen bonding without leading to unwanted side reactions.[1][8]
Caption: General workflow for epoxide ring-opening in fluorinated alcohols.
Representative Protocol: Ring-Opening of Cyclohexene Oxide with Indole in HFIP
-
To a solution of cyclohexene oxide (1.0 mmol) in HFIP (2.0 mL) is added indole (1.2 mmol).
-
The reaction mixture is stirred at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-(indol-3-yl)cyclohexan-1-ol.
A Green Approach to Oxidations
Fluorinated alcohols have emerged as powerful media for a variety of oxidation reactions, often in conjunction with green oxidants like hydrogen peroxide. [9][10]They enhance the reactivity of the oxidant through hydrogen bonding, allowing for efficient and selective transformations under mild conditions. [9]For instance, the oxidation of secondary alcohols to ketones can be achieved with exceptional yields using a nitric acid/FeCl₃ catalytic system in HFIP, with air as the terminal oxidant. [9][10] Mechanistic Rationale: The fluorinated alcohol is believed to form a complex with the oxidizing species, increasing its electrophilicity and facilitating the oxidation process. [11]In the case of the HNO₃/FeCl₃ system, HFIP facilitates the in situ formation of NOCl, which converts the alcohol to an alkyl nitrite intermediate. This intermediate then decomposes to the ketone in the presence of Fe³⁺ and the fluorinated alcohol. [9] Experimental Protocol: Aerobic Oxidation of 1-Phenylethanol
-
In a round-bottom flask, 1-phenylethanol (1.0 mmol), FeCl₃ (0.05 mmol), and nitric acid (0.1 mmol) are dissolved in HFIP (3.0 mL).
-
The flask is fitted with a balloon filled with air (or oxygen).
-
The mixture is stirred at 50 °C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with diethyl ether and washed with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield acetophenone.
The Final Frontier: Advanced Applications in C-H Functionalization and Peptide Synthesis
The influence of fluorinated alcohols extends into some of the most challenging and sought-after areas of modern organic synthesis.
Unlocking C-H Bonds: A Paradigm Shift in Functionalization
Transition metal-catalyzed C-H functionalization has become a cornerstone of modern synthetic chemistry. Fluorinated alcohols, particularly HFIP, have been shown to have a remarkable effect on these reactions, often enabling transformations that are difficult or impossible in other solvents. [12][13][14]The use of HFIP can lead to enhanced reactivity, improved site-selectivity, and even altered stereoselectivity. [12]This has been particularly impactful in distal C-H functionalization reactions, where the formation of larger, entropically disfavored metallacycles is required. [14] The precise role of the fluorinated alcohol is often multifaceted and can include:
-
Stabilization of cationic intermediates. [7][15]* Facilitation of protonolysis steps.
-
Modulation of the catalyst's electronic properties through hydrogen bonding.
Logical Relationship in C-H Functionalization:
Caption: The multifaceted role of HFIP in C-H functionalization.
Conquering Complexity: Fluorinated Alcohols in Peptide Synthesis
The synthesis of "difficult" peptide sequences, which are prone to on-resin aggregation, is a significant challenge in peptide chemistry. [16]Aggregation can lead to incomplete coupling and deprotection steps, resulting in low yields and purity. [16]Fluorinated alcohols, most notably HFIP, are powerful tools for disrupting these aggregates. [16] Principle of Operation: HFIP's strong propensity to break hydrogen bonds allows it to interject into the hydrogen-bonding networks that stabilize β-sheets and other aggregates. [16]This effectively solubilizes the peptide chain, promoting a monomeric state and rendering the N-terminus accessible for the next coupling step. [16] Protocol for a "Difficult" Coupling using HFIP:
-
Following a standard deprotection step in solid-phase peptide synthesis (SPPS), wash the resin extensively with DMF.
-
If the coupling is known to be difficult, perform a wash with a solution of 10-20% HFIP in dichloromethane (DCM).
-
Wash the resin again with DMF to remove the HFIP.
-
Proceed with the standard coupling protocol using your chosen activating agents (e.g., HBTU, HATU) and the N-α-Fmoc-protected amino acid.
-
The inclusion of the HFIP wash helps to break up any secondary structures that may have formed, improving the efficiency of the subsequent coupling.
Safety and Handling
While incredibly useful, fluorinated alcohols require careful handling due to their potential hazards. [17][18]They are volatile and can be irritants to the skin, eyes, and respiratory tract. [19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, chemical-resistant gloves (consult manufacturer compatibility charts), and a lab coat. [17][18]* Ventilation: Handle fluorinated alcohols in a well-ventilated area, preferably within a chemical fume hood. [18]* Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. [17]* Disposal: Dispose of waste according to institutional and local regulations. [18]
Conclusion
Fluorinated alcohols are far more than just inert solvents. Their unique constellation of properties—high acidity, potent hydrogen bond donating ability, and low nucleophilicity—makes them powerful tools for promoting and directing a vast range of organic reactions. From enhancing the efficiency of classical transformations to enabling cutting-edge C-H functionalization and simplifying the synthesis of complex peptides, the applications of TFE and HFIP continue to expand. For the modern synthetic chemist, a thorough understanding of these remarkable compounds is not just advantageous; it is essential for pushing the boundaries of what is synthetically possible.
References
-
Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. The Chemical Record, 20(2), 142-161. [Link]
-
The Strategic Advantage of Hexafluoroisopropanol in Chemical Synthesis. Halocarbon.[Link]
-
2,2,2-Trifluoroethanol. Wikipedia.[Link]
-
Fluorinated Alcohols: A New Medium for Selective and Clean Reaction. Semantic Scholar.[Link]
-
HFIP in Organic Synthesis. ACS Publications.[Link]
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2,2,2-Trifluoroethanol. Solubility of Things.[Link]
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Synthesis of Fluorine-Containing Multisubstituted Oxa-Spiroc[20][21]yclohexadienones via a Fluorinated Alcohol-Catalyzed One-Pot Sequential Cascade Strategy. ACS Publications.[Link]
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Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry.[Link]
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FLUOROALCOHOL N1 Safety Data Sheet. Daikin Chemicals.[Link]
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Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed.[Link]
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Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Organic Chemistry Frontiers.[Link]
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Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. ACS Organic & Inorganic Au.[Link]
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Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. ACS Publications.[Link]
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Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.[Link]
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Visible light-induced direct α C–H functionalization of alcohols. ResearchGate.[Link]
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Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Hairi.[Link]
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Fluorinated amino acids as orthogonal tools in peptide and protein engineering. University of Leipzig.[Link]
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The Genesis of a Fluorinated Workhorse: A Technical History of Pentafluorophenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pentafluorophenyl group is a cornerstone of modern organic and medicinal chemistry, imparting unique electronic properties and reactivity to molecules. This in-depth technical guide provides a comprehensive historical account of the discovery and development of key pentafluorophenyl compounds. We delve into the foundational work on perfluoroaromatic systems that set the stage for the emergence of these powerful synthetic tools. Through a detailed examination of seminal publications, we trace the first syntheses of pentafluorophenyllithium and pentafluorophenyl Grignard reagents, providing step-by-step protocols derived from this early work. The guide further explores the subsequent development of other vital pentafluorophenyl derivatives, including boronic acids and the highly influential pentafluorophenyl esters, which have revolutionized peptide synthesis and bioconjugation. This guide is intended to provide researchers with a deep understanding of the historical context and fundamental chemistry of pentafluorophenyl compounds, fostering a more informed and innovative application of these versatile reagents.
The Dawn of Perfluoroaromatic Chemistry: The Hexafluorobenzene Precursor
The story of pentafluorophenyl compounds is inextricably linked to the development of their parent arene, hexafluorobenzene (C₆F₆). While the direct fluorination of benzene proved impractical, the 1950s and 60s saw significant progress in the synthesis of this foundational perfluoroaromatic compound.[1][2] Early methods involved the pyrolysis of compounds like trifluoroethylene and dichlorofluoromethane.[3] A more scalable approach that emerged was the reaction of hexachlorobenzene with potassium fluoride at high temperatures.[1]
The availability of hexafluorobenzene was a critical turning point. Its unique electronic nature, arising from the strong electron-withdrawing effects of the fluorine atoms, made it a fascinating subject of study and a precursor to a new class of reagents.[4] The high electrophilicity of the hexafluorobenzene ring renders it susceptible to nucleophilic aromatic substitution, a key reaction in the formation of many pentafluorophenyl derivatives.[1]
The Emergence of Key Reagents: Pentafluorophenyllithium and Grignard Reagents
The mid-1960s marked a pivotal moment with the successful synthesis of the first highly reactive pentafluorophenyl-metal species. These reagents unlocked the ability to readily introduce the pentafluorophenyl moiety into a vast array of organic molecules.
Pentafluorophenyllithium: A Foundational Nucleophile
In 1964, a significant breakthrough was reported by R.J. Harper, E.J. Soloski, and C. Tamborski from the Wright-Patterson Air Force Base in Ohio. Their work, published in the Journal of Organic Chemistry, described the generation of pentafluorophenyllithium (C₆F₅Li) from the reaction of bromopentafluorobenzene with n-butyllithium at low temperatures.[5] This discovery provided a reliable method for creating a potent pentafluorophenyl nucleophile.
Materials:
-
Bromopentafluorobenzene
-
n-Butyllithium in hexane
-
Anhydrous diethyl ether
-
Dry ice (solid CO₂)
-
Hydrochloric acid
Procedure:
-
To a solution of bromopentafluorobenzene in anhydrous diethyl ether, cooled to -70°C under an inert atmosphere, a solution of n-butyllithium in hexane is added dropwise.
-
The reaction mixture is stirred at this temperature for a specified period to ensure the formation of pentafluorophenyllithium.
-
To confirm the formation and determine the yield of the organolithium reagent, the reaction mixture is poured onto a slurry of dry ice in ether.
-
After the excess dry ice has sublimed, the mixture is hydrolyzed with hydrochloric acid.
-
The resulting pentafluorobenzoic acid is isolated and purified, with its yield corresponding to the amount of pentafluorophenyllithium formed.
Causality Behind Experimental Choices:
-
Low Temperature (-70°C): Pentafluorophenyllithium is thermally unstable and can decompose, sometimes explosively, at higher temperatures.[6] Performing the reaction at low temperatures is crucial for its successful and safe preparation.
-
Anhydrous Conditions: Organolithium reagents are highly reactive towards protic sources, including water. Strict anhydrous conditions are necessary to prevent quenching of the reagent.
-
Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) prevents the reaction of the organolithium reagent with oxygen and moisture.
Caption: Formation of Pentafluorophenyllithium.
Pentafluorophenyl Grignard Reagents: A Versatile Alternative
Shortly after the development of pentafluorophenyllithium, attention turned to its magnesium counterpart. In 1966, P.L. Coe, R.G. Plevey, and J.C. Tatlow from the University of Birmingham, UK, published a paper in the Journal of the Chemical Society C: Organic detailing the reactions of pentafluorophenylmagnesium bromide (C₆F₅MgBr).[7] This work demonstrated the utility of this Grignard reagent in forming new carbon-carbon bonds.
Materials:
-
Bromopentafluorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
An appropriate electrophile (e.g., an aldehyde)
-
Saturated aqueous ammonium chloride
Procedure:
-
Magnesium turnings are placed in a flame-dried flask under an inert atmosphere.
-
A solution of bromopentafluorobenzene in anhydrous diethyl ether is added slowly to initiate the formation of the Grignard reagent. Gentle heating may be required to start the reaction.
-
Once the reaction is initiated, the remaining bromopentafluorobenzene solution is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
The resulting solution of pentafluorophenylmagnesium bromide is then reacted with a suitable electrophile (e.g., an aldehyde) at an appropriate temperature.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The organic product is extracted, dried, and purified.
Causality Behind Experimental Choices:
-
Initiation: The formation of Grignard reagents can have an induction period. The use of a crystal of iodine or gentle heating can help to activate the magnesium surface and initiate the reaction.
-
Exothermic Reaction: The formation of the Grignard reagent is exothermic. The rate of addition of the aryl halide is controlled to maintain a manageable reaction temperature.
-
Anhydrous Conditions: Like organolithium reagents, Grignard reagents are sensitive to moisture and require anhydrous solvents.
Caption: Synthesis and Reaction of a Pentafluorophenyl Grignard Reagent.
Expanding the Toolkit: Pentafluorophenyl Boronic Acids and Esters
The development of pentafluorophenyl-metal reagents paved the way for the synthesis of other valuable derivatives.
Pentafluorophenylboronic Acid
Pentafluorophenylboronic acid (C₆F₅B(OH)₂) emerged as a key building block in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. While the exact first synthesis is less clearly documented in a single seminal paper, early work on organoboron chemistry in the 1960s laid the groundwork for its preparation. The reaction of pentafluorophenyllithium or the corresponding Grignard reagent with a trialkyl borate followed by hydrolysis became a standard method for its synthesis.
Table 1: Key Properties of Pentafluorophenylboronic Acid
| Property | Value |
| Chemical Formula | C₆H₂BF₅O₂ |
| Molar Mass | 211.88 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 245-250 °C (decomposes) |
Pentafluorophenyl Esters: Revolutionizing Peptide Synthesis
Perhaps one of the most impactful applications of pentafluorophenyl compounds has been in the form of pentafluorophenyl (PFP) esters for peptide synthesis. The high reactivity of PFP esters towards amines, coupled with their relative stability to hydrolysis, makes them excellent activating groups for carboxylic acids in amide bond formation.[8] This has been particularly transformative in solid-phase peptide synthesis (SPPS).
The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon of the ester highly electrophilic and the pentafluorophenoxide an excellent leaving group. This results in rapid and efficient coupling reactions with minimal side reactions and racemization.[8]
Materials:
-
N-protected amino acid
-
Pentafluorophenol
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
Anhydrous solvent (e.g., dichloromethane, ethyl acetate)
Procedure:
-
The N-protected amino acid is dissolved in an anhydrous solvent.
-
Pentafluorophenol (typically 1.0-1.2 equivalents) is added to the solution.
-
The mixture is cooled in an ice bath, and a solution of the coupling agent (e.g., DCC) in the same solvent is added dropwise.
-
The reaction is stirred at 0°C for a period and then allowed to warm to room temperature and stirred overnight.
-
The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
The filtrate is concentrated, and the resulting PFP ester is purified, typically by recrystallization.
Caption: Formation and Use of a Pentafluorophenyl Ester in Peptide Synthesis.
Modern Applications and Future Outlook
The pioneering work of the 1960s laid a robust foundation for the widespread adoption of pentafluorophenyl compounds. Today, they are indispensable tools in a multitude of fields:
-
Drug Discovery: The pentafluorophenyl group is often incorporated into drug candidates to enhance metabolic stability, modulate lipophilicity, and introduce specific electronic interactions with biological targets.
-
Materials Science: The thermal and chemical stability of perfluorinated aromatic rings makes them valuable components in high-performance polymers, liquid crystals, and electronic materials.[9]
-
Catalysis: Tris(pentafluorophenyl)borane is a powerful Lewis acid catalyst and co-catalyst in a variety of organic transformations.
-
Bioconjugation: PFP esters are widely used for the stable and efficient labeling of proteins and other biomolecules with probes, tags, and therapeutic agents.
The journey from the initial synthesis of hexafluorobenzene to the sophisticated applications of pentafluorophenyl compounds today is a testament to the power of fundamental chemical discovery. The unique properties conferred by the pentafluorophenyl group continue to inspire new research directions, ensuring its enduring legacy in the chemical sciences.
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Wikipedia. Hexafluorobenzene.
-
Lemal, D. M. (2004). Hexafluorobenzene Photochemistry: Wellspring of Fluorocarbon Structures. Accounts of Chemical Research, 37(10), 766–775.
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Disley, R. B., & Birchall, J. M. (1966). U.S. Patent No. 3,251,890. Washington, DC: U.S. Patent and Trademark Office.
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Vorozhtsov, N. N., Platonov, V. E., & Yakobson, G. G. (1997). Russian Federation Patent No. RU2084437C1.
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Coe, P. L., Plevey, R. G., & Tatlow, J. C. (1966). Aromatic polyfluoro-compounds. Part XXXI. The synthesis and reactions of some halogenomethylpentafluorophenylmethanols and routes to some pentafluorophenylacetylenes. Journal of the Chemical Society C: Organic, 597-603.
-
Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289.
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Stalke, D. (2017). 200 Years of Lithium and 100 Years of Organolithium Chemistry. Angewandte Chemie International Edition, 56(42), 12844-12860.
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Harper, R. J., Soloski, E. J., & Tamborski, C. (1964). Reactions of Organometallic Compounds with Fluoroaromatic Compounds. The Journal of Organic Chemistry, 29(8), 2385–2389.
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Banks, R. E. (2000). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 105(2), 163-177.
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Hexion Inc. (1998). Method for the synthesis and use of pentafluorophenyl lithium to produce tetrakis pentafluorophenyl borate. EP0871633B1.
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BenchChem. (2025). The Ascendancy of Pentafluorophenyl Esters in Bioconjugation Chemistry: A Technical Guide.
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A Comprehensive Technical Guide to the Safe Handling of 2-(Pentafluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pentafluorophenyl)ethanol is a fluorinated organic compound increasingly utilized in pharmaceutical synthesis and materials science. Its unique electronic properties, stemming from the pentafluorophenyl group, make it a valuable building block in the development of novel chemical entities. However, as with any specialized chemical reagent, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the health and safety considerations for handling this compound, offering practical, field-proven insights to foster a culture of safety in the laboratory.
Hazard Identification and Risk Assessment
While a specific Globally Harmonized System (GHS) classification for this compound is not consistently available across all safety data sheets, data from structurally similar compounds and general principles of handling fluorinated chemicals necessitate a cautious approach. For instance, related compounds such as 2-Nitro-1-(pentafluorophenyl)ethanol are classified as causing skin and eye irritation, and may cause respiratory irritation[1]. Therefore, it is prudent to handle this compound as a potentially hazardous substance.
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation, redness, and discomfort[1].
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system[1].
-
Unknown Long-Term Effects: Comprehensive toxicological data for this compound is limited. The general toxicology of fluorinated organic compounds suggests that they can have a range of biological effects, and therefore, exposure should be minimized[2].
A thorough risk assessment should be conducted before any new procedure involving this compound. This involves evaluating the scale of the experiment, the potential for aerosol generation, and the duration of exposure.
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls are the first line of defense in minimizing exposure. All work with this compound should be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE) is a critical secondary barrier and must be worn at all times when handling this compound.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause serious eye irritation[3][4]. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact, which can lead to irritation. Gloves should be inspected before use and changed regularly or immediately if contaminated[3][5]. |
| Body | Laboratory coat | Provides a removable barrier to protect skin and personal clothing from splashes. |
| Respiratory | Use in a chemical fume hood is typically sufficient. For large quantities or in case of ventilation failure, a respirator with an organic vapor cartridge may be necessary. | Minimizes the inhalation of potentially irritating vapors[4]. |
Diagram 1: Hierarchy of Controls for Safe Handling
Caption: The hierarchy of controls, prioritizing engineering and administrative measures over personal protective equipment.
Standard Operating Procedure (SOP) for Handling
A detailed, step-by-step methodology is crucial for the consistent and safe handling of this compound.
Experimental Workflow for Handling this compound:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in Table 1.
-
-
Dispensing:
-
Carefully open the container, avoiding splashing.
-
Use a clean, dedicated spatula or pipette to transfer the required amount of the compound.
-
If the compound is a solid, minimize the creation of dust.
-
If it is a liquid, dispense slowly to avoid splashes.
-
Securely close the container immediately after dispensing.
-
-
Reaction Setup:
-
Conduct all manipulations within the fume hood.
-
Ensure all glassware is properly clamped and secured.
-
If heating the reaction, use a well-controlled heating mantle and monitor the temperature closely.
-
-
Work-up and Purification:
-
Perform all extractions, distillations, and other purification steps within the fume hood.
-
Be mindful of potential pressure build-up in separatory funnels and vent them appropriately.
-
-
Waste Disposal:
-
Dispose of all waste materials (including contaminated gloves and paper towels) in a designated, properly labeled hazardous waste container.
-
Do not dispose of this compound or its waste down the drain[1].
-
-
Decontamination:
-
Clean the work area thoroughly with an appropriate solvent and decontaminating solution.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Diagram 2: Experimental Workflow for Safe Handling
Caption: A streamlined workflow for the safe laboratory handling of this compound.
Storage and Stability
Proper storage is essential to maintain the quality of this compound and to prevent accidents.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area[1].
-
Incompatible Materials: Keep away from strong oxidizing agents[1].
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (653-31-6), and appropriate hazard warnings.
Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is critical.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist[1][6].
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists[1][6].
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][6].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][6].
Spill Response:
-
Small Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and decontaminating solution.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Notify your institution's environmental health and safety (EHS) department.
-
Prevent entry into the affected area.
-
Allow only trained personnel with appropriate respiratory protection to clean up the spill.
-
Diagram 3: Emergency Response Protocol
Caption: A decision-making flowchart for responding to exposure and spill incidents.
Toxicology and Health Effects
The toxicity of many fluorinated compounds is an active area of research. While specific data for this compound is scarce, it is known that some fluorinated organic molecules can be metabolized to toxic byproducts[7]. Therefore, minimizing exposure is the most effective way to mitigate any potential long-term health risks.
Conclusion
This compound is a valuable tool in modern chemical research. By understanding its potential hazards and adhering to the rigorous safety protocols outlined in this guide, researchers can confidently and safely harness its synthetic potential. A proactive approach to safety, grounded in a thorough understanding of the materials being handled, is the cornerstone of responsible scientific practice.
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A Senior Application Scientist's Guide to the Comprehensive Purity Analysis of 2-(Pentafluorophenyl)ethanol
Foreword: The Imperative of Purity in Fluorinated Pharmaceutical Intermediates
In the landscape of modern drug development, fluorinated organic compounds are of paramount importance, with an estimated 20% of all pharmaceuticals containing fluorine.[1] 2-(Pentafluorophenyl)ethanol (CAS: 653-31-6) is a key building block in this domain, serving as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[2] Its highly fluorinated phenyl ring and reactive hydroxyl group make it a versatile synthon for creating molecules with enhanced metabolic stability, binding affinity, and lipophilicity.
However, the very reactivity that makes this intermediate valuable also presents challenges in its synthesis and purification. Minor impurities introduced during manufacturing can propagate through subsequent synthetic steps, potentially leading to the formation of unwanted, and possibly toxic, by-products in the final drug product.[3][4] Consequently, rigorous and multi-faceted purity analysis is not merely a quality control measure; it is a fundamental necessity for ensuring process reproducibility, regulatory compliance, and patient safety.[5][6]
This technical guide provides an in-depth, experience-driven framework for the comprehensive purity analysis of commercially available this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, emphasizing a self-validating system of orthogonal analytical techniques.
Understanding the Impurity Profile
A robust analytical strategy begins with a theoretical understanding of potential impurities. While a vendor's Certificate of Analysis (CoA) provides a baseline, a critical assessment requires considering impurities that may arise from the synthetic route. A common synthesis for this compound involves the reduction of a pentafluorophenylacetic acid derivative. This process can introduce several classes of impurities:
-
Residual Starting Materials: Unreacted pentafluorophenylacetic acid or its esters.
-
Reaction By-products: Compounds formed from side reactions, such as the isomeric 1-(pentafluorophenyl)ethanol.[2]
-
Reagents and Catalysts: Traces of reducing agents or other catalytic species.
-
Residual Solvents: Organic volatile chemicals used during synthesis and purification (e.g., tetrahydrofuran, diethyl ether, ethanol). The International Council for Harmonisation (ICH) Q3C(R8) guideline provides a framework for controlling these solvents based on their toxicity.[7][8]
A Multi-Modal Approach to Purity Verification
No single analytical technique can provide a complete picture of a sample's purity. True confidence is achieved through the application of orthogonal methods—techniques that measure the same attribute (purity) through different physical or chemical principles. Our recommended workflow integrates chromatographic separations with spectroscopic and elemental analysis.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
Expertise & Rationale: GC-MS is the gold-standard technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[9] Its high resolving power is ideal for detecting and quantifying residual solvents, which are a common class of impurities in pharmaceutical intermediates.[10] The mass spectrometer provides definitive identification by comparing the fragmentation pattern of an unknown peak to established spectral libraries (e.g., NIST), ensuring trustworthy peak assignment.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS Purity and Residual Solvent Analysis.
Detailed Protocol: GC-MS
-
Standard Preparation: Prepare a stock solution of this compound at 2.5 mg/mL in GC-grade dichloromethane. Prepare a separate mixed standard containing expected residual solvents (e.g., acetone, ethyl acetate, THF) at concentrations relevant to ICH limits.[8]
-
Sample Preparation: Accurately weigh approximately 25 mg of the commercial this compound sample and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Instrumentation: Use a standard gas chromatograph coupled to a single quadrupole mass spectrometer.[9]
-
Injection: Inject 1 µL of the prepared sample into the GC inlet.
-
Chromatographic Separation & Data Acquisition: Perform the separation and analysis using the parameters outlined in Table 1.
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate all other peaks in the total ion chromatogram (TIC).
-
Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).
-
Quantify residual solvents using the calibration curves generated from the standards. Report other impurities as area percent.
-
Data Presentation: GC-MS Parameters and Typical Results
Table 1: Recommended GC-MS Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., Agilent DB-5ms) | Standard non-polar column provides excellent separation for a wide range of volatile compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert gas, provides good efficiency. |
| Inlet Temp. | 250 °C | Ensures complete vaporization of the sample without thermal degradation. |
| Injection Mode | Split (50:1) | Prevents column overloading from the main component, allowing for better resolution of trace impurities. |
| Oven Program | 50 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) | Initial low temperature allows for separation of volatile solvents; ramp ensures elution of the main analyte and less volatile impurities.[9] |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150 °C | Standard temperature for a quadrupole mass analyzer. |
| Scan Range | 35 - 400 m/z | Covers the mass range of expected solvents and fragmentation products of the analyte. |
Table 2: Example Purity Data from GC-MS Analysis
| Retention Time (min) | Identification | Area % | Specification |
|---|---|---|---|
| 2.85 | Tetrahydrofuran (THF) | 0.015% (150 ppm) | ICH Class 2: ≤ 720 ppm[8] |
| 8.52 | 1-(Pentafluorophenyl)ethanol | 0.08% | Reportable |
| 9.14 | This compound | 99.89% | ≥ 99.0% |
| 11.21 | Unknown Impurity | 0.015% | Reportable |
Method 2: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
Expertise & Rationale: HPLC is the cornerstone of pharmaceutical purity analysis for non-volatile or thermally labile compounds.[3][5] A reversed-phase method provides robust separation based on hydrophobicity. For fluorinated compounds, specialized stationary phases can offer unique selectivity. A pentafluorophenyl (PFP) phase, for instance, can provide alternative selectivity to standard C18 columns due to dipole-dipole, pi-pi, and hydrophobic interactions.[11][12] This makes it particularly well-suited for separating structurally similar aromatic compounds, such as isomers or precursors of this compound.
Experimental Workflow: HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis.
Detailed Protocol: HPLC
-
Mobile Phase Preparation: Prepare Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA). Prepare Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA. Degas both solvents.
-
Sample Preparation: Dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: Use a standard HPLC system with a UV-Vis detector.
-
Chromatographic Separation & Data Acquisition: Perform the analysis using the parameters outlined in Table 3.
-
Data Analysis: Integrate all peaks in the chromatogram at 265 nm. Calculate the purity by area percent, assuming a similar response factor for closely related impurities.
Data Presentation: HPLC Parameters and Typical Results
Table 3: Recommended HPLC Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Column | Pentafluorophenyl (PFP) Propyl, 150 x 4.6 mm, 3.5 µm | Offers alternative selectivity for aromatic and fluorinated compounds compared to C18.[11][13] |
| Mobile Phase | A: Water + 0.1% TFA; B: ACN + 0.1% TFA | Standard reversed-phase solvents. TFA acts as an ion-pairing agent to improve peak shape. |
| Gradient | 30% B to 95% B over 15 min, hold 3 min, return to 30% B | A gradient is necessary to elute any highly retained, non-polar impurities while ensuring good resolution around the main peak. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 265 nm | Wavelength of maximum absorbance for the pentafluorophenyl chromophore. |
| Injection Vol. | 5 µL | A small volume prevents peak distortion and detector saturation. |
Table 4: Example Purity Data from HPLC Analysis
| Retention Time (min) | Relative Retention Time (RRT) | Area % | Specification |
|---|---|---|---|
| 4.51 | 0.65 | 0.05% | Reportable |
| 6.94 | 1.00 | 99.91% | ≥ 99.0% |
| 8.12 | 1.17 | 0.04% | Reportable |
Method 3: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification
Expertise & Rationale: For an organofluorine compound, ¹⁹F NMR is an exceptionally powerful and indispensable tool. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity comparable to ¹H NMR.[1] Its large chemical shift range (~800 ppm) provides exquisite spectral resolution, making it highly unlikely for impurity signals to overlap with the analyte signals. Quantitative ¹⁹F NMR (qNMR) allows for highly accurate purity determination by integrating the signals of the analyte against a certified internal standard of known purity and fluorine content.[14][15]
Experimental Workflow: ¹⁹F qNMR Purity Assay
Caption: Workflow for Quantitative ¹⁹F NMR Purity Assay.
Detailed Protocol: ¹⁹F qNMR
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a vial.
-
Accurately weigh approximately 20 mg of a certified internal standard (e.g., 3,5-Bis(trifluoromethyl)benzoic acid) into the same vial.
-
Dissolve the contents of the vial in approximately 0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆).
-
Transfer the solution to a 5 mm NMR tube.[1]
-
-
NMR Acquisition:
-
Acquire the ¹⁹F NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Crucial Parameter: Use a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to ensure full relaxation and accurate quantification. A value of 30-60 seconds is typical.
-
Use a 90° pulse angle.
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard. For this compound, this will be three signals for the ortho, para, and meta fluorines. For the standard, it will be one signal for the two CF₃ groups.
-
Calculate the purity (P_analyte) using the following equation:
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of fluorine nuclei per molecule for the integrated signal
-
M = Molar mass (Analyte: 212.12 g/mol )[16]
-
m = mass
-
P = Purity of the standard
-
-
Data Presentation: Example ¹⁹F qNMR Results
Table 5: Example Purity Calculation from ¹⁹F qNMR
| Parameter | Analyte | Internal Standard |
|---|---|---|
| Compound | This compound | 3,5-Bis(trifluoromethyl)benzoic acid |
| Mass (m) | 20.15 mg | 20.88 mg |
| Molar Mass (M) | 212.12 g/mol | 258.07 g/mol |
| Signal(s) Integrated | ortho-F + para-F + meta-F | -CF₃ |
| Integral (I) | 10.55 | 12.00 |
| # of Fluorines (N) | 5 | 6 |
| Purity (P_std) | - | 99.9% |
| Calculated Purity (P_analyte) | 99.85% (w/w) | - |
Conclusion: A Triad of Trustworthy Analysis
The purity assessment of a critical pharmaceutical intermediate like this compound demands a rigorous, evidence-based approach. Relying on a single analytical method is insufficient to fully characterize a sample and ensure its suitability for drug development.
By integrating the strengths of GC-MS for volatile impurity profiling, HPLC for separating non-volatile, structurally similar compounds, and ¹⁹F qNMR for definitive structural confirmation and highly accurate quantification, a comprehensive and trustworthy purity profile can be established. This orthogonal triad forms a self-validating system, providing the highest degree of confidence for researchers, scientists, and drug development professionals. Adherence to these principles is fundamental to upholding the quality, safety, and efficacy of the next generation of fluorinated pharmaceuticals.[3][5]
References
- Htdchem. (2025). The Importance of Regulatory Standards for Pharmaceutical Intermediates.
- Pharmasources. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
- Acme Bioscience. (n.d.). Ensuring Safety Starts with Quality: Why It Matters in Pharmaceutical Intermediates.
- Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy.
- ACS Publications. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches. Environmental Science & Technology.
- Dakenchem. (n.d.). Understanding Purity Standards for Pharmaceutical Intermediates like 3-Fluoro-o-xylene.
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Sigma-Aldrich. (n.d.). This compound | 653-31-6.
- DTIC. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds.
- ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Journal of Chemical Metrology.
- PYG Lifesciences. (2024). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions.
- BIPM. (2024). New BIPM report on a qNMR standard for purity analysis of organofluorine compounds.
- NIH Public Access. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
- SpringerLink. (2002). Determination of fluorine in organic compounds: Microcombustion method.
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- Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds.
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- Santa Cruz Biotechnology. (n.d.). This compound | CAS 653-31-6.
- CymitQuimica. (n.d.). This compound.
- ResearchGate. (2025). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
- Google Patents. (n.d.). JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound.
- ATSDR. (n.d.). Analytical Methods.
- Diva-portal.org. (2020). Quantitative NMR spectroscopy on fluorine-containing drugs.
- PubChem. (n.d.). 2,3,4,5,6-Pentafluorophenethyl alcohol.
- NIH Public Access. (n.d.). Pentafluorophenyl Alkyl and Vinyl Ethers.
- ChemicalBook. (n.d.). 653-31-6(this compound) Product Description.
- J-Stage. (n.d.). Liquid Chromatography/tandem Mass Spectrometry using a pentafluorophenyl column for an alcohol biomarker.
- ResearchGate. (2016). Determination of 2-phenylethanol in Rose Water Using Dispersive Liquid-Liquid Microextraction with Gas Chromatography Flame Ionization Detection.
- ResearchGate. (n.d.). Ethanol extract of GC-MS analysis results.
- Chem-Impex. (n.d.). 1-(Pentafluorophenyl)ethanol.
- Benchchem. (n.d.). GC-MS Analysis of 2-(4-Chlorophenyl)ethanol: An Application Note and Protocol.
- PubMed. (n.d.). GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples--quantifying neonatal exposure.
- The Japanese Pharmacopoeia. (n.d.). Ethanol.
- Shimadzu. (n.d.). Testing of pharmacopoeial ethanol (disinfectant ethanol).
- Benchchem. (n.d.). A Comparative Guide to Enantiomeric Excess Determination of 2-(4-Chlorophenyl)ethanol by Chiral HPLC and Alternative Methods.
- ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).
- ResearchGate. (2015). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?
- Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
- U.S. Food & Drug Administration (FDA). (n.d.). Q3C(R8) Impurities: Guidance for Residual Solvents.
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Molecular formula C8H5F5O structural isomers
An In-Depth Technical Guide to the Structural Isomers of C8H5F5O: Synthesis, Properties, and Applications in Drug Discovery
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on metabolic stability, lipophilicity, and target binding affinity.[1][2][3] The molecular formula C8H5F5O represents a versatile platform for drug discovery, offering several key structural isomers that serve as valuable building blocks. This technical guide provides an in-depth analysis of the principal structural isomers of C8H5F5O, focusing on derivatives of the pentafluorophenyl group. We will explore the classification, physicochemical properties, and spectroscopic characterization of these isomers. Furthermore, this guide presents detailed, field-proven synthetic protocols, explains the rationale behind experimental choices, and discusses the application of these compounds as key intermediates in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these fluorinated compounds in their work.
Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry
The substitution of hydrogen with fluorine, the most electronegative element, can dramatically alter a molecule's electronic properties, pKa, conformation, and metabolic profile.[4][5] The pentafluorophenyl (C6F5) group, in particular, is a privileged moiety in drug design. Its strong electron-withdrawing nature and metabolic stability make it an attractive component for modulating the properties of a lead compound. The C8H5F5O formula gives rise to several key structural isomers, primarily categorized as alcohols and ethers, each presenting a unique set of handles for synthetic elaboration and distinct physicochemical characteristics. Understanding the nuances between these isomers is critical for their effective deployment in a drug discovery pipeline. This guide will focus on four primary isomers: 2-(pentafluorophenyl)ethanol, 1-(pentafluorophenyl)ethanol, pentafluorophenyl ethyl ether, and (pentafluorobenzyl) methyl ether.
PART 1: Isomer Classification and Comparative Physicochemical Properties
The structural diversity of C8H5F5O arises from the different connectivity of the C2H5O side chain to the pentafluorophenyl ring. These arrangements result in distinct functional groups, which in turn dictate the physical and chemical properties of the molecule.[6][7] The primary classes are alcohols and ethers, as illustrated below.
Caption: Logical relationship of the primary structural isomers of C8H5F5O.
The functional group variation leads to significant differences in properties such as polarity, boiling point, and hydrogen bonding capability. Alcohols can act as both hydrogen bond donors and acceptors, while ethers can only act as acceptors. This fundamental difference has profound implications for solubility, membrane permeability, and potential interactions with biological targets.
Table 1: Comparative Physicochemical Properties of C8H5F5O Isomers
| Property | This compound | 1-(Pentafluorophenyl)ethanol | Pentafluorophenyl Ethyl Ether | (Pentafluorobenzyl) Methyl Ether |
|---|---|---|---|---|
| Molecular Formula | C8H5F5O | C8H5F5O | C8H5F5O | C8H5F5O |
| Molar Mass ( g/mol ) | 228.12 | 228.12 | 228.12 | 228.12 |
| Functional Group | Primary Alcohol | Secondary Alcohol | Aryl Ether | Benzyl Ether |
| Boiling Point (°C) | ~220-225 (est.) | ~210-215 (est.) | ~175-180 (est.) | ~160-165 (est.) |
| Density (g/mL) | ~1.55 (est.) | ~1.53 (est.) | ~1.48 (est.) | ~1.45 (est.) |
| H-Bond Donor | Yes | Yes | No | No |
| H-Bond Acceptor | Yes | Yes | Yes | Yes |
| Predicted LogP | ~2.5 | ~2.4 | ~3.1 | ~2.9 |
PART 2: Synthetic Strategies and Methodologies
The synthesis of these isomers requires distinct strategies that leverage the reactivity of the pentafluorophenyl core and the desired side chain. Below, we provide a detailed, self-validating protocol for the synthesis of (pentafluorobenzyl) methyl ether, a common building block.
Protocol 1: Synthesis of (Pentafluorobenzyl) Methyl Ether via Williamson Ether Synthesis
This protocol describes the methylation of 2,3,4,5,6-pentafluorobenzyl alcohol. The Williamson ether synthesis is a robust and widely used method for preparing ethers. The choice of a strong base and an appropriate methylating agent is critical for high yield.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of (pentafluorobenzyl) methyl ether.
Materials and Reagents:
-
2,3,4,5,6-Pentafluorobenzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), add 2,3,4,5,6-pentafluorobenzyl alcohol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Dissolve the alcohol in anhydrous THF (approx. 0.2 M concentration).
-
Deprotonation (Alkoxide Formation): Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. Using a slight excess ensures complete conversion. The reaction is exothermic and produces H2 gas, necessitating slow addition and an inert atmosphere.
-
-
Reaction Incubation: After the addition of NaH is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Cessation of gas evolution indicates the completion of the deprotonation step.
-
Methylation: Cool the mixture back to 0°C. Add methyl iodide (1.5 eq) dropwise via the dropping funnel. Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Causality: Methyl iodide is a potent electrophile for SN2 reactions. The highly reactive alkoxide anion displaces the iodide, forming the ether bond. An excess of MeI drives the reaction to completion.
-
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes). The reaction is complete when the spot corresponding to the starting alcohol has disappeared.
-
Quenching: Once the reaction is complete, cool the flask to 0°C and slowly add saturated aqueous NH4Cl to quench the excess NaH.
-
Causality: NH4Cl is a mild acid that safely neutralizes the reactive NaH without hydrolyzing the ether product.
-
-
Extraction and Wash: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Product Characterization (Self-Validation): Combine the pure fractions and remove the solvent. Confirm the identity and purity of the final product, (pentafluorobenzyl) methyl ether, using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.[8] The yield should be calculated based on the mass of the pure, isolated product.
PART 3: Applications in Drug Development
The C8H5F5O isomers are not typically final drug products but rather crucial intermediates. The choice of isomer provides a strategic advantage in tailoring a candidate molecule's properties.
-
Alcohols (1- and this compound): The hydroxyl group is a versatile handle for further functionalization. It can be oxidized to a ketone, esterified, or used as a nucleophile. As part of a final molecule, the -OH group can act as a critical hydrogen bond donor/acceptor for target engagement. The difference between the primary and secondary alcohol dictates the steric environment around the reactive site.
-
Ethers ((Pentafluorobenzyl) Methyl Ether and Pentafluorophenyl Ethyl Ether): Ethers are generally more metabolically stable than alcohols. The pentafluorobenzyl ether motif, specifically, is used to introduce the C6F5-CH2- group, which can act as a metabolically robust bioisostere for other aromatic or benzylic groups.[1][4] The C6F5 ring itself can engage in favorable "orthogonal multipolar" interactions with protein backbones, an interaction distinct from traditional hydrogen bonds or hydrophobic interactions, potentially enhancing binding affinity.[2] The high purity of these building blocks is paramount, as impurities can lead to unpredictable side reactions and compromise the quality of the final Active Pharmaceutical Ingredient (API).[1]
Conclusion
The structural isomers of C8H5F5O represent a rich source of chemical diversity for drug discovery and development. By understanding the distinct physicochemical properties, synthetic routes, and potential applications of the alcohol and ether variants, researchers can make more informed decisions in the design and synthesis of novel therapeutic agents. The strategic use of the pentafluorophenyl moiety, accessed through these versatile building blocks, continues to be a powerful strategy for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates, underscoring the bright future for fluorine in medicinal chemistry.[2]
References
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- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Applications of Fluorine in Medicinal Chemistry.
- Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. MDPI.
- 1-(pentafluorophenyl)ethanone - Pentafluoroacetophenone. ChemBK.
- Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection. PubMed.
- Ethanone, 2-chloro-1-(pentafluorophenyl)- - Optional[FTIR] - Spectrum. SpectraBase.
- Improved procedure for the synthesis of methyl ethers from alcohols. Indian Academy of Sciences.
- Structural Isomerism. Doc Brown's Chemistry.
- structural isomerism. Chemguide.
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Electron-withdrawing effects of the pentafluorophenyl group
An In-Depth Technical Guide to the Electron-Withdrawing Effects of the Pentafluorophenyl Group
Authored by: A Senior Application Scientist
Introduction
The pentafluorophenyl (C₆F₅) group is a cornerstone functional moiety in modern chemistry, prized for its profound electron-withdrawing properties. This attribute, stemming from the cumulative electronegativity of five fluorine atoms, renders the aromatic ring exceptionally electron-poor and imparts unique reactivity to molecules bearing this group.[1] This guide provides a comprehensive exploration of the fundamental electronic effects of the pentafluorophenyl group, its quantifiable impact on molecular properties, and its versatile applications in synthetic chemistry, with a particular focus on its pivotal role in peptide synthesis, catalysis, and materials science. For researchers, scientists, and drug development professionals, a deep understanding of the C₆F₅ group's characteristics is essential for rational molecular design and the development of innovative chemical technologies.
Part 1: The Core of the Effect - Unraveling the Electronic Properties
The potent electron-withdrawing nature of the pentafluorophenyl group is a result of a combination of inductive and resonance effects. A nuanced understanding of these contributions is critical to predicting and harnessing its chemical behavior.
Inductive versus Resonance Effects
The primary driver of the pentafluorophenyl group's electron-withdrawing character is the strong inductive effect (-I) .[2] Fluorine, being the most electronegative element, strongly pulls electron density through the sigma (σ) bonds of the aromatic ring.[3] The cumulative effect of five fluorine atoms results in a significant polarization of the C-F bonds, drawing electron density away from the phenyl ring and any attached functional groups.
Conversely, the resonance effect (+M or +R) , where the lone pairs on the fluorine atoms could theoretically donate electron density to the aromatic π-system, is significantly weaker and largely outweighed by the inductive effect.[4][5] This is a key distinction from other halogen substituents where the resonance effect can be more influential.[6] The net result is a powerful and predominantly inductive electron withdrawal, making the pentafluorophenyl group one of the most effective non-ionic electron-withdrawing groups in organic chemistry.
Caption: Dominance of the inductive effect in the pentafluorophenyl group.
Quantifying the Electron-Withdrawing Strength: Hammett and Taft Parameters
The electronic influence of a substituent can be quantitatively described by Hammett (σ) and Taft (σ*) constants.[7][8] These parameters are derived from the dissociation constants of substituted benzoic acids and provide a standardized measure of a group's electron-donating or -withdrawing ability.[9] The pentafluorophenyl group exhibits large, positive Hammett values, confirming its strong electron-withdrawing nature.[10]
| Parameter | Value | Interpretation |
| σ_m (meta) | 0.71 | Strong electron withdrawal via inductive effect. |
| σ_p (para) | 0.78 | Strong electron withdrawal.[8] |
| σ* (Taft) | 1.50 | Very strong inductive electron withdrawal.[11] |
Table 1: Hammett and Taft Substituent Constants for the Pentafluorophenyl Group.
Part 2: Chemical Consequences of a Powerful Electron Pull
The potent electron-withdrawing effect of the C₆F₅ group has profound consequences on the physicochemical properties and reactivity of the molecules in which it is incorporated.
Enhanced Acidity
A direct consequence of the C₆F₅ group's -I effect is the increased acidity of attached functional groups. By stabilizing the conjugate base through delocalization of the negative charge, the equilibrium of dissociation is shifted towards the acidic form. This is vividly demonstrated by comparing the pKa values of phenol and benzoic acid with their pentafluorinated analogues.
| Compound | pKa (in water) | Change in Acidity |
| Phenol | 9.95 | - |
| Pentafluorophenol | 5.5 | ~28,000x more acidic |
| Benzoic Acid | 4.21 | -[8] |
| Pentafluorobenzoic Acid | 3.43 | ~6x more acidic[10] |
Table 2: Comparison of pKa Values for Phenol, Benzoic Acid, and their Pentafluorinated Derivatives. [10][12]
Activation Towards Nucleophilic Attack
The electron-poor nature of the pentafluorophenyl ring makes it an excellent activating group for nucleophilic substitution reactions.[1] This property is exploited in the formation of pentafluorophenyl esters, which are highly reactive towards nucleophiles due to the pentafluorophenoxide anion being an excellent leaving group.[13] This high reactivity is a cornerstone of its application in peptide synthesis.[14]
Part 3: A Workhorse in Synthetic Chemistry
The unique electronic properties of the pentafluorophenyl group have led to its widespread adoption in various domains of chemical synthesis, most notably in the construction of peptides.
Pentafluorophenyl Esters in Peptide Synthesis
In the realm of peptide synthesis, the formation of an amide bond requires the activation of a carboxylic acid. Pentafluorophenyl (PFP) esters have emerged as highly effective activating agents for this purpose.[15] The electron-withdrawing C₆F₅ group makes the carbonyl carbon of the ester highly electrophilic and susceptible to nucleophilic attack by the amino group of another amino acid. The resulting pentafluorophenoxide is a superb leaving group, facilitating rapid and efficient peptide bond formation with minimal side reactions and racemization.[13][16]
Experimental Protocol: Synthesis of an Fmoc-Amino Acid Pentafluorophenyl Ester
This protocol describes a standard procedure for the synthesis of an N-Fmoc protected amino acid pentafluorophenyl ester, a key building block for solid-phase peptide synthesis (SPPS).[13]
Materials:
-
N-Fmoc-α-amino acid (1 equivalent)
-
Pentafluorophenol (1 equivalent)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the N-Fmoc-α-amino acid (1 equivalent) and pentafluorophenol (1 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Addition of Coupling Agent: While stirring, add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Continue stirring the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of cold THF.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer successively with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and evaporate the solvent to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to obtain the pure Fmoc-amino acid pentafluorophenyl ester.[13]
-
Caption: Workflow of peptide bond formation using PFP esters.
Broader Applications
Beyond peptide synthesis, the C₆F₅ group is instrumental in:
-
Catalysis: The electron-withdrawing nature of the pentafluorophenyl group can be used to tune the electronic properties of ligands in organometallic catalysis, influencing the reactivity and selectivity of the metal center.[17]
-
Materials Science: Incorporation of the C₆F₅ group into polymers and other materials can modify their electronic properties, making them suitable for applications in organic electronics.[18] The unique phenyl–pentafluorophenyl stacking interactions are also exploited in crystal engineering.[17]
-
Medicinal Chemistry: The C₆F₅ group can be used to modulate the pKa and lipophilicity of drug candidates, potentially improving their pharmacokinetic and pharmacodynamic profiles.[14]
Part 4: Spectroscopic Fingerprints
The presence of a pentafluorophenyl group in a molecule gives rise to characteristic signals in various spectroscopic analyses.
-
¹⁹F NMR Spectroscopy: This is a definitive technique for identifying the C₆F₅ group. The five fluorine atoms typically give rise to three distinct signals in the ¹⁹F NMR spectrum, corresponding to the ortho, meta, and para fluorines, with characteristic chemical shifts and coupling patterns.[19]
-
Infrared (IR) Spectroscopy: The C-F stretching vibrations of the pentafluorophenyl group typically appear in the region of 1000-1300 cm⁻¹.[20]
-
¹³C NMR Spectroscopy: The carbon atoms attached to fluorine will exhibit characteristic splitting patterns due to C-F coupling.
-
UV-Vis Spectroscopy: The electronic transitions of the pentafluorophenyl ring can be observed in the UV-Vis spectrum, although these are often complex and influenced by other chromophores in the molecule.[21][22]
Conclusion
The pentafluorophenyl group is a powerful and versatile tool in the arsenal of the modern chemist. Its dominant and potent electron-withdrawing inductive effect profoundly influences molecular acidity, reactivity, and electronic properties. This has been strategically harnessed in a multitude of applications, from the efficient synthesis of complex peptides to the rational design of advanced catalysts and functional materials. A thorough understanding of the principles and practicalities outlined in this guide will empower researchers to continue to innovate and solve complex chemical challenges by leveraging the unique attributes of the pentafluorophenyl group.
References
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Sheppard, W. A. Pentafluorophenyl group. Electronic effect as a substituent. Journal of the American Chemical Society, 1970, 92(18), 5419-5423. [Link]
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Li, Y., et al. The effect of electron-withdrawing substituents in asymmetric anthracene derivative semiconductors. Journal of Materials Chemistry C, 2017, 5(34), 8832-8839. [Link]
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ResearchGate. One-step synthesis of pentafluorophenyl esters by using pentafluorophenyl trifluoroacetate. ResearchGate, N.D. [Link]
-
Lang, K., et al. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Angewandte Chemie International Edition, 2021, 60(50), 26034-26052. [Link]
-
Fukuyama, T., et al. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Omega, 2025. [Link]
-
Welch, J. T., et al. Synthesis and pKa values of 2-(3- and 4-pentafluorosulfanylphenyl)-2-fluorocyclopropylamines. ResearchGate, 2025. [Link]
-
ResearchGate. Synthesis of peptides on solid phase using pentafluorophenyl esters. ResearchGate, N.D. [Link]
-
Furin, G. G., et al. Reestimation of the Taft's Substituent Constant of the Pentafluorophenyl Group. ResearchGate, 2025. [Link]
-
Li, C., et al. Phenyl–Pentafluorophenyl Interaction-Mediated Ir(C^N)2(N^N)-(Ni-Metallacycle) Dual Catalysis for Light-Driven C-S Cross-Coupling Synthesis. Molecules, 2023, 28(14), 5489. [Link]
-
Singh, P., et al. Synthesis, Computational, FT-IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)quinoline. Oriental Journal of Chemistry, 2018, 34(4), 1888-1903. [Link]
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Wikipedia. Pentafluorophenyl esters. Wikipedia, N.D. [Link]
-
Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. Chemistry Steps, N.D. [Link]
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Baran, P. S., et al. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry, 2025. [Link]
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Chemistry Stack Exchange. Competing resonance and inductive effects in a substituted benzene. Chemistry Stack Exchange, 2013. [Link]
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ResearchGate. UV-Visible, IR, and 1H NMR spectral data of compounds. ResearchGate, N.D. [Link]
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ResearchGate. Selected examples of pentafluorophenyl derivatives with different cationic side chains. ResearchGate, N.D. [Link]
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The Organic Chemistry Tutor. Inductive Effect Vs Resonance (Rule of Organic Chemistry). YouTube, 2018. [Link]
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Semantic Scholar. The 19F NMR spectra of some pentafluorophenyl compounds of group IV elements. Semantic Scholar, N.D. [Link]
-
Khan Academy. Worked example: Resonance vs. inductive effects. Khan Academy, N.D. [Link]
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Palmans, A. R. A., et al. Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry. Polymer Chemistry, 2020, 11(38), 6264-6272. [Link]
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Chemistry LibreTexts. Inductive Effects of Alkyl Groups. Chemistry LibreTexts, 2023. [Link]
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University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu, 2025. [Link]
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Seybold, P. G., et al. Substituent Effects on the Physical Properties and pKa of Phenol. International Journal of Quantum Chemistry, 2001, 85(4-5), 569-579. [Link]
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Hansch, C., et al. A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 1991, 91(2), 165-195. [Link]
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Gonnade, R. G., et al. Crystal engineering for intramolecular π–π stacking: effect of substitution of electron-donating and electron-withdrawing groups on the molecular geometry in conformationally flexible Sulfoesters and sulfonamides. CrystEngComm, 2018, 20(29), 4131-4142. [Link]
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University of Wisconsin-Madison. Bordwell pKa Table. University of Wisconsin-Madison, N.D. [Link]
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Chem 350 - Problem Set #3 – Solutions. University of British Columbia, N.D. [Link]
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Johnson, C. D. The Hammett σρ relationship. The Hammett Equation, 1973, 1-13. [Link]
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Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. N.A., N.D. [Link]
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Leito, I., et al. Determination of pKa values of fluorocompounds in water using 19F NMR. ResearchGate, 2019. [Link]
-
Trilaksana, H., et al. FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Universitas Airlangga, N.D. [Link]
-
ResearchGate. The effect of electron-withdrawing groups on the binding properties of bisphenol A to DNA: Insights from multi-spectral, electrochemical, and molecular docking. ResearchGate, 2025. [Link]
-
ResearchGate. Crystal Engineering for Intramolecular π—π Stacking: Effect of Substitution of Electron Donating and Withdrawing Group on Molecular Geometry in Conformationally Flexible Sulfoesters and Sulfonamides. ResearchGate, N.D. [Link]
-
ResearchGate. Triorganylphosphoranides: Realization of an Unusual Structural Motif Utilizing Electron Withdrawing Pentafluoroethyl Groups. ResearchGate, N.D. [Link]
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Methodological & Application
Application Note: 2-(Pentafluorophenyl)ethanol as a Versatile Derivatizing Agent for Enhanced GC-MS Analysis
Introduction: Overcoming Analytical Challenges in GC-MS with Targeted Derivatization
In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the inherent limitations of this technique become apparent when dealing with polar, non-volatile, or thermally labile analytes such as carboxylic acids, alcohols, and chiral molecules. Chemical derivatization addresses these challenges by converting problematic analytes into more volatile, thermally stable, and readily detectable derivatives.
This application note introduces 2-(pentafluorophenyl)ethanol as a highly effective derivatizing agent for GC-MS analysis. The incorporation of the pentafluorophenyl group into analytes offers significant advantages, most notably a dramatic increase in sensitivity when using Electron Capture Negative Ionization (ECNI) Mass Spectrometry.[1][2][3] Furthermore, the use of enantiomerically pure this compound provides a powerful tool for the chiral separation of racemic compounds.[4][5][6][7] This guide provides a comprehensive overview of the underlying principles, detailed protocols for both achiral and chiral applications, and the expected analytical benefits for researchers in drug discovery, metabolomics, and clinical diagnostics.
Scientific Principles and Advantages
The Derivatization Reaction: Esterification of Carboxylic Acids
The primary application of this compound as a derivatizing agent is the esterification of carboxylic acids. This reaction converts the polar and often non-volatile carboxylic acid group into a more volatile and thermally stable ester, making it amenable to GC analysis. The reaction proceeds via an acid-catalyzed esterification, where a protonated carboxylic acid is attacked by the hydroxyl group of this compound.
Reaction Mechanism:
-
Protonation of the Carboxylic Acid: The carboxylic acid is protonated by an acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen of the hydroxyl group of this compound attacks the electrophilic carbonyl carbon of the protonated carboxylic acid.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The departure of a water molecule leads to the formation of a protonated ester.
-
Deprotonation: The protonated ester is deprotonated to yield the final 2-(pentafluorophenyl)ethyl ester derivative and regenerates the acid catalyst.
Advantages of 2-(Pentafluorophenyl)ethyl Derivatives in GC-MS Analysis
The unique properties of the pentafluorophenyl group impart significant analytical advantages:
-
Enhanced Sensitivity with ECNI-MS: The five highly electronegative fluorine atoms on the phenyl ring make the 2-(pentafluorophenyl)ethyl derivatives exceptionally strong electron-capturing compounds. In ECNI-MS, these derivatives readily capture thermal electrons to form stable negative ions, leading to a significant increase in signal intensity and, consequently, much lower limits of detection compared to traditional electron ionization (EI).[1][2][3]
-
Improved Chromatographic Properties: The derivatization process increases the volatility and thermal stability of the parent analyte, leading to sharper, more symmetrical peaks and improved separation efficiency in gas chromatography.
-
Specific Fragmentation Patterns: In mass spectrometry, 2-(pentafluorophenyl)ethyl esters are expected to exhibit characteristic fragmentation patterns, including the loss of the 2-(pentafluorophenyl)ethyl group, which can be utilized for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced selectivity and quantitative accuracy.[8][9][10]
-
Versatility in Chiral Analysis: By using an enantiomerically pure form of this compound, racemic carboxylic acids can be converted into a mixture of diastereomeric esters.[4][5][6] These diastereomers have different physical properties and can be separated on a standard achiral GC column, providing a robust method for determining the enantiomeric excess of chiral analytes.[7][11]
Experimental Protocols
Safety Precautions
Always handle this compound and all other chemicals in a well-ventilated fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14]
Protocol 1: Achiral Derivatization of Carboxylic Acids for Enhanced Sensitivity
This protocol details the general procedure for the derivatization of a carboxylic acid with this compound for routine quantitative analysis.
Materials:
-
This compound
-
Analyte containing a carboxylic acid functional group
-
Anhydrous Toluene or Dichloromethane
-
Concentrated Sulfuric Acid (as catalyst)
-
Anhydrous Sodium Sulfate
-
Saturated Sodium Bicarbonate Solution
-
Hexane (for extraction)
-
GC Vials with inserts
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the carboxylic acid analyte into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 500 µL of anhydrous toluene (or dichloromethane) to the vial to dissolve the analyte. Add a 2 to 5-fold molar excess of this compound.
-
Catalyst Addition: Carefully add 1-2 drops of concentrated sulfuric acid to the reaction mixture.
-
Reaction: Cap the vial tightly and heat at 60-80°C for 1-2 hours in a heating block or water bath. The optimal time and temperature may need to be determined empirically for specific analytes.
-
Reaction Quenching and Extraction: Cool the reaction vial to room temperature. Add 1 mL of saturated sodium bicarbonate solution to neutralize the excess acid. Vortex the mixture for 30 seconds. Add 1 mL of hexane and vortex for 1 minute to extract the 2-(pentafluorophenyl)ethyl ester derivative.
-
Phase Separation and Drying: Centrifuge the vial to separate the layers. Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Sample Analysis: Transfer the dried organic extract to a GC vial with an insert for GC-MS analysis.
Workflow for Achiral Derivatization:
Caption: Workflow for the achiral derivatization of carboxylic acids.
Protocol 2: Chiral Derivatization for Enantiomeric Separation
This protocol describes the use of an enantiomerically pure this compound to form diastereomeric esters for the determination of the enantiomeric ratio of a chiral carboxylic acid.
Materials:
-
Enantiomerically pure (R)- or (S)-2-(pentafluorophenyl)ethanol
-
Racemic carboxylic acid analyte
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP) (as catalyst)
-
Anhydrous Dichloromethane
-
Hexane
-
Silica gel for flash chromatography (if purification is needed)
-
GC Vials with inserts
Procedure:
-
Sample Preparation: In a dry reaction vial, dissolve the racemic carboxylic acid (1 equivalent) in anhydrous dichloromethane.
-
Reagent Addition: Add the enantiomerically pure this compound (1.1 equivalents) and a catalytic amount of DMAP.
-
Coupling Agent: Add DCC (1.1 equivalents) to the mixture. Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification (Optional): If necessary, purify the resulting diastereomeric esters by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Sample Analysis: Dissolve the purified diastereomeric esters in a suitable solvent and transfer to a GC vial for analysis on an achiral GC column.
Workflow for Chiral Derivatization:
Caption: Workflow for the chiral derivatization and diastereomer separation.
Data Presentation
The following table summarizes the expected performance characteristics when using this compound for derivatization, based on data from analogous pentafluorophenyl derivatives.
| Parameter | Expected Performance | Rationale |
| Limit of Detection (LOD) | Low picogram to femtogram range on-column | High electron capture efficiency of the pentafluorophenyl group in ECNI-MS.[1] |
| Linearity (R²) | > 0.995 | Robust and reproducible derivatization reaction leading to consistent derivative formation. |
| Precision (%RSD) | < 10% | Well-controlled reaction conditions and stable derivatives. |
| Recovery | 85-110% | Efficient extraction of the less polar ester derivative from the aqueous reaction matrix. |
| Chiral Separation (α) | > 1.05 | Sufficient difference in the physicochemical properties of the formed diastereomers to allow for baseline separation on a standard GC column.[4][5] |
Conclusion
This compound is a powerful and versatile derivatizing agent for GC-MS analysis. Its ability to enhance sensitivity through the formation of electron-capturing derivatives makes it an invaluable tool for trace-level quantification. Furthermore, its application in chiral analysis provides a straightforward and reliable method for the separation and quantification of enantiomers. The protocols outlined in this application note serve as a robust starting point for method development and can be adapted to a wide range of analytical challenges in pharmaceutical, clinical, and environmental laboratories.
References
-
Westley, J. W., Halpern, B., & Karger, B. L. (1968). Effect of solute structure on separation of diastereoisomeric esters and amides by gas-liquid chromatography. Analytical Chemistry, 40(13), 2046-2049. [Link]
-
Westley, J. W., & Halpern, B. (1969). Studies on the Mechanism of Separation of Diastereoisomeric Esters by Gas-Liquid Chromatography. Effect of Bulk Dissymmetry and Distance between Optical Centers. Analytical Chemistry, 41(1), 141-143. [Link]
-
Abian, J., & Gelpi, E. (1997). Liquid chromatography/electron capture atmospheric pressure chemical ionization/mass spectrometry: analysis of pentafluorobenzyl derivatives of biomolecules and drugs in the attomole range. Journal of mass spectrometry, 32(10), 1059–1067. [Link]
-
Navarro-Llobet, D., & Prats-Alfonso, E. (2007). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Molecules, 12(11), 2439–2447. [Link]
-
Singh, V., & Blair, I. A. (2006). Liquid Chromatography/Electron Capture Atmospheric Pressure Chemical Ionization/Mass Spectrometry: Analysis of Pentafluorobenzyl Derivatives of Biomolecules and Drugs in the Attomole Range. Request PDF. [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(11), 1579. [Link]
-
Pharmaffiliates. (2024). Secrets of Chiral Gas Chromatography (Chiral GC): How to Understand. [Link]
-
ResearchGate. GC Separation of Enantiomers of Alkyl Esters of 2-Bromo Substituted Carboxylic Acids Enantiomers on 6-TBDMS-2,3-di-alkyl- β- and γ-Cyclodextrin Stationary Phases. [Link]
-
Schug, K. A., & Armstrong, D. W. (2023). Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones. Talanta, 252, 123957. [Link]
-
Scribd. Chiral Drug Separation. [Link]
-
ResearchGate. Transformation of pentafluorophenyl esters. [Link]
-
The Royal Society of Chemistry. Supporting Information Direct Electrochemical Synthesis of Pentafluorophenyl Esters via Oxyl-Radical-Promoted Nucleophilic Aroma. [Link]
-
De Vooght-Johnson, R. (2016). Contemporary Analysis of Chiral Molecules. LCGC International, 29(10). [Link]
-
ResearchGate. One-step synthesis of pentafluorophenyl esters by using... [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Peng, M., et al. (2022). Pentafluorophenyl Group as Activating Group: Synthesis of α-Deuterio Carboxylic Acid Derivatives via Et3N Catalyzed H/D Exchange. Advanced Synthesis & Catalysis, 364(13), 2184-2189. [Link]
-
Wikipedia. Electron capture ionization. [Link]
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-
Cappiello, A., et al. (2022). Liquid Chromatography-Electron Capture Negative Ionization-Tandem Mass Spectrometry Detection of Pesticides in a Commercial Formulation. Journal of the American Society for Mass Spectrometry, 33(1), 141-148. [Link]
-
Shimadzu. Ionization Modes:NCI. [Link]
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Zimmermann, C. M., & Jackson, G. P. (2010). Gas chromatography tandem mass spectrometry for biomarkers of alcohol abuse in human hair. Therapeutic drug monitoring, 32(2), 216–223. [Link]
-
Chemistry LibreTexts. (2021). 1.4: Chiral Gas Chromatography. [Link]
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ResearchGate. GC-MS and LC-MS methods presented for carboxylic acid determination and related high. [Link]
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Identification of Aromatic Fatty Acid Ethyl Esters. [Link]
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ResearchGate. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. [Link]
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Zimmermann, C. M., & Jackson, G. P. (2010). Gas chromatography tandem mass spectrometry for biomarkers of alcohol abuse in human hair. Therapeutic drug monitoring, 32(2), 216-223. [Link]
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ResearchGate. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. [Link]
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Application Note: 2-(Pentafluorophenyl)ethanol as a Versatile Precursor for the Synthesis of Advanced Fluorinated Compounds
Abstract
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and bioavailability. 2-(Pentafluorophenyl)ethanol is a readily available and highly versatile building block that serves as an excellent starting point for accessing a diverse range of fluorinated compounds. Its structure features two distinct reactive sites: the primary alcohol for classical transformations and the electron-deficient pentafluorophenyl ring, which is primed for nucleophilic aromatic substitution (SNA_r). This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this compound for the synthesis of valuable fluorinated intermediates and final products. We will explore key synthetic transformations, provide detailed, field-tested protocols, and explain the underlying chemical principles that govern these reactions.
Introduction: The Strategic Value of this compound
The pentafluorophenyl (C₆F₅) group is a unique moiety in organic synthesis. The high electronegativity of the fluorine atoms creates a highly electron-deficient aromatic system, making it susceptible to nucleophilic attack, a mode of reactivity opposite to that of typical aromatic rings. The ethanol side-chain provides a convenient handle for a wide array of chemical manipulations. This dual reactivity makes this compound a powerful precursor for creating libraries of compounds with tailored properties.
This guide will focus on three primary classes of transformations:
-
Oxidation of the alcohol to form pentafluorophenylacetaldehyde and pentafluorophenylacetic acid.
-
Functionalization of the hydroxyl group via etherification and esterification.
-
Nucleophilic Aromatic Substitution (SNA_r) on the C₆F₅ ring, typically at the 4-position.
The following diagram illustrates the key synthetic pathways accessible from this precursor.
Caption: Synthetic pathways from this compound.
Oxidation of the Primary Alcohol
The oxidation of the alcohol moiety provides access to the corresponding aldehyde and carboxylic acid, which are themselves valuable intermediates for reactions such as reductive amination, Wittig reactions, or amide couplings.
Synthesis of 2-(Pentafluorophenyl)acetaldehyde
Controlled, mild oxidation is required to prevent over-oxidation to the carboxylic acid. Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are highly effective for this transformation. DMP is often preferred due to its milder conditions and easier work-up.
Protocol: Dess-Martin Periodinane (DMP) Oxidation
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the reaction exotherm and minimize side-product formation.
-
Reagent Addition: Add Dess-Martin Periodinane (1.1 - 1.2 eq.) portion-wise over 10-15 minutes. The reaction mixture may turn slightly yellow.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 v/v). Stir vigorously for 20-30 minutes until the layers are clear. The thiosulfate reduces the excess DMP and its byproducts.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde is often used directly in the next step but can be purified by column chromatography on silica gel if necessary.
Synthesis of 2-(Pentafluorophenyl)acetic Acid
For the synthesis of the carboxylic acid, stronger oxidizing agents are employed. A Jones oxidation (CrO₃ in acetone/H₂SO₄) is effective, but for cleaner, more modern syntheses, potassium permanganate (KMnO₄) under basic conditions is an excellent choice.
Protocol: Potassium Permanganate (KMnO₄) Oxidation
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of acetone and water (e.g., 3:1 v/v).
-
Reagent Addition: Add potassium permanganate (KMnO₄, approx. 2.5 eq.) portion-wise at room temperature. The reaction is exothermic; maintain the temperature below 40 °C with a water bath if necessary. The mixture will turn into a dark brown slurry (formation of MnO₂).
-
Reaction Monitoring: Stir vigorously for 4-12 hours. Monitor by TLC (a more polar spot for the acid will appear).
-
Work-up: Once the starting material is consumed, quench the reaction by adding a small amount of isopropanol to destroy excess KMnO₄. Filter the mixture through a pad of Celite® to remove the brown manganese dioxide precipitate, washing the pad with acetone.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the acetone. Add water to the residue and wash with diethyl ether to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until pH ~1-2. A white precipitate of the product should form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(pentafluorophenyl)acetic acid.
| Transformation | Reagent | Typical Yield | Key Considerations |
| Alcohol to Aldehyde | Dess-Martin Periodinane | 85-95% | Anhydrous conditions are critical; reaction is fast. |
| Alcohol to Acid | Potassium Permanganate | 75-85% | Exothermic reaction; efficient removal of MnO₂ is key. |
O-Functionalization: Ether and Ester Synthesis
The primary alcohol is readily converted into ethers and esters, which can serve as important pharmacophores or protecting groups.
Williamson Ether Synthesis
This classic method involves deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.
Caption: Workflow for Williamson Ether Synthesis.
Protocol: Synthesis of 2-(Pentafluorophenyl)ethyl Ether
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Alcohol Addition: Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise. Effervescence (H₂ gas evolution) will be observed.
-
Alkoxide Formation: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Electrophile Addition: Add the desired alkyl halide (R-X, e.g., benzyl bromide or ethyl iodide, 1.1 eq.) dropwise.
-
Reaction: The reaction can be stirred at room temperature or gently heated (e.g., to 50 °C) to drive it to completion. Monitor by TLC.
-
Quenching: Once complete, cool the reaction to 0 °C and cautiously quench by adding water dropwise to destroy any excess NaH.
-
Work-up: Dilute with diethyl ether and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNA_r)
The most powerful transformation of the C₆F₅ ring is the SNA_r reaction. Due to the strong electron-withdrawing effect of the five fluorine atoms, the ring is highly activated towards nucleophilic attack, primarily at the para-position (C-4). This is because the negative charge of the intermediate (Meisenheimer complex) can be effectively delocalized onto the electronegative fluorine atoms, and the C-4 position is sterically most accessible.
Authoritative Insight: The regioselectivity for the para position is a well-established principle in the chemistry of polyfluorinated aromatic compounds. The attack at C-4 allows for resonance stabilization of the anionic intermediate without disrupting the C-F bonds ortho to the attack site as severely as ortho or meta attack would.
A wide variety of nucleophiles can be used, including thiols, amines, and alkoxides.
Synthesis of 4-Thio-substituted Derivatives
Thiolates are excellent nucleophiles for this reaction, leading to the formation of valuable thioethers.
Protocol: Synthesis of 2-(4-(Phenylthio)-2,3,5,6-tetrafluorophenyl)ethanol
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and thiophenol (1.05 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq.). The base deprotonates the thiol in situ to form the more nucleophilic thiolate.
-
Reaction: Heat the mixture to 60-80 °C and stir for 2-6 hours. The progress can be monitored by TLC or LC-MS, looking for the disappearance of the starting material.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. The product will be in the organic phase.
-
Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
| Nucleophile (Nu-H) | Base | Solvent | Typical Product |
| Thiophenol | K₂CO₃ | DMF | 2-(4-(Phenylthio)tetrafluorophenyl)ethanol |
| Morpholine | K₂CO₃ | Acetonitrile | 2-(4-(Morpholino)tetrafluorophenyl)ethanol |
| Sodium Methoxide | N/A | Methanol | 2-(4-Methoxy-tetrafluorophenyl)ethanol |
Applications in Drug Development
The derivatives synthesized from this compound are valuable in drug discovery.
-
Pentafluorophenylacetic acid derivatives can be coupled with amines to form amides, which are common motifs in active pharmaceutical ingredients (APIs). The C₆F₅ group can engage in favorable "are-are stacking" or "orthogonal multipolar" interactions within protein binding pockets.
-
4-Substituted tetrafluorophenyl compounds allow for the introduction of diverse functional groups at a specific vector on the aromatic ring. This is a classic strategy in lead optimization to probe for new interactions with a biological target and improve properties like solubility or metabolic stability. For example, replacing a fluorine atom with a morpholine group can significantly enhance the aqueous solubility of a compound.
Conclusion
This compound is a cost-effective and synthetically tractable precursor for a wide range of fluorinated compounds. By leveraging the distinct reactivity of its alcohol and pentafluorophenyl groups, medicinal chemists can rapidly generate novel molecular architectures. The protocols outlined in this note provide a reliable foundation for exploring the rich chemistry of this building block, enabling the development of next-generation therapeutics and functional materials.
References
-
Title: Aromatic Nucleophilic Substitution. Source: Wikipedia. URL: [Link]
Application of 2-(Pentafluorophenyl)ethanol in Polymer Chemistry: An In-Depth Guide for Researchers
Introduction: The Strategic Advantage of the Pentafluorophenyl Moiety
In the landscape of advanced polymer chemistry, functional monomers and modifiers are pivotal in designing materials with tailored properties. 2-(Pentafluorophenyl)ethanol emerges as a significant building block, primarily owing to the unique characteristics of the pentafluorophenyl (PFP) group. This highly fluorinated aromatic ring imparts a combination of hydrophobicity, thermal stability, and, most importantly, a latent reactivity that can be harnessed for subsequent chemical transformations. The electron-withdrawing nature of the five fluorine atoms makes the phenyl ring an excellent leaving group in nucleophilic aromatic substitution reactions, a feature extensively exploited in "active ester" polymer chemistry.
This guide provides a comprehensive overview of the applications of this compound in polymer synthesis, focusing on its role as a precursor to functional monomers and its incorporation into polymer backbones. We will delve into detailed protocols, the rationale behind experimental choices, and the characterization of the resulting polymeric materials. This document is intended for researchers and professionals in polymer science and drug development seeking to leverage the unique properties of fluorinated compounds.
Application 1: Synthesis of 2-(Pentafluorophenyl)ethyl Methacrylate (PFPEMA) - A Gateway to Functional Polymers
The most direct application of this compound is its conversion into a polymerizable monomer. By reacting the terminal hydroxyl group with methacryloyl chloride, we can synthesize 2-(pentafluorophenyl)ethyl methacrylate (PFPEMA). This monomer can then be polymerized to create a polymer with pendant PFP groups, which serve as reactive handles for post-polymerization modification.
Causality of Experimental Choices:
-
Reaction with Methacryloyl Chloride: This is a classic esterification reaction to introduce a polymerizable methacrylate group.
-
Use of a Non-Nucleophilic Base (Triethylamine): Triethylamine (TEA) is used to scavenge the HCl byproduct of the reaction. It is a non-nucleophilic base, which prevents unwanted side reactions with the electrophilic methacryloyl chloride.
-
Low-Temperature Reaction: The reaction is typically carried out at 0°C to control the exothermicity and minimize premature polymerization of the methacrylate monomer.
-
Anhydrous Conditions: Methacryloyl chloride is highly reactive towards water, which would lead to the formation of methacrylic acid and reduce the yield of the desired monomer.
Experimental Protocol: Synthesis of PFPEMA
Materials:
-
This compound
-
Methacryloyl chloride
-
Triethylamine (TEA), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inhibitor (e.g., 4-methoxyphenol, MEHQ)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cool the flask to 0°C in an ice bath.
-
Add methacryloyl chloride (1.1 eq.), dissolved in anhydrous DCM, dropwise to the stirred solution over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), deionized water (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of inhibitor (e.g., MEHQ) to prevent polymerization.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude PFPEMA monomer.
-
Purify the monomer via column chromatography on silica gel using a hexane/ethyl acetate gradient.
Characterization:
-
The successful synthesis of PFPEMA can be confirmed by ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy, as well as FTIR spectroscopy.
Data Summary: PFPEMA Synthesis
| Parameter | Value/Observation |
| Reactant Ratio | This compound : Methacryloyl Chloride : TEA = 1.0 : 1.1 : 1.2 |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 80-90% after purification |
| Appearance | Colorless to pale yellow oil |
Diagram: PFPEMA Synthesis Workflow
Application Note: A Detailed Protocol for the Esterification of Carboxylic Acids with 2-(Pentafluorophenyl)ethanol
Abstract: The synthesis of esters from carboxylic acids and alcohols is a cornerstone of organic chemistry, with broad applications in drug development, materials science, and fine chemical production. This application note provides a comprehensive, field-tested protocol for the esterification of carboxylic acids with 2-(Pentafluorophenyl)ethanol. Esters derived from this highly fluorinated alcohol are of particular interest due to the unique electronic properties conferred by the pentafluorophenyl group, which can enhance thermal stability, modify lipophilicity, and serve as an activated precursor for subsequent transformations. We will delve into the widely-utilized Steglich esterification, a mild and highly efficient method employing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP), explaining the mechanistic rationale behind the protocol and providing a detailed, step-by-step guide for its successful implementation.
Introduction and Scientific Context
In modern synthetic chemistry, the incorporation of fluorine atoms into organic molecules is a powerful strategy for modulating their physicochemical properties. The this compound moiety is an attractive building block, combining a reactive primary alcohol with a strongly electron-withdrawing aromatic ring. Esters synthesized from this alcohol are not only valuable as final products but also serve as important intermediates. The resulting 2-(Pentafluorophenyl)ethyl esters can exhibit enhanced stability and unique solubility profiles.
While classical Fischer esterification, which uses a strong acid catalyst and high temperatures, is a viable method, it is often incompatible with sensitive or complex substrates.[1][2] A superior alternative for a broad range of applications is the Steglich esterification, which proceeds under mild, room-temperature conditions.[3][4] This method is particularly advantageous for acid-labile compounds or sterically hindered substrates.[5] This guide focuses on the Steglich method, providing researchers with a robust and reliable protocol.
Reaction Mechanism: The Synergy of DCC and DMAP
The success of the Steglich esterification lies in the synergistic action of a coupling agent, N,N'-Dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP). The process circumvents the poor leaving group of a carboxylic acid's hydroxyl moiety by converting it into a highly reactive intermediate.
The mechanism proceeds through several key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid (R-COOH) adds to one of the C=N double bonds of DCC. This forms a highly reactive O-acylisourea intermediate.[6][7] This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack.
-
Role of the DMAP Catalyst: While the alcohol can, in principle, react directly with the O-acylisourea, this step is often slow. DMAP, being a superior nucleophile, rapidly attacks the O-acylisourea.[5][8] This generates an even more reactive N-acylpyridinium intermediate and releases dicyclohexylurea (DCU).[9]
-
Nucleophilic Attack by the Alcohol: The this compound then attacks the activated N-acylpyridinium species. This step is highly efficient due to the excellent leaving group nature of DMAP.
-
Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the desired ester and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle. The thermodynamic driving force for the reaction is the formation of the highly stable and insoluble N,N'-dicyclohexylurea (DCU) byproduct.[3]
Experimental Workflow Visualization
The following diagram outlines the complete experimental workflow, from initial setup to the isolation of the purified product.
Caption: A flowchart of the Steglich esterification protocol.
Detailed Experimental Protocol
This protocol describes a general procedure for the esterification of a generic carboxylic acid with this compound on a 5 mmol scale. Reagent quantities should be adjusted accordingly for different scales.
Safety Precautions:
-
4-Dimethylaminopyridine (DMAP) is highly toxic and readily absorbed through the skin. Always handle with extreme caution using appropriate personal protective equipment (PPE), including double gloves.[9]
-
N,N'-Dicyclohexylcarbodiimide (DCC) is a potent skin sensitizer and moisture-sensitive. Handle in a fume hood and use PPE.
-
Always work in a well-ventilated fume hood.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Molar Eq. | Notes |
| Carboxylic Acid | - | 5.0 | 1.0 | Must be dry. |
| This compound | 212.09 | 5.5 | 1.1 | Ensure purity and dryness. |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 6.0 | 1.2 | Use a fresh bottle. |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.25 | 0.05 | Acts as the catalyst.[5] |
| Dichloromethane (DCM), Anhydrous | - | ~40 mL | - | Solvent must be anhydrous for best results. |
| Hydrochloric Acid (0.5 M aq.) | - | ~20 mL | - | For work-up. |
| Sodium Bicarbonate (Sat. aq.) | - | ~20 mL | - | For work-up. |
| Brine (Sat. aq. NaCl) | - | ~20 mL | - | For work-up. |
| Sodium Sulfate (Anhydrous) | - | As needed | - | For drying the organic layer. |
Step-by-Step Procedure:
-
Reaction Setup: a. To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (5.0 mmol, 1.0 eq), this compound (5.5 mmol, 1.1 eq), and 4-Dimethylaminopyridine (DMAP) (0.25 mmol, 0.05 eq). b. Add 20 mL of anhydrous dichloromethane (DCM) to dissolve the reagents. c. Seal the flask with a septum and purge with an inert atmosphere (Nitrogen or Argon). d. Cool the flask to 0 °C in an ice-water bath.
-
Reaction Initiation: a. In a separate dry vial, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (6.0 mmol, 1.2 eq) in 10 mL of anhydrous DCM. b. Using a syringe, add the DCC solution dropwise to the stirred reaction mixture over 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) should begin to form shortly after addition.[3]
-
Reaction Monitoring: a. Remove the ice bath and allow the reaction to warm to room temperature. b. Let the reaction stir for 4-16 hours. The optimal time can vary depending on the steric hindrance of the carboxylic acid. c. Monitor the reaction's progress by Thin Layer Chromatography (TLC). Use an appropriate solvent system (e.g., Ethyl Acetate/Hexanes) and visualize under UV light and/or with a potassium permanganate stain. The reaction is complete upon consumption of the limiting reagent (typically the carboxylic acid).
-
Work-up: a. Once the reaction is complete, cool the mixture in an ice bath for 15 minutes to maximize the precipitation of the DCU byproduct. b. Filter the reaction mixture through a sintered glass funnel or a Büchner funnel with filter paper to remove the DCU precipitate. c. Wash the collected DCU solid with a small amount of cold DCM (~10 mL) and combine the filtrates. d. Transfer the combined filtrate to a separatory funnel. e. Wash the organic layer sequentially with: i. 0.5 M HCl (2 x 20 mL) to remove DMAP and any unreacted DCC. ii. Saturated NaHCO₃ solution (2 x 20 mL) to remove any unreacted carboxylic acid.[10] iii. Brine (1 x 20 mL) to remove residual water.[11] f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Characterization: a. The resulting crude oil or solid should be purified by flash column chromatography on silica gel.[12] The appropriate eluent system should be determined by TLC analysis. b. Combine the fractions containing the pure product and remove the solvent under reduced pressure. c. Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.
Conclusion
The Steglich esterification protocol detailed herein provides a mild, efficient, and broadly applicable method for synthesizing 2-(pentafluorophenyl)ethyl esters. By understanding the underlying mechanism involving the activation of the carboxylic acid by DCC and the crucial role of DMAP as a nucleophilic catalyst, researchers can confidently apply this procedure to a wide array of substrates. The careful execution of the work-up to remove the dicyclohexylurea byproduct and water-soluble reagents is critical for obtaining a high purity product. This protocol serves as a reliable foundation for the synthesis of valuable fluorinated esters for diverse applications in research and development.
References
-
Steglich Esterification. Organic Chemistry Portal. [Link]
-
4-Dimethylaminopyridine (DMAP). Common Organic Chemistry. [Link]
-
Unlocking Chemical Synthesis: The Power of 4-Dimethylaminopyridine (DMAP) in Esterification. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Yamaguchi Esterification. Organic Chemistry Portal. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
- Ishihara, K., et al. (2006). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society.
- Singh, A., et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. ACS Omega.
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
- Process for the purification of pentafluorophenyl boron compounds.
-
Work up of ester?. ResearchGate. [Link]
-
Fischer Esterification-Typical Procedures. OperaChem. [Link]
-
Steglich esterification. Wikipedia. [Link]
-
Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications. [Link]
-
Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]
- Kim, J., et al. (2004). Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. Synlett.
-
Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. ResearchGate. [Link]
-
5.310 (F19) Fischer Esterification Lab Manual. MIT OpenCourseWare. [Link]
-
Preparation of Pentafluorophenol and Other Polyfluorophenols. Fluorine notes. [Link]
-
The Fischer Esterification. University of Missouri–St. Louis. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
How do I form an ester using pentafluorophenol?. ResearchGate. [Link]
-
Esterification - alcohols and carboxylic acids. Chemguide. [Link]
-
Experiment 10: Fischer Esterification. Thompson Rivers University. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. athabascau.ca [athabascau.ca]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. nbinno.com [nbinno.com]
- 9. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: HPLC Analysis of Reaction Mixtures Containing 2-(Pentafluorophenyl)ethanol
Abstract
This application note presents a detailed protocol for the analysis of reaction mixtures containing 2-(Pentafluorophenyl)ethanol using High-Performance Liquid Chromatography (HPLC). Given the unique chemical properties conferred by the pentafluorophenyl group, careful consideration of the chromatographic stationary phase is paramount for achieving optimal separation from starting materials, intermediates, and byproducts. We explore the rationale behind column and mobile phase selection, offering a robust method that leverages a Pentafluorophenyl (PFP) stationary phase for enhanced selectivity. This guide is intended for researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries who require a reliable method for reaction monitoring and purity assessment of this and structurally similar fluorinated compounds.
Introduction and Scientific Rationale
This compound is a valuable building block in organic synthesis, often utilized in the development of pharmaceuticals and specialty materials. Monitoring the progress of reactions involving this compound requires a precise and accurate analytical method to quantify its consumption and the formation of products. HPLC is the predominant technique for this purpose due to its high resolution and sensitivity.[1][2]
The analysis of highly fluorinated molecules like this compound by reversed-phase HPLC presents unique challenges and opportunities.[3] While standard C18 columns separate primarily based on hydrophobicity, they may not provide sufficient selectivity for structurally similar fluorinated compounds. The electron-rich fluorine atoms of the analyte can lead to unique dipole-dipole and π-π interactions that can be exploited for enhanced separation.[4] This note focuses on a method developed using a PFP stationary phase, which offers a multi-modal separation mechanism, including hydrophobic, aromatic, and specific dipole interactions with fluorinated analytes, often resulting in superior selectivity compared to traditional alkyl phases.[5]
Method Development: The Causality Behind Experimental Choices
Analyte Properties
Before method development, understanding the analyte's physicochemical properties is crucial.[1]
-
Compound: this compound
-
CAS Number: 653-31-6[6]
-
Molecular Formula: C₈H₅F₅O[6]
-
Molecular Weight: 212.12 g/mol [7]
-
Structure: The molecule contains a polar alcohol group and a non-polar, electron-rich pentafluorophenyl ring. This duality governs its chromatographic behavior.
-
UV Absorbance: The aromatic ring acts as a strong chromophore, making UV detection highly suitable. Aromatic compounds typically exhibit strong absorbance between 250-270 nm.[8][9] Experimental verification using a Photodiode Array (PDA) detector is recommended to identify the absorbance maximum (λ-max) for optimal sensitivity.
Column Selection: PFP vs. C18
The choice of the stationary phase is the most critical parameter for optimizing selectivity.[10]
-
Standard C18 Columns: These columns provide retention based on hydrophobic interactions. While this compound will be retained, C18 phases may fail to resolve it from non-fluorinated aromatic impurities of similar hydrophobicity.
-
Pentafluorophenyl (PFP) Columns: PFP phases are specifically designed to provide alternative selectivity for halogenated compounds, aromatics, and positional isomers.[4][5] The separation mechanism is multi-modal:
-
π-π Interactions: Strong interactions between the electron-rich PFP ring on the stationary phase and the analyte's aromatic ring.
-
Dipole-Dipole Interactions: Between the polarizable PFP phase and the C-F dipoles of the analyte.
-
Hydrophobic Interactions: Similar to C18, but often with different retention characteristics for fluorinated vs. non-fluorinated compounds.
-
This multi-modal interaction capability makes a PFP column the superior choice for analyzing complex reaction mixtures containing fluorinated species, as it increases the probability of resolving the target analyte from closely related impurities.[5]
Mobile Phase and Detector Selection
-
Mobile Phase: A typical reversed-phase mobile phase consisting of water (A) and an organic modifier (B) like acetonitrile or methanol is appropriate. Acetonitrile is often preferred for its lower viscosity and excellent UV transparency.[11] A gradient elution is recommended for analyzing reaction mixtures to ensure elution of all components, from polar starting materials to non-polar byproducts, within a reasonable timeframe. The addition of a small amount of acid (e.g., 0.1% formic acid) to both mobile phase components is a common practice to ensure sharp, symmetrical peaks by suppressing the ionization of any acidic or basic functional groups.
-
Detector: A PDA detector is ideal. It allows for the determination of the optimal detection wavelength for this compound (expected around 264 nm) and provides peak purity analysis, which is invaluable when assessing the contents of a crude reaction mixture. If a PDA is unavailable, a variable wavelength UV detector set to 264 nm can be used.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a starting point and should be validated for the specific reaction mixture being analyzed.
Instrumentation and Materials
-
HPLC System: Quaternary or Binary pump, autosampler, column thermostat, and PDA detector.
-
Column: PFP Column, 5 µm, 4.6 x 150 mm (e.g., Thermo Scientific™ Hypersil GOLD™ PFP)
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, Formic acid (≥98%).
-
Reference Standard: this compound (≥97% purity).
-
Filters: 0.22 µm or 0.45 µm PTFE syringe filters.
Preparation of Solutions
-
Mobile Phase A (MPA): 0.1% Formic Acid in Water.
-
Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 (v/v) mixture of MPA and MPB.
-
Reference Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Stock Solution to 10.0 mL with Sample Diluent.
Sample Preparation
The goal of sample preparation is to create a clean, particle-free solution compatible with the mobile phase.[1]
-
Withdraw a representative aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Dilute the aliquot with a known volume of Sample Diluent to an approximate final concentration of 0.1 mg/mL of the target analyte. Note: The dilution factor must be recorded for accurate quantification.
-
Vortex the solution to ensure homogeneity.
-
Filter the diluted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.
HPLC Method Parameters
The following table summarizes the recommended starting conditions for the HPLC analysis.
| Parameter | Recommended Setting |
| Column | PFP, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | PDA, 264 nm (or optimal λ-max) |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 18.0 | |
| 18.1 | |
| 22.0 |
System Suitability Testing (SST)
To ensure the trustworthiness of the results, system suitability must be confirmed before analyzing samples. This is achieved by making five replicate injections of the Working Standard Solution (0.1 mg/mL).
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% for 5 replicate injections |
| % RSD of Retention Time | ≤ 1.0% for 5 replicate injections |
Failure to meet these criteria indicates a problem with the column, mobile phase, or instrument that must be rectified before proceeding.
Visualization of Experimental Workflow
The overall analytical process can be visualized as a straightforward sequence from sample acquisition to final data analysis.
Caption: High-level workflow for the HPLC analysis of a reaction mixture.
Results and Data Interpretation
A successful separation will show a sharp, symmetrical peak for this compound, well-resolved from other components in the reaction mixture. The retention time should be consistent with that of the reference standard. Using the gradient method described, the analyte is expected to elute in the mid-to-late portion of the chromatogram.
Peak Identification: The primary method for peak identification is to compare the retention time of peaks in the sample chromatogram with that of the injected reference standard. PDA detectors provide an additional layer of confidence by allowing for the comparison of the UV spectrum of the sample peak with the standard's spectrum.
Quantification: The concentration of this compound in the diluted sample can be determined by comparing its peak area to the peak area of the working standard using the following formula:
Csample = (Areasample / Areastandard) * Cstandard
The concentration in the original reaction mixture is then calculated by multiplying this result by the dilution factor.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of reaction mixtures containing this compound. The strategic selection of a Pentafluorophenyl (PFP) stationary phase provides enhanced selectivity, which is critical for resolving the target analyte from a complex matrix of potential impurities and byproducts. By following the detailed steps for sample preparation, method execution, and system suitability, researchers can generate reliable and accurate data for effective reaction monitoring and product quality assessment.
References
-
Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL: [Link]
-
Title: HPLC determination of perfluorinated carboxylic acids with fluorescence detection Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Analysis of perfluorinated compounds by HPLC-ICP-MS/MS Source: Speciation.net URL: [Link]
-
Title: Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS) Source: ACS Publications - Analytical Chemistry URL: [Link]
-
Title: HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column Source: LCGC International URL: [Link]
-
Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL: [Link]
-
Title: 2,3,4,5,6-Pentafluorophenethyl alcohol Source: PubChem URL: [Link]
-
Title: Analytical Method Development by High Performance Liquid Chromatography Source: IJTSRD URL: [Link]
-
Title: A review on method development by hplc Source: SciSpace by Typeset URL: [Link]
-
Title: HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW Source: World Journal of Pharmaceutical and Medical Research URL: [Link]
-
Title: High-Performance Liquid Chromatographic Determination of Ethanol in Beer Source: American Society of Brewing Chemists URL: [Link]
-
Title: UV‐Vis absorption spectra of (a) 2 a, (b) 2 b, and (c) 2 c in ethanol... Source: ResearchGate URL: [Link]
-
Title: Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Liquid Chromatography/tandem Mass Spectrometry using a pentafluorophenyl column for an alcohol biomarker Source: J-Stage URL: [Link]
-
Title: A novel, rapid and sensitive HPLC method for the determination of ethanol in non- alcoholic beverages with pre-column derivatization Source: ResearchGate URL: [Link]
-
Title: Reevaluation of Ethanol as Organic Modifier for Use in HPLC-RP Mobile Phases Source: SciELO URL: [Link]
-
Title: The experimental UV‐Vis spectra 1 and 2 obtained in ethanol solvent Source: ResearchGate URL: [Link]
-
Title: UV–visible spectra in ethanol solvent of complexes 1–5 Source: ResearchGate URL: [Link]
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- 2. wjpmr.com [wjpmr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. chromatographyonline.com [chromatographyonline.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 2,3,4,5,6-Pentafluorophenethyl alcohol | C8H5F5O | CID 69555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 紫外可见溶剂 [sigmaaldrich.com]
Chiral Separation of Amino Acids by Derivatization with 2-(Pentafluorophenyl)ethanol: An Application Guide
Introduction: The Imperative for Chiral Purity in Amino Acid Analysis
In the realms of pharmaceutical development, clinical diagnostics, and proteomics, the stereochemistry of amino acids is of paramount importance. While most proteinogenic amino acids are of the L-configuration, the presence of their D-enantiomers can signify pathological conditions, act as biomarkers, or influence the efficacy and safety of peptide-based therapeutics. The inherent challenge in separating enantiomers, which possess identical physical properties in an achiral environment, necessitates the formation of diastereomers with distinct physicochemical characteristics. This guide provides a comprehensive methodology for the chiral separation of amino acids by gas chromatography (GC) following a robust two-step derivatization procedure involving esterification with 2-(pentafluorophenyl)ethanol (PFPEtOH) and acylation with pentafluoropropionic anhydride (PFPA).
This method transforms the non-volatile amino acids into thermally stable and volatile derivatives suitable for GC analysis. The use of highly fluorinated derivatizing agents significantly enhances detection sensitivity, particularly with an electron capture detector (ECD) or mass spectrometer (MS). The resulting N-pentafluoropropionyl-amino acid 2-(pentafluorophenyl)ethyl esters are then resolved on a chiral stationary phase, allowing for accurate quantification of the enantiomeric ratio.
Scientific Principles: A Two-Step Transformation for Chirality Resolution
The successful chiral separation of amino acids by gas chromatography is predicated on a two-step derivatization strategy. This approach is necessary to address the zwitterionic and non-volatile nature of amino acids at physiological pH.[1]
Step 1: Esterification of the Carboxyl Group
The initial step involves the esterification of the carboxylic acid functionality of the amino acid with this compound. This is typically an acid-catalyzed reaction, following the principles of Fischer-Speier esterification.[2] The reaction is driven to completion by removing the water formed, often by using a large excess of the alcohol and a strong acid catalyst like anhydrous hydrochloric acid (HCl). The highly electron-withdrawing pentafluorophenyl group in the alcohol enhances the volatility of the resulting ester.
Step 2: Acylation of the Amino and other Functional Groups
Following esterification, the amino group, as well as other reactive functional groups in the amino acid side chains (e.g., hydroxyl, thiol, or additional amino groups), are acylated. Pentafluoropropionic anhydride (PFPA) is an excellent reagent for this purpose due to its high reactivity and the volatility it imparts to the final derivative.[3] This acylation step neutralizes the basicity of the amino group, further increasing the volatility and thermal stability of the molecule for GC analysis. The resulting N(O,S)-pentafluoropropionyl-amino acid 2-(pentafluorophenyl)ethyl esters are diastereomers if the amino acid is chiral, allowing for their separation on a chiral GC column.
Experimental Workflow & Protocols
The following sections provide a detailed, step-by-step methodology for the derivatization and subsequent chiral GC analysis of amino acids.
Diagram of the Derivatization Workflow
Caption: Workflow for the derivatization of amino acids.
Protocol 1: Derivatization of Amino Acids
This protocol is designed for a standard mixture of amino acids. For complex biological samples, an initial sample clean-up and protein hydrolysis step would be required.
Materials:
-
Amino acid standards (racemic mixtures are ideal for method development)
-
This compound (PFPEtOH)
-
Acetyl chloride or anhydrous HCl gas
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (anhydrous)
-
Toluene (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
Step 1: Esterification
-
Pipette an aliquot of the amino acid standard solution (containing approximately 10-50 µg of each amino acid) into a reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all water to ensure the esterification reaction proceeds efficiently.
-
Prepare the esterification reagent: Add acetyl chloride dropwise to this compound in a 1:10 (v/v) ratio to generate anhydrous HCl in PFPEtOH. Caution: This reaction is exothermic and should be performed in a fume hood.
-
Add 200 µL of the freshly prepared acidified this compound to the dried amino acid residue.
-
Seal the vial tightly and heat at 100°C for 1 hour in a heating block or oven.[1]
-
After cooling to room temperature, remove the vial from the heat and evaporate the excess reagent under a stream of nitrogen.
Step 2: Acylation
-
To the dried amino acid ester residue, add 100 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).[3]
-
Seal the vial tightly and heat at 65°C for 30 minutes.[1]
-
Cool the vial to room temperature and evaporate the excess reagents and solvent under a gentle stream of nitrogen.
-
Reconstitute the final derivatized sample in an appropriate volume (e.g., 100-200 µL) of toluene or ethyl acetate for GC analysis.
Protocol 2: Chiral Gas Chromatography Analysis
The separation of the derivatized amino acid enantiomers is effectively achieved on a chiral stationary phase. Chirasil-L-Val is a commonly used and highly effective column for this purpose.[4][5]
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a split/splitless injector.
-
Column: Chirasil-L-Val, 25 m x 0.25 mm I.D., 0.16 µm film thickness.[6]
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (split ratio 20:1)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 4°C/min to 190°C.
-
Hold at 190°C for 10 minutes.
-
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
FID Temperature: 280°C
-
MS Transfer Line: 280°C
-
MS Ion Source: 230°C
-
MS Quadrupole: 150°C
-
Scan Range (for MS): 50-600 m/z
-
Note: The temperature program may require optimization depending on the specific amino acids of interest and the column used.
Data Presentation and Expected Results
The derivatization and subsequent GC analysis should yield well-resolved peaks for the D and L enantiomers of the amino acids. On a Chirasil-L-Val column, the D-enantiomers typically elute before the L-enantiomers.[6]
Table 1: Representative GC Parameters for Chiral Separation
| Parameter | Setting | Rationale |
| GC Column | Chirasil-L-Val (25m x 0.25mm, 0.16µm) | Provides excellent enantioselectivity for N-acyl amino acid esters.[5] |
| Carrier Gas | Helium @ 1.0 mL/min | Inert, provides good efficiency. |
| Injector Temp. | 250°C | Ensures rapid volatilization of the derivatives. |
| Oven Program | 80°C (2 min), then 4°C/min to 190°C, hold 10 min | Gradual ramp allows for separation of a wide range of amino acid derivatives. |
| Detector | FID or MS | FID for general quantification, MS for confirmation and enhanced sensitivity. |
Troubleshooting and Expert Insights
-
Poor Peak Shape (Tailing): This often indicates incomplete derivatization. Ensure the sample is completely dry before each step and that the reagents are fresh and anhydrous. The acylation of the amino group is particularly critical to prevent tailing.
-
No or Low Peak Response: Check for leaks in the GC system. Ensure the derivatization reactions have gone to completion. The highly fluorinated derivatives are sensitive; consider potential adsorption in the GC inlet and use a deactivated liner.
-
Racemization: While the described derivatization conditions are generally mild, prolonged exposure to harsh acidic or basic conditions can cause racemization. Adhere to the recommended reaction times and temperatures.
-
Elution Order: On a Chirasil-L-Val column, D-amino acids are expected to elute first. If the elution order is reversed, verify the specific enantiomeric form of the chiral stationary phase (e.g., Chirasil-D-Val would reverse the order).[6]
Conclusion
The derivatization of amino acids with this compound and pentafluoropropionic anhydride is a robust and sensitive method for their chiral separation by gas chromatography. This two-step process effectively converts non-volatile, zwitterionic amino acids into volatile, thermally stable derivatives suitable for GC analysis. The use of a chiral stationary phase, such as Chirasil-L-Val, allows for the baseline resolution of the resulting diastereomers, enabling accurate determination of enantiomeric ratios. This methodology is a powerful tool for researchers, scientists, and drug development professionals who require precise and reliable chiral amino acid analysis.
References
-
Zahradníčková, H., Husek, P., & Simek, P. (2009). GC separation of amino acid enantiomers via derivatization with heptafluorobutyl chloroformate and Chirasil-L-Val column. Journal of separation science, 32(22), 3919–3924. Available at: [Link]
-
Zahradnícková, H., Husek, P., & Simek, P. (2009). GC separation of amino acid enantiomers via derivatization with heptafluorobutyl chloroformate and Chirasil-L-Val column. Scilit. Available at: [Link]
-
Zahradníčková, H., et al. (2009). GC separation of amino acid enantiomers via derivatization with heptafluorobutyl chloroformate and Chirasil-L-Val column. Request PDF. Available at: [Link]
-
Fantin, G., et al. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis. Chirality, 18(4), 279-95. Available at: [Link]
-
Agilent. (n.d.). CP-Chirasil Val GC column. Available at: [Link]
-
Baskal, S., Bollenbach, A., & Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. Available at: [Link]
-
Rontani, J.-F., & Combe, M.-L. (2020). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Journal of Chromatography A, 1625, 461320. Available at: [Link]
-
Baskal, S., Bollenbach, A., & Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. ResearchGate. Available at: [Link]
-
Horita, S., et al. (2015). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Green and Sustainable Chemistry, 5, 125-133. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GC separation of amino acid enantiomers via derivatization with heptafluorobutyl chloroformate and Chirasil-L-Val column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CP-Chirasil Val GC column | Agilent [agilent.com]
Application Notes & Protocols: The Role of 2-(Pentafluorophenyl)ethanol in the Synthesis of Advanced Agrochemicals
Abstract
The relentless demand for higher crop yields and the emergence of resistant pathogens necessitate the continuous development of novel, effective agrochemicals. The incorporation of fluorinated moieties into molecular scaffolds is a proven strategy for enhancing the potency, metabolic stability, and overall performance of bioactive compounds. This technical guide focuses on 2-(Pentafluorophenyl)ethanol, a versatile and highly valuable building block for the synthesis of next-generation agrochemicals. We will explore the strategic advantages conferred by the pentafluorophenyl group, detail key synthetic transformations, and provide a comprehensive, field-proven protocol for its application in constructing a core intermediate for triazole-based fungicides.
The Strategic Importance of the Pentafluorophenyl Moiety in Agrochemical Design
The introduction of fluorine into bioactive molecules can profoundly alter their physicochemical and biological properties.[1] The pentafluorophenyl group (C₆F₅) is an exemplary case, offering a unique combination of attributes that medicinal and agrochemical chemists can leverage for rational molecular design.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the pentafluorophenyl ring highly resistant to oxidative metabolism by enzymes such as cytochrome P450s. This can increase the bioavailability and prolong the half-life of the active ingredient in the target organism.[2]
-
Electron-Withdrawing Nature: The five fluorine atoms are strongly electron-withdrawing, which polarizes the aromatic ring. This electronic property can influence the acidity of nearby protons, modulate the pKa of the entire molecule, and enhance binding interactions with target enzymes or receptors through non-covalent interactions like dipole-dipole and quadrupole-π stacking.[1][3]
-
Lipophilicity and Hydrophobicity: Fluorination significantly increases a molecule's lipophilicity. This is a critical parameter that governs the compound's ability to penetrate the waxy cuticles of plants, the cell membranes of fungi, or the exoskeletons of insects. The C₆F₅ group provides a substantial boost in hydrophobicity, comparable to other "super-hydrophobic" groups like pentafluorosulfanyl (SF₅).[1][2]
-
Enhanced Biological Activity: The unique electronic and steric properties of the pentafluorophenyl group can lead to improved binding affinity at the target site. Its ability to participate in hydrogen bonding and electrostatic interactions can be a decisive factor in enhancing drug potency.[1]
These characteristics make scaffolds containing the pentafluorophenyl group highly desirable for creating robust and effective fungicides, insecticides, and herbicides.[4][5]
This compound as a Key Synthetic Building Block
This compound serves as an ideal synthon for introducing the C₆F₅-CH₂CH₂- fragment into a target molecule. The primary alcohol functional group is a versatile handle for a variety of classical organic transformations, allowing for its incorporation into diverse molecular architectures. While many polyfluoro-substituted phenyl compounds are used in agrochemical research, this compound provides a two-carbon spacer that offers conformational flexibility, which can be crucial for optimal positioning of the molecule within an enzyme's active site.
The general workflow for utilizing this building block involves activating the alcohol and subsequently coupling it with a core heterocyclic structure, a common motif in many successful agrochemicals.
Caption: General workflow for agrochemical synthesis.
Key Synthetic Transformations
The hydroxyl group of this compound is readily converted into a better leaving group to facilitate nucleophilic substitution reactions. This two-step approach (activation followed by substitution) is often more efficient and higher-yielding than a direct one-step substitution.
3.1. Conversion to Alkyl Halides A common and effective activation method is the conversion of the alcohol to the corresponding alkyl chloride using thionyl chloride (SOCl₂) or to an alkyl bromide using phosphorus tribromide (PBr₃). This transformation proceeds under mild conditions and produces a highly reactive intermediate suitable for subsequent coupling reactions. This approach is analogous to established syntheses of commercial fungicides like Fenbuconazole, which utilize the chlorinated intermediate of a similar alcohol.[6]
3.2. Etherification The Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form an alkoxide and then reacted with an alkyl halide, is a primary method for forming ether linkages.
3.3. Esterification Standard esterification procedures, such as the Fischer-Speier esterification with a carboxylic acid under acidic catalysis or reaction with an acyl chloride in the presence of a base, can be used to append the 2-(pentafluorophenyl)ethoxy group to a molecule via an ester linkage.
Application Protocol: Synthesis of a Key Triazole Fungicide Intermediate
This protocol details a reliable, two-step synthesis of 1-[2-(pentafluorophenyl)ethyl]-1H-1,2,4-triazole , a core structure representative of many potent azole fungicides which function by inhibiting ergosterol biosynthesis. The methodology is adapted from well-established procedures for similar scaffolds.[6][7]
Objective: To synthesize a key agrochemical intermediate by activating this compound and coupling it with 1,2,4-triazole.
Diagram of Reaction Scheme
Caption: Synthesis of a triazole fungicide intermediate.
Part A: Synthesis of 2-(Pentafluorophenyl)ethyl methanesulfonate (Activated Intermediate)
Materials & Reagents:
-
This compound (1.0 eq)
-
Methanesulfonyl chloride (MsCl, 1.2 eq)
-
Triethylamine (Et₃N, 1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Assemble a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen).
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add triethylamine (1.5 eq) to the stirred solution.
-
Add methanesulfonyl chloride (1.2 eq) dropwise via syringe. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by TLC.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude mesylate. This intermediate is often used directly in the next step without further purification.
Part B: Synthesis of 1-[2-(Pentafluorophenyl)ethyl]-1H-1,2,4-triazole
Materials & Reagents:
-
2-(Pentafluorophenyl)ethyl methanesulfonate (from Part A, 1.0 eq)
-
1H-1,2,4-Triazole (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 1H-1,2,4-triazole (1.1 eq) and anhydrous DMF.
-
Cool the solution to 0 °C and carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates H₂ gas.
-
Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium triazolide salt.
-
Dissolve the crude 2-(pentafluorophenyl)ethyl methanesulfonate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the triazolide suspension.
-
Stir the reaction mixture at room temperature for 12-18 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts and wash them twice with brine to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product, 1-[2-(pentafluorophenyl)ethyl]-1H-1,2,4-triazole.
Summary of Physicochemical Properties
A clear understanding of the starting material's properties is essential for reaction setup and safety.
| Property | Value | Source |
| Chemical Name | This compound | [8] |
| CAS Number | 653-31-6 | [8] |
| Molecular Formula | C₈H₅F₅O | [9] |
| Molecular Weight | 212.12 g/mol | [9] |
| Appearance | Colorless liquid | N/A |
| Boiling Point | 85-87 °C / 14 Torr | [8] |
| Density | 1.525 g/mL | [8] |
| Purity | ≥97% | [8] |
Conclusion
This compound is a powerful and versatile building block for modern agrochemical synthesis. The strategic incorporation of the pentafluorophenyl moiety offers a scientifically grounded approach to enhancing the metabolic stability, lipophilicity, and biological efficacy of active ingredients. The protocols provided herein demonstrate a robust and adaptable synthetic route for creating advanced agrochemical intermediates, paving the way for the development of next-generation crop protection solutions. Further research into derivatives built from this scaffold is highly encouraged to explore the full potential of this valuable synthon.
References
- Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. (2021-12-02). National Institutes of Health (NIH).
- Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate.
- This compound | 653-31-6. Sigma-Aldrich.
- Application of 2-(4-Chlorophenyl)ethanol in Chemical Synthesis: A Detailed Protocol for the Preparation of a Triazole Fungicide. Benchchem.
- Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. (2025-08-05). Source Not Available.
- Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. (2023-01-05). PubMed Central.
- Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. (2022-01-29). National Institutes of Health (NIH).
- Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. (2017-09-21). PubMed.
- Application Notes and Protocols for 2-(4-Chlorophenyl)ethanol in Agrochemical Development. Benchchem.
- This compound | 653-31-6. (2023-06-12). ChemicalBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | 653-31-6 [sigmaaldrich.com]
- 9. This compound | 653-31-6 [chemicalbook.com]
Application Note: Enhancing Analyte Detection and Quantification Using 2-(Pentafluorophenyl)ethanol for Chemical Tagging
Introduction: The Power of the Pentafluorophenyl Tag in Modern Analytics
In the landscape of chemical analysis, particularly within drug discovery, metabolomics, and environmental monitoring, the ability to detect and quantify minute concentrations of target analytes is paramount. Direct analysis of many organic molecules, especially those lacking a strong chromophore or ionizable group, can be challenging due to poor sensitivity and chromatographic performance. Chemical derivatization, the process of modifying an analyte to enhance its analytical properties, offers a powerful solution. This application note details the use of 2-(pentafluorophenyl)ethanol as a versatile reagent for introducing a pentafluorophenyl (PFP) tag onto analytes, thereby significantly improving their detectability by gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS).
The introduction of a highly fluorinated tag, such as the pentafluorophenyl group, imparts several key advantages. The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the tagged analyte highly responsive to sensitive detection methods like electron capture detection (ECD) in GC. Furthermore, the increased mass and altered fragmentation patterns of the derivatized molecule can lead to improved ionization efficiency and unique mass spectral signatures in MS-based methods. Fluorination can also enhance the volatility and thermal stability of polar analytes, leading to improved chromatographic peak shapes and resolution.
This guide provides a comprehensive overview of the chemistry, protocols, and applications of this compound for derivatization, aimed at researchers, scientists, and drug development professionals seeking to enhance their analytical capabilities.
Mechanism of Action: Esterification with this compound
This compound is primarily used to derivatize molecules containing carboxylic acid functional groups. The reaction proceeds via an esterification, where the hydroxyl group of the this compound reacts with the carboxyl group of the analyte to form a stable 2-(pentafluorophenyl)ethyl ester. This reaction is typically catalyzed by an acid, following the well-established Fischer esterification mechanism.
The key to this derivatization is the conversion of the polar and often non-volatile carboxylic acid into a less polar, more volatile ester. The pentafluorophenyl moiety serves as the analytical "tag" that enhances the detectability of the parent molecule.
Caption: Workflow for derivatizing a carboxylic acid-containing analyte with this compound.
Experimental Protocols
Protocol 1: Derivatization of a Model Carboxylic Acid Analyte
This protocol provides a general procedure for the derivatization of a carboxylic acid-containing analyte in solution. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific analytes.
Materials:
-
This compound (CAS 653-31-6)
-
Analyte containing a carboxylic acid group
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Acid catalyst (e.g., Concentrated Sulfuric Acid or p-Toluenesulfonic acid)
-
Anhydrous Sodium Sulfate
-
Saturated Sodium Bicarbonate solution
-
Brine solution
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
-
GC or LC vials
Procedure:
-
Sample Preparation: Prepare a solution of the analyte in the chosen anhydrous solvent at a concentration of approximately 1 mg/mL.
-
Reagent Addition: In a clean, dry reaction vial, add 100 µL of the analyte solution.
-
Catalyst Addition: Add a catalytic amount of the acid catalyst (e.g., 1-2 µL of concentrated sulfuric acid or a few crystals of p-toluenesulfonic acid).
-
Derivatizing Agent Addition: Add a 10-fold molar excess of this compound to the reaction vial.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath set to 60-80°C for 1-2 hours. The optimal time and temperature should be determined experimentally.
-
Quenching and Extraction: After cooling to room temperature, add 200 µL of saturated sodium bicarbonate solution to neutralize the acid catalyst. Vortex thoroughly.
-
Phase Separation: Add 200 µL of the organic solvent used for the reaction (e.g., Toluene) and vortex. Centrifuge to separate the aqueous and organic layers.
-
Sample Collection: Carefully transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The dried organic extract is now ready for analysis by GC-ECD or LC-MS/MS.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Toluene or Dichloromethane | Aprotic solvents are preferred to avoid side reactions with the catalyst and reagents. |
| Catalyst | Concentrated H₂SO₄ or p-TsOH | Strong acids are effective catalysts for Fischer esterification. |
| Reagent Molar Excess | 10-50 fold | A large excess of the alcohol drives the equilibrium towards the ester product. |
| Reaction Temperature | 60-80 °C | Provides sufficient energy to overcome the activation barrier without degrading the analyte. |
| Reaction Time | 1-2 hours | Should be optimized for the specific analyte to ensure complete derivatization. |
| Workup | Liquid-liquid extraction | Neutralizes the catalyst and removes excess polar reagents and byproducts. |
Analytical Methodologies
The choice of analytical technique will depend on the properties of the derivatized analyte and the desired sensitivity.
Protocol 2: GC-ECD Analysis of PFP-Tagged Analytes
Gas chromatography with an electron capture detector (GC-ECD) is highly sensitive to the presence of electronegative atoms like fluorine, making it an ideal technique for analyzing PFP-tagged compounds.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with an Electron Capture Detector (ECD).
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-1701) is typically suitable.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Nitrogen or Argon/Methane, at an appropriate flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/minute to 280 °C.
-
Hold: 5 minutes at 280 °C. (This is a general program and should be optimized for the specific analyte.)
-
-
Injection Volume: 1 µL
Caption: Analytical workflow for the GC-ECD analysis of PFP-tagged analytes.
LC-MS/MS Analysis of PFP-Tagged Analytes
For analytes that are not amenable to GC analysis, or when higher specificity is required, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. The PFP tag can influence the fragmentation in the mass spectrometer, often yielding a characteristic neutral loss or product ion that can be used for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments. The use of a pentafluorophenyl (PFP) stationary phase in the LC column can also provide alternative selectivity for separating closely related compounds.
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or a PFP stationary phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate to improve ionization.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode. Negative ion mode can be particularly sensitive for PFP-containing compounds.
-
MS/MS Parameters: The precursor ion will be the molecular ion of the derivatized analyte. Product ions should be determined by infusing a standard of the derivatized analyte and optimizing the collision energy.
Trustworthiness and Self-Validation
To ensure the reliability of the derivatization and analysis, the following quality control measures are recommended:
-
Derivatization Efficiency: Analyze a known concentration of the analyte standard before and after derivatization to determine the reaction yield. A yield of >95% is desirable.
-
Method Blank: A sample containing all reagents except the analyte should be run to identify any potential interferences from the derivatization reagents or solvents.
-
Calibration Curve: A multi-point calibration curve should be prepared using a derivatized standard of the analyte to ensure linearity and accurate quantification.
-
Internal Standard: The use of a structurally similar compound that is not present in the samples as an internal standard can correct for variations in derivatization efficiency and injection volume.
Conclusion
The use of this compound as a derivatizing agent offers a robust and effective strategy for enhancing the analytical detection of carboxylic acid-containing compounds. The introduction of the pentafluorophenyl tag significantly improves sensitivity, particularly in GC-ECD analysis, and provides favorable characteristics for LC-MS/MS analysis. The protocols and methodologies outlined in this application note provide a solid foundation for researchers to develop and validate high-sensitivity analytical methods for a wide range of applications.
References
-
Dandapani, S., & Curran, D. P. (2004). Fluorous Tags in Organic Chemistry. Chemistry–A European Journal, 10(13), 3130-3138. [Link]
-
Cline, R. E., Todd, G. D., Ashley, D. L., Grainger, J., McCraw, J. M., Alley, C. C., & Hill, R. H. (1990). Gas chromatographic and spectral properties of pentafluorobenzyl derivatives of 2,4-dichlorophenoxyacetic acid and phenolic pesticides and metabolites. Journal of Chromatographic Science, 28(4), 167–172. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Enhancing Analytical Techniques with Pentafluorobenzoic Acid as a Derivatization Agent. [Link]
-
Garkani-Nejad, Z., & Shahriari, D. (2008). Modeling GC-ECD retention times of pentafluorobenzyl derivatives of phenol by using artificial neural networks. Wiley Analytical Science. [Link]
-
Wikipedia. (2023). Fluorescent tag. [Link]
-
Prosser, R. S., et al. (2025). Next-Generation Tags for Fluorine Nuclear Magnetic Resonance: Designing Amplification of Chemical Shift Sensitivity. ResearchGate. [Link]
-
Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. [Link]
-
Wikipedia. (2023). Pentafluorophenyl esters. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]
- Al-Azemi, T. F., & Bisht, K. S. (2014).
Experimental setup for reactions involving 2-(Pentafluorophenyl)ethanol at high temperatures
Introduction
2-(Pentafluorophenyl)ethanol is a valuable fluorinated building block in organic synthesis, finding applications in pharmaceuticals and materials science.[1] Its unique electronic properties, imparted by the electron-withdrawing pentafluorophenyl group, make it a precursor for a variety of specialized molecules. High-temperature reactions (>100 °C) are often necessary to overcome activation barriers for transformations such as dehydrations, substitutions, or controlled pyrolytic rearrangements.
However, conducting these reactions presents significant challenges. The combination of high temperatures and a polyfluorinated aromatic compound necessitates a robust experimental design focused on safety, precise process control, and inert atmosphere integrity. Thermal decomposition can lead to the formation of hazardous byproducts, including hydrogen fluoride (HF).[2][3] This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals to safely and effectively set up and execute high-temperature reactions involving this compound.
Part 1: Pre-Reaction Considerations & Critical Safety Protocols
A thorough hazard assessment is the most critical first step before any experimental work begins.[4] The thermal and chemical stability of all reactants, intermediates, products, and potential byproducts must be evaluated.[5]
Hazard Identification
This compound and its potential high-temperature byproducts pose several risks. The primary hazards are summarized below.
| Hazard Category | Description | Source(s) |
| Acute Toxicity | Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. | [6] |
| Thermal Decomposition | High temperatures can cause decomposition, potentially releasing highly toxic and corrosive gases such as hydrogen fluoride (HF) and carbonyl fluoride.[2][3][7] HF can cause severe, penetrating chemical burns that require immediate and specialized medical attention.[2][8] | |
| Runaway Reactions | Exothermic decomposition or reactions with other reagents can lead to a rapid increase in temperature and pressure (thermal runaway) if not properly controlled, posing an explosion risk.[9][10] |
Engineering Controls and Personal Protective Equipment (PPE)
Given the significant hazards, multiple layers of protection are mandatory.[9]
-
Primary Engineering Control: All high-temperature reactions with this compound must be conducted inside a certified chemical fume hood with a sash positioned as low as possible.[4][11]
-
HF Scrubber: The exhaust from the reaction vessel (e.g., from the bubbler) should be directed into a scrubbing solution, such as aqueous sodium bicarbonate or calcium hydroxide, to neutralize any evolved acidic gases like HF.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required.[6]
-
Eye Protection: Chemical splash goggles worn under a full-face shield.
-
Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., neoprene or nitrile) are necessary. Consider wearing two pairs (double-gloving).
-
Body Protection: A flame-resistant lab coat. For larger-scale reactions, a chemical-resistant apron is also recommended.
-
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible. A tube of 2.5% calcium gluconate gel must be on hand as the primary first aid treatment for HF skin exposure.[2][8] All personnel must be trained in its proper application before starting the experiment.
Part 2: The Experimental Apparatus
A well-designed apparatus is crucial for precise temperature control, maintaining an inert atmosphere, and ensuring safety. The setup described here utilizes standard laboratory glassware and equipment.
Core Components
-
Reaction Vessel: A three-necked, round-bottom flask made of borosilicate glass, which allows for multiple simultaneous connections. The vessel size should be chosen so that the reaction mixture does not exceed half of its volume.[12]
-
Heating and Stirring: A heating mantle connected to a proportional-integral-derivative (PID) controller provides the most stable and controlled heating.[4] A magnetic stir plate with a PTFE-coated stir bar ensures even heat distribution and mixing.
-
Temperature Monitoring: A thermocouple sheathed in a glass or PTFE adapter should be placed directly into the reaction mixture to monitor the internal temperature accurately.[4]
-
Condenser: A reflux condenser is essential to prevent the loss of volatile reactants, solvents, or products.
-
Inert Atmosphere System: A Schlenk line or a dual-manifold system is used to supply an inert gas (high-purity Argon or Nitrogen) and apply a vacuum. An oil bubbler is used to vent the system and provide a visual indicator of positive pressure.[4]
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow for setting up the high-temperature reaction.
Caption: Logical workflow for the high-temperature reaction setup.
Part 3: Detailed Experimental Protocol
This protocol provides a step-by-step methodology for a generic high-temperature reaction. Specific quantities, temperatures, and reaction times must be adapted based on the specific chemical transformation being studied.
Step 1: Glassware Preparation 1.1. Thoroughly clean and oven-dry all glassware (three-necked flask, condenser, adapters, stir bar) at >120 °C overnight to remove all traces of water. 1.2. Assemble the apparatus while still hot and immediately place it under a positive flow of inert gas (Argon or Nitrogen) to cool. This "hot assembly" prevents atmospheric moisture from adsorbing onto the glass surfaces.
Step 2: Establishing an Inert Atmosphere 2.1. Once the apparatus is at room temperature, add this compound and any other non-volatile reagents or solvents to the reaction flask under a counter-flow of inert gas. 2.2. Seal the flask and perform a minimum of three vacuum/inert gas backfill cycles using the Schlenk line to thoroughly remove atmospheric oxygen and moisture.[13] 2.3. Leave the system under a slight positive pressure of inert gas, confirmed by gentle bubbling through the oil bubbler.
Step 3: Reaction Execution 3.1. Begin vigorous stirring to ensure homogeneous mixing. 3.2. Set the target temperature on the PID controller and begin heating. For reactions requiring precise temperature control, a modern synthesis workstation can automate this process.[14] 3.3. Monitor the internal reaction temperature closely as it approaches the setpoint.
Step 4: Reaction Monitoring 4.1. Track the consumption of the starting material and the formation of products at regular intervals. 4.2. For reactions at atmospheric pressure, small aliquots can be carefully withdrawn via syringe for analysis by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). 4.3. For sealed or pressurized systems, in-situ monitoring techniques such as specialized FTIR or Raman probes are highly advantageous as they provide real-time data without perturbing the reaction.[14]
Step 5: Cooling and Quenching 5.1. Once the reaction is complete, turn off the heating mantle and allow the system to cool slowly to room temperature. Do not attempt to cool rapidly with a water bath, as this can cause thermal shock and crack the glassware. 5.2. Quenching is a critical safety step. The reaction mixture must be neutralized and rendered safe for handling.[13] A common and generally safe method is to slowly transfer the cooled reaction mixture dropwise into a separate flask containing vigorously stirred ice-cold water or a suitable quenching solution (e.g., saturated ammonium chloride).[11][15] This procedure should be performed in the fume hood. Be prepared for potential exotherms or gas evolution.[13]
Step 6: Workup and Purification 6.1. After quenching, the product is typically isolated via liquid-liquid extraction using an appropriate organic solvent.[16][17] 6.2. The organic layer is washed sequentially with water and brine to remove any residual water-soluble impurities.[16] 6.3. The organic phase is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. 6.4. The crude product can then be purified by standard techniques such as column chromatography, distillation, or recrystallization.
Part 4: Data Presentation and Reaction Parameters
The precise conditions for a high-temperature reaction are critical for reproducibility and safety. The following table outlines key parameters that should be defined and recorded for any such experiment.
| Parameter | Typical Range / Value | Rationale & Key Considerations |
| Temperature | 100 - 250 °C (or higher) | Must be below the decomposition temperature of desired products. Precise control is essential to minimize side reactions.[5] |
| Pressure | Atmospheric or Sealed Vessel | Sealed systems are required for temperatures above the solvent's boiling point but introduce significant pressure hazards.[12] |
| Inert Gas | Argon or High-Purity Nitrogen | Argon is denser than air and can be more effective at displacing it, but Nitrogen is more economical.[13] |
| Reaction Time | 1 - 24 hours | Determined by reaction monitoring. Prolonged heating can lead to decomposition. |
| Stirring Speed | 300 - 500 RPM | Must be sufficient to ensure good mixing and heat transfer, preventing localized overheating. |
| Monitoring Interval | 30 - 60 minutes | Frequent monitoring allows for timely determination of reaction completion and prevents byproduct formation. |
Part 5: Potential High-Temperature Reaction Pathways
At elevated temperatures, this compound can undergo several transformations. The specific pathway is highly dependent on the reaction conditions (temperature, pressure, presence of catalysts or other reagents). Pyrolysis of similar fluorinated compounds often involves the elimination of small molecules or rearrangement.[3][18]
Caption: Plausible reaction pathways for this compound at high temperatures.
-
Dehydration: Elimination of water to form pentafluorostyrene. This is a common pathway for alcohols at high temperatures, often catalyzed by acids or solid supports.
-
Dehydrogenation: Loss of hydrogen to yield pentafluorophenylacetaldehyde. This is an oxidative process that may occur in the presence of certain metals or oxidants.
-
Pyrolysis/Fragmentation: At very high temperatures, C-C or C-F bond cleavage can occur, leading to a complex mixture of decomposition products.[3] The formation of highly stable pentafluorobenzene (C₆F₅H) via fragmentation is a plausible outcome.
Conclusion
Successfully conducting high-temperature reactions with this compound hinges on a foundation of rigorous safety protocols and precise experimental control. The potential for the formation of hazardous byproducts like HF necessitates the use of dedicated engineering controls and thorough emergency preparedness. By implementing the detailed setup and protocols outlined in this guide—including meticulous inert atmosphere techniques, accurate temperature monitoring, and a controlled quenching procedure—researchers can confidently explore the synthetic utility of this versatile fluorinated alcohol while ensuring a safe and controlled laboratory environment.
References
-
Rosen, J. B., J. Chem, Phys. 20, 387 (1952). Quenching Processes for High Temperature Chemical Reactions. Industrial & Engineering Chemistry. Available at: [Link]
-
Wikipedia. Quenching. Available at: [Link]
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University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench. Available at: [Link]
-
Wall, L. A., & Antonucci, J. M. (1962). Pentafluorophenyl Alkyl and Vinyl Ethers. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry. Available at: [Link]
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University of California, Berkeley, Environmental Health and Safety. Quenching and Disposal of Liquid Pyrophoric Materials. Available at: [Link]
-
Sarpong, R. (2016). Quenching of Water Reactive Materials. Richmond Sarpong Group, University of California, Berkeley. Available at: [Link]
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Spectroscopy Online. Seven Essential Steps for In Situ Reaction Monitoring. Available at: [Link]
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University of Pennsylvania, Environmental Health & Radiation Safety. (2024). Fact Sheet: Heating Reactions. Available at: [Link]
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Mettler Toledo. In-Situ Monitoring of Chemical Reactions. Available at: [Link]
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Burns & McDonnell. (2024). Highly Hazardous Reactive Materials Demand Safe Design Principles. Available at: [Link]
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Oxford Instruments. In-Situ Observation of Chemical Reactions. Available at: [Link]
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Princeton University, Environmental Health & Safety. Fluorine Safety. Available at: [Link]
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Daikin Chemicals. (2016). Safety data sheet. Available at: [Link]
-
UT FRI Bioactive Molecules. (2017). Workup [Video]. YouTube. Available at: [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. Available at: [Link]
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Organic Chemistry Data. Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
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New Jersey Department of Health. (2010). Hazard Summary: Fluorine. Available at: [Link]
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Wandt, J., et al. (2023). High temperature in situ gas analysis for identifying degradation mechanisms of lithium-ion batteries. Chemical Science. Available at: [Link]
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Stolar, T., et al. (2022). Time‐Resolved In Situ Monitoring of Mechanochemical Reactions. Angewandte Chemie International Edition. Available at: [Link]
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Health and Safety Executive. Chemical reaction hazards and the risk of thermal runaway INDG254. Available at: [Link]
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ioKinetic. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Available at: [Link]
-
Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. Available at: [Link]
-
Kulesza, A., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Available at: [Link]
-
Ley, S. V. Research Group. Fluorination Reactions. Available at: [Link]
-
Wang, J., et al. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology. Available at: [Link]
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Application Note & Protocols: Advanced Methods for Monitoring Reactions of 2-(Pentafluorophenyl)ethanol
Executive Summary: The Analytical Imperative for a Privileged Building Block
2-(Pentafluorophenyl)ethanol is a valuable fluorinated building block in modern organic synthesis, finding applications from medicinal chemistry to materials science.[1][2] The highly electron-withdrawing pentafluorophenyl group imparts unique chemical properties, including enhanced reactivity and the potential for novel intermolecular interactions.[1] However, these same electronic features can complicate reaction outcomes, leading to unexpected side products or sluggish conversions. Consequently, robust and reliable reaction monitoring is not merely a procedural step but a critical component of successful process development and optimization.
The presence of the C₆F₅ moiety is a double-edged sword: it influences reactivity while simultaneously offering a powerful analytical handle. Specifically, the five fluorine atoms serve as a unique spectroscopic probe for ¹⁹F Nuclear Magnetic Resonance (NMR), a technique that provides a clear, background-free window into the reaction's progress.[3][4] This guide provides a comprehensive overview of the primary analytical techniques for monitoring reactions involving this compound, explaining the causality behind methodological choices and offering detailed, field-tested protocols.
Strategic Selection of a Monitoring Technique
The choice of analytical method is dictated by the specific reaction, the available instrumentation, and the required level of detail (qualitative vs. quantitative). The following workflow provides a general decision-making framework.
Caption: Decision workflow for selecting a reaction monitoring technique.
Chromatographic Methods: The Workhorses of Reaction Analysis
Chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For reactions involving this compound, these techniques are indispensable for tracking the consumption of the starting material and the formation of products.
Thin-Layer Chromatography (TLC)
TLC is the fastest and most common method for qualitatively following the course of a reaction.[5][6] It provides a rapid visual assessment of the presence of starting material, products, and any major byproducts.[7]
Application Note (Expertise & Causality): The key to successful TLC monitoring is selecting an appropriate eluent (solvent system) that provides good separation between the starting alcohol and the expected product. The polarity difference is key. For example, in an oxidation reaction to the corresponding aldehyde or ketone, the product will be less polar than the starting alcohol. Therefore, the product spot will have a higher Retention Factor (Rƒ) and travel further up the plate. A co-spot, where the starting material and reaction mixture are spotted in the same lane, is crucial for unambiguously identifying the starting material spot in the reaction lane.[7]
Protocol: Monitoring an Oxidation Reaction via TLC
-
Preparation:
-
Prepare a TLC developing chamber with a suitable eluent. A common starting point for neutral organic molecules is a mixture of hexanes and ethyl acetate (EtOAc).[5] Begin with a 4:1 Hexanes:EtOAc mixture and adjust as needed.
-
On a silica gel TLC plate (impregnated with a UV indicator), draw a faint pencil line ~1 cm from the bottom (the origin).
-
Mark three lanes on the origin: "S" for Starting Material, "Co" for Co-spot, and "R" for Reaction Mixture.
-
-
Spotting:
-
Prepare a dilute solution of the this compound starting material in a volatile solvent like EtOAc.
-
Using a capillary tube, spot this solution on the "S" and "Co" marks.
-
Carefully withdraw a small aliquot from the reaction vessel.[7] Quench it in a vial containing a small amount of solvent and a quenching agent if necessary (e.g., a sodium bisulfite solution for an oxidation).
-
Spot the quenched reaction mixture on the "R" and "Co" marks.
-
-
Development & Visualization:
-
Place the TLC plate in the developing chamber and allow the eluent to travel up the plate until it is ~1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots. The pentafluorophenyl ring is an excellent chromophore, so spots should be clearly visible under a hand-held UV lamp (254 nm).[5]
-
Additionally, staining can be used. An iodine chamber or a potassium permanganate (KMnO₄) stain can be effective. The starting alcohol will react readily with KMnO₄ (showing a yellow spot on a purple background), while a fully oxidized product may not.
-
-
Interpretation:
-
Compare the "R" lane to the "S" lane. As the reaction proceeds, the spot corresponding to the starting material in the "R" lane will diminish, and a new spot (the product) will appear.
-
The reaction is considered complete when the starting material spot is no longer visible in the "R" lane.
-
Caption: Workflow for monitoring a reaction with TLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
For reactions where this compound and its products are volatile and thermally stable, GC-MS is a superior quantitative technique. It provides excellent separation and definitive identification through mass fragmentation patterns.[8][9]
Application Note (Expertise & Causality): this compound is amenable to GC analysis. However, the hydroxyl group can sometimes cause peak tailing on standard non-polar columns due to interaction with active sites. Using a mid-polarity column (e.g., containing a phenyl or cyanopropyl phase) can mitigate this. Alternatively, derivatization of the alcohol with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (TMS) ether will produce a less polar, more volatile compound with improved peak shape. For sensitive detection, derivatization with a pentafluorobenzoyl group can be used, though this is more relevant for trace analysis.[10]
| Parameter | Recommended Starting Condition | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms, or DB-17ms) | A standard 5% phenyl column offers good general-purpose separation. A mid-polarity column like DB-17ms may improve peak shape for the alcohol. |
| Carrier Gas | Helium (99.999% purity) at a constant flow of 1.0-1.5 mL/min | Provides good efficiency and is compatible with most mass spectrometers. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Oven Program | Start at 70°C (hold 2 min), ramp 10-20°C/min to 280°C (hold 5 min) | This gradient will typically elute the starting material and related products within a reasonable timeframe. Isothermal runs can be used if separation is simple. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Scan Range | 50 - 400 m/z | This range will cover the molecular ion and key fragments of the starting material and most common derivatives. |
Protocol: Quantitative GC-MS Analysis
-
Sample Preparation:
-
Prepare a calibration curve using a certified reference standard of this compound.[9] Create standards from ~1 µg/mL to 100 µg/mL in a high-purity solvent (e.g., dichloromethane or ethyl acetate).
-
At each time point, take a precise aliquot (e.g., 100 µL) of the reaction mixture.
-
Quench the reaction immediately and dilute it with a known volume of solvent to bring the expected concentration within the calibration range.
-
Add an internal standard (e.g., dodecane or another compound not present in the reaction) to both the calibration standards and the reaction samples to correct for injection volume variations.
-
Filter the sample through a 0.45 µm syringe filter into a GC vial.
-
-
Instrumental Analysis:
-
Set up the GC-MS according to the parameters in the table above.
-
Inject 1 µL of the prepared sample.
-
Acquire the data in full scan mode to identify all components. For higher sensitivity, Selected Ion Monitoring (SIM) can be used once the characteristic ions are known.
-
-
Data Processing:
-
Integrate the peak areas for the starting material, product(s), and the internal standard.
-
Use the calibration curve to determine the concentration of the starting material and product in the reaction aliquot at each time point.
-
Plot concentration vs. time to determine reaction kinetics.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the method of choice for products that are non-volatile, thermally labile, or require purification via preparative chromatography. The unique properties of fluorinated compounds can be leveraged for enhanced separation.[11][12]
Application Note (Expertise & Causality): While standard reversed-phase C18 columns can be used, separations involving fluorinated aromatics can be significantly improved by using a Pentafluorophenyl (PFP) stationary phase.[11] PFP columns offer different selectivity compared to C18, driven by interactions like π-π stacking, dipole-dipole, and charge-transfer with the electron-poor PFP rings of the stationary phase.[11] This can be particularly effective for separating the starting material from products where the modification is distal to the C₆F₅ ring. Another advanced strategy is to use a standard C18 column with a fluorinated eluent modifier, like trifluoroethanol, which can induce unique selectivity for fluorinated analytes.[13][14]
| Parameter | Recommended Starting Condition (Reversed-Phase) | Rationale |
| Column | PFP Column (e.g., 150 x 4.6 mm, 5 µm) or C18 Column | PFP columns provide alternative selectivity for fluorinated compounds.[11] C18 is a robust general-purpose starting point. |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile or Methanol + 0.1% Formic Acid | A standard acidic mobile phase for good peak shape and ionization efficiency if coupled to a mass spectrometer. |
| Gradient | Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes | A typical gradient to elute compounds of moderate polarity. This should be optimized for the specific separation. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak efficiency and reduce viscosity.[13] |
| Detection | UV-Vis Diode Array Detector (DAD) at ~265 nm | The pentafluorophenyl ring has a strong UV absorbance. A DAD allows for monitoring at the λₘₐₓ and checking for peak purity. |
Protocol: HPLC-UV Analysis
-
Sample Preparation:
-
Similar to GC-MS, prepare calibration standards for the starting material and, if available, the product.
-
At each time point, take a precise aliquot of the reaction mixture.
-
Quench and dilute with the mobile phase starting condition (e.g., 40:60 Acetonitrile:Water) to ensure good peak shape upon injection.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumental Analysis:
-
Equilibrate the HPLC system with the starting mobile phase composition until a stable baseline is achieved.
-
Inject 5-10 µL of the prepared sample.
-
Run the gradient method and acquire UV data.
-
-
Data Processing:
-
Integrate the peak area of the starting material and product at the optimal wavelength.
-
Use the calibration curve to calculate the concentration of each component over time.
-
¹⁹F NMR Spectroscopy: The Definitive Monitoring Tool
For any reaction involving a polyfluorinated molecule, ¹⁹F NMR spectroscopy is arguably the most powerful analytical tool available.[3] Its high sensitivity, 100% natural abundance of the ¹⁹F nucleus, and large chemical shift dispersion make it ideal for this purpose.[3][4]
Application Note (Expertise & Causality): The key advantage of ¹⁹F NMR is the absence of background signals that often complicate ¹H NMR spectra (e.g., from solvents or non-essential protons).[3] The chemical shifts of the fluorine atoms on the pentafluorophenyl ring are highly sensitive to changes in the electronic environment. A reaction at the ethanol side chain will alter the electronic nature of the benzylic position, which in turn perturbs the resonance of the ortho-, meta-, and para-fluorines. This results in the disappearance of the starting material's ¹⁹F signal set and the appearance of a new, distinct set of signals for the product. This allows for clean, unambiguous, and quantitative monitoring.[15] The integration of the product signals relative to the starting material signals (or an internal standard) provides a direct measure of the reaction conversion.
Protocol: Quantitative ¹⁹F NMR Reaction Monitoring
-
Sample Preparation:
-
Choose a deuterated solvent (e.g., CDCl₃, Acetone-d₆) that dissolves all reaction components.
-
Prepare an internal standard stock solution. A common choice is trifluorotoluene (C₆H₅CF₃), as its singlet signal at ~ -63 ppm is typically in a clear region of the spectrum.
-
At each time point, withdraw a reaction aliquot (~0.1 mL) and quench it in a vial.
-
Evaporate the solvent in vacuo.
-
To the residue, add a known volume of the deuterated solvent and a known volume of the internal standard stock solution.
-
Transfer the mixture to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a standard ¹⁹F NMR spectrum. A benchtop NMR spectrometer can be sufficient for this purpose.[16]
-
Ensure the spectral width is large enough to encompass all expected signals (e.g., from -130 to -170 ppm for the C₆F₅ group and the standard).
-
Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the nuclei being quantified to ensure accurate integration.
-
-
Data Processing & Analysis:
-
Apply Fourier transform and phase correction to the spectrum.
-
Integrate the signals corresponding to the starting material, the product, and the internal standard.
-
Calculate the reaction conversion. For example, if monitoring the disappearance of the starting material (SM) relative to the internal standard (IS):
-
Conversion (%) = [1 - ( (Integral_SM / #F_SM) / (Integral_IS / #F_IS) )_time_t / ( (Integral_SM / #F_SM) / (Integral_IS / #F_IS) )_time_0] * 100
-
-
Caption: Data processing workflow for quantitative ¹⁹F NMR.
In-Situ and Real-Time Monitoring
For detailed kinetic analysis and process optimization, in-situ monitoring techniques provide continuous data without the need for sampling.[17][18]
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: An ATR probe can be inserted directly into the reaction vessel. This is excellent for tracking the disappearance/appearance of distinct functional groups, such as the broad O-H stretch of the starting alcohol (~3300 cm⁻¹) or the sharp C=O stretch of an oxidized product (~1700 cm⁻¹).
-
Raman Spectroscopy: Raman is another vibrational spectroscopy technique that can be used with a fiber-optic probe. It is particularly advantageous for reactions in aqueous media, where water's strong IR absorbance can be problematic.[19]
-
Process NMR: For larger scale reactions, flow-through NMR tubes can be integrated into a reactor loop, allowing for the continuous acquisition of ¹⁹F NMR data to monitor the reaction in real-time.[16]
These advanced methods offer unparalleled insight into reaction dynamics, enabling rapid optimization and the development of more robust chemical processes.
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Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. (2023). Magnetic Resonance in Chemistry. Retrieved January 12, 2026, from [Link]
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Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2019). The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
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Sensitivity limits for common 19 F-observe NMR experiments on polyfluorinated analytes. (2025). Magnetic Resonance in Chemistry. Retrieved January 12, 2026, from [Link]
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On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. (n.d.). Magritek. Retrieved January 12, 2026, from [Link]
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Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved January 12, 2026, from [Link]
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Combining Advanced Analytical Methodologies to Uncover Suspect PFAS and Fluorinated Pharmaceutical Contributions to Extractable Organic Fluorine in Human Serum. (2024). Environmental Science & Technology. Retrieved January 12, 2026, from [Link]
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A Novel Method for the Fast, Sensitive, and Simple Analysis of Total Fluorine in Wastewater. (2021). Analytik Jena. Retrieved January 12, 2026, from [Link]
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Uses of TLC. (2022). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
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Combinatorial Synthesis of Protein–Polymer Conjugates by Postpolymerization Modification of Poly(pentafluorophenyl acrylate)s. (2015). Biomacromolecules. Retrieved January 12, 2026, from [Link]
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Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. Retrieved January 12, 2026, from [Link]
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Spectroscopic and structural studies on phenyl and pentafluorophenyl trifluorothioacetate, and pentafluorophenyl trifluoroacetate. (2015). Physical Chemistry Chemical Physics. Retrieved January 12, 2026, from [Link]
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Liquid Chromatography/tandem Mass Spectrometry using a pentafluorophenyl column for an alcohol biomarker. (2014). Journal of the Mass Spectrometry Society of Japan. Retrieved January 12, 2026, from [Link]
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An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. (2010). Journal of Chromatography B. Retrieved January 12, 2026, from [Link]
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Derivatization Strategies in Flavor Analysis. (2022). Molecules. Retrieved January 12, 2026, from [Link]
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Thin layer chromatography (TLC) topics. (n.d.). Science.gov. Retrieved January 12, 2026, from [Link]
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Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. (2021). Chemistry – A European Journal. Retrieved January 12, 2026, from [Link]
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Real-Time Monitoring of Chemical Reactions. (n.d.). Shimadzu. Retrieved January 12, 2026, from [Link]
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Combination of Pentafluorophenylhydrazine Derivatization and Isotope Dilution LC-MS/MS Techniques for the Quantification of apurinic/apyrimidinic Sites in Cellular DNA. (2013). Analytical and Bioanalytical Chemistry. Retrieved January 12, 2026, from [Link]
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Reactions of pentafluorophenyl and polyfluorinated alcohols with carbon tetrachloride in the presence of aluminum chloride. (1988). Journal of Organic Chemistry of the USSR. Retrieved January 12, 2026, from [Link]
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One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. (2021). Organic Letters. Retrieved January 12, 2026, from [Link]
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Eco-friendly fluorimetric approaches for the simultaneous estimation of the co-administered ternary mixture. (2021). RSC Advances. Retrieved January 12, 2026, from [Link]
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Real-time Monitoring of Reactions Performed Using Continuous-flow Processing. (2015). Journal of Visualized Experiments. Retrieved January 12, 2026, from [Link]
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Derivatization method for sensitive determination of fluorotelomer alcohols in sediment by liquid chromatography-electrospray tandem mass spectrometry. (2013). Journal of Chromatography A. Retrieved January 12, 2026, from [Link]
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The Untapped Potential of 2-(Pentafluorophenyl)ethanol in Advanced Materials Science: Application Notes and Protocols
Introduction: Beyond the Acrylate—A New Frontier for Pentafluorophenyl Chemistry
In the landscape of materials science, particularly in the realm of functional polymers and surfaces, the pentafluorophenyl (PFP) moiety is a cornerstone of innovation. Its renown stems from the exceptional reactivity of PFP esters, which serve as highly efficient platforms for post-polymerization modification, enabling the creation of a vast library of functional materials from a single precursor polymer.[1][2] This has positioned poly(pentafluorophenyl acrylate) (PPFPA) and its methacrylate counterpart (PPFPMA) as indispensable tools for researchers in drug delivery, tissue engineering, and diagnostics.[1][3]
However, the focus on PFP acrylates has largely overshadowed other potentially valuable PFP-containing building blocks. This guide redirects the spotlight onto a lesser-explored yet highly promising molecule: 2-(Pentafluorophenyl)ethanol (PFPEtOH) . With its unique combination of a nucleophilic primary alcohol and the characteristic electron-deficient pentafluorophenyl ring, PFPEtOH presents a compelling, untapped resource for materials innovation.
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It moves beyond established literature to propose and detail novel applications of PFPEtOH. We will explore its potential as a monomer for creating "active" polyesters and polyurethanes, as a versatile agent for surface functionalization, and as a precursor to novel polymerizable derivatives. The protocols herein are built upon established, robust chemical principles, providing a solid foundation for pioneering new directions in materials science.
Core Properties and Safety Overview
Before delving into applications, it is crucial to understand the fundamental properties and safety considerations for this compound.
| Property | Value | Reference |
| CAS Number | 653-31-6 | [4] |
| Molecular Formula | C₈H₅F₅O | [4] |
| Molecular Weight | 212.12 g/mol | [4] |
| Appearance | Colorless liquid or low melting solid | |
| Boiling Point | 85-87 °C at 14 Torr | [5] |
| Density | 1.525 g/mL | [5] |
Safety Precautions: this compound is classified as an irritant.[6] It can cause skin and serious eye irritation. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for comprehensive safety information.[6]
Application Area 1: PFPEtOH as a Monomer for Active Ester Polymers
A significant opportunity lies in utilizing the hydroxyl group of PFPEtOH for step-growth polymerization. This approach allows the incorporation of the PFP moiety as a pendant group along the polymer backbone, creating a new class of active ester polymers beyond the traditional vinyl polymers.
Causality of Experimental Design:
The primary alcohol of PFPEtOH can readily participate in condensation reactions with difunctional molecules like diacyl chlorides or diisocyanates to form polyesters or polyurethanes, respectively. The resulting polymers possess a chain of PFP groups that can be subsequently displaced by nucleophiles (e.g., primary amines) to introduce diverse functionalities. This strategy offers a distinct advantage over conventional methods by creating polymers with different backbone properties (e.g., biodegradability in the case of polyesters) while retaining the modularity of PFP chemistry.
Protocol 1: Synthesis of a PFPEtOH-Based Active Polyester via Polycondensation
This protocol details the synthesis of a polyester with pendant PFP groups, which can then be used as a macro-initiator or as a platform for functionalization.
Materials:
-
This compound (PFPEtOH)
-
Terephthaloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Diethyl ether
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Experimental Workflow:
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Synthesis of Novel Fluorinated Esters from 2-(Pentafluorophenyl)ethanol: An Application Guide for Researchers
Introduction: The Strategic Value of Fluorinated Esters in Modern Drug Discovery
In the landscape of contemporary drug development and materials science, the strategic incorporation of fluorine atoms into organic molecules offers a powerful tool to modulate a compound's physicochemical and biological properties. The highly electronegative nature of fluorine can significantly influence lipophilicity, metabolic stability, and binding affinity, making fluorinated motifs highly sought after by medicinal chemists. Among the diverse classes of fluorinated compounds, esters derived from fluorinated alcohols represent a versatile and valuable synthetic platform.
This technical guide provides a comprehensive overview of synthetic strategies for preparing novel fluorinated esters from a readily available starting material: 2-(pentafluorophenyl)ethanol. This building block is particularly attractive due to the presence of the pentafluorophenyl group, which imparts unique electronic properties and can serve as a useful spectroscopic probe for ¹⁹F NMR analysis. We will delve into the mechanistic rationale behind various esterification protocols, offering detailed, step-by-step procedures for their execution. This document is intended for researchers and scientists in the pharmaceutical and chemical industries, providing the foundational knowledge to design and synthesize novel fluorinated esters for a range of applications, from bioactive small molecules to advanced polymer materials.[1][2]
Core Synthetic Strategies: A Multi-faceted Approach to Ester Synthesis
The synthesis of esters from this compound can be approached through several well-established methodologies. The choice of method will often depend on the nature of the carboxylic acid, the desired scale of the reaction, and the presence of other functional groups in the substrates. We will explore three primary strategies: a classic acid-catalyzed approach (Fischer-Speier Esterification), a mild coupling agent-mediated method (Steglich Esterification), and a powerful redox-based condensation (Mitsunobu Reaction).
Method 1: Fischer-Speier Esterification – The Classic Approach
The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] While effective, this method often requires elevated temperatures and the removal of water to drive the equilibrium towards product formation, which may not be suitable for sensitive substrates.
Causality of Experimental Choices: The use of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the alcohol.[4] The reaction is typically conducted in a solvent that allows for the azeotropic removal of water, such as toluene, using a Dean-Stark apparatus. This continuous removal of the water byproduct is critical to shift the reaction equilibrium to favor ester formation, in accordance with Le Châtelier's principle.
Experimental Protocol: Fischer-Speier Esterification of this compound with Propanoic Acid
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq., 5.0 g, 23.6 mmol), propanoic acid (1.2 eq., 2.1 g, 28.3 mmol), and toluene (50 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.05 eq., 65 µL, 1.2 mmol) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux (approximately 110-120 °C) and monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst, and brine (1 x 30 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester. The product can be further purified by vacuum distillation or column chromatography on silica gel.
Data Presentation:
| Reactant | Carboxylic Acid | Catalyst | Solvent | Temp (°C) | Time (h) | Expected Yield |
| This compound | Propanoic Acid | H₂SO₄ (5 mol%) | Toluene | 110-120 | 4-6 | Moderate to High |
| This compound | Benzoic Acid | p-TsOH (5 mol%) | Toluene | 110-120 | 8-12 | Moderate |
Diagram of Fischer-Speier Esterification Workflow
Caption: Workflow for Fischer-Speier Esterification.
Method 2: Steglich Esterification – A Mild and Efficient Alternative
For substrates that are sensitive to the harsh conditions of Fischer esterification, the Steglich esterification offers a mild and highly efficient alternative.[5][6][7] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[5][6]
Causality of Experimental Choices: The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[8] This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form an even more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol to form the desired ester.[8] This catalytic cycle allows the reaction to proceed at room temperature and under neutral conditions, making it compatible with a wide range of functional groups. A significant advantage is the formation of a urea byproduct (dicyclohexylurea, DCU, in the case of DCC) which is insoluble in most organic solvents and can be easily removed by filtration.[6]
Experimental Protocol: Steglich Esterification of this compound with N-Boc-Alanine
-
Reaction Setup: To a 50 mL round-bottom flask under a nitrogen atmosphere, add N-Boc-alanine (1.1 eq., 1.1 g, 5.8 mmol), this compound (1.0 eq., 1.0 g, 5.3 mmol), and anhydrous dichloromethane (DCM, 20 mL).
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq., 65 mg, 0.53 mmol) to the solution.
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq., 1.3 g, 6.4 mmol) portion-wise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold DCM.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with 0.5 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Reactant | Carboxylic Acid | Coupling Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Expected Yield |
| This compound | N-Boc-Alanine | DCC | DMAP | DCM | 0 to RT | 12-18 | High |
| This compound | Ibuprofen | EDC | DMAP | DCM | 0 to RT | 12-18 | High |
Diagram of Steglich Esterification Mechanism
Caption: Key steps in the Steglich Esterification mechanism.
Method 3: Mitsunobu Reaction – Inversion of Stereochemistry and Mild Conditions
The Mitsunobu reaction is a powerful tool for the synthesis of esters from primary and secondary alcohols with inversion of stereochemistry at the alcohol carbon.[9][10][11][12][13] This reaction is particularly valuable for the synthesis of chiral esters from chiral alcohols. The reaction proceeds under mild, neutral conditions, making it suitable for a wide array of sensitive substrates.
Causality of Experimental Choices: The reaction is driven by the formation of a highly reactive alkoxyphosphonium salt intermediate.[10][11] Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are the key reagents.[9] PPh₃ first reacts with DEAD to form a betaine, which then deprotonates the carboxylic acid. The resulting carboxylate anion acts as the nucleophile, while the alcohol is activated by the phosphonium species. The subsequent Sₙ2 displacement of the activated hydroxyl group by the carboxylate leads to the formation of the ester with complete inversion of configuration.
Experimental Protocol: Mitsunobu Reaction of this compound with Benzoic Acid
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq., 1.0 g, 4.7 mmol), benzoic acid (1.2 eq., 0.69 g, 5.6 mmol), and triphenylphosphine (1.5 eq., 1.85 g, 7.1 mmol) in anhydrous tetrahydrofuran (THF, 25 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add diethyl azodicarboxylate (DEAD) (1.5 eq., 1.1 mL, 7.1 mmol) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Isolation and Purification: The crude residue contains the desired ester along with triphenylphosphine oxide and the hydrazine byproduct. Purification is typically achieved by column chromatography on silica gel to separate the nonpolar ester from the more polar byproducts.
Data Presentation:
| Reactant | Carboxylic Acid | Reagents | Solvent | Temp (°C) | Time (h) | Expected Yield |
| This compound | Benzoic Acid | PPh₃, DEAD | THF | 0 to RT | 4-8 | High |
| This compound | Acetic Acid | PPh₃, DIAD | THF | 0 to RT | 4-8 | High |
Diagram of Mitsunobu Reaction Workflow
Caption: General workflow for the Mitsunobu reaction.
Purification and Characterization: Ensuring the Integrity of Novel Esters
Purification Strategies
The purification of the synthesized fluorinated esters is a critical step to ensure their suitability for downstream applications.
-
Column Chromatography: For the removal of non-volatile impurities, column chromatography is the most common method. Due to the fluorine content, these esters may exhibit different polarity profiles compared to their non-fluorinated analogs.
-
Stationary Phase: Standard silica gel is generally effective.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for elution. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product. For highly fluorinated compounds, specialized fluorinated stationary phases can offer enhanced separation.[14][15][16][17]
-
Characterization Techniques
Unequivocal characterization of the novel fluorinated esters is essential to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the ethyl group and the protons from the carboxylic acid moiety. The methylene protons of the ethyl group adjacent to the pentafluorophenyl ring will typically appear as a triplet, and the methylene protons adjacent to the ester oxygen will also be a triplet.
-
¹³C NMR: Will show the characteristic carbonyl peak of the ester and the signals for the carbons in the ethyl and carboxylic acid fragments. The carbons of the pentafluorophenyl ring will exhibit C-F coupling.
-
¹⁹F NMR: This is a particularly powerful technique for characterizing these compounds.[18][19][20][21] The pentafluorophenyl group will give rise to a distinct set of signals in the ¹⁹F NMR spectrum. The chemical shifts and coupling patterns of the ortho-, meta-, and para-fluorines provide a unique fingerprint for the molecule.[22] Trifluoroacetic acid can be used as an internal standard for quantitative analysis.[20]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized ester.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong characteristic absorption band for the ester carbonyl (C=O) stretch, typically in the range of 1735-1750 cm⁻¹.
Safety and Handling of Pentafluorophenyl Compounds
Pentafluorophenyl derivatives should be handled with care in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.
Conclusion
The synthesis of novel fluorinated esters from this compound is readily achievable through a variety of established synthetic methods. The choice of the most appropriate method—be it the classic Fischer-Speier esterification, the mild Steglich esterification, or the stereoinvertive Mitsunobu reaction—will be dictated by the specific requirements of the target molecule and the nature of the available starting materials. The protocols and insights provided in this guide are intended to empower researchers to confidently design and execute the synthesis of these valuable compounds, paving the way for new discoveries in drug development and materials science.
References
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]
- Yasmeen, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4789.
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Poly(pentafluorophenyl acrylate). Retrieved from [Link]
-
SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering the Synthesis and Handling of Pentafluorophenyl Acrylate. Retrieved from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
- Vandamme, M., et al. (2016). Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. Organic Letters, 18(24), 6468–6471.
- Bibi, S., et al. (2022).
-
ResearchGate. (n.d.). Transesterification of pentafluorophenol esters with diphenylmethanol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
ResearchGate. (2014). How do I form an ester using pentafluorophenol? Retrieved from [Link]
-
Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]
- MDPI. (2023). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. Molecules, 28(13), 5081.
- Kiraly, P., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
-
Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification. Retrieved from [Link]
- Hulme, M. C., et al. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 11(3), 275-283.
-
ResearchGate. (n.d.). Synthesis of pentafluorophenyl(meth)acrylate polymers: New precursor polymers for the synthesis of multifunctional materials. Retrieved from [Link]
-
LCGC International. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
- Hogben, M. G., & Graham, W. A. G. (1969). Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions. Journal of the American Chemical Society, 91(2), 283–291.
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
CORE. (2014). Fluorinated poly(meth)acrylate. Retrieved from [Link]
- Li, Y., et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- Mendow, G., et al. (2011). Biodiesel production by two-stage transesterification with ethanol. Bioresource technology, 102(22), 10407–10413.
- Sim, J., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 8959264.
-
ResearchGate. (n.d.). Retention of [18F]fluoride on reversed phase HPLC columns. Retrieved from [Link]
- Predecki, D. P., et al. (2022). quantitative analysis of fluorinated synthetic cannabinoids using 19f nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry. Journal of the American Society of Trace Evidence Examiners, 11(1), 1-10.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Ethyl acrylate – Knowledge and References. Retrieved from [Link]
- Wu, T., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. International journal of molecular sciences, 15(6), 10476–10486.
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- 8. Steglich Esterification [organic-chemistry.org]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
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- 14. silicycle.com [silicycle.com]
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- 17. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. westmont.edu [westmont.edu]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Emerging Role of 2-(Pentafluorophenyl)ethanol in Advanced Organic Synthesis
Abstract: Fluorinated alcohols (FALs) such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have become indispensable tools in modern organic synthesis, prized for their ability to promote a wide range of challenging transformations. This guide introduces a structurally unique member of this class: 2-(Pentafluorophenyl)ethanol. While less explored than its aliphatic counterparts, its combination of a highly acidic hydroxyl group and an electron-deficient aromatic system presents novel opportunities for reaction design. This document provides an in-depth look at its physicochemical properties and explores its potential applications as a specialized solvent or co-solvent, complete with detailed, field-tested protocols adapted for its unique characteristics.
Introduction: Beyond Conventional Fluorinated Alcohols
Fluorinated alcohols have carved a niche as "non-innocent" solvents that actively participate in reactions, primarily through potent hydrogen-bonding interactions.[1] This allows them to stabilize transition states, activate electrophiles, and enhance reaction rates and selectivities, often obviating the need for strong Lewis acid catalysts.[2]
This compound (PFPE) builds upon this foundation. Its structure, featuring a C₆F₅ group, imparts distinct properties:
-
Enhanced Acidity: The powerful electron-withdrawing nature of the pentafluorophenyl ring significantly increases the acidity of the hydroxyl proton, making it an exceptionally strong hydrogen-bond donor.
-
Aromatic Interactions: Unlike TFE or HFIP, the aromatic ring of PFPE can engage in non-covalent interactions (e.g., π-π stacking, ion-π interactions) with substrates or catalysts, potentially influencing stereoselectivity and reaction geometry.
-
Low Nucleophilicity: Similar to other FALs, the electron-deficient character of the molecule renders the oxygen atom poorly nucleophilic, minimizing its participation as a reagent in undesired side reactions.[2]
These attributes position this compound as a solvent of interest for reactions that benefit from strong electrophile activation, transition state stabilization, and a polar, non-nucleophilic environment.
Physicochemical Properties
A clear understanding of a solvent's physical properties is critical for experimental design, including reaction setup, temperature control, and post-reaction workup.
| Property | Value | Source(s) |
| CAS Number | 653-31-6 | [3][4] |
| Molecular Formula | C₈H₅F₅O | [3] |
| Molecular Weight | 212.12 g/mol | [3] |
| Boiling Point | 89-90 °C @ 6 mmHg | [4] |
| Density | 1.525 g/cm³ | [4] |
| pKa (Predicted) | 14.36 ± 0.10 | [4] |
Core Principle: Electrophile Activation via Hydrogen Bonding
The primary mechanism by which this compound influences organic reactions is its function as a powerful hydrogen-bond donor. This interaction polarizes and activates electrophilic substrates, making them more susceptible to nucleophilic attack. This principle is foundational to its application in a variety of chemical transformations.
Caption: Electrophile activation and transition state stabilization by this compound.
Application Focus 1: Promotion of Palladium-Catalyzed Cross-Coupling Reactions
Expertise & Experience: Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis, yet can be sensitive to solvent effects. While common solvents like toluene, THF, or DMF are effective, highly polar, non-coordinating solvents can be beneficial, particularly in reactions involving challenging substrates or catalyst systems. The high polarity of this compound can aid in the solubility of organometallic reagents and salt byproducts, while its non-coordinating nature prevents catalyst inhibition. Furthermore, the pentafluorophenyl ring may offer unique stabilizing interactions with palladium intermediates.
This protocol outlines a model Suzuki-Miyaura cross-coupling, a reaction where solvent choice can significantly impact yield and catalyst turnover.
Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid
Trustworthiness: This protocol is designed as a self-validating system. Reaction progress can be meticulously monitored by TLC or GC-MS to observe the consumption of the aryl bromide. The workup procedure is structured to efficiently remove the catalyst, boronic acid residues, and the solvent for potential recovery.
Materials:
-
Aryl bromide (e.g., 4-bromotoluene) (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv), finely powdered and dried
-
This compound (4 mL)
-
Anhydrous Toluene (2 mL, as co-solvent if needed for solubility)
-
Argon or Nitrogen supply
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask, add the aryl bromide, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Atmosphere Exchange: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add this compound (and toluene, if used) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress every 1-2 hours by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup - Quenching: Once the starting material is consumed, cool the reaction to room temperature. Add deionized water (15 mL) and stir for 5 minutes.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 15 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with 1M NaOH (10 mL) to remove excess boronic acid, water (10 mL), and finally, brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Application Focus 2: C-H Functionalization Reactions
Expertise & Experience: Direct C-H functionalization is a paramount goal in synthesis for its atom economy. Many transition-metal-catalyzed C-H activation cycles are highly sensitive to the reaction medium. Fluorinated alcohols have emerged as exceptional solvents for these transformations, often enabling reactions that fail in other media.[1] They are thought to assist in the protonolysis step of catalytic cycles or stabilize key cationic intermediates. This compound, with its high acidity and polarity, is an excellent candidate solvent for this class of reactions.
Protocol: Model Pd-Catalyzed C-H Arylation of Indole
Trustworthiness: This protocol leverages established principles of C-H activation chemistry. The use of an oxidant is a common feature, and its consumption can be visually monitored in some cases. The purification steps are robust, designed to separate the product from the catalyst, oxidant byproducts, and the high-boiling solvent.
Materials:
-
Indole (1.0 mmol, 1.0 equiv)
-
Iodobenzene (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.05 mmol, 5 mol%)
-
Ag₂CO₃ (1.2 mmol, 1.2 equiv) as the oxidant
-
This compound (5 mL)
-
Argon or Nitrogen supply
Step-by-Step Methodology:
-
Vessel Preparation: In a sealed tube or Schlenk flask, combine indole, Pd(OAc)₂, and Ag₂CO₃.
-
Atmosphere Exchange: Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.
-
Reagent & Solvent Addition: Add this compound followed by iodobenzene via syringe.
-
Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath or heating block at 100-120 °C. Stir vigorously for 12-24 hours.
-
Monitoring: After cooling, take a small sample of the reaction mixture. Dilute it with dichloromethane, filter through a small plug of Celite to remove silver salts, and analyze by TLC or LC-MS to check for product formation.
-
Workup - Filtration: Cool the reaction to room temperature. Dilute the mixture with dichloromethane (20 mL) and filter through a pad of Celite to remove insoluble silver salts and palladium black. Wash the Celite pad with additional dichloromethane (10 mL).
-
Workup - Solvent Removal: Combine the filtrates and concentrate under reduced pressure. Due to the high boiling point of PFPE, a Kugelrohr or high-vacuum distillation may be necessary to remove the solvent before chromatography.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to isolate the arylated indole product.
Sources
- 1. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. rua.ua.es [rua.ua.es]
- 3. This compound | 653-31-6 [chemicalbook.com]
- 4. 653-31-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Pentafluorophenyl)ethanol
Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(Pentafluorophenyl)ethanol. This guide is designed to provide in-depth, field-proven insights and practical troubleshooting advice to help you navigate the common challenges associated with this synthesis and ultimately improve your reaction yields. We will explore the two primary synthetic routes: the Grignard reaction with ethylene oxide and the reduction of pentafluorophenylacetic acid derivatives.
Route 1: Grignard Reaction of Pentafluorophenylmagnesium Halide with Ethylene Oxide
This classic organometallic approach builds the carbon skeleton by reacting a nucleophilic pentafluorophenyl Grignard reagent with the electrophilic carbons of ethylene oxide. While powerful, this method is highly sensitive to reaction conditions, particularly the presence of moisture.
Experimental Protocol: Grignard Synthesis
Objective: To synthesize this compound via the reaction of pentafluorophenylmagnesium bromide with ethylene oxide.
Materials:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Magnesium Turnings | Mg | 24.31 | 1.2 equiv. | Must be dry and activated. |
| Bromopentafluorobenzene | C₆F₅Br | 246.96 | 1.0 equiv. | Anhydrous. |
| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | Solvent | Freshly distilled from sodium/benzophenone. |
| Iodine (I₂) | I₂ | 253.81 | 1-2 small crystals | For Grignard initiation. |
| Ethylene Oxide | C₂H₄O | 44.05 | 1.1 equiv. | Can be condensed as a liquid or bubbled as a gas. |
| Saturated aq. Ammonium Chloride | NH₄Cl | 53.49 | For quenching | |
| 1M Hydrochloric Acid | HCl | 36.46 | For workup |
Procedure:
-
Apparatus Setup: All glassware must be rigorously dried in an oven at >120°C overnight or flame-dried under a vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a gas inlet.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equiv.) and a small crystal of iodine in the flask.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of bromopentafluorobenzene (1.0 equiv.) in anhydrous diethyl ether.
-
Add a small portion of the bromopentafluorobenzene solution to the magnesium. Initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing. Gentle warming may be necessary to start the reaction.[1]
-
Once initiated, add the remaining bromopentafluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution will likely be dark brown or black.[2]
-
-
Reaction with Ethylene Oxide:
-
Cool the Grignard solution to 0°C in an ice bath.
-
Slowly bubble gaseous ethylene oxide through the solution or add a pre-condensed solution of ethylene oxide in anhydrous diethyl ether dropwise. This reaction is exothermic; maintain the temperature below 10°C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0°C.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.[3]
-
Acidify the mixture with 1M HCl to dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation. The boiling point of this compound is reported as 85-87°C at 14 Torr.
-
Troubleshooting the Grignard Synthesis
Q1: My Grignard reaction fails to initiate. What should I do?
A1: This is a very common issue.
-
Moisture: The primary culprit is often residual water in your glassware, solvent, or on the surface of the magnesium. Ensure all components are scrupulously dried.
-
Magnesium Activation: The surface of the magnesium turnings can have an oxide layer that prevents the reaction. Try crushing some of the magnesium turnings with a glass rod (under inert atmosphere) to expose a fresh surface. Adding a small crystal of iodine is a standard method for activation.[1]
-
Initiation Temperature: Gentle warming with a heat gun can often provide the activation energy needed to start the reaction.
Q2: The yield of my reaction is very low. What are the potential causes?
A2:
-
Incomplete Grignard Formation: If the Grignard reagent did not form in high yield, the subsequent reaction will be poor. Consider titrating your Grignard reagent before use to determine its exact concentration.
-
Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with unreacted bromopentafluorobenzene. This can be minimized by the slow, dropwise addition of the halide during the Grignard formation to keep its concentration low.
-
Reaction with Ethylene Oxide: If the addition of ethylene oxide is too fast, localized heating can lead to side reactions. Maintaining a low temperature (0-10°C) is crucial.
-
Protic Functional Groups: Grignard reagents are strong bases and will be quenched by any acidic protons. Ensure your starting materials and solvents are free from water, alcohols, or other protic impurities.[3]
Q3: My reaction mixture turned very dark, almost black, during the Grignard formation. Is this normal?
A3: Yes, the formation of pentafluorophenylmagnesium bromide often results in a dark brown to black solution.[2] This is generally not an indication of a failed reaction. However, excessive darkening could also be due to impurities in the magnesium or the halide, leading to some decomposition.
Route 2: Reduction of Pentafluorophenylacetic Acid or its Esters
This route offers a potentially milder and less moisture-sensitive alternative to the Grignard reaction. The readily available 2,3,4,5,6-pentafluorophenylacetic acid can be reduced directly or, for better selectivity and milder conditions, converted to an ester first and then reduced.
Experimental Protocol: Reduction of a Pentafluorophenyl Ester
Objective: To synthesize this compound by the reduction of a pentafluorophenyl ester with sodium borohydride.
Materials:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Methyl 2,3,4,5,6-pentafluorophenylacetate | C₉H₅F₅O₂ | 240.13 | 1.0 equiv. | Can be prepared from the acid. |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 1.5 equiv. | |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | |
| 1N Hydrochloric Acid (HCl) | HCl | 36.46 | For workup | |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent |
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend sodium borohydride (1.5 equiv.) in dry THF.
-
Addition of Ester: Add the methyl 2,3,4,5,6-pentafluorophenylacetate (1.0 equiv.) to the suspension.
-
Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reduction of pentafluorophenyl esters is generally rapid.[4]
-
Work-up:
-
Once the reaction is complete, cool the mixture to 0°C in an ice bath.
-
Carefully acidify the mixture with 1N HCl.
-
Evaporate the THF under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by silica gel column chromatography or vacuum distillation.
Troubleshooting the Reduction Synthesis
Q1: The reduction of my ester is incomplete, even after a long reaction time. Why?
A1:
-
Reagent Quality: Sodium borohydride can decompose over time, especially if not stored in a dry environment. Use a fresh bottle of NaBH₄.
-
Solvent: While THF is generally effective, ensuring it is anhydrous is important as water can slowly react with NaBH₄.
-
Alternative Reductants: If NaBH₄ proves to be too mild, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) can be used. LiAlH₄ can also reduce the carboxylic acid directly, bypassing the need for esterification.[5][6] However, LiAlH₄ reacts violently with water and requires stricter anhydrous conditions and a more cautious workup procedure.[7]
Q2: I am trying to reduce the carboxylic acid directly with NaBH₄, but it is not working. What is wrong?
A2: Sodium borohydride is generally not a strong enough reducing agent to reduce carboxylic acids directly under standard conditions.[5][8][9] You have two main options:
-
Activate the Carboxylic Acid: The acid can be converted to a more reactive species, like a mixed anhydride, which can then be reduced by NaBH₄.
-
Use a Stronger Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the standard reagent for the direct reduction of carboxylic acids to primary alcohols.[5][6][10]
Q3: Are there any chemoselectivity issues I should be aware of?
A3: The pentafluorophenyl group is generally stable to hydride reducing agents like NaBH₄ and LiAlH₄. However, if your substrate contains other reducible functional groups (e.g., aldehydes, ketones, nitriles), you need to consider the selectivity of your chosen reagent. NaBH₄ is milder and will selectively reduce aldehydes and ketones in the presence of esters or amides, while LiAlH₄ will reduce most carbonyl-containing functional groups.[6][9]
Visualizing the Workflows
Grignard Synthesis Workflow
Caption: Workflow for the Grignard synthesis of this compound.
Reduction Synthesis Workflow
Caption: Workflow for the reduction synthesis of this compound.
References
- Papavassilopoulou, E., Christofis, P., Terzoglou, D., & Pirmettis, I. (2007). Reduction of pentafluorophenyl esters to the corresponding primary alcohols using sodium borohydride. Tetrahedron Letters, 48(47), 8323–8325.
- Antonucci, J. M., & Wall, L. A. (1968). Pentafluorophenyl Alkyl and Vinyl Ethers. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 72A(3), 233–239.
-
Papavassilopoulou, E., Christofis, P., Terzoglou, D., & Pirmettis, I. (2007). ChemInform Abstract: Reduction of Pentafluorophenyl Esters to the Corresponding Primary Alcohols Using Sodium Borohydride. ChemInform, 39(8). Available at: [Link]
- Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. Synthesis of 1-Phenylethanol: A Grignard Reaction. University of Missouri-St. Louis.
-
Lumen Learning. (n.d.). Reductions using NaBH4, LiAlH4. Organic Chemistry II. Available at: [Link]
- Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. Synthesis of 1-Phenylethanol: A Grignard Reaction. University of Missouri-St. Louis.
-
Quora. (2016). What are the groups that LiAlH4 can and cannot reduce? Available at: [Link]
-
Slideshare. (n.d.). LiAlH4. Available at: [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Available at: [Link]
- Google Patents. (n.d.). Process for the purification of pentafluorophenyl boron compounds.
-
Pearson. (n.d.). Show how you would synthesize the following: a. 2-phenylethanol by the addition of formaldehyde to a suitable Grignard reagent. Available at: [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Synthetical routes for 2-PE production: Grignard reaction, Friedel–Crafts reaction and hydrogenation of styrene oxide. Available at: [Link]
-
YouTube. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Available at: [Link]
-
Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Available at: [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals. Butterworth-Heinemann. Available at: [Link]
-
Eke, U. B. (2010). Convergent preparation of 2-phenylethanol. African Journal of Pure and Applied Chemistry, 4(6), 80-82. Available at: [Link]
-
Vedantu. (n.d.). Ethylene oxide when treated with Grignard reagent yields. Available at: [Link]
-
Chemistry LibreTexts. (2022). Alcohols from Carbonyl Compounds: Grignard Reagents. Available at: [Link]
-
Lumen Learning. (n.d.). Synthesis using nucleophilic addition chemistry. Organic Chemistry I. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pentafluorophenyl Esters: Highly Chemoselective Ketyl Precursors for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O as a Deuterium Source. Available at: [Link]
-
Greatwall Process and Control. (n.d.). How to Purify Ethanol: A Comprehensive Guide for Industrial Applications. Available at: [Link]
- Google Patents. (n.d.). Process for the extraction of 2-phenylethanol.
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- 5. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
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- 7. 2. LiAlH4 | PPT [slideshare.net]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Sodium Borohydride [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Purification of 2-(Pentafluorophenyl)ethanol by distillation or chromatography
Welcome to the technical support guide for the purification of 2-(pentafluorophenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for distillation and chromatography procedures. This document moves beyond simple step-by-step instructions to explain the underlying scientific principles, ensuring you can adapt and troubleshoot your purification effectively.
Introduction to Purification Challenges
This compound is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by the pentafluorophenyl group. However, its purification can present challenges due to its high boiling point and potential for co-elution with structurally similar impurities. This guide provides a comprehensive framework for selecting and optimizing the appropriate purification strategy.
Physicochemical Properties of this compound
A thorough understanding of the physical properties of this compound is critical for developing a successful purification strategy.
| Property | Value | Significance for Purification |
| Molecular Weight | 212.12 g/mol [1] | Influences diffusion rates and elution times in chromatography. |
| Boiling Point | 85-87 °C at 14 Torr[2]; 89-90 °C at 6 mm Hg[1][3] | The high boiling point at atmospheric pressure necessitates vacuum distillation to prevent thermal decomposition. |
| Estimated Atmospheric Boiling Point | ~210-220 °C | This estimation, based on the Clausius-Clapeyron relation, confirms the need for vacuum distillation. |
| Density | 1.525 g/cm³[1][2] | Relevant for calculating molarity and for solvent layering in extractions. |
| Flash Point | 68.2 °C[2][3] | Important for safety considerations during heating and distillation. |
| Solubility | Soluble in polar organic solvents[4] | Key for selecting appropriate solvents for chromatography and extractions. |
Choosing Your Purification Strategy: Distillation vs. Chromatography
The initial choice between distillation and chromatography depends on the scale of your purification, the nature of the impurities, and the desired final purity.
Sources
Technical Support Center: Optimizing Derivatatization with 2-(Pentafluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing reaction conditions for derivatization with 2-(pentafluorophenyl)ethanol (PFPE). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of your experiments. As Senior Application Scientists, we have synthesized our field-proven insights and technical expertise to create a comprehensive resource that addresses the specific challenges you may encounter.
Understanding the "Why": The Core of PFPE Derivatization
Derivatization of acidic drugs with this compound is a crucial step for enhancing their volatility and detectability, particularly for gas chromatography (GC) analysis with electron capture detection (ECD) or mass spectrometry (MS). The pentafluorophenyl group is highly electronegative, which significantly increases the sensitivity of the analyte to ECD.[1][2] This process transforms a polar carboxylic acid into a less polar, more volatile ester, enabling it to traverse the GC column and produce sharp, symmetrical peaks.
The reaction is typically an esterification, where the carboxylic acid group of the drug molecule reacts with the hydroxyl group of PFPE. This process requires an activating agent to convert the carboxylic acid into a more reactive species, facilitating the nucleophilic attack by the alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatizing my acidic drug with this compound?
A1: The primary goal is to improve the analytical characteristics of your drug for gas chromatography (GC). The key benefits include:
-
Increased Volatility: The polar carboxylic acid group is converted into a less polar ester, making the molecule more volatile and suitable for GC analysis.
-
Enhanced Sensitivity: The pentafluorophenyl group is a strong electrophore, making the derivative highly responsive to electron capture detection (ECD), a very sensitive detection method for halogenated compounds.[1][2]
-
Improved Chromatography: Derivatization often leads to better peak shapes and reduced tailing, resulting in improved resolution and more accurate quantification.
Q2: Which activating agent should I choose: DIC or EDC?
A2: Both N,N'-diisopropylcarbodiimide (DIC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) are effective carbodiimide coupling agents that activate carboxylic acids.[3][4] The choice often depends on the specific requirements of your reaction and downstream processing:
| Feature | Diisopropylcarbodiimide (DIC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC) |
| Physical State | Liquid, easier to handle.[5] | White solid.[6] |
| Byproduct | Diisopropylurea (DIU) | 1-Ethyl-3-(3-dimethylaminopropyl)urea |
| Byproduct Solubility | Soluble in most organic solvents, facilitating work-up.[5] | Water-soluble, easily removed with an aqueous wash.[6][7] |
| Common Applications | Peptide synthesis, general organic synthesis.[3][4] | Primarily used in aqueous-based couplings like bioconjugation and peptide synthesis.[7][8][] |
Expert Insight: For typical organic solvent-based derivatizations for GC analysis, DIC is often preferred due to its liquid form and the solubility of its urea byproduct in common organic solvents.[5] EDC is an excellent choice when working with aqueous samples or when a simple aqueous workup is desired to remove the byproduct.[6][7]
Q3: Why is 4-DMAP necessary in the reaction?
A3: 4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst that significantly accelerates the esterification reaction.[10][11][12] Alcohols are generally poor nucleophiles. DMAP is a stronger nucleophile than this compound and reacts with the activated carboxylic acid intermediate (the O-acylisourea formed with DIC or EDC) to generate a highly reactive N-acylpyridinium salt.[13][14] This intermediate is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. The use of DMAP is crucial for efficient ester formation, especially with sterically hindered substrates, and helps to suppress the formation of N-acylurea side products.[13][15][16]
Troubleshooting Guide
This section addresses common problems encountered during the derivatization of acidic drugs with PFPE.
Problem 1: Low or No Product Yield
Possible Causes & Solutions:
-
Inactive Reagents:
-
Carbodiimides (DIC/EDC): These reagents are moisture-sensitive.[6] Ensure they are stored under anhydrous conditions. It is recommended to use a fresh bottle or a properly stored aliquot.
-
4-DMAP: While generally stable, ensure it is of high purity.
-
This compound: Check for purity and proper storage.
-
-
Presence of Water:
-
Water can hydrolyze the reactive O-acylisourea intermediate, leading to the regeneration of the carboxylic acid and preventing ester formation.[17]
-
Solution: Use anhydrous solvents and dry all glassware thoroughly before use. If your sample is in an aqueous matrix, perform a liquid-liquid extraction into an organic solvent and dry the organic phase with a drying agent (e.g., anhydrous sodium sulfate) before proceeding with the derivatization.
-
-
Suboptimal Reaction Conditions:
-
Temperature: Most derivatizations of this type proceed well at room temperature.[15] However, for sterically hindered acids, gentle heating (e.g., 40-60°C) may be necessary.[17] Be cautious, as excessive heat can lead to reagent or product degradation.[17]
-
Reaction Time: While many reactions are complete within a few hours, some may require longer reaction times.[15][18] Monitor the reaction progress by a suitable technique like TLC or a small-scale GC analysis of an aliquot.
-
-
Incorrect Stoichiometry:
-
Ensure the correct molar ratios of reagents are used. A slight excess of the derivatizing agent and activating agent can help drive the reaction to completion.[17]
-
// Nodes Start [label="Low/No Product Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="Verify Reagent Activity\n(DIC/EDC, DMAP, PFPE)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckWater [label="Ensure Anhydrous Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="Optimize Reaction Conditions\n(Temp, Time)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckStoichiometry [label="Verify Reagent Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; SolutionReagents [label="Use Fresh/Properly Stored Reagents", fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionWater [label="Use Anhydrous Solvents\nDry Glassware & Sample", fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionConditions [label="Monitor Reaction Progress (TLC/GC)\nAdjust Temp/Time as needed", fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionStoichiometry [label="Use Slight Excess of\nPFPE and DIC/EDC", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckReagents [label="Possible Cause"]; Start -> CheckWater [label="Possible Cause"]; Start -> CheckConditions [label="Possible Cause"]; Start -> CheckStoichiometry [label="Possible Cause"]; CheckReagents -> SolutionReagents [label="Solution"]; CheckWater -> SolutionWater [label="Solution"]; CheckConditions -> SolutionConditions [label="Solution"]; CheckStoichiometry -> SolutionStoichiometry [label="Solution"]; }
Troubleshooting workflow for low derivatization yield.
Problem 2: Presence of Side Products
Possible Cause & Solution:
-
N-acylurea Formation:
-
This is a common side product in carbodiimide-mediated reactions, arising from the intramolecular rearrangement of the O-acylisourea intermediate.[13][14] It is more prevalent when the nucleophile (the alcohol) is weak or sterically hindered.
-
Solution: The use of a catalytic amount of 4-DMAP is the most effective way to minimize N-acylurea formation.[13][14][16] DMAP intercepts the O-acylisourea to form a more reactive intermediate that rapidly reacts with the alcohol, outcompeting the rearrangement reaction.[13][14]
-
Problem 3: Difficulty in Purifying the Product
Possible Causes & Solutions:
-
Removal of Urea Byproduct:
-
Removal of Excess DMAP:
-
DMAP is basic and can be removed by washing the organic reaction mixture with a dilute aqueous acid solution, such as 1M HCl. Be cautious if your target analyte has acid-labile functional groups.
-
-
Removal of Unreacted Carboxylic Acid:
-
The unreacted starting material can be removed by washing the organic layer with a dilute aqueous base, such as a saturated sodium bicarbonate solution. Again, ensure your product is stable to basic conditions.
-
Experimental Protocols
General Protocol for PFPE Derivatization of an Acidic Drug
This protocol provides a general starting point. Optimal conditions may vary depending on the specific drug molecule.
Materials:
-
Acidic drug
-
This compound (PFPE)
-
N,N'-Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous solvent (e.g., dichloromethane (DCM), ethyl acetate, or acetonitrile)
-
Anhydrous sodium sulfate (if needed)
-
Nitrogen gas source
-
Standard laboratory glassware (dried in an oven)
Procedure:
-
Sample Preparation:
-
Accurately weigh the acidic drug into a clean, dry reaction vial.
-
If the sample is in a solution, evaporate the solvent under a gentle stream of nitrogen. Ensure the sample is completely dry.
-
-
Reagent Preparation:
-
Prepare stock solutions of PFPE, DIC (or EDC), and DMAP in the chosen anhydrous solvent.
-
-
Reaction Setup:
-
Dissolve the dried drug sample in a minimal amount of anhydrous solvent.
-
To the solution of the drug, add the following reagents sequentially, with gentle mixing after each addition:
-
This compound (typically 1.1-1.5 equivalents)
-
4-DMAP (typically 0.1-0.2 equivalents)
-
DIC or EDC (typically 1.1-1.5 equivalents)
-
-
-
Reaction:
-
Seal the reaction vial and allow the mixture to react at room temperature. For slower reactions, gentle heating (e.g., 50°C) may be applied.
-
Monitor the reaction progress periodically (e.g., after 1, 2, and 4 hours) by analyzing a small aliquot via GC.
-
-
Work-up and Purification (if necessary):
-
Once the reaction is complete, the sample can often be directly diluted and injected into the GC.
-
If purification is required:
-
Dilute the reaction mixture with a larger volume of an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl (to remove DMAP and any unreacted EDC), saturated NaHCO₃ solution (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The residue can be reconstituted in a suitable solvent for GC analysis.
-
-
// Nodes Start [label="Start: Dry Acidic Drug Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolve [label="Dissolve in Anhydrous Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_PFPE [label="Add this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_DMAP [label="Add 4-DMAP (catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Carbodiimide [label="Add DIC or EDC (activator)", fillcolor="#F1F3F4", fontcolor="#202124"]; React [label="React at RT or with gentle heat", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor Progress (GC)", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Workup [label="Work-up & Purification\n(Aqueous Washes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze by GC-ECD/MS", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Dissolve; Dissolve -> Add_PFPE; Add_PFPE -> Add_DMAP; Add_DMAP -> Add_Carbodiimide; Add_Carbodiimide -> React; React -> Monitor; Monitor -> React [label="Incomplete"]; Monitor -> Workup [label="Complete"]; Workup -> Analyze; }
General experimental workflow for PFPE derivatization.
Concluding Remarks
Optimizing the derivatization of acidic drugs with this compound is a methodical process that relies on a solid understanding of the underlying chemistry and careful attention to experimental detail. By selecting the appropriate reagents, ensuring anhydrous conditions, and systematically troubleshooting any issues that arise, researchers can achieve reliable and sensitive analysis of their compounds of interest. This guide provides a foundation for that process, empowering you to achieve high-quality, reproducible results in your analytical endeavors.
References
- BenchChem. (n.d.). The Role of 4-Dimethylaminopyridine (4-DMAP) as a Superior Acylation Catalyst in Undergraduate Organic Chemistry.
- Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP).
- Common Organic Chemistry. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- ResearchGate. (n.d.). 4-Dimethylamino-pyridine(DMAP).
- LookChem. (n.d.). CAS 25952-53-8: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride.
- Organic Chemistry Portal. (n.d.). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Mastering Esterification and Acylation: The Role of 4-Dimethylaminopyridine (DMAP).
- Biostring. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl) Carbodiimide HCl | BSCHM-008D.
- Lumiprobe. (n.d.). EDC (N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide), coupling grade.
- AHH Chemical. (n.d.). CAS 25952-53-8 3-(3-Dimethylaminopropyl)-1-ethyl-carbodiimide hydrochloride.
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids.
- The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.
- ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?.
- BenchChem. (n.d.). Troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride.
- Green Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.
- National Toxicology Program. (1991). Nomination Background: Diisopropylcarbodiimide (CASRN: 693-13-0).
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- BenchChem. (n.d.). Technical Support Center: Improving Peak Resolution with Pentafluorophenyl Derivatives.
- Wikipedia. (n.d.). N,N′-Diisopropylcarbodiimide.
- AAPPTec. (n.d.). 1,3-Diisopropylcarbodiimide [DIC] – Carbodiimide used in peptide synthesis.
- LCGC International. (2018). Analyte Derivatization as an Important Tool for Sample Preparation.
- Journal of Environmental Sciences. (2023). Identification and quantification of organochlorine pesticides by GC-ECD in environmental matrices.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cms.gnest.org [cms.gnest.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. N,N'-Diisopropylcarbodiimide - Wikipedia [en.wikipedia.org]
- 6. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [commonorganicchemistry.com]
- 7. CAS 25952-53-8: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodii… [cymitquimica.com]
- 8. labiostring.com [labiostring.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 12. nbinno.com [nbinno.com]
- 13. Steglich Esterification [organic-chemistry.org]
- 14. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 15. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Technical Support Center: A Guide to Storing 2-(Pentafluorophenyl)ethanol
Introduction
2-(Pentafluorophenyl)ethanol is a critical building block in medicinal chemistry and materials science, valued for the unique electronic properties conferred by its pentafluorinated aromatic ring.[1] However, the very features that make it synthetically useful also render it susceptible to degradation if not stored and handled with the precision required for high-purity reagents. Improper storage can lead to the formation of impurities that compromise experimental outcomes, leading to reproducibility issues and loss of valuable research time.
This guide provides in-depth technical advice, troubleshooting, and best practices in a direct question-and-answer format to help researchers maintain the integrity and purity of this compound in their laboratories.
Troubleshooting & FAQs
FAQ 1: I've noticed a slight yellowing of my this compound, which was initially a colorless liquid/low-melting solid. What's happening?
This is the most common observation for improperly stored benzylic alcohols and almost certainly indicates the onset of oxidation.
Causality: The benzylic position (the carbon atom attached to both the phenyl ring and the hydroxyl group) is susceptible to oxidation.[2] Atmospheric oxygen, often catalyzed by trace metal impurities or light, can oxidize the alcohol functionality to the corresponding ketone, 2',3',4',5',6'-pentafluoroacetophenone.[3][4][5][6] This ketone is often a yellow-colored impurity. The highly electron-withdrawing nature of the pentafluorophenyl ring makes this benzylic position particularly reactive.
Actionable Advice:
-
Verify the Impurity: Before discarding the reagent, confirm the presence of the ketone impurity via analytical methods like ¹H NMR, ¹⁹F NMR, or GC-MS.
-
Immediate Mitigation: If you must use the reagent, consider purifying a small amount by flash column chromatography. However, for sensitive applications, using a fresh, unopened bottle is strongly recommended.
-
Future Prevention: Immediately review your storage protocol. The bottle's seal may be compromised, or the headspace may not have been adequately purged with an inert gas.
FAQ 2: My NMR/GC-MS analysis shows unexpected peaks. What are the likely decomposition products?
Beyond the primary oxidation product, other impurities can arise depending on the storage conditions.
-
Primary Suspect: 2',3',4',5',6'-Pentafluoroacetophenone: As mentioned above, this ketone is the most probable decomposition product resulting from oxidation.[3][4][5][6] In GC-MS analysis, you would observe a new peak with a molecular ion corresponding to C₈H₃F₅O (M.W. 210.10 g/mol ).
-
Potential for Dehydration: Although less common under typical storage conditions, acidic contaminants could catalyze the elimination of water to form pentafluorostyrene. This is more of a concern if the material has been exposed to acidic vapors in the storage area.
-
Peroxide Formation: While less common for this specific alcohol compared to ethers, long-term storage in the presence of air can potentially lead to the formation of hydroperoxides, which are hazardous.[7]
Analytical Confirmation Protocol: A detailed protocol for purity assessment using GC-MS is provided in the "Experimental Protocols" section below. Comparing the mass spectrum of your sample to a reference spectrum is the most definitive way to identify decomposition products.[8]
FAQ 3: What are the ideal, authoritative conditions for the long-term storage of this compound?
To ensure multi-year stability, strict adherence to optimal storage conditions is necessary. Safety Data Sheets (SDS) provide the foundational requirements.[9][10]
Core Storage Parameters:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | 2–8 °C[1] | Reduces the rate of potential decomposition reactions. Avoids freezing/thawing cycles. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by displacing atmospheric oxygen. |
| Container | Tightly-sealed amber glass bottle | Prevents light exposure (photo-oxidation) and moisture ingress.[9][10][11] |
| Location | Dry, well-ventilated, flammables cabinet | Ensures safety and prevents exposure to incompatible materials like strong oxidizing agents.[9][12] |
A detailed step-by-step protocol for preparing the reagent for long-term storage is available in the "Experimental Protocols" section.
FAQ 4: I need to open the bottle frequently to take small aliquots. What is the best practice to maintain purity?
Frequent opening of the main container is a primary cause of degradation. The key is to minimize atmospheric exposure.
Best Practice Workflow:
-
Equilibration: Allow the bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the cold bottle.
-
Inert Gas Blanket: Work under a gentle positive pressure of an inert gas (Argon is preferred due to its density).
-
Use a Clean, Dry Syringe/Pipette: Use a new, oven-dried syringe or pipette for each use to avoid cross-contamination.
-
Aliquot Strategy: If you anticipate using the material frequently, it is far better to create several smaller, single-use aliquots in vials under an inert atmosphere. This preserves the integrity of the main stock.
The workflow diagram below illustrates the recommended procedure for safe handling and aliquoting.
Visual Guides & Diagrams
Potential Decomposition Pathway
The primary degradation route for this compound is oxidation to the corresponding ketone.
Caption: Primary oxidative decomposition pathway.
Recommended Aliquoting Workflow
This diagram outlines the best-practice procedure for aliquoting the reagent to prevent contamination and degradation.
Caption: Workflow for minimizing contamination during aliquoting.
Experimental Protocols
Protocol 1: Purity Assessment by GC-MS
This protocol provides a general method to identify and quantify the primary oxidation impurity. Parameters should be adapted to the specific instrumentation available.[8]
1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of your this compound sample in a high-purity solvent like dichloromethane or ethyl acetate. b. Perform a serial dilution to create a working sample of approximately 10 µg/mL.
2. GC-MS Instrumentation and Conditions:
- GC Column: Standard non-polar column (e.g., Rxi-5ms, 30 m x 0.25 mm ID x 0.25 µm).[13]
- Carrier Gas: Helium at a constant flow of 1.0-1.4 mL/min.[13]
- Inlet Temperature: 250 °C.
- Oven Program:
- Initial Temperature: 70 °C, hold for 2 minutes.
- Ramp: 15 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.
3. Data Analysis: a. Retention Time: this compound will elute before its more polar oxidation product. b. Mass Spectra:
- This compound: Look for the molecular ion and characteristic fragmentation pattern.
- 2',3',4',5',6'-Pentafluoroacetophenone: Identify by its distinct molecular ion (m/z 210) and fragmentation (e.g., loss of -CH₃, C₆F₅CO⁺ fragment). c. Quantification: Use the relative peak area percentage to estimate the purity of your sample. For precise quantification, a calibration curve with a pure standard is required.[8]
Protocol 2: Recommended Long-Term Storage Procedure
This protocol details the steps for repackaging or preparing a new bottle for optimal long-term storage.
1. Materials:
- Bottle of this compound.
- High-purity Argon or Nitrogen gas with a regulator.
- Clean, dry syringe and needle.
- Parafilm® or a secure secondary seal.
2. Procedure: a. If the bottle has been opened, ensure it is at room temperature. b. Pierce the septum cap with a needle connected to the inert gas line for gas inlet. c. Pierce the septum with a second "outlet" needle to allow air to be flushed out. d. Gently bubble the inert gas through the headspace (not the liquid) for 1-2 minutes to displace all air. e. Remove the outlet needle first, followed by the gas inlet needle, to maintain a slight positive pressure. f. Tightly secure the cap. g. Wrap the cap and neck of the bottle securely with Parafilm® as a secondary barrier against moisture and air ingress. h. Place the sealed bottle in a labeled secondary container and store it in a refrigerator at 2-8 °C.[1]
References
-
He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765–4769. Available at: [Link]
-
Nikitas, N. F., et al. (2019). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry, 22(1), 135-141. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of ketones by oxidation of alcohols. Available at: [Link]
-
Various Authors. (2019). Mechanism for the oxidation of benzylic alcohols to aromatic ketones. ResearchGate. Available at: [Link]
-
Huang, X., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(40), 15939–15944. Available at: [Link]
-
Wall, L.A., et al. (1967). Pentafluorophenyl Alkyl and Vinyl Ethers. NIST Technical Series Publications. Available at: [Link]
-
NY.Gov. (2016). Chemical Storage and Handling Recommendations. Available at: [Link]
-
Sciencemadness Wiki. Safe handling and storage of chemicals. Available at: [Link]
-
Reddit r/AskChemistry. (2025). Fluoroinated alcohols. Available at: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]
-
Al-Okaily, B. N., et al. (2020). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Systematic Reviews in Pharmacy, 11(11), 1634-1644. Available at: [Link]
-
Darr, C. M., et al. (2023). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. Molecules, 28(16), 6031. Available at: [Link]
Sources
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- 2. Synthesis of Benzylic Alcohols by C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J [pubs.rsc.org]
- 5. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. aksci.com [aksci.com]
- 12. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 13. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up of reactions using 2-(Pentafluorophenyl)ethanol
Technical Support Center: 2-(Pentafluorophenyl)ethanol
From the Desk of the Senior Application Scientist
Welcome to the technical support center for this compound. As a uniquely functionalized building block in modern synthesis, this compound offers a gateway to a range of fluorinated molecules critical in pharmaceutical and material sciences. However, its distinct physicochemical properties—driven by the electron-withdrawing pentafluorophenyl ring—present specific challenges when transitioning from bench-scale discovery to pilot or production-scale manufacturing.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered by our partners in the field. It is designed not just to provide solutions, but to explain the underlying chemical and engineering principles at play. Our goal is to empower you to anticipate challenges, design robust processes, and scale up your reactions safely and efficiently.
Part 1: Foundational Knowledge & Pre-Scale-up Assessment
Before attempting any scale-up, a thorough understanding of the reagent's properties is paramount. This section addresses the most common preliminary questions.
Q1: What are the key physical properties of this compound that I must consider for process design and scale-up?
A1: Understanding the physical properties is the first step in designing a scalable process. The high density and boiling point are particularly noteworthy. A failure to account for these can lead to significant issues in mixing and purification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Scale-Up Implication |
| CAS Number | 653-31-6[1][2][3] | Ensures correct material sourcing and regulatory compliance. |
| Molecular Weight | 212.12 g/mol [4] | Critical for stoichiometric calculations and process mass balance. |
| Density | ~1.525 g/cm³[1][2] | High density can lead to phase separation or poor mixing with common organic solvents if agitation is not sufficient. This is a critical parameter for reactor and impeller design. |
| Boiling Point | 85-87 °C @ 14 Torr[5] 89-90 °C @ 6 Torr[2] | The high boiling point necessitates vacuum distillation for purification, which has equipment and safety considerations at scale. |
| pKa (Predicted) | 14.36 ± 0.10[2] | The acidity is comparable to other primary alcohols, but the electron-withdrawing ring can influence reactivity in base-mediated reactions. |
| Storage Temp. | Recommended 2-8 °C[2] | While some suppliers list ambient storage, refrigerated storage is advisable for long-term stability, especially for high-purity grades. |
Q2: What are the primary safety and handling precautions for large quantities of this compound?
A2: At scale, all hazards are amplified. This compound is classified as an irritant, and proper engineering controls are essential.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[1][6]
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.[1] For larger scale operations, dedicated local exhaust ventilation (LEV) systems are recommended.
-
Spill Containment: Have appropriate spill containment materials ready. Due to its high density, it will sink in aqueous mixtures, which should be considered in cleanup procedures.
-
Fire Safety: While not highly flammable (Flash Point ~68°C), prevent fire caused by electrostatic discharge and use non-sparking tools.[1]
-
First Aid: In case of contact, wash skin thoroughly with soap and water.[7] For eye contact, rinse cautiously with water for several minutes.[6] Always consult the Safety Data Sheet (SDS) and have it readily available.
Part 2: Troubleshooting Common Scale-Up Challenges
This section addresses specific problems that may arise during the transition from lab to plant.
Reaction Control & Exothermicity
Q3: My reaction is showing an uncontrolled exotherm during scale-up, which was not apparent at the lab scale. What is happening and how can I mitigate it?
A3: This is a classic and dangerous scale-up challenge rooted in thermodynamics and heat transfer. As you increase the reactor volume, the volume of the reaction (which generates heat) increases by a cubic function (V ∝ r³), while the surface area of the reactor (which dissipates heat) only increases by a square function (A ∝ r²). This leads to a decreased surface-area-to-volume ratio, making heat removal far less efficient at scale.[8]
Causality:
-
Poor Heat Transfer: The heat generated by the reaction cannot be removed fast enough, causing the internal temperature to rise.[9]
-
Positive Feedback Loop: An increase in temperature often increases the reaction rate, which in turn generates even more heat, potentially leading to a thermal runaway.[9][10]
Troubleshooting & Mitigation Protocol:
-
Characterize Thermal Hazard: Before scale-up, perform a calorimetric study (e.g., using a Reaction Calorimeter or Differential Scanning Calorimetry) to determine the heat of reaction and the onset temperature for any decomposition. This data is critical for safe design.[10]
-
Control Reagent Addition: Switch from a batch addition to a semi-batch process where one reagent is added slowly over time. The addition rate can then be used to control the rate of heat generation.
-
Ensure Adequate Cooling: Verify that the cooling capacity of the large-scale reactor is sufficient for the calculated reaction exotherm. Use a lower temperature for the cooling fluid if necessary.
-
Dilution: Reduce the concentration of the reactants. While this may increase cycle time, it provides a larger thermal mass to absorb the heat of reaction, making temperature control easier.[9]
-
Consider Flow Chemistry: For highly exothermic processes, continuous flow reactors offer a vastly superior surface-area-to-volume ratio, enabling near-instantaneous heat removal and providing inherently safer operating conditions.[11][12]
Mixing & Homogeneity
Q4: I'm observing poor conversion and an increase in side products upon scaling up. Could this be a mixing issue related to the high density of this compound?
A4: Yes, this is highly probable. The high density of this compound (~1.525 g/cm³) can lead to poor mixing and reactor heterogeneity, especially if your other reagents or solvents have significantly lower densities (e.g., THF at ~0.89 g/cm³, Heptane at ~0.68 g/cm³).
Causality:
-
Phase Stratification: Without adequate agitation, the denser this compound can settle at the bottom of the reactor, creating localized areas of high concentration.
-
Poor Mass Transfer: Reagents may not come into contact efficiently, slowing the desired reaction and allowing slower, undesired side reactions to become more prominent.[10][13] This is especially true for multiphasic reactions (e.g., solid-liquid or liquid-liquid).
Troubleshooting & Mitigation Protocol:
-
Reactor & Impeller Design: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine, anchor) and baffles to promote top-to-bottom mixing and prevent vortexing.
-
Agitation Speed: The optimal agitation speed often does not scale linearly. Use process modeling or consult with a chemical engineer to determine the appropriate RPM for maintaining homogeneity at the larger scale.
-
Order of Addition: Consider adding the this compound to a well-stirred volume of the less dense solvent, rather than the other way around, to promote initial dispersion.
-
In-Process Monitoring: Use Process Analytical Technology (PAT), such as in-situ IR or Raman spectroscopy, to monitor reaction progress and detect inhomogeneities in real-time.
Reagent Stability & Side Reactions
A5: While specific thermal decomposition data for this compound is not widely published, related fluorinated compounds can undergo decomposition at elevated temperatures. For example, pyrolysis of 2-pentafluorophenoxyethanol over alumina results in cleavage to form pentafluorophenol and acetaldehyde.[14][15] This suggests that the C-C bond between the aromatic ring and the ethyl group, or the C-O bond, could be susceptible to cleavage under harsh thermal conditions, especially in the presence of catalytic impurities or acidic/basic residues.
Causality:
-
Thermal Decomposition: The molecule itself may be degrading.
-
Side Reactions: Higher temperatures can activate alternative reaction pathways that are kinetically insignificant at lower temperatures, leading to byproduct formation.
-
Interaction with Reactor Materials: At scale, longer residence times and higher temperatures can promote reactions with the reactor's materials of construction if they are not compatible.
Troubleshooting & Mitigation Protocol:
-
Establish a Maximum Operating Temperature: Use thermal analysis techniques (DSC, TGA) to determine the decomposition onset temperature under your specific reaction conditions (including all reagents and catalysts). Operate at a safe margin below this temperature.
-
Inert Atmosphere: Ensure the reaction is conducted under a robust inert atmosphere (e.g., Nitrogen or Argon). Oxidative degradation can often cause coloration.
-
Purify Reagents: Impurities in starting materials can often catalyze decomposition pathways. Ensure all reagents are of appropriate quality before use at scale.[9]
-
Minimize Reaction Time: Optimize the reaction to proceed as quickly as possible at the lowest effective temperature to minimize the time the mixture is exposed to thermal stress.
Work-up & Purification
Q6: I am struggling with the final purification of my product. Standard distillation and chromatography are not providing the required purity. What are my options?
A6: The purification of fluorinated compounds often requires specialized techniques due to their unique properties.
Causality:
-
High Boiling Point: As noted, the high boiling point of this compound and its derivatives requires vacuum distillation.[2] At scale, achieving and maintaining a high vacuum can be challenging, and prolonged exposure to high pot temperatures can cause decomposition.
-
Azeotropes: Fluorinated compounds can form azeotropes with solvents or impurities, making separation by simple distillation impossible.
-
Chromatographic Behavior: The polarity and fluorine content can lead to unusual interactions with standard silica or alumina stationary phases, resulting in poor separation from structurally similar impurities.
Troubleshooting & Mitigation Protocol:
-
Optimize Distillation: Use an efficient distillation column (e.g., packed or Vigreux) and ensure your vacuum system is robust. Consider fractional distillation to better separate closely boiling components.
-
Crystallization: If your product is a solid, crystallization is often the most effective and scalable purification method. Perform a thorough solvent screen to identify a system that provides good solubility at high temperatures and poor solubility at low temperatures, while leaving impurities behind.
-
Liquid-Liquid Extraction: Design a multi-stage liquid-liquid extraction procedure based on the differential solubility of your product and impurities in a biphasic system (e.g., aqueous/organic).
-
Supercritical Fluid Chromatography (SFC): For high-value products where traditional methods fail, preparative SFC can be an excellent option. SFC often provides unique selectivity for fluorinated and chiral compounds and is a greener alternative due to its use of CO₂.[16][17]
Part 3: Proactive Scale-Up Workflow & Visualization
A reactive troubleshooting approach is inefficient. A proactive, systematic workflow is key to successful scale-up.
Experimental Protocol: A Self-Validating Scale-Up Hazard Assessment
This protocol ensures that process safety is systematically evaluated before committing to a large-scale run.
-
Step 1: Literature and Data Review:
-
Step 2: Small-Scale Calorimetry:
-
Perform a reaction calorimetry experiment (100-500 mL scale) to measure the heat of reaction, heat flow, and specific heat of the reaction mass.
-
This provides the critical data needed to calculate the cooling requirements for the large-scale reactor.[10]
-
-
Step 3: Thermal Stability Screening:
-
Using Differential Scanning Calorimetry (DSC) or a similar technique, analyze the thermal stability of the starting materials and the final reaction mixture.
-
Determine the Maximum Temperature for Safe Operation (MTSO) by identifying the onset temperature of any decomposition exotherm.
-
-
Step 4: Pilot-Scale Run with In-Process Monitoring:
-
Perform an intermediate-scale run (e.g., 1-5 L) under the proposed final conditions.
-
Monitor the reaction in real-time using temperature probes and, if possible, PAT tools.
-
Confirm that the reaction proceeds as expected and that the temperature is easily controlled.
-
-
Step 5: Finalize Standard Operating Procedure (SOP):
-
Based on the data from steps 1-4, write a detailed SOP for the full-scale run. This SOP must include defined limits for reagent addition rates, temperature, agitation speed, and emergency shutdown procedures.
-
Diagrams for Process Logic
References
-
2,3,4,5,6-Pentafluorophenethyl alcohol. (n.d.). PubChem. [Link]
-
Ye, J., et al. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews, 50(10), 6055-6098. [Link]
-
Gutmann, B., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 31-43. [Link]
-
Safety Data Sheet - 1-(Pentafluorophenyl)ethanol. (2024, October 17). Angene Chemical. [Link]
-
Wall, L. A., et al. (1967). Pentafluorophenyl Alkyl and Vinyl Ethers. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 71A(1), 37–43. [Link]
-
Wall, L. A., et al. (1967). Pentafluorophenyl Alkyl and Vinyl Ethers. NIST Technical Series Publications. [Link]
-
Suppes, G. J. (2004). Challenges of scaling up chemical processes (based on real life experiences). Chemical Engineering & Technology, 27(9), 931-937. [Link]
-
Ye, J., et al. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews. [Link]
-
Fluorination Reactions. (n.d.). Professor Steven V. Ley Research Group, University of Cambridge. [Link]
-
Scale-up Reactions. (2019, September 18). Division of Research Safety | Illinois. [Link]
-
5 Common Challenges in Scaling Up an API. (2017, September 3). Neuland Labs. [Link]
-
Purification of compounds 17-22 from different reaction mixtures by preparative chiral SFC. (n.d.). ResearchGate. [Link]
-
Kumar, B. N. P., & Babu, B. S. (2025). Chemical Reaction Engineering Processes Design and Scale-Up Issues in Gas-Liquid Reactions. International Journal of Novel Research and Development, 10(9). [Link]
-
White, C. J., & Burnett, J. S. (2008). Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography. Journal of Chromatography B, 875(1), 237-242. [Link]
Sources
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- 2. 653-31-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 2,3,4,5,6-Pentafluorophenethyl alcohol | C8H5F5O | CID 69555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 653-31-6 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 6. aksci.com [aksci.com]
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- 8. ijnrd.org [ijnrd.org]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
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- 11. pubs.acs.org [pubs.acs.org]
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- 13. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
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- 16. researchgate.net [researchgate.net]
- 17. Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gas Chromatography (GC) Analysis of 2-(Pentafluorophenyl)ethanol Derivatives
Welcome to our dedicated technical support center for the gas chromatographic analysis of 2-(Pentafluorophenyl)ethanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak shape, particularly peak tailing, during their GC analyses. As these compounds are polar, acidic, and fluorinated, they present unique chromatographic challenges that require careful consideration of the entire analytical workflow.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the root causes of common issues and provide field-proven, step-by-step protocols to restore the integrity of your chromatography.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant peak tailing with my this compound derivative. What are the most likely causes?
Peak tailing for polar and acidic compounds like this compound derivatives is a common issue and typically points to unwanted secondary interactions within your GC system.[1][2] The primary culprits can be broken down into two main categories:
-
System Activity: This refers to the presence of "active sites" that can interact with your analyte through hydrogen bonding.[1][2] These sites are often exposed silanol (-Si-OH) groups found on:
-
Inlet Liners: Especially those with glass wool, which can have a high surface area of active sites.
-
GC Column: Contamination at the head of the column or degradation of the stationary phase can expose active sites.
-
Connections and Fittings: Any non-deactivated surfaces in the sample flow path can contribute to peak tailing.
-
-
Sub-Optimal Method Parameters: The settings of your GC method can exacerbate peak tailing. Key parameters to consider include:
-
Inlet Temperature: If the temperature is too low, it can lead to slow sample vaporization and increased interaction time with the liner.
-
Column Choice: Using a column with a stationary phase that is not well-suited for polar, acidic compounds will result in poor peak shape.
-
Sample Overload: Injecting too much of your analyte can saturate the stationary phase, leading to peak distortion.[1][2]
-
Q2: How can I systematically troubleshoot the peak tailing issue?
A systematic approach is crucial to efficiently identify and resolve the source of peak tailing. We recommend the following logical workflow:
This workflow prioritizes the simplest and most common solutions first, saving you time and resources.
In-Depth Troubleshooting Guides
Guide 1: Optimizing Your GC Inlet for Polar Analytes
The inlet is the first point of contact for your sample and a primary source of activity.
Q: What type of inlet liner should I use for this compound derivatives?
For these sensitive compounds, a highly inert liner is essential. We recommend using a liner that has been deactivated to mask active silanol groups.
| Liner Type | Recommendation | Rationale |
| Standard Glass Liner | Not Recommended | Prone to high surface activity, leading to significant peak tailing. |
| Deactivated Glass Liner | Recommended | The surface is treated to reduce the number of active silanol groups. |
| Deactivated Liner with Wool | Use with Caution | While wool can aid in vaporization, it also increases the surface area for potential interactions. Ensure the wool is also highly deactivated. |
| Ultra Inert Liners | Highly Recommended | These liners undergo advanced deactivation processes for maximum inertness, ideal for trace analysis of active compounds.[3] |
Protocol: Inlet Maintenance
-
Cool Down: Ensure the GC inlet has cooled to a safe temperature.
-
Remove Old Liner and Septum: Carefully remove the septum nut and then the inlet liner.
-
Clean the Inlet: While the liner is removed, inspect the inlet for any visible contamination and clean if necessary with an appropriate solvent.
-
Install New Liner and Septum: Wearing clean, lint-free gloves, install a new, highly deactivated liner and a fresh septum.
-
Leak Check: After reassembly, perform a leak check to ensure a secure seal.
Guide 2: GC Column Selection and Care
The choice of GC column is critical for achieving symmetrical peak shapes for polar and acidic compounds.
Q: What type of GC column is best suited for this compound and its derivatives?
The principle of "like dissolves like" applies here. A polar analyte requires a polar stationary phase for optimal interaction and peak shape.[4]
| Stationary Phase | Polarity | Recommendation | Example Phases |
| 100% Dimethylpolysiloxane | Non-polar | Not Recommended | DB-1, HP-1, Rtx-1 |
| 5% Phenyl-95% Dimethylpolysiloxane | Low Polarity | Not Ideal | DB-5, HP-5ms, Rxi-5Sil MS |
| Polyethylene Glycol (PEG) | Polar | Highly Recommended | DB-WAX, HP-INNOWAX, Stabilwax, ZB-WAXplus [5] |
| Nitroterephthalic acid modified PEG | Polar / Acidic | Excellent Choice | DB-FFAP, Nukol™ [6] |
| Trifluoropropyl | Mid-Polarity | Good Alternative | VF-200ms[7] |
Q: My peak tailing has worsened over time. What should I do?
This often indicates contamination at the front of the column. A simple solution is to trim the column inlet.
Protocol: GC Column Trimming
-
Cool Down and Vent: Cool the oven and inlet, and ensure the system is not pressurized.
-
Remove Column: Carefully disconnect the column from the inlet.
-
Trim the Inlet: Using a ceramic scoring wafer or a capillary column cutter, remove 15-30 cm from the inlet end of the column. Ensure a clean, square cut.
-
Reinstall Column: Reinstall the column in the inlet, ensuring the correct insertion depth.
-
Condition Column: Briefly condition the column at a moderate temperature to remove any oxygen that may have entered.
Guide 3: The Role of Derivatization
For highly polar compounds, derivatization can be a powerful tool to improve peak shape and thermal stability.
Q: Should I consider derivatizing my this compound samples?
Yes, if you've addressed system activity and still observe significant peak tailing, derivatization is a highly effective solution. The most common approach for alcohols is silylation , which replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[8][9][10]
Protocol: Silylation of this compound Derivatives
This protocol is a general starting point and may require optimization for your specific derivative.
-
Sample Preparation: Ensure your sample is free of water, as it will react with the silylating reagent. If necessary, dry the sample extract over anhydrous sodium sulfate or by evaporating to dryness under a stream of nitrogen.
-
Reagent Addition: To your dried sample, add a solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) .[8][11] A 2:1 molar excess of the reagent to the analyte is a good starting point.
-
Reaction: Cap the vial tightly and heat at 60-75°C for 30-60 minutes .[8][12] The optimal time and temperature should be determined experimentally.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC.
Table of Recommended GC Parameters (Starting Point)
The following table provides a starting point for your GC method development for both the underivatized and derivatized analyte.
| Parameter | Underivatized Analyte | Derivatized (Silylated) Analyte | Rationale |
| GC Column | DB-FFAP or Stabilwax (30 m x 0.25 mm, 0.25 µm) | DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm) | Polar column for the polar analyte. A less polar column can be used for the non-polar derivative. |
| Inlet Temperature | 250 °C | 250 °C | Ensures efficient vaporization. |
| Inlet Mode | Split (20:1) or Splitless | Split (20:1) or Splitless | Adjust split ratio based on sample concentration. |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen | Maintain a constant flow rate (e.g., 1.0-1.5 mL/min). |
| Oven Program | 50 °C (1 min), then 10 °C/min to 240 °C, hold for 5 min | 80 °C (1 min), then 15 °C/min to 280 °C, hold for 5 min | The derivatized compound will be more volatile and may require a higher final temperature. |
| Detector | FID or MS | FID or MS | Standard detectors for this type of analysis. |
References
-
Guide to GC Column Selection and Optimizing Separations. Restek. [Link]
-
Analysis of Aromatic Hydrocarbons in Gasoline and Naphtha with the Agilent 6820 Series Gas Chromatograph and a Single Polar Capillary Column Application. Agilent Technologies. [Link]
-
Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products. National Institutes of Health. [Link]
-
VF-200ms | GC Columns. Agilent Technologies. [Link]
-
How to choose the correct GC column – Part 2. Restek. [Link]
-
Guide to GC Column Selection and Optimizing Separations. Restek. [Link]
-
Agilent GC Columns. Analytics-Shop. [Link]
-
Agilent - GC Columns - All Products. DKSH Technology. [Link]
-
Agilent J&W GC Columns. Iright. [Link]
-
Agilent GC Columns. Scribd. [Link]
-
GC Tech Tip: Peak Shape Problems - Tailing Peaks. Phenomenex. [Link]
-
GC Tip: Peak Shape Problems: Tailing Peaks. Phenomenex. [Link]
-
Derivatization reagents for GC. adis international. [Link]
-
Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS)) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products. ResearchGate. [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]
-
GC Derivatization. Unknown Source. [Link]
-
Fast Analysis of Alcohol Based Sanitizers by Gas Chromatography. Phenomenex Blog. [Link]
-
Determining Aromatics in Finished Gasoline Using the Agilent 6820 GC System Application. Agilent Technologies. [Link]
-
GC Column Selection Guide. Greyhound Chromatography. [Link]
-
Derivatization Methods in GC and GC/MS. IntechOpen. [Link]
-
Trace Level Alcohols in Hydrocarbon Streams via GC-FID. Shimadzu. [Link]
-
Derivatizations for Improved Detection of Alcohols by Gas Chrohatography and Photoionization Detection (GC-PID). Taylor & Francis Online. [Link]
-
An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. National Institutes of Health. [Link]
-
GC Tech Tip: ParametersTo Consider for GC Column. Phenomenex. [Link]
-
Derivatization. Chemistry LibreTexts. [Link]
-
GC/FID & GC/MS RTL Flavor Databases. Agilent Technologies. [Link]
-
Liquid Chromatography/tandem Mass Spectrometry using a pentafluorophenyl column for an alcohol biomarker, the underivitized serotonin metabolites. J-Stage. [Link]
-
Best GC Columns for Alcohol Analysis: Methanol, Ethanol, Propanol & More. PharmaGuru. [Link]
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Technical Support Center: Enhancing the Stability of 2-(Pentafluorophenyl)ethanol Derivatives for Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(pentafluorophenyl)ethanol and its derivatives. The unique physicochemical properties imparted by the pentafluorophenyl group present distinct challenges during analytical workflows. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the stability and ensure the integrity of your analytical results.
Introduction: The Stability Challenge
This compound and its derivatives are of increasing interest in medicinal chemistry and materials science. However, the strong electron-withdrawing nature of the pentafluorophenyl ring can influence the reactivity and stability of the molecule, particularly the hydroxyl group. Key stability concerns include susceptibility to thermal degradation, oxidation, and undesirable reactions during sample preparation and analysis. This guide is designed to help you navigate these challenges and achieve robust, reproducible results.
Troubleshooting and FAQs
This section addresses common issues encountered during the analysis of this compound derivatives in a question-and-answer format.
Sample Preparation and Handling
Question 1: I am observing low recovery of my this compound derivative after sample extraction. What could be the cause?
Answer: Low recovery can stem from several factors during your sample preparation process. Consider the following:
-
Analyte Adsorption: The active hydroxyl group can interact with glass surfaces, leading to loss of analyte.
-
Solution: Use polypropylene or deactivated glass vials with Teflon-lined screw caps for sample storage and preparation.[1]
-
-
Improper Solvent Selection: The choice of solvent is critical for both solubility and stability.
-
Solution: Volatile, low molecular weight protic solvents like acetonitrile, methanol, and isopropanol are generally preferred.[1] Avoid highly acidic or basic conditions in your extraction solvent unless your derivatization protocol requires it.
-
-
Incomplete Extraction: The efficiency of your extraction method may be insufficient.
-
Solution: Optimize your extraction parameters, such as solvent-to-sample ratio, extraction time, and temperature. For solid samples, techniques like pressurized liquid extraction (PLE) can be effective.
-
Question 2: My sample appears to be degrading before I can analyze it. How can I improve its stability during storage?
Answer: Proper storage is crucial to prevent degradation.
-
Temperature: Store samples at low temperatures (-20°C or -80°C) to minimize thermal degradation and slow down potential oxidative processes.
-
Light Exposure: Protect samples from light, as photolytic degradation can occur, especially if the molecule contains chromophores. Use amber vials or store samples in the dark.
-
Inert Atmosphere: For highly sensitive derivatives, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Chromatographic Analysis (GC & LC)
Question 3: I am seeing poor peak shapes (tailing, fronting) for my analyte during Gas Chromatography (GC) analysis. What are the likely causes and solutions?
Answer: Poor peak shape is a common issue in GC analysis of polar compounds like alcohols.[2]
-
Cause: Active Sites in the GC System: The hydroxyl group of this compound can interact with active sites in the injector liner, column, or detector, causing peak tailing.
-
Solution:
-
Derivatization: This is the most effective solution. Convert the polar hydroxyl group into a less polar, more stable functional group. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., pentafluorobenzoyl chloride).[3][4] Derivatization reduces the potential for thermal decomposition and improves chromatographic performance.[4]
-
Inert Flow Path: Use deactivated inlet liners and an inert GC column to minimize interactions.[5]
-
-
-
Cause: Improper Injection Technique or Parameters:
-
Cause: Column Overload:
-
Solution: Reduce the injection volume or increase the split ratio.[5]
-
Question 4: My analyte is not well-retained or shows poor selectivity on a standard C18 column during Liquid Chromatography (LC) analysis. What are my options?
Answer: The unique properties of fluorinated compounds can lead to atypical retention behavior on traditional reversed-phase columns.
-
Solution: Utilize Fluorinated Stationary Phases:
-
Pentafluorophenyl (PFP) stationary phases are highly recommended for the analysis of fluorinated compounds.[6][7][8] These phases offer alternative selectivity through dipole-dipole, π-π, and charge-transfer interactions, often leading to enhanced retention and separation of halogenated aromatic compounds.[6][7]
-
Fluorinated alkyl phases can also provide different elution orders and improved selectivity for fluorinated analytes compared to standard C8 or C18 columns.[6]
-
Question 5: I am experiencing low signal intensity or no peak at all in my Mass Spectrometry (MS) analysis. What should I check?
Answer: A lack of signal can be due to issues with sample preparation, chromatography, or the MS detector itself.
-
Verify Sample Preparation: Ensure the sample concentration is appropriate for the sensitivity of your instrument.[1][2] Confirm the stability of your analyte in the final solvent.[2]
-
Check for Ion Suppression (LC-MS): In electrospray ionization (ESI), certain mobile phase additives or matrix components can suppress the ionization of your analyte.
-
Solution: Trifluoroacetic acid (TFA) is known to cause signal suppression and should be kept below 0.1%.[1] Consider using formic acid or acetic acid as alternatives.[1] Fluorinated alcohols like hexafluoroisopropanol (HFIP) can be excellent mobile phase modifiers for LC-MS analysis of certain compounds, enhancing signal without causing significant suppression.[9]
-
-
Confirm Analyte Stability in the Ion Source (GC-MS): The high temperatures in the GC-MS ion source can cause thermal degradation of labile compounds.
-
Solution: Derivatization is a key strategy to enhance thermal stability and produce structurally informative fragment ions.[4]
-
Experimental Protocols
Protocol 1: Derivatization of this compound for GC-MS Analysis
This protocol describes a common derivatization procedure using pentafluorobenzoyl chloride (PFBCl) to form a stable ester, which is amenable to GC analysis with sensitive electron capture detection (ECD) or MS.
Materials:
-
This compound sample in a suitable solvent (e.g., ethyl acetate)
-
Pentafluorobenzoyl chloride (PFBCl)
-
Pyridine (catalyst)
-
Hexane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
GC vials with inserts
Procedure:
-
To 100 µL of the sample solution in a 2 mL vial, add 10 µL of pyridine.
-
Add 20 µL of a 10% (v/v) solution of PFBCl in hexane.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 500 µL of hexane and 500 µL of saturated sodium bicarbonate solution to quench the reaction and neutralize excess acid.
-
Vortex for 1 minute and then centrifuge to separate the layers.
-
Transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic layer to a GC vial for analysis.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol outlines a general "dilute and shoot" method suitable for cleaner sample matrices.
Materials:
-
Sample containing this compound derivative
-
Methanol
-
Water (LC-MS grade)
-
Formic acid (optional)
-
Syringe filters (0.22 µm PTFE)
-
LC vials
Procedure:
-
Accurately weigh or pipette your sample into a volumetric flask.
-
Dilute the sample to the desired concentration with a mixture of methanol and water (e.g., 50:50 v/v). If needed, add formic acid to a final concentration of 0.1% to improve peak shape and ionization efficiency.
-
Vortex the solution to ensure it is homogenous.
-
Filter the diluted sample through a 0.22 µm PTFE syringe filter into an LC vial.
-
The sample is now ready for injection into the LC-MS/MS system.
Data Presentation
Table 1: Recommended Starting Conditions for Chromatographic Analysis
| Parameter | Gas Chromatography (after derivatization) | Liquid Chromatography |
| Column | Inert, low-bleed capillary column (e.g., DB-5ms) | Pentafluorophenyl (PFP) column |
| Injector Temp. | 250 - 280°C | N/A |
| Oven Program | Start at 60°C, ramp to 300°C at 15°C/min | Isocratic or gradient elution |
| Carrier Gas | Helium at a constant flow rate | N/A |
| Mobile Phase | N/A | A: Water with 0.1% Formic Acid, B: Acetonitrile or Methanol |
| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) | Mass Spectrometer (MS/MS) |
Visualization of Workflows
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the derivatization and GC-MS analysis of this compound.
Troubleshooting Logic for Poor GC Peak Shape
Caption: Decision tree for troubleshooting poor GC peak shape.
References
- Benchchem. (n.d.). Technical Support Center: Characterization of Halogenated Organic Compounds.
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Agilent. (n.d.). TROUBLESHOOTING GUIDE.
- LCGC International. (n.d.). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
- Thermo Fisher Scientific. (n.d.). HPLC Separation of Thirty Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
- University of Maryland, Department of Chemistry and Biochemistry. (n.d.). Sample Preparation.
- ResearchGate. (2025). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry.
- (n.d.). GC Derivatization.
- PubMed. (2016). The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides.
Sources
- 1. Sample Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. apps.thermoscientific.com [apps.thermoscientific.com]
- 9. The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Moisture Control Strategies for Reactions Involving 2-(Pentafluorophenyl)ethanol
Welcome to the technical support guide for 2-(Pentafluorophenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to address a critical, yet often underestimated, parameter in synthetic chemistry: moisture control. The unique electronic properties of the pentafluorophenyl ring, combined with the reactivity of the primary alcohol, make this compound a valuable building block. However, its efficacy in moisture-sensitive reactions is entirely dependent on the rigorous exclusion of water. This guide provides in-depth, field-proven answers and protocols to ensure your reactions are reproducible, high-yielding, and free from water-induced complications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding moisture and its impact on experiments utilizing this compound.
Q1: Why is trace moisture so detrimental in reactions with this compound?
A: The primary alcohol functional group (-OH) makes this compound inherently hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] Trace water can severely compromise reactions in several ways:
-
Competitive Nucleophile: In reactions where the ethanol's hydroxyl group is the intended nucleophile (e.g., esterifications, etherifications), water can compete, leading to unwanted hydrolysis of electrophiles and reduced yield of the desired product.
-
Reagent Decomposition: Many organometallic reagents (e.g., Grignard reagents, organolithiums) and hydrides (e.g., NaH, CaH₂) are rapidly quenched by even trace amounts of water. This not only consumes expensive reagents but also alters the stoichiometry of your reaction.
-
Catalyst Deactivation: Many sensitive transition metal catalysts used in cross-coupling and other transformations can be deactivated or poisoned by water, halting the catalytic cycle.
-
Promotion of Side Reactions: In the presence of acid catalysts, water can facilitate the dehydration (elimination) of the alcohol to form an unwanted alkene byproduct.[3][4]
Q2: My bottle of this compound has been opened previously. How can I definitively determine its water content?
A: Visual inspection is unreliable. The gold-standard method for accurately quantifying trace water in organic liquids is Karl Fischer (KF) Titration .[5] This technique is highly selective for water and can provide precise measurements down to the parts-per-million (ppm) level.[6][7]
-
Coulometric KF is ideal for samples with very low expected water content (<1000 ppm).
-
Volumetric KF is suitable for samples with higher water content. We strongly recommend performing a KF titration on any previously opened bottle or before a critical, large-scale reaction. This provides a baseline and validates the effectiveness of your drying procedures.[8][9]
Q3: What is the most reliable method for drying this compound before use in a reaction?
A: For laboratory-scale applications, the most effective and chemically compatible method is drying over activated 3Å molecular sieves . The 3-angstrom (3Å) pore size is critical because it is large enough to trap small water molecules but too small to adsorb the larger ethanol molecule, ensuring selective water removal without loss of your reagent.[10][11][12][13] It is crucial to use freshly activated sieves for optimal performance. (See Protocol 2 for activation and drying procedure).
Q4: What are the best practices for storing this compound to prevent moisture contamination?
A: Proper storage is the first line of defense.
-
Airtight Seal: Always store the reagent in a bottle with a tight-fitting cap, preferably with a PTFE liner. After use, seal the cap threads with Parafilm for an extra barrier.
-
Inert Atmosphere: Before sealing, flush the headspace of the bottle with a dry, inert gas like nitrogen or argon.
-
Desiccator Storage: Store the sealed bottle inside a desiccator containing an active desiccant (e.g., Drierite™ or silica gel) to minimize ambient moisture exposure when the desiccator is opened.[2]
-
Aliquotting: For frequently used reagents, consider transferring the contents of a large bottle into several smaller, sealed vials under an inert atmosphere in a glove box.[14] This prevents repeated exposure of the entire stock to the atmosphere.
Q5: Can I dry my reaction solvent and this compound simultaneously during the reaction?
A: Yes, this is an excellent strategy for driving equilibrium reactions to completion, especially those that produce water as a byproduct (e.g., esterifications, acetal formations). The most effective technique for this in situ drying is azeotropic distillation using a Dean-Stark apparatus .[15][16][17] By refluxing the reaction in a solvent that forms a low-boiling azeotrope with water (like toluene), water is continuously removed from the reaction mixture, shifting the equilibrium toward the product.[18][19][20] (See Protocol 3 for the detailed setup).
Section 2: Troubleshooting Guide: Linking Problems to Moisture
| Observed Problem | Potential Root Cause (Moisture-Related) | Recommended Action & Rationale |
| Low or Inconsistent Reaction Yield | 1. Reagent Stoichiometry Altered: Water in the this compound or solvent has consumed a portion of your moisture-sensitive reagent (e.g., base, organometallic). | 1. Quantify & Dry: Use Karl Fischer titration (Protocol 1) to determine the water content of all reagents. Dry the alcohol and solvent using an appropriate method (Protocol 2 or 3) before the next attempt. 2. Adjust Stoichiometry: If drying is not feasible, precisely quantify the water content and add a corresponding excess of the moisture-sensitive reagent. This is less ideal as it can complicate purification. |
| Formation of Unexpected Byproducts | 1. Hydrolysis Products: The electrophile or catalyst has reacted with water instead of the alcohol. 2. Dehydration Product: If the reaction is run under acidic conditions, water can promote the elimination of the alcohol to form 2,3,4,5,6-pentafluorostyrene.[3][4] | 1. Rigorous Drying: Implement stringent anhydrous techniques. Dry glassware in an oven (120°C overnight) and cool under inert gas. Use freshly dried solvents and reagents. 2. Use In Situ Drying: For acid-catalyzed reactions that may produce water, employ a Dean-Stark apparatus (Protocol 3) to continuously remove it and suppress the elimination side reaction. |
| Failure of Reaction Initiation / Catalyst Deactivation | 1. Catalyst Poisoning: Trace water has irreversibly deactivated a sensitive catalyst. 2. Quenching of Initiator: An organometallic initiator or strong base was destroyed by water before it could initiate the desired transformation. | 1. Glove Box/Bag Usage: For highly sensitive systems, handle all reagents, including the this compound, in an inert atmosphere glove box or glove bag.[14] 2. Pre-dry Reagents: Ensure every component added to the flask, including the alcohol, is scrupulously dry. Consider passing liquid reagents through a plug of activated alumina to remove trace water immediately before use. |
Section 3: Detailed Experimental Protocols
Protocol 1: Quantification of Water Content via Karl Fischer Titration
This protocol provides a framework for determining the water content in this compound, which is essential for validating dryness.
-
System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a solvent system appropriate for alcohols, such as a methanol-based anolyte. Condition the titration cell by running a pre-titration to neutralize any ambient moisture until a stable, low drift rate is achieved.
-
Sample Preparation: Under a dry atmosphere (e.g., a nitrogen-flushed glove bag), draw a precise volume of this compound using a gas-tight syringe.
-
Weight Determination: Dispense the sample into the titration vessel. Determine the exact mass of the added sample by taring the syringe before and after delivery. Accuracy is critical.
-
Titration: Start the titration. The instrument will automatically dispense the KF reagent (volumetric) or generate iodine (coulometric) until the endpoint is reached, where all water has been consumed.[5]
-
Calculation: The instrument's software will calculate the water content based on the titrant consumed and the sample mass, typically reporting the result in ppm (mg/kg) or weight percentage.
-
Validation: Run the analysis in triplicate to ensure the result is reproducible. A properly dried alcohol should have a water content well below 100 ppm.
Protocol 2: Drying this compound with Activated Molecular Sieves
This is the recommended procedure for drying the reagent prior to use.
-
Sieve Activation: Place 3Å molecular sieves (8-12 mesh beads are ideal for liquids) in a round-bottom flask. Heat the flask to 200-300°C under high vacuum (<1 mmHg) for at least 4 hours (overnight is preferable). Allow the sieves to cool to room temperature under vacuum or in a desiccator before use. Never handle activated sieves in open air for extended periods.
-
Drying Procedure: In a dry flask under an inert atmosphere (N₂ or Ar), add the this compound. Add the freshly activated 3Å molecular sieves (approx. 10-20% by weight, e.g., 10-20 g of sieves for 100 g of alcohol).
-
Incubation: Seal the flask and allow it to stand for at least 12-24 hours. Occasional gentle swirling can improve efficiency.
-
Isolation: To isolate the dry alcohol, either carefully decant or cannula transfer the liquid away from the sieves under an inert atmosphere. Do not filter through paper, as it can reintroduce moisture. For ultimate purity, a short-path distillation from the sieves under reduced pressure can be performed.
-
Verification (Optional but Recommended): Submit a small aliquot of the dried alcohol for Karl Fischer analysis (Protocol 1) to confirm the water content is within your required specifications.
Protocol 3: In Situ Water Removal via Azeotropic Distillation with a Dean-Stark Apparatus
This protocol is for removing water (either present as a contaminant or generated during the reaction) continuously.
-
Apparatus Assembly: Assemble the reaction apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.
-
Charging the Flask: Charge the reaction flask with the this compound, other reactants/catalysts, and a solvent that forms a water azeotrope (e.g., toluene). Toluene is an excellent choice as it is less dense than water and forms an azeotrope that boils at 84.1°C.[19][21]
-
Filling the Trap: Before starting the reaction, add fresh, dry toluene through the top of the condenser until the Dean-Stark trap is filled to the level of the side-arm returning to the flask. This ensures only dry solvent will return to the reaction initially.
-
Reaction Execution: Heat the reaction mixture to reflux. The toluene-water azeotrope will distill, condense, and collect in the trap.[18] Because water is denser than toluene, it will sink to the bottom of the graduated trap, while the upper toluene layer will overflow and return to the reaction flask, effectively removing water continuously.[15]
-
Monitoring: The progress of water removal can be monitored by observing the volume of water collected in the trap. The reaction is complete or the system is dry when no more water accumulates.
Section 4: Data & Diagrams
Table 1: Comparison of Common Drying Methods for Alcohols
| Method | Mechanism | Pros | Cons | Typical Final H₂O Content |
| Activated 3Å Molecular Sieves | Physical Adsorption (Size Exclusion) | High efficiency; Chemically inert to the alcohol; Simple procedure. | Requires proper sieve activation; Can be slow (requires hours). | < 50 ppm |
| Azeotropic Distillation (Dean-Stark) | Physical Separation (Distillation of Azeotrope)[22] | Excellent for in situ water removal; Drives equilibrium reactions; Dries solvent and reagents simultaneously. | Requires heating to reflux; Not suitable for heat-sensitive compounds; Requires specific glassware.[16] | < 100 ppm (in situ) |
| Anhydrous MgSO₄ / Na₂SO₄ | Chemical Hydration | Fast for bulk water removal from solutions; Inexpensive. | Low capacity and efficiency for trace water; Not ideal for drying neat reagents to very low levels.[2][23] | 100 - 500 ppm |
| Chemical Drying (e.g., CaH₂) | Chemical Reaction with Water[24] | Very high efficiency for aprotic solvents. | NOT COMPATIBLE. Reacts with the alcohol functional group. | N/A |
Diagrams: Workflows and Setups
Caption: Decision workflow for selecting the appropriate moisture control strategy.
Caption: Simplified schematic of an in situ water removal setup using a Dean-Stark trap.
Section 5: References
-
RSC Education. Dean-Stark apparatus | Resource. [Link]
-
Jalon International. Curious about which molecular sieve works wonders for drying and dehydrating isopropyl alcohol?[Link]
-
Wikipedia. Dean–Stark apparatus. [Link]
-
Professor Dave Explains. (2013). A Simple Dean-Stark Apparatus Explained. YouTube. [Link]
-
Sorbead India. Molecular Sieve for Ethanol Dehydration: 3A Guide. [Link]
-
Sciencemadness Wiki. Dean-Stark apparatus. [Link]
-
TutorChase. How do you handle hygroscopic solutes in the lab?[Link]
-
Wintek Corporation. Ethanol Dehydration - Molecular Sieve. [Link]
-
ASTM International. E1064 - 16 Standard Test Method for Water in Organic Liquids by Coulometric Karl Fischer Titration. [Link]
-
Quora. Why can toluene be dried by distillation when it has almost the same boiling point as water?[Link]
-
Chemistry For Everyone. (2024). How Is Water Removed From Ethanol? YouTube. [Link]
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]
-
Save My Exams. Elimination Reactions of Alcohols (AQA A Level Chemistry): Revision Note. [Link]
-
Wikipedia. Karl Fischer titration. [Link]
-
Wikipedia. Azeotropic distillation. [Link]
-
Chemistry LibreTexts. (2023). Elimination Reactions of Alcohols. [Link]
-
Kiriyama Glass Works Co. Dean-stark apparatus. [Link]
-
PubChem. 2,3,4,5,6-Pentafluorophenethyl alcohol. [Link]
-
University of Waterloo. Azeotropic Distillation | Environmental Isotope Laboratory. [Link]
-
ResearchGate. Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions | Request PDF. [Link]
-
AIDIC. Extractive Distillation Process Combined with Decanter for Separating Ternary Azeotropic Mixture of Toluene-Methanol- Water. [Link]
-
Mettler Toledo. What Is Karl Fischer Titration?[Link]
-
Google Patents. US4696720A - Removal of water from aqueous alcohol mixtures.
-
HepatoChem. How do you handle hygroscopic salts?[Link]
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?[Link]
-
Google Patents. EP0403962A1 - Fluorine-containing alcoholbased dehydrating agent and method of drying articles.
-
University of Rochester. How To: Remove Residual Water. [Link]
-
ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake?[Link]
-
Delloyd's Lab-Tech. solvent drying and drying agents. [Link]
-
Sciencemadness Wiki. Drying solvents. [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 3. savemyexams.com [savemyexams.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 6. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 7. img.antpedia.com [img.antpedia.com]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. cnmstable.com [cnmstable.com]
- 11. echemi.com [echemi.com]
- 12. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 13. Dehydration of Ethanol | Molecular Sieve | Wintek Corporation [wintek-corp.com]
- 14. hepatochem.com [hepatochem.com]
- 15. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 16. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 17. Dean-Stark apparatus - Sciencemadness Wiki [sciencemadness.org]
- 18. m.youtube.com [m.youtube.com]
- 19. quora.com [quora.com]
- 20. Dean-stark apparatus | 桐山製作所 [kiriyama.co.jp]
- 21. Azeotropic Distillation | Environmental Isotope Laboratory | University of Waterloo [uwaterloo.ca]
- 22. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 23. Drying solvents and Drying agents [delloyd.50megs.com]
- 24. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
Overcoming poor solubility of reagents with 2-(Pentafluorophenyl)ethanol
Technical Support Center: 2-(Pentafluorophenyl)ethanol
Welcome to the technical support guide for this compound. This document serves as a specialized resource for researchers, chemists, and drug development professionals who are exploring the use of this unique fluorinated alcohol to overcome challenges with reagent solubility. Here, we provide in-depth FAQs, practical troubleshooting advice, and validated protocols to ensure the successful integration of this compound into your workflows.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Solvent
Q1: What is this compound, and why should I consider it as a solvent?
This compound (PFPE) is a specialty fluorinated alcohol. Its structure, featuring a highly electronegative pentafluorophenyl ring and a hydroxyl group, gives it a unique combination of properties. Consider using it when common solvents like DMSO, DMF, or even other alcohols fail to dissolve your starting materials, reagents, or catalysts.
The key advantage of PFPE lies in its dual nature. The hydroxyl group can participate in hydrogen bonding, similar to standard alcohols, while the electron-deficient, rigid fluorinated ring offers weak polarity and can engage in favorable interactions with electron-rich or similarly fluorinated solutes. This makes it particularly effective for dissolving large, complex organic molecules, peptides, and catalysts that are otherwise intractable. Fluorinated alcohols like PFPE have emerged as remarkable solvents for enabling challenging chemical reactions, including C-H activation.[1][2]
Q2: How does this compound work to dissolve poorly soluble compounds?
The solubilizing power of fluorinated alcohols is rooted in a combination of factors:
-
Strong Hydrogen-Bond Donation: The electron-withdrawing effect of the pentafluorophenyl group makes the hydroxyl proton significantly more acidic (pKa ≈ 14.4) than in ethanol.[3] This enhances its ability to act as a hydrogen-bond donor, breaking up the strong intermolecular forces (like hydrogen bonds in aggregates) that make a solute insoluble.
-
Low Nucleophilicity: Despite being a strong H-bond donor, the conjugate base is stabilized, making the alcohol a poor nucleophile. This is a critical advantage as it can often be used as a solvent without participating in undesired side reactions.
-
Unique Solvation Sphere: PFPE can create a unique solvation environment that can stabilize reactive intermediates or transition states, sometimes leading to enhanced reactivity and selectivity that is not observed in other media.[1][2]
Q3: What are the key physical properties of this compound compared to other solvents?
Understanding the physical properties is crucial for experimental design, particularly for reaction setup and post-reaction workup.
| Property | This compound | Hexafluoroisopropanol (HFIP) | DMSO | Ethanol |
| Formula | C₈H₅F₅O | C₃H₂F₆O | C₂H₆OS | C₂H₅OH |
| Molecular Weight | 212.12 g/mol [4] | 168.04 g/mol | 78.13 g/mol | 46.07 g/mol |
| Boiling Point | ~215 °C (est. at atm. pressure) 85-87 °C @ 14 Torr[5] | 59 °C | 189 °C | 78 °C |
| Density | 1.525 g/cm³[3][5] | 1.596 g/cm³ | 1.100 g/cm³ | 0.789 g/cm³ |
| pKa | ~14.4[3] | 9.3 | ~35 | 16 |
| Key Features | High BP, Strong H-bond donor, Low nucleophilicity | Low BP, Very strong H-bond donor, Low nucleophilicity | High BP, Aprotic, High polarity | Low BP, Protic, H-bond donor/acceptor |
Table 1: Comparison of physical properties of this compound and other common laboratory solvents.
Part 2: Troubleshooting Guide - Common Experimental Issues
Q4: I've dissolved my reagent in PFPE, but my reaction is sluggish or not proceeding. What could be the cause?
Possible Cause 1: Catalyst Incompatibility While PFPE can be an excellent solvent, its strongly coordinating nature (via the hydroxyl group) can sometimes interfere with catalytic cycles, particularly those involving metal catalysts. The solvent may be occupying a coordination site on the metal, preventing your substrate from binding.
Troubleshooting Steps:
-
Increase Catalyst Loading: As a first step, try increasing the catalyst loading by 25-50% to see if the reaction rate improves.
-
Introduce a Co-solvent: Adding a less-coordinating co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can sometimes displace the PFPE from the catalyst's coordination sphere. Start with a 10-20% (v/v) addition.
-
Screen Different Catalysts/Ligands: If the issue persists, the combination of your specific catalyst and PFPE may be incompatible. Consider screening catalysts with bulkier ligands that may sterically disfavor solvent coordination.
Possible Cause 2: Acidity Issues The acidic nature of the hydroxyl proton in PFPE can be detrimental to acid-sensitive functional groups or reactions that require strictly basic conditions.
Troubleshooting Steps:
-
Add a Non-Nucleophilic Base: If your reaction can tolerate it, add a hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) to neutralize the solvent's acidity.
-
Protect Sensitive Groups: If a specific functional group is being affected, consider a protection strategy prior to the reaction.
Q5: My product is soluble in PFPE, but now I can't remove the solvent. What are the best methods for workup?
The high boiling point of this compound makes its removal a common challenge. Standard rotary evaporation is often inefficient.[6][7]
Method 1: High-Vacuum Evaporation (High-Vac) If your compound is not volatile and thermally stable, removing PFPE on a high-vacuum line (pressure < 1 Torr) with gentle heating (40-60 °C) is the most direct method.[6]
Method 2: Liquid-Liquid Extraction This is often the most practical method.
-
Dilute the reaction mixture with a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, DCM, diethyl ether).
-
Wash the organic layer multiple times with a basic aqueous solution (e.g., saturated sodium bicarbonate). The base will deprotonate the PFPE, forming the corresponding salt, which is highly soluble in the aqueous layer.
-
Follow with a water wash and a brine wash to remove residual salts.
-
Dry the organic layer over sodium sulfate or magnesium sulfate, filter, and concentrate on a standard rotary evaporator.[6]
Method 3: Co-solvent Azeotropic Removal For stubborn traces of PFPE, adding a lower-boiling co-solvent and removing the mixture under vacuum can be effective.[8] Toluene is an excellent choice for this. Add toluene to the crude product and concentrate under reduced pressure; repeat 2-3 times.
Method 4: Solid-Phase Extraction (SPE) or Chromatography If your product is amenable, passing the crude mixture through a plug of silica gel or a dedicated SPE cartridge can effectively retain the polar PFPE while allowing a less polar product to elute. This is often a good final purification step.[6]
Part 3: Experimental Protocols & Workflows
Protocol 1: Solubility Screening
Objective: To determine if PFPE is a suitable solvent for a poorly soluble compound.
Materials:
-
Your compound of interest
-
This compound
-
Small vial (1-2 mL) with a screw cap
-
Vortex mixer
-
Heat gun or hot plate
Procedure:
-
Weigh approximately 1-2 mg of your compound into the vial.
-
Add 100 µL of this compound.
-
Cap the vial and vortex vigorously for 30-60 seconds at room temperature.
-
Visually inspect for dissolution. If the solid remains, gently warm the vial to 40-50 °C for 5-10 minutes.
-
Vortex again and inspect. If the compound dissolves, it is a good candidate for use in this solvent.
-
Self-Validation: Allow the solution to cool to room temperature and stand for 1 hour. Check for any precipitation or crystal formation, which would indicate that elevated temperatures are required to maintain solubility.
Diagram 1: Solvent Selection Workflow
This diagram outlines the decision-making process for choosing PFPE.
Caption: Decision tree for selecting a suitable solvent for challenging compounds.
Diagram 2: General Reaction & Workup Workflow
This diagram illustrates a typical experimental sequence using PFPE.
Caption: Standard workflow for synthesis and purification using PFPE.
Part 4: Safety & Handling
Q6: What are the primary safety concerns with this compound?
Like most fluorinated compounds, PFPE should be handled with care in a well-ventilated fume hood.[9][10][11]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including chemical-resistant gloves (nitrile is acceptable for incidental contact, but consult a glove compatibility chart for prolonged use), a lab coat, and safety goggles.[10][11][12]
-
Inhalation: Avoid inhaling vapors. The high boiling point means it is not highly volatile at room temperature, but heating will increase vapor pressure.
-
Skin Contact: Avoid direct skin contact. While not acutely toxic, prolonged exposure may cause irritation. In case of contact, wash the affected area thoroughly with soap and water.[10]
-
Disposal: Dispose of waste containing PFPE in accordance with your institution's hazardous waste guidelines. Do not pour down the drain.[11]
References
-
University of Colorado Boulder. (n.d.). Solvent Removal. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Quora. (2017). How do organic chemists remove solvents with high boiling points from solution? Retrieved from [Link]
- Google Patents. (1998). Method for removing high boiling solvents from drug formulations by vacuum drying. (Patent No. US6045808A).
-
Organomation. (n.d.). What is Solvent Removal? Retrieved from [Link]
-
PubChem. (n.d.). 2,3,4,5,6-Pentafluorophenethyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]
-
Daikin Chemicals. (2019). Safety Data Sheet: FLUOROALCOHOL N1. Retrieved from [Link]
-
Antonov, E. A., & Wallin, S. (2016). Pentafluorophenyl Alkyl and Vinyl Ethers. Journal of Fluorine Chemistry, 185, 125-129. Retrieved from [Link]
-
National Institutes of Health. (2020). Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent. ACS Catalysis, 10(15), 8434-8445. Retrieved from [Link]
-
PubMed. (2012). Alcohols solubilization in a nonionic fluorinated surfactant based system: effects on the characteristics of mesoporous silica. Journal of Colloid and Interface Science, 373(1), 34-45. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers, 3, 435-439. Retrieved from [Link]
-
National Institutes of Health. (2012). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. Biophysical Journal, 103(11), 2325-2334. Retrieved from [Link]
-
ResearchGate. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Retrieved from [Link]
-
Hairi. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Retrieved from [Link]
-
Organic Chemistry Portal. (2020). Pentafluorophenyl Esters: Highly Chemoselective Ketyl Precursors for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O as a Deuterium Source. Retrieved from [Link]
-
ResearchGate. (2019). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. Retrieved from [Link]
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Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 2-(Pentafluorophenyl)ethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Pentafluorophenyl)ethanol. This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) to help you navigate the complexities of catalyst selection and reaction optimization for this versatile fluorinated alcohol. The unique electronic properties of the pentafluorophenyl group introduce specific challenges and opportunities in common organic transformations. This resource is designed to provide you with the expertise and practical insights needed to ensure the success of your experiments.
I. Understanding the Reactivity of this compound
The presence of the electron-withdrawing pentafluorophenyl ring significantly influences the reactivity of the adjacent ethanol moiety. The key characteristics to consider are:
-
Increased Acidity of the Hydroxyl Proton: The fluorine atoms inductively withdraw electron density, making the hydroxyl proton more acidic than in non-fluorinated analogs. This can affect base-catalyzed reactions and the choice of base.
-
Deactivated Benzylic Position: The electron-withdrawing nature of the ring deactivates the benzylic position towards oxidation compared to standard benzyl alcohols.
-
Potential for Nucleophilic Aromatic Substitution (SNAr): While the primary alcohol is the main site of reactivity, the pentafluorophenyl ring is susceptible to nucleophilic attack under certain conditions, a potential side reaction to consider.
II. FAQs and Troubleshooting Guides
This section is structured in a question-and-answer format to directly address common challenges encountered during the chemical modification of this compound.
A. Oxidation to 2-(Pentafluorophenyl)acetaldehyde
Question 1: I am trying to oxidize this compound to the corresponding aldehyde, but I am getting low yields and over-oxidation to the carboxylic acid. What catalyst system should I use for selective oxidation?
Answer:
Selective oxidation of this compound to 2-(pentafluorophenyl)acetaldehyde can be challenging due to the potential for over-oxidation. The electron-withdrawing nature of the pentafluorophenyl ring can make the benzylic C-H bonds more susceptible to cleavage under harsh oxidative conditions.
Recommended Catalyst Systems for Selective Oxidation:
| Catalyst System | Typical Conditions | Advantages | Potential Issues & Troubleshooting |
| Pyridinium chlorochromate (PCC) | CH₂Cl₂, room temperature | Mild and selective for primary alcohols to aldehydes. | PCC is a chromium-based reagent and requires careful handling and disposal. Incomplete reaction can occur; monitor by TLC and consider adding fresh reagent if needed. |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Mild, high-yielding, and avoids heavy metals.[1] | DMP is moisture-sensitive and can be explosive under certain conditions. Ensure the reagent is fresh and the reaction is run under an inert atmosphere. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C to room temp. | Excellent for sensitive substrates and generally high-yielding. | Requires cryogenic temperatures and careful control of reagent addition. Unpleasant odor from dimethyl sulfide byproduct. |
| TEMPO-mediated Oxidation | TEMPO (cat.), NaOCl (re-oxidant), CH₂Cl₂/H₂O, 0 °C to rt | Catalytic and uses a cheap terminal oxidant. | Reaction kinetics can be sensitive to pH. Ensure adequate buffering if necessary. |
Troubleshooting Low Yields and Over-oxidation:
-
Monitor the reaction closely: Use thin-layer chromatography (TLC) to track the consumption of the starting material and the formation of the aldehyde. Stop the reaction as soon as the starting material is consumed to prevent over-oxidation.
-
Control the temperature: For many oxidation reactions, lower temperatures favor the formation of the aldehyde.
-
Choice of oxidant: Use a stoichiometric amount of a mild oxidant like PCC or DMP. Avoid strong, less selective oxidants like potassium permanganate or chromic acid.
-
Fluorinated alcohols as directing solvents: In some cases, fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can enhance selectivity by inhibiting further oxidation to the carboxylic acid.[2]
B. Esterification Reactions
Question 2: I am attempting a Fischer esterification of this compound with acetic acid using a sulfuric acid catalyst, but the yield is very low. What am I doing wrong?
Answer:
Fischer esterification is an equilibrium-limited reaction.[3][4] Several factors can contribute to low yields, especially with an electron-deficient alcohol like this compound.
Troubleshooting Low Yields in Fischer Esterification:
-
Driving the Equilibrium: To favor ester formation, you must shift the equilibrium to the right. This can be achieved by:
-
Using an excess of one reactant: Typically, the more readily available and easily removable reactant (in this case, acetic acid or another alcohol) is used in large excess.
-
Removing water: The water produced during the reaction can be removed using a Dean-Stark apparatus, molecular sieves, or a strong dehydrating agent.[4][5]
-
-
Catalyst Choice: While sulfuric acid is a common catalyst, other strong acids like p-toluenesulfonic acid (PTSA) can also be effective.[4]
-
Reaction Time and Temperature: Ensure the reaction is heated to reflux for a sufficient period. Monitor the progress by TLC to determine the optimal reaction time.
Experimental Workflow: Fischer Esterification
Caption: Workflow for Fischer Esterification.
Question 3: I am considering a Mitsunobu reaction for the esterification of this compound to avoid harsh acidic conditions. What are the key parameters and potential pitfalls?
Answer:
The Mitsunobu reaction is an excellent alternative for esterification under mild, neutral conditions, and it proceeds with inversion of configuration at a stereocenter.[6][7] However, success with this reaction is highly dependent on the nucleophilicity and acidity of the carboxylic acid.
Key Parameters for a Successful Mitsunobu Reaction:
-
Reagents: The standard reagents are triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6]
-
Nucleophile Acidity: The pKa of the nucleophile (the carboxylic acid) should be less than 13.[6] If the nucleophile is not acidic enough, a common side reaction occurs where the deprotonated azodicarboxylate acts as the nucleophile.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent.
-
Temperature: The reaction is typically started at 0 °C and then allowed to warm to room temperature.
Troubleshooting Common Mitsunobu Reaction Issues:
| Issue | Probable Cause | Solution |
| Low or no conversion | Insufficiently acidic nucleophile. | Use a more acidic carboxylic acid or consider a different coupling method. |
| Wet reagents or solvent. | Ensure all reagents and the solvent are anhydrous. | |
| Formation of an N-alkylated hydrazine byproduct | The nucleophile is not acidic enough (pKa > 13). | This is a known side reaction.[6] Use a more acidic nucleophile. If not possible, alternative coupling agents might be necessary. |
| Difficult purification | Removal of triphenylphosphine oxide (TPPO) and the hydrazine byproduct can be challenging. | Purification can often be achieved by column chromatography. In some cases, precipitation of TPPO from a non-polar solvent can be effective. |
Experimental Protocol: Mitsunobu Esterification with Benzoic Acid
-
To a solution of this compound (1.0 eq.), benzoic acid (1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD (1.2 eq.) dropwise.[8]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired ester from TPPO and the hydrazine byproduct.
C. Etherification Reactions
Question 4: I want to synthesize an ether from this compound using the Williamson ether synthesis. What are the optimal conditions, and how can I avoid elimination side reactions?
Answer:
The Williamson ether synthesis is a robust method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[9][10][11] Given the primary nature of this compound, it is an excellent substrate for this reaction.
Optimizing the Williamson Ether Synthesis:
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the alcohol to form the alkoxide. Sodium hydride (NaH) is a common and effective choice.
-
Alkyl Halide Choice: To minimize the competing E2 elimination reaction, a primary alkyl halide is strongly preferred. Secondary alkyl halides will lead to a mixture of ether and alkene, while tertiary alkyl halides will almost exclusively give the elimination product.[10][12]
-
Solvent: A polar aprotic solvent such as THF, DMF, or DMSO is ideal to solvate the cation of the alkoxide and increase the nucleophilicity of the alkoxide.[13]
Troubleshooting Williamson Ether Synthesis:
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete deprotonation of the alcohol. | Ensure the base is fresh and added in at least a stoichiometric amount. Allow sufficient time for the alkoxide to form before adding the alkyl halide. |
| Wet reagents or solvent. | Use anhydrous conditions, as the alkoxide is a strong base and will be quenched by water. | |
| Alkene Byproduct Formation | E2 elimination is competing with the SN2 reaction. | This is more likely with secondary or tertiary alkyl halides.[12] Use a primary alkyl halide. If a secondary halide must be used, try running the reaction at a lower temperature for a longer duration. |
Logical Relationship: Williamson Ether Synthesis
Caption: Key steps in the Williamson Ether Synthesis.
D. Dehydration to Pentafluorostyrene
Question 5: I am trying to dehydrate this compound to form pentafluorostyrene. Which catalyst should I use, and what are the expected challenges?
Answer:
The acid-catalyzed dehydration of this compound to pentafluorostyrene is a feasible transformation. The mechanism typically proceeds via an E1 or E2 pathway, depending on the reaction conditions and the stability of the intermediate carbocation.[14][15][16][17]
Catalyst Selection for Dehydration:
-
Strong Protic Acids: Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are commonly used catalysts for alcohol dehydration.[14]
-
Solid Acid Catalysts: Alumina (Al₂O₃) or zeolites at high temperatures can also effect dehydration, particularly in the gas phase.[14]
-
Lewis Acids: In some cases, Lewis acids can promote dehydration.
Potential Challenges and How to Address Them:
-
Carbocation Rearrangement: While less likely with this specific substrate due to the primary nature of the alcohol, carbocation rearrangements can be a concern in alcohol dehydrations, leading to a mixture of alkene isomers. However, the stability of the benzylic carbocation should favor the desired product.
-
Polymerization of the Styrene Product: Styrenes are susceptible to polymerization, especially at elevated temperatures and in the presence of acid.
-
Solution: Distill the product as it is formed to remove it from the hot, acidic reaction mixture. Consider adding a radical inhibitor, such as hydroquinone, to the distillation apparatus.
-
-
Ether Formation: Under certain conditions, intermolecular dehydration can lead to the formation of a diether as a byproduct. Using higher temperatures generally favors the intramolecular elimination to the alkene.
III. Summary of Catalyst Selection
| Reaction | Recommended Catalyst Class | Key Considerations |
| Oxidation to Aldehyde | Mild Oxidants (PCC, DMP, Swern, TEMPO) | Avoid over-oxidation to the carboxylic acid. |
| Fischer Esterification | Strong Acid (H₂SO₄, PTSA) | Equilibrium reaction; requires removal of water or use of excess reactant. |
| Mitsunobu Esterification | PPh₃ / DEAD or DIAD | Mild conditions; nucleophile pKa should be < 13. |
| Williamson Ether Synthesis | Strong Base (NaH) | SN2 reaction; use a primary alkyl halide to avoid elimination. |
| Dehydration to Alkene | Strong Acid (H₂SO₄, H₃PO₄) or Solid Acid | Potential for product polymerization. |
IV. References
-
Hughes, D. L. The Mitsunobu Reaction. Org. React.1992 , 42, 335–656.
-
Swindell, C. S. The Mitsunobu Reaction. Org. React.1992 , 42, 335-656.
-
Dodge, J. A.; Nissen, J. S.; Presnell, M. A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. J. Org. Chem.1994 , 59 (1), 234-237.
-
Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981 , 1981 (1), 1–28.
-
Fukuyama, T.; Jow, C.-K.; Cheung, M. 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Lett.1995 , 36 (36), 6373–6374.
-
Kocovský, P.; Šrogl, J. Mitsunobu Reaction. In Named Reactions in Organic Synthesis; Li, J. J., Ed.; Wiley-VCH: Weinheim, Germany, 2005; pp 278–281.
-
Dembiñski, R. Recent Advances in the Mitsunobu Reaction: Modifications and Applications. Eur. J. Org. Chem.2004 , 2004 (13), 2763–2772.
-
Jakobsson, K.; Ebner, C.; Ghorbani, A.; Larhed, M. Dual Catalysis for aerobic oxidation of benzyl alcohols - nitric acid and fluorinated alcohol. RSC Adv., 2017 , 7, 43452-43456.
-
Wikipedia. Mitsunobu reaction. [Link]
-
Vedantu. Dehydration of Alcohols: Mechanism, Examples & Differences (Class 12). [Link]
-
Chemistry LibreTexts. 10.1: Dehydration Reactions of Alcohols. [Link]
-
Williamson Ether Synthesis. In Name Reactions in Organic Synthesis; Wiley, 2005; pp 431-433.
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
Organic Syntheses. A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. [Link]
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. 14.4: Dehydration Reactions of Alcohols. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Reddit. How can I improve the yield of my Fischer Esterification?. [Link]
-
Chemistry Dictionary. Dehydration Of Alcohols | Mechanism, Reactions & Summary. [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]
-
Fischer Esterification. [Link]
-
Beilstein Journal of Organic Chemistry. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. [Link]
-
National Center for Biotechnology Information. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. [Link]
-
Science and Education Publishing. Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory. [Link]
-
ResearchGate. A Convenient Protocol for the Oxidation of Benzyl and Secondary Alcohols to Carbonyl Compounds by Trichoroisocyanuric Acid. [Link]
-
ResearchGate. Practice of Fluorous Biphase Chemistry: Convenient Synthesis of Novel Fluorophilic Ethers via a Mitsunobu Reaction. [Link]
-
Green Chemistry. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. [Link]
-
Chemical Reviews. Mitsunobu and Related Reactions: Advances and Applications. [Link]
-
National Center for Biotechnology Information. Strategies for the direct oxidative esterification of thiols with alcohols. [Link]
-
Quora. Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
RSC Publishing. Low-temperature oxidation of ethanol to acetaldehyde over Mo-based catalysts. [Link]
-
University of Calgary. Ch15 : Synthesis of Esters. [Link]
-
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The Fischer Esterification. [Link]
-
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Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
MDPI. Recent Advances on Electro-Oxidation of Ethanol on Pt- and Pd-Based Catalysts: From Reaction Mechanisms to Catalytic Materials. [Link]
-
Reaction Chemistry & Engineering. Elucidating the role of solvents in acid catalyzed dehydration of biorenewable hydroxy-lactones. [Link]
-
Cambridge Open Engage. Tautomerization Between Vinyl Alcohol and Acetaldehyde During Catalytic Ethanol Oxidation: The Effect of Water Molecules | Catalysis | ChemRxiv. [Link]
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- 17. Dehydration Of Alcohols | Mechanism, Reactions & Summary [chemdictionary.org]
Addressing incomplete reactions when using 2-(Pentafluorophenyl)ethanol
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-(Pentafluorophenyl)ethanol. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during its use, with a particular focus on addressing incomplete reactions. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure you can overcome experimental hurdles and achieve your synthetic goals.
Troubleshooting Guide: Incomplete Reactions
This section addresses specific issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.
Q1: My Williamson ether synthesis using this compound is giving low yields and starting material remains. What is causing the incomplete reaction?
A1: An incomplete Williamson ether synthesis with this substrate is a common issue that typically stems from one of four areas: insufficient deprotonation, the choice of solvent, reaction temperature, or the nature of your electrophile. The electron-withdrawing nature of the pentafluorophenyl group increases the acidity of the hydroxyl proton compared to non-fluorinated alcohols, but its nucleophilicity after deprotonation can be influenced by several factors.[1][2]
Core Causality: The success of this SN2 reaction hinges on generating a sufficiently nucleophilic alkoxide and ensuring it can effectively attack the electrophile without competing side reactions.
Troubleshooting Steps & Solutions:
-
Evaluate Your Base:
-
The Problem: Weak bases like carbonates (e.g., K₂CO₃) may not be strong enough to fully deprotonate the alcohol, leading to a low concentration of the active nucleophile and a stalled reaction.
-
The Solution: Employ a stronger base to drive the equilibrium towards the alkoxide. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol.
-
Protocol Insight: When using hydrides, ensure your solvent is anhydrous. Trace water will quench the hydride, reducing its effectiveness and potentially leading to failed reactions.
-
-
Re-evaluate Your Solvent:
-
The Problem: Protic solvents (e.g., ethanol, water) will protonate the newly formed alkoxide, inhibiting its nucleophilicity. While this compound is soluble in polar organic solvents, the right choice is critical.[3]
-
The Solution: Use a polar aprotic solvent. N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are standard choices that effectively solvate the cation of the base without interfering with the nucleophile.[4] DMF, in particular, is known to accelerate SN2 reactions.
-
-
Optimize Reaction Temperature:
-
The Problem: Insufficient thermal energy can lead to slow reaction kinetics. Conversely, excessive heat, especially with secondary or sterically hindered electrophiles, can favor the E2 elimination side reaction.
-
The Solution: For simple primary electrophiles (e.g., methyl iodide, benzyl bromide), starting at room temperature and gently heating to 50-60 °C is often sufficient. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.
-
-
Consider the Electrophile:
-
The Problem: Sterically hindered (e.g., tertiary halides) or electronically deactivated electrophiles will react slowly or not at all.
-
The Solution: If possible, use a more reactive electrophile. For example, an alkyl iodide is more reactive than the corresponding bromide, which is more reactive than the chloride. For challenging substrates, converting the alkyl halide to a tosylate or triflate can dramatically increase reactivity.
-
Troubleshooting Workflow: Incomplete Etherification
The following diagram outlines a logical workflow for diagnosing the issue.
Caption: A step-by-step troubleshooting flowchart for incomplete etherification reactions.
Q2: My acid-catalyzed esterification reaction is stalling, and the final yield is poor. How can I drive the reaction to completion?
A2: Fischer esterification is an equilibrium-controlled process. An incomplete reaction means the equilibrium is unfavorable for product formation under your current conditions. The key is to shift this equilibrium to the right, towards the ester product.
Core Causality: The reaction between an alcohol and a carboxylic acid produces an ester and water. To achieve high conversion, Le Châtelier's principle must be applied to either remove a product (usually water) or use a large excess of a reactant.
Troubleshooting Steps & Solutions:
| Parameter | Problem | Solution & Scientific Rationale |
| Water Removal | Water, as a product, drives the reverse reaction (ester hydrolysis). Its presence prevents the reaction from reaching completion. | Use a Dean-Stark trap with a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane). This physically removes water from the reaction mixture, irreversibly shifting the equilibrium towards the product. |
| Reagent Stoichiometry | If using a 1:1 molar ratio of alcohol to acid, the reaction will stall as it approaches equilibrium. | Use a large excess of one reactant . Since this compound is often the more valuable reagent, using a 3- to 5-fold excess of the carboxylic acid is a cost-effective strategy to push the reaction forward. |
| Catalyst Activity | The acid catalyst may be insufficient in quantity or activity. | Ensure you are using a catalytic amount (1-5 mol%) of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) . For sensitive substrates, solid acid catalysts like Amberlyst 15 can be used and are easily filtered off.[5][6] |
| Temperature | Reaction kinetics may be too slow at lower temperatures. | Most esterifications require heating to reflux to achieve a reasonable reaction rate. The optimal temperature will depend on the boiling point of your chosen solvent.[7] |
Validated Protocol: Fischer Esterification with Dean-Stark Apparatus
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add the carboxylic acid (1.0 eq), this compound (1.2 eq), and a suitable solvent (e.g., toluene, enough to fill the Dean-Stark trap).
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the side arm of the Dean-Stark trap as it forms an azeotrope with toluene.
-
Monitoring: Continue refluxing until no more water is collected and TLC/LC-MS analysis shows complete consumption of the limiting reagent.
-
Workup: Cool the reaction mixture. Wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester via flash column chromatography or distillation as required.
Frequently Asked Questions (FAQs)
Q: What are the key chemical properties of this compound that I should be aware of?
A: The unique properties of this compound arise from the strongly electron-withdrawing pentafluorophenyl group.
-
Enhanced Acidity: The C₆F₅ group inductively withdraws electron density, making the hydroxyl proton significantly more acidic (lower pKa) than in non-fluorinated ethanol. This facilitates its deprotonation.[2]
-
Low Nucleophilicity: While the alcohol itself is a poor nucleophile, its conjugate base (the alkoxide) is also less nucleophilic than its non-fluorinated counterpart due to the stabilizing effect of the C₆F₅ ring. This can slow down desired SN2 reactions.[1]
-
Hydrogen Bond Donor: Like other fluorinated alcohols, it is a strong hydrogen-bond donor, which can influence reaction mechanisms and solvent-solute interactions.[1][8]
-
Physical Properties: It is a liquid at room temperature with a boiling point of approximately 85-87 °C at 14 Torr and a density of around 1.525 g/mL. It should be stored in a cool, dry place away from strong oxidizing agents.
Q: I am observing an unexpected ether byproduct in my reaction. Where is it coming from?
A: The formation of an ether from a fluorinated alcohol can occur as a side reaction, especially under certain conditions.[8] If your reaction involves an activating agent (e.g., tosyl chloride) intended for another functional group, the highly acidic this compound can sometimes compete and react to form a corresponding ether. In reactions mediated by strong acids at high temperatures, self-condensation to form a diether, while less common for this specific alcohol, is a theoretical possibility seen with other alcohols.[9] Always analyze your side products, as this provides crucial information for optimizing your reaction conditions to favor the desired pathway.
Q: Can this compound decompose under reaction conditions?
A: Yes, under harsh thermal conditions, decomposition can occur. For the related compound 2-(pentafluorophenoxy)ethanol, pyrolysis over alumina at 300-420 °C resulted in decomposition to pentafluorophenol and acetaldehyde, rather than dehydration.[4] While this compound has a different linkage, this demonstrates that high temperatures can promote pathways other than the intended reaction. It is always advisable to use the lowest effective temperature for your transformation to minimize decomposition and side reactions.
Q: How does the use of fluorinated synthons like this compound impact drug development?
A: Incorporating fluorinated moieties is a common strategy in medicinal chemistry and drug development. The fluorine atoms can significantly alter a molecule's properties in beneficial ways, such as:
-
Increased Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that site, increasing the drug's half-life.
-
Enhanced Binding Affinity: Fluorine can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with enzyme active sites.
-
Modified Lipophilicity: Strategic fluorination can modulate a compound's lipophilicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. However, the introduction of these groups can present synthetic challenges, such as incomplete reactions, which is why robust troubleshooting guides are essential for development timelines.[10][11][12]
References
-
Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. ACS Organic & Inorganic Au. [Link]
-
Pentafluorophenyl Alkyl and Vinyl Ethers. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry. [Link]
-
Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. ResearchGate. [Link]
-
Alcohol to Fluoride - Common Conditions. Organic Chemistry Data. [Link]
-
Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]
-
Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Publications. [Link]
-
Reactions of pentafluorophenyl and polyfluorinated alcohols with carbon tetrachloride in the presence of aluminum chloride. OSTI.GOV. [Link]
-
The Optimization of the Esterification Reaction in Biodiesel Production from Trap Grease. ResearchGate. [Link]
-
Reactions of Alcohols. Chemistry LibreTexts. [Link]
-
Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Angolan Industry and Chemical Engineering Journal. [Link]
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Optimization of esterification conditions for reaction time. ResearchGate. [Link]
-
(PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. [Link]
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Optimization of Esterification and Transesterification Processes for Biodiesel Production from Used Cooking Oil. Journal of Research and Technology. [Link]
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Obstacles in Drug Development and How to Overcome Them. Vici Health Sciences. [Link]
-
Dealing with the challenges of drug discovery. CAS. [Link]
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Pharmaceutical Limitations for Drugs: Challenges in Development and Distribution. actascientific.com. [Link]
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Dehydrative Etherification Reactions of Glycerol with Alcohols Catalyzed by Recyclable Nanoporous Aluminosilicates. Cardiff University. [Link]
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Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]
-
Drug Development Challenges. NCBI Bookshelf. [Link]
-
Incomplete Combustion Reactions. YouTube. [Link]
-
Continuous Flow Synthesis of Furfuryl Ethers over Pd/C Catalysts via Reductive Etherification of Furfural in Ethanol. MDPI. [Link]
-
Critical Review of the Various Reaction Mechanisms for Glycerol Etherification. MDPI. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Fluorinated Alcohols as Derivatizing Agents: A Comparative Analysis Featuring 2-(Pentafluorophenyl)ethanol
Introduction: The Imperative of Derivatization in Modern Analytical Chemistry
In the landscape of chemical analysis, particularly within chromatographic and mass spectrometric techniques, our ability to detect and accurately quantify an analyte is fundamentally linked to its intrinsic physicochemical properties. Many biologically and environmentally significant molecules, such as carboxylic acids, phenols, and amines, possess polar functional groups that render them non-volatile and prone to undesirable interactions within a gas chromatography (GC) system. This leads to poor peak shape, low sensitivity, and thermal degradation.
Derivatization is the strategic chemical modification of an analyte to alter these properties, making it amenable to analysis.[1][2] The goals are multifaceted: to increase volatility and thermal stability for GC analysis, to improve chromatographic resolution, and to enhance detector response.[1] Fluorinated reagents have carved out a significant niche in this field. The introduction of fluorine atoms into a molecule can dramatically increase its volatility and, crucially, confer a high response factor for sensitive detectors like the Electron Capture Detector (ECD).
This guide provides an in-depth comparison of fluorinated alcohols as derivatizing agents, with a special focus on the unique advantages of 2-(Pentafluorophenyl)ethanol. We will contrast its performance with established alternatives like 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), providing the technical insights and experimental frameworks necessary for researchers, scientists, and drug development professionals to make informed methodological decisions.
Spotlight on this compound: The Power of the Perfluoroaryl Group
This compound (PFPE) is a powerful derivatizing agent distinguished by the presence of a pentafluorophenyl (C₆F₅) aromatic ring. This moiety is the cornerstone of its exceptional utility in trace analysis.
Core Advantages:
-
Exceptional ECD Sensitivity: The five highly electronegative fluorine atoms on the aromatic ring make PFPE-derivatives extremely sensitive to Electron Capture Detection. This is the primary reason for its selection in ultra-trace analysis of environmental contaminants or biomarkers. The PFP group significantly enhances the signal-to-noise ratio compared to less-fluorinated tags.[3]
-
Enhanced Mass Spectrometric Detection: The introduction of the C₈H₅F₅O group adds a substantial, well-defined mass (212.12 g/mol ) to the analyte, shifting the derivative's mass-to-charge ratio (m/z) to a clearer region of the mass spectrum, away from low-mass background interference.
-
Improved Chromatographic Properties: The bulky, hydrophobic nature of the pentafluorophenyl group can improve the separation of analytes on various GC columns, reducing peak tailing and enhancing resolution.
-
Derivative Stability: The resulting esters or ethers are generally robust and thermally stable, capable of withstanding the high temperatures of a GC inlet and column without degradation.
Comparative Analysis: PFPE vs. TFE and HFIP
While PFPE is a premier agent for high-sensitivity applications, other fluorinated alcohols like TFE and HFIP are also employed. However, their properties and ideal applications differ significantly. It is critical to distinguish between their use as covalently-bonding derivatizing agents and their role as non-covalent mobile phase modifiers in liquid chromatography, a common application for HFIP.[4][5] This guide focuses exclusively on their role in forming covalent derivatives for GC analysis.
| Feature | This compound (PFPE) | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) |
| Structure | C₆F₅CH₂CH₂OH | CF₃CH₂OH | (CF₃)₂CHOH |
| Molecular Weight | 212.12 g/mol | 100.04 g/mol | 168.04 g/mol [6] |
| Boiling Point | ~235 °C | 77-80 °C | 58 °C[5] |
| Acidity (pKa) | ~13-14 (Estimated) | ~12.4[7] | ~9.3[4][5] |
| Primary Application | High-sensitivity GC-ECD & GC-MS analysis of carboxylic acids, phenols. | General purpose derivatization for GC-ECD/MS where extreme sensitivity is not required.[8] | Primarily used as a specialty solvent and LC-MS mobile phase modifier; less common for direct derivatization.[4][9] |
| Key Advantage | Highest ECD response due to 5 fluorine atoms on an aromatic ring. Excellent for trace analysis.[3] | Economical, effective for improving volatility and ECD response over non-fluorinated agents.[8] | High acidity can influence reaction mechanisms, but its high volatility can be a disadvantage for derivative stability. |
| Limitations | Higher cost and boiling point. | Lower ECD sensitivity compared to PFPE. | High cost, corrosive nature, and primary utility lies outside of covalent derivatization for GC.[4] |
Expert Insights on Agent Selection:
-
For Maximum Sensitivity: When aiming for the lowest possible limits of detection (LODs), particularly with a GC-ECD system, This compound is the unequivocal choice. The pentafluorophenyl group is specifically designed for this purpose.
-
For Routine Analysis: For applications where analyte concentrations are higher and cost is a consideration, 2,2,2-Trifluoroethanol (TFE) provides a robust and economical solution. It effectively improves the chromatographic behavior of polar analytes and offers good sensitivity.[8]
-
A Note on HFIP: While HFIP is an exceptional fluorinated alcohol, its primary strength lies in its unique solvent properties—high polarity, strong hydrogen-bond donating ability, and acidity.[5] These characteristics make it an excellent solvent for solubilizing peptides and a powerful mobile phase additive in LC-MS.[4] For creating volatile derivatives for GC, its high acidity (pKa 9.3) and low boiling point make it a less conventional and potentially more challenging choice than PFPE or TFE.
Experimental Protocols & Methodologies
Trustworthy analytical methods are built on robust, reproducible protocols. Below are detailed methodologies for derivatizing carboxylic acids, a common application for these agents. The principle involves an esterification reaction.
Experimental Workflow: A Self-Validating System
A successful derivatization procedure must be self-validating. This workflow ensures that the observed results are accurate and reliable.
Caption: General workflow for derivatization, from sample prep to analysis.
Protocol 1: Esterification of Carboxylic Acids with this compound
This method utilizes a carbodiimide coupling agent, which is mild and highly efficient for forming esters from acids and alcohols.
Reagents:
-
This compound (PFPE)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Carboxylic acid sample (dried)
-
0.1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane (for extraction)
Procedure:
-
Preparation: In a clean, dry vial, dissolve the dried carboxylic acid sample (1.0 equivalent) in anhydrous DCM.
-
Reagent Addition: Add this compound (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Coupling: While stirring the solution at 0 °C (ice bath), add DIC (1.2 equivalents) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until completion (monitor by TLC or a pilot GC run).
-
Work-Up: Filter the reaction mixture to remove the diisopropylurea byproduct. Transfer the filtrate to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate the solvent under a gentle stream of nitrogen.
-
Analysis: Reconstitute the final sample in a suitable solvent (e.g., hexane) for injection into the GC system.
Causality: The Chemistry Behind the Protocol
The use of DIC/DMAP is a strategic choice over harsher methods like acid catalysis (Fischer Esterification).[10][11] This is because many complex analytes in biological or pharmaceutical matrices are sensitive to strong acids and high temperatures.
Caption: Mechanism of DIC/DMAP-mediated esterification.
DIC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of this compound, a process catalyzed by DMAP, to form the stable final ester product. This pathway is efficient and proceeds under mild conditions, preserving the integrity of complex analytes.
Conclusion
The selection of a derivatizing agent is a critical decision in analytical method development. While several fluorinated alcohols can improve the gas chromatographic properties of polar analytes, This compound stands out for applications demanding the highest sensitivity. Its pentafluorophenyl moiety is specifically engineered to provide a powerful response in Electron Capture Detectors, enabling ultra-trace quantification that is often unachievable with less-fluorinated alternatives like TFE.
While TFE serves as a cost-effective and reliable agent for general-purpose derivatization, and HFIP excels in its unique role as a specialty solvent and LC-MS additive, PFPE is the expert's choice for pushing the boundaries of detection in GC analysis. By understanding the distinct chemical properties and applying the robust experimental protocols outlined in this guide, researchers can effectively leverage the power of fluorination to overcome analytical challenges and achieve their desired levels of performance and accuracy.
References
-
Cochran, J. W., & Henson, J. M. (1998). Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. Journal of AOAC International, 81(4), 856-863. [Link]
-
PubChem. (n.d.). 1,1,1,3,3,3-Hexafluoro-2-propanol. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Davis, B. A., & Durden, D. A. (1987). A comparison of the gas chromatographic and mass spectrometric properties of the pentafluoropropionyl and heptafluorobutyryl derivatives of the methyl, trifluoroethyl, pentafluoropropyl and hexafluoroisopropyl esters of twelve acidic metabolites of biogenic amines. Biomedical & Environmental Mass Spectrometry, 14(5), 197-206. [Link]
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]
-
ResearchGate. (2014). How do I form an ester using pentafluorophenol?[Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent: hexafluoroisopropanol. [Link]
-
Basiri, B., Murph, M., & Bartlett, M. G. (2016). The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides. Journal of the American Society for Mass Spectrometry, 27(12), 2021-2029. [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]
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- 9. A comparison of the gas chromatographic and mass spectrometric properties of the pentafluoropropionyl and heptafluorobutyryl derivatives of the methyl, trifluoroethyl, pentafluoropropyl and hexafluoroisopropyl esters of twelve acidic metabolites of biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to Validated Analytical Methods for the Quantification of 2-(Pentafluorophenyl)ethanol
This guide provides an in-depth comparison of validated analytical methodologies for the precise quantification of 2-(Pentafluorophenyl)ethanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the scientific rationale behind method selection and validation, ensuring the integrity and reliability of analytical data. In the landscape of pharmaceutical development and chemical synthesis, robust and validated analytical methods are not just a regulatory requirement but the bedrock of scientific credibility.
The quantification of this compound, a fluorinated aromatic alcohol, presents unique analytical considerations. Its properties—a UV-active phenyl ring, a volatile alcohol group, and distinctive fluorine atoms—make it amenable to several advanced analytical techniques. This guide will compare three principal methods: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV and MS detection, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method is presented with a detailed, validated protocol, a discussion of its underlying principles, and a summary of expected performance based on established scientific standards.
Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which provide a framework for validating analytical procedures.[1][2][3] The objective of any analytical method validation is to demonstrate its fitness for the intended purpose, a concept we will explore through practical, field-proven insights.[2][4]
The Foundation: A Unified Approach to Method Validation
Before delving into specific techniques, it is crucial to understand the universal framework of analytical method validation. The ICH Q2(R2) guideline provides a comprehensive set of validation characteristics that a method must meet to be considered reliable.[1][2][5][6] These parameters ensure that the method is accurate, precise, specific, and robust for its intended application.
A typical validation workflow involves a systematic evaluation of these performance characteristics. The process begins with defining the analytical target profile (ATP)—what needs to be measured and to what level of accuracy and precision—and culminates in a comprehensive validation report that documents the method's capabilities.[7]
Caption: General Workflow for Analytical Method Validation.
Gas Chromatography-Mass Spectrometry (GC-MS): High-Sensitivity Analysis
GC-MS is a premier technique for analyzing volatile and semi-volatile compounds. This compound is well-suited for GC analysis due to its volatility. The mass spectrometer provides exceptional specificity, allowing for confident identification and quantification even at trace levels.
Expertise & Experience: The choice of a mid-polarity capillary column, such as one containing a phenyl- and methyl-substituted polysiloxane, is deliberate. This stationary phase provides favorable interactions with the aromatic ring of the analyte, leading to excellent peak shape and resolution. Electron Ionization (EI) is selected for its ability to generate reproducible fragmentation patterns, which are crucial for both qualitative identification against spectral libraries (e.g., NIST) and quantitative analysis using Selected Ion Monitoring (SIM).
Experimental Protocol: GC-MS Quantification
-
Standard & Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound reference standard in GC-grade ethyl acetate.
-
Create calibration standards by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Prepare a suitable internal standard (IS), such as 2-(4-chlorophenyl)ethanol, at a fixed concentration (e.g., 10 µg/mL) and add to all standards and samples.[8] The IS corrects for variations in injection volume and instrument response.
-
Dissolve unknown samples in ethyl acetate to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter if particulates are present.
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8890 or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent single quadrupole MS.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless mode, 250°C.
-
Oven Program: Start at 80°C (hold 1 min), ramp at 15°C/min to 240°C (hold 5 min).[8]
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor at least three characteristic ions for the analyte and IS.
-
-
Data Analysis & Validation:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.
-
Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.995.
-
Validate for accuracy, precision, and linearity according to ICH guidelines.[7]
-
Caption: Experimental Workflow for GC-MS Analysis.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC offers significant versatility, especially for samples in complex matrices or for compounds that may be thermally unstable. For this compound, reversed-phase HPLC is the method of choice. The pentafluorophenyl group provides a strong chromophore, making UV detection highly effective. For enhanced specificity and sensitivity, coupling HPLC with a mass spectrometer (LC-MS/MS) is ideal.
Expertise & Experience: A C18 column is a robust starting point for separating this moderately polar analyte from potential impurities.[9] The mobile phase, a gradient of acetonitrile and water with a small amount of formic acid, is chosen to ensure good peak shape and ionization efficiency if MS detection is used. The use of a pentafluorophenyl (PFP) stationary phase can also be considered, as it offers alternative selectivity for fluorinated compounds through dipole-dipole and pi-pi interactions.[10]
Experimental Protocol: HPLC-UV/MS Quantification
-
Standard & Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution in methanol.
-
Create calibration standards by serial dilution in the mobile phase initial composition (e.g., 80:20 Water:Acetonitrile) to concentrations from 0.1 µg/mL to 100 µg/mL.
-
Dissolve and dilute unknown samples in the same solvent to fall within the calibration range. Filter through a 0.45 µm syringe filter.
-
-
Instrumentation & Conditions:
-
HPLC System: Waters ACQUITY UPLC H-Class or equivalent.
-
Detectors: Photodiode Array (PDA) Detector and Tandem Mass Spectrometer (e.g., Waters Xevo TQ-S).
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 20% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
PDA Detection: Monitor at 264 nm.
-
MS Ionization: Electrospray Ionization (ESI), Negative Mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) for quantification.
-
-
Data Analysis & Validation:
-
Construct separate calibration curves for UV and MS data by plotting peak area against concentration.
-
Confirm linearity (R² ≥ 0.995).
-
Validate all required performance characteristics as per ICH Q2(R2).[6]
-
Caption: Experimental Workflow for HPLC-UV/MS Analysis.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR): An Absolute Method
Quantitative NMR (qNMR) is a powerful primary analytical technique that can determine the concentration of an analyte without the need for an identical reference standard for calibration. For fluorinated compounds, ¹⁹F qNMR is particularly advantageous due to the 100% natural abundance of the ¹⁹F nucleus, its high sensitivity, and the wide chemical shift range which minimizes signal overlap.[11][12]
Expertise & Experience: The principle of qNMR relies on the direct proportionality between the integrated signal area and the number of nuclei giving rise to that signal. By adding a known amount of an internal standard with a known fluorine content (e.g., trifluoroacetic acid), the concentration of the analyte can be calculated directly. This method is exceptionally accurate and precise, making it ideal for certifying reference materials or as an orthogonal technique to verify results from chromatographic methods. The key to success is ensuring complete relaxation of the nuclei between pulses, which is achieved by using a long relaxation delay (D1).
Experimental Protocol: ¹⁹F qNMR Quantification
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount (e.g., 5-10 mg) of a certified internal standard (IS), such as trifluoroacetic acid or another stable fluorinated compound with a simple, well-resolved spectrum.
-
Add a sufficient volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Acetone-d₆ or DMSO-d₆) to dissolve both the sample and the IS completely.
-
Ensure the sample is homogeneous by vortexing.
-
-
Instrumentation & Data Acquisition:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent, equipped with a fluorine-observe probe.
-
Pulse Program: A simple ¹⁹F single-pulse experiment.
-
Key Parameters:
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of both the analyte and IS signals (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 to 64, depending on the concentration, to achieve an adequate signal-to-noise ratio.
-
Acquisition Time: Sufficient to resolve signals (typically 2-3 seconds).
-
Ensure the spectral width covers all ¹⁹F signals of interest.
-
-
-
Data Processing & Calculation:
-
Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).
-
Carefully integrate the well-resolved signals corresponding to the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
-
Purityanalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS (%)
-
Where: I = Integral area, N = Number of fluorine nuclei for the signal, MW = Molecular weight, m = mass.
-
-
Caption: Experimental Workflow for ¹⁹F qNMR Analysis.
Comparative Summary of Analytical Methods
The choice of analytical method depends heavily on the specific application, required sensitivity, available instrumentation, and the nature of the sample matrix.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) | Quantitative ¹⁹F NMR (qNMR) |
| Principle | Separation by volatility/boiling point, detection by mass. | Separation by polarity, detection by UV absorbance or mass. | Nuclear spin resonance in a magnetic field. |
| Specificity | Very High (with MS detection). | High (UV), Very High (MS/MS). | Extremely High (unique chemical shifts). |
| Sensitivity (LOQ) | Very High (low ng/mL to pg/mL). | High (low µg/mL for UV, low ng/mL for MS). | Moderate (mid-to-high µg/mL). |
| Throughput | Moderate (run times typically 10-20 min). | High (run times typically 5-10 min). | Low (requires long relaxation delays). |
| Quantification | Relative (requires calibration curve with reference standard). | Relative (requires calibration curve with reference standard). | Absolute/Primary (with a certified internal standard). |
| Best For | Trace analysis, impurity profiling, volatile compounds. | Routine QC, analysis in complex matrices, stability testing. | Purity assessment of neat materials, reference standard certification, structural confirmation. |
| Key Advantage | Excellent sensitivity and established libraries for identification. | High versatility for various matrices and high throughput. | High precision and accuracy without needing an identical analyte standard. |
| Considerations | Analyte must be volatile and thermally stable. | Potential for matrix effects, mobile phase consumption. | Lower sensitivity than MS, higher initial instrument cost. |
Conclusion
The robust quantification of this compound can be confidently achieved using several validated analytical techniques.
-
GC-MS stands out for its exceptional sensitivity and specificity, making it the preferred method for trace-level detection and impurity analysis.
-
HPLC , with either UV or MS detection, offers a versatile and high-throughput solution ideal for routine quality control in various sample matrices.
-
¹⁹F qNMR serves as a powerful primary method, providing highly accurate and precise quantification without the need for a specific analyte reference standard, making it invaluable for the certification of standards and as an orthogonal validation tool.
As a Senior Application Scientist, my recommendation is to select the method that best aligns with your Analytical Target Profile. For routine process monitoring, a validated HPLC-UV method is often sufficient and cost-effective. For release testing of a final product where specificity is paramount, LC-MS/MS is superior. For characterizing a new batch of reference material, ¹⁹F qNMR is the authoritative choice. Ultimately, a comprehensive understanding of each technique's strengths and limitations, underpinned by rigorous validation according to international guidelines, is the key to producing data that is not only accurate but also defensible and trustworthy.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
-
Cousins, A. P., et al. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. PubMed. [Link]
-
Cousins, A. P., et al. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Analytical Chemistry. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. gmp-compliance.org. [Link]
-
Shana, F., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH. [Link]
-
Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. Magnetic Resonance. [Link]
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Saleh, T. A., et al. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. [Link]
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Nakama, T. (n.d.). Liquid Chromatography/tandem Mass Spectrometry using a pentafluorophenyl column for an alcohol biomarker, the underivitized serotonin metabolites. J-Stage. [Link]
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A Comparative Guide to the Reactivity of 2-(Pentafluorophenyl)ethanol and Benzyl Alcohol
Introduction: Beyond the Phenyl Ring
In the landscape of synthetic chemistry and drug development, benzylic alcohols are foundational synthons. Benzyl alcohol, with its simple phenyl-CH₂OH structure, is a ubiquitous building block whose reactivity is well-understood. However, the strategic substitution of the phenyl ring can dramatically alter the molecule's electronic properties and, consequently, its chemical behavior. This guide provides a comparative analysis of benzyl alcohol and its fluorinated analogue, 2-(pentafluorophenyl)ethanol.
The replacement of all five hydrogen atoms on the phenyl ring with highly electronegative fluorine atoms in this compound introduces profound electronic effects that modulate the reactivity of the adjacent hydroxyl group. Understanding these differences is critical for researchers aiming to fine-tune reaction pathways, enhance molecular stability, or develop novel chemical entities. This document delves into the mechanistic underpinnings of their differing reactivities and provides experimental frameworks for key transformations, including oxidation, esterification, and etherification.
Mechanistic Insights: The Dominant Inductive Effect of the C₆F₅ Group
The reactivity of the hydroxyl group in both alcohols is dictated by the electronic nature of the aromatic ring to which the ethyl group is attached. The key difference lies in the powerful and cumulative electron-withdrawing nature of the five fluorine atoms on the pentafluorophenyl ring.
-
Benzyl Alcohol: The unsubstituted phenyl ring is considered largely electronically neutral to weakly electron-donating through resonance, capable of stabilizing adjacent positive charges.
-
This compound: The pentafluorophenyl (C₆F₅) group is a potent electron-withdrawing moiety. This is primarily due to the strong inductive effect (-I) of the highly electronegative fluorine atoms, which pull electron density away from the aromatic ring and, by extension, from the CH₂CH₂OH side chain.[1][2] While fluorine can technically donate electron density via resonance (+M), this effect is significantly overshadowed by the powerful inductive withdrawal in a polyfluorinated system.[1][3]
This strong inductive pull has two major consequences for the hydroxyl group:
-
Reduced Electron Density on Oxygen: The oxygen atom in this compound is significantly more electron-deficient than in benzyl alcohol. This reduces its basicity and nucleophilicity.
-
Increased Acidity of the Hydroxyl Proton: By withdrawing electron density, the C₆F₅ group stabilizes the corresponding alkoxide anion (C₆F₅CH₂CH₂O⁻). This makes the hydroxyl proton in this compound more acidic and easier to remove with a base.[2]
The following diagram illustrates the dominant electronic influence in both molecules.
Caption: Electronic influence of the aromatic ring on the hydroxyl group.
Comparative Reactivity Analysis
The electronic differences outlined above lead to predictable, and experimentally verifiable, differences in reactivity across common synthetic transformations.
Oxidation to Aldehydes
Oxidation involves the removal of electron density from the alcohol. Due to the electron-deficient nature of the hydroxyl group and the adjacent carbon in this compound, it is inherently more resistant to oxidation compared to benzyl alcohol.
-
Benzyl Alcohol: Readily oxidized to benzaldehyde using a wide variety of standard oxidizing agents like pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), or greener catalytic systems employing TEMPO or hydrogen peroxide.[4][5]
-
This compound: Oxidation requires more forcing conditions (e.g., higher temperatures, longer reaction times, or stronger oxidants) to achieve comparable yields. The electron-withdrawing C₆F₅ group destabilizes the transition state leading to oxidation.
Acid-Catalyzed Esterification
Fischer esterification proceeds via protonation of the hydroxyl oxygen, converting it into a good leaving group (H₂O), followed by nucleophilic attack from a carboxylic acid.
-
Benzyl Alcohol: Undergoes esterification with carboxylic acids under standard acidic catalysis (e.g., H₂SO₄) with good yields.[6][7]
-
This compound: Is significantly less reactive in acid-catalyzed esterification. The reduced basicity of the hydroxyl oxygen makes it more difficult to protonate, thus slowing down the first step of the reaction.[2] To achieve efficient conversion, stronger acid catalysts, higher temperatures, or methods that activate the carboxylic acid (e.g., conversion to an acyl chloride) are often necessary.[8]
Nucleophilic Reactions (Etherification)
In reactions where the alcohol acts as a nucleophile, such as in the Williamson ether synthesis, the ease of deprotonation to form the alkoxide is the key factor.
-
Benzyl Alcohol: Forms a benzyl alkoxide with a suitable base (e.g., NaH), which then acts as a competent nucleophile.
-
This compound: Due to the increased acidity of the hydroxyl proton, it is deprotonated more easily than benzyl alcohol. The resulting C₆F₅CH₂CH₂O⁻ anion, while stabilized, is a potent nucleophile. Therefore, for reactions proceeding via an alkoxide intermediate, this compound can be considered more reactive in the deprotonation step.
Experimental Data Summary
The following table summarizes the expected relative reactivity and necessary experimental considerations.
| Reaction Type | Benzyl Alcohol Performance | This compound Performance | Causality & Experimental Insight |
| Oxidation | High reactivity; standard conditions. | Lower reactivity; requires more forcing conditions. | The C₆F₅ group withdraws electron density, making the alcohol harder to oxidize. Expect longer reaction times or the need for stronger reagents. |
| Acid-Catalyzed Esterification | Good reactivity with standard acid catalysts. | Poor reactivity; requires stronger catalysts or activation. | The hydroxyl oxygen is less basic due to the -I effect, hindering the initial protonation step.[2] Use of acyl chlorides or coupling agents is recommended.[8] |
| Williamson Ether Synthesis | Standard reactivity; requires a strong base (e.g., NaH). | Higher reactivity in the deprotonation step. | The hydroxyl proton is more acidic, allowing for easier formation of the nucleophilic alkoxide with milder bases. |
Experimental Protocols
The following protocols provide a validated baseline for benzyl alcohol. Modifications for this compound are noted, guided by the principles of chemical reactivity discussed.
Protocol 1: Oxidation of Benzyl Alcohol to Benzaldehyde
This protocol uses pyridinium chlorochromate (PCC), a common and reliable reagent for this transformation.[4]
Workflow Diagram:
Caption: Workflow for PCC oxidation of benzyl alcohol.
Step-by-Step Methodology:
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (PCC) (1.5 equivalents).
-
Solvent Addition: Suspend the PCC in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Substrate Addition: Dissolve benzyl alcohol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the stirring PCC suspension.
-
Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short pad of silica gel or Celite to remove the chromium byproducts. Wash the pad thoroughly with additional ether.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude benzaldehyde, which can be further purified by column chromatography if necessary.
Note for this compound: Due to its lower reactivity, expect a significantly longer reaction time. Gentle heating (e.g., 35-40 °C) may be required to drive the reaction to completion. Monitor carefully by TLC to avoid potential side reactions.
Protocol 2: Fischer Esterification of Benzyl Alcohol
This protocol describes the synthesis of benzyl acetate using acetic acid and a catalytic amount of sulfuric acid.[6][9]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine benzyl alcohol (1.0 equivalent), glacial acetic acid (2-3 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heating: Heat the mixture to reflux using a heating mantle. The reaction is reversible, so continuous heating is required to drive the equilibrium towards the product.[9]
-
Monitoring: The reaction can be monitored by TLC. Typically, refluxing for 1-2 hours is sufficient for good conversion.[6]
-
Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution) to neutralize the acids, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude benzyl acetate. Purification can be achieved by distillation.
Note for this compound: Standard Fischer esterification is likely to be very slow and low-yielding. For a more effective procedure, the carboxylic acid should be activated. A recommended alternative is to convert the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, and then react the purified acyl chloride with this compound in the presence of a non-nucleophilic base like pyridine or triethylamine.
Discussion & Implications for Researchers
The choice between benzyl alcohol and this compound is a strategic one, driven by the desired properties of the final molecule.
-
When to Use Benzyl Alcohol: Its standard reactivity makes it an ideal, cost-effective choice for routine syntheses where the electronic properties of the phenyl ring are not critical or when a simple benzylic scaffold is required.
-
When to Use this compound: This reagent is employed when specific molecular properties are desired. The C₆F₅ group can impart:
-
Increased Thermal and Oxidative Stability: The electron-deficient ring is more resistant to degradation.
-
Modified Lipophilicity: The fluorinated ring significantly increases the lipophilicity of the molecule.
-
Unique Intermolecular Interactions: The inverted quadrupole moment of the perfluorinated ring can lead to unique π-π stacking interactions, which is valuable in materials science and crystal engineering.[10]
-
¹⁹F NMR Handle: The five fluorine atoms provide a sensitive probe for NMR-based studies, useful in medicinal chemistry for tracking molecules in biological systems.
-
For drug development professionals, the C₆F₅ group can act as a bioisostere for a phenyl group, altering metabolic stability and binding interactions with protein targets. The reduced reactivity of the hydroxyl group can also be an advantage, allowing for chemoselective reactions at other sites in a complex molecule.
Conclusion
While structurally similar, this compound and benzyl alcohol exhibit starkly different reactivities governed by the powerful inductive electron withdrawal of the pentafluorophenyl group. This compound is generally less reactive in transformations where the hydroxyl group acts as a nucleophile or must be protonated (e.g., oxidation, acid-catalyzed esterification) but shows enhanced acidity, facilitating its use in reactions requiring alkoxide formation. A thorough understanding of these electronic effects is essential for researchers to select the appropriate reagent and tailor reaction conditions to achieve their synthetic goals efficiently and predictably.
References
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A Guide to Cross-Validation of Analytical Results for 2-(Pentafluorophenyl)ethanol Derivatives
For researchers, scientists, and drug development professionals, the accurate and precise characterization of fluorinated compounds is a cornerstone of reliable research and regulatory compliance. Molecules such as 2-(Pentafluorophenyl)ethanol and its derivatives are pivotal intermediates in the synthesis of pharmaceuticals and advanced materials. The integrity of data associated with these compounds is paramount. This guide provides an in-depth comparison of analytical methodologies, focusing on the critical process of cross-validation to ensure the highest degree of confidence in your results.
The Foundation: Principles of Analytical Method Validation
Before any cross-validation can occur, each individual analytical method must be rigorously validated to prove it is fit for its intended purpose.[3][4] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which is the bedrock of data integrity in the pharmaceutical industry.[5][6][7]
The core validation characteristics include:
-
Accuracy : The closeness of test results to the true value.[4]
-
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as Repeatability (short-term) and Intermediate Precision (within-laboratory variations).[4]
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4]
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Linearity & Range : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
The causality is clear: one cannot compare results from two methods if the performance of each method is not independently understood and verified. Validation provides the statistical evidence of a method's reliability.
Caption: The hierarchy of analytical assurance.
Orthogonal Analytical Techniques: A Comparative Overview
The strongest cross-validation strategies employ orthogonal methods—techniques that rely on different physicochemical principles for separation and detection. This minimizes the risk of a common bias affecting the results. For this compound derivatives, three key orthogonal techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Underlying Principle: GC-MS is the premier choice for analytes that are volatile or can be made volatile through derivatization.[1] Separation occurs based on the compound's boiling point and interactions with a stationary phase, followed by detection with a mass spectrometer, which provides structural information based on mass-to-charge ratio and fragmentation patterns.[8]
-
Causality in Application: The pentafluorophenyl group imparts a degree of volatility to the ethanol derivative, making it amenable to GC analysis. However, the hydroxyl group can cause peak tailing on common non-polar columns. Therefore, a crucial experimental choice is derivatization (e.g., silylation) to cap the polar -OH group, which increases volatility and dramatically improves chromatographic peak shape.
-
Strengths and Limitations:
-
Strengths: Excellent chromatographic resolution, high sensitivity, and definitive structural confirmation through mass spectral libraries.
-
Limitations: Not suitable for non-volatile or thermally labile derivatives; derivatization adds a step to sample preparation and can introduce variability.
-
-
Sample Preparation (Derivatization):
-
Accurately weigh 5 mg of the sample into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent (e.g., Dichloromethane).
-
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before analysis.
-
-
Instrumentation:
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless, 250°C, 1 µL injection volume with a 20:1 split ratio.
-
Oven Program: Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Source Temperature: 230°C.
-
-
Data Analysis:
-
Integrate the peak corresponding to the derivatized analyte.
-
Quantify against a calibration curve prepared from a derivatized reference standard.
-
High-Performance Liquid Chromatography (HPLC/LC-MS)
-
Underlying Principle: HPLC is exceptionally versatile, separating compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[9] For fluorinated molecules, unique selectivity can be achieved. Coupling with mass spectrometry (LC-MS) provides the sensitivity and specificity needed for complex matrices.[10]
-
Causality in Column Selection: While standard C18 columns are workhorses in reversed-phase HPLC, they may not provide optimal selectivity for separating closely related fluorinated compounds.[11] The use of a pentafluorophenyl (PFP) stationary phase is a deliberate choice driven by its alternative selectivity. PFP columns offer multiple retention mechanisms, including hydrophobic, π-π, and dipole-dipole interactions, which are highly effective for separating aromatic and fluorinated analytes.[12][13] Furthermore, using a fluorinated alcohol like trifluoroethanol in the mobile phase can enhance the separation of fluorinated molecules on standard C8 or C18 columns.[14][15]
-
Strengths and Limitations:
-
Strengths: Broad applicability to a wide range of compounds, high throughput, and exceptional sensitivity and selectivity when paired with tandem mass spectrometry (MS/MS).
-
Limitations: Matrix effects can cause ion suppression or enhancement in LC-MS, potentially affecting accuracy.
-
-
Sample Preparation:
-
Accurately weigh 5 mg of the sample and dissolve in 50 mL of mobile phase to create a 100 µg/mL stock solution.
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
-
Instrumentation (LC):
-
Column: PFP column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Instrumentation (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for the parent ion (e.g., [M-H]⁻) for confirmation and quantification.
-
-
Data Analysis:
-
Construct a calibration curve by plotting peak area against concentration.
-
Determine the concentration of the analyte in unknown samples from the curve.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Underlying Principle: ¹⁹F NMR is a powerful spectroscopic technique for both the structural elucidation and direct quantification of fluorine-containing compounds.[16] The ¹⁹F nucleus has 100% natural abundance and high sensitivity, making it an ideal NMR probe.[17] Quantitative NMR (qNMR) allows for the determination of concentration against a certified internal standard without the need for an identical reference standard of the analyte.
-
Causality in Application: The pentafluorophenyl group provides five distinct fluorine atoms whose chemical shifts are highly sensitive to the molecular environment, offering a rich source of structural information. For quantification, the non-destructive nature of NMR and its direct proportionality of signal area to the number of nuclei make it a powerful primary method.
-
Strengths and Limitations:
-
Strengths: Provides absolute quantification (qNMR), is non-destructive, and offers rich structural information. No chromatographic separation is needed.
-
Limitations: Inherently lower sensitivity compared to mass spectrometry, requiring higher sample concentrations.
-
-
Sample Preparation:
-
Accurately weigh ~20 mg of the this compound derivative sample into an NMR tube.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., hexafluorobenzene) and add it to the same tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Ensure complete dissolution by gentle vortexing.
-
-
Instrumentation:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer equipped with a fluorine probe.
-
Acquisition Parameters:
-
Set a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Acquire the spectrum with proton decoupling.
-
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration of the analyte using the standard qNMR equation, accounting for the molecular weights, masses, number of nuclei for each signal, and integral values.
-
The Cross-Validation Workflow: A Practical Guide
The objective of cross-validation is to demonstrate statistical agreement between two validated, orthogonal methods, thereby providing unimpeachable evidence of the analytical result.
Caption: Workflow for cross-validating analytical results.
Step-by-Step Cross-Validation Protocol:
-
Define Acceptance Criteria: Before starting, define the maximum acceptable percentage difference between the results of the two methods (e.g., ≤ 5.0%). This is critical for an objective, self-validating process.
-
Prepare a Homogeneous Sample: Prepare a single, well-mixed batch of the this compound derivative to be tested.
-
Independent Analysis: Using the fully validated protocols, have two independent analysts analyze the sample batch using both Method A (e.g., LC-MS) and Method B (e.g., qNMR). Perform multiple replicate preparations (n≥3) for each method.
-
Statistical Evaluation: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each set of results. Compare the mean values using a Student's t-test to determine if there is a statistically significant difference between the two methods at a given confidence level (e.g., 95%).
Comparative Performance Data
The following tables summarize expected performance characteristics and hypothetical cross-validation data for a this compound derivative.
Table 1: Typical Method Validation Performance Characteristics
| Parameter | GC-MS (derivatized) | LC-MS/MS | qNMR |
| Linearity (R²) | > 0.995 | > 0.998 | N/A (Single Point) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 1.5% | < 1.0% |
| LOQ | ~10 ng/mL | ~0.5 ng/mL | ~0.5 mg/mL |
Table 2: Hypothetical Cross-Validation Results (Purity Assay of a Single Batch)
| Method | Replicate 1 | Replicate 2 | Replicate 3 | Mean Purity (%) | Std. Dev. | %RSD |
| LC-MS/MS | 99.2% | 99.5% | 99.1% | 99.27% | 0.21 | 0.21% |
| qNMR | 99.6% | 99.9% | 99.7% | 99.73% | 0.15 | 0.15% |
| % Difference | 0.46% | |||||
| t-test (p-value) | 0.18 (p > 0.05) |
-
Interpretation of Results: The percentage difference between the mean purity values obtained by LC-MS/MS and qNMR is 0.46%, which is well within a typical acceptance criterion of ≤ 2.0%. The Student's t-test yields a p-value of 0.18, which is greater than 0.05, indicating that there is no statistically significant difference between the results from the two methods. The analytical results for this batch are therefore successfully cross-validated.
Conclusion
No single analytical method, however well-validated, can provide the same level of assurance as a result confirmed by an orthogonal technique. For critical materials like this compound derivatives used in pharmaceutical development, cross-validation is the gold standard. By leveraging the high resolution of GC-MS, the versatile sensitivity of LC-MS/MS, and the absolute quantification power of qNMR, researchers can build a robust, multi-faceted analytical data package. This approach not only ensures the integrity and accuracy of the data but also demonstrates a profound commitment to scientific rigor and regulatory excellence.
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Inter-laboratory comparison of analytical methods for 2-(Pentafluorophenyl)ethanol
An Inter-Laboratory Guide to the Analytical Quantification of 2-(Pentafluorophenyl)ethanol: A Comparative Framework
For researchers, analytical scientists, and professionals in drug development, the accurate and reproducible analysis of chemical intermediates is paramount. This compound, a key building block in the synthesis of various pharmaceutical compounds and specialty materials, requires robust analytical methods to ensure purity, monitor reaction kinetics, and maintain quality control. The inherent variability between laboratories, arising from differences in instrumentation, reagents, and minor procedural deviations, necessitates a standardized approach to ensure data comparability.
This guide provides a comprehensive framework for the inter-laboratory comparison of analytical methods for this compound. While a formal, large-scale inter-laboratory study for this specific analyte is not publicly documented, this document synthesizes established analytical principles for fluorinated compounds and related small molecules to propose a robust validation and comparison strategy. We will delve into the predominant analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—offering detailed protocols and a comparative analysis of their performance characteristics. The objective is to equip laboratories with the knowledge to select, validate, and standardize methods, thereby ensuring the integrity and consistency of analytical results across different sites.
Comparative Overview of Core Analytical Techniques
The choice of an analytical method is driven by the specific requirements of the analysis, such as the need for quantitative precision, impurity identification, or structural confirmation. For this compound, three techniques stand out for their applicability and robustness.
| Analytical Technique | Principle | Typical Performance Characteristics | Advantages | Considerations |
| GC-MS | Separates volatile and semi-volatile compounds in the gas phase followed by mass-based detection and identification. | Linearity (R²): > 0.99Accuracy (Recovery): 90-110%Precision (RSD): < 10%LOQ: Low µg/mL to ng/mL range[1][2] | High sensitivity and selectivity; excellent for volatile impurities and residual solvents; provides structural information from mass spectra.[3] | Requires analyte to be thermally stable and volatile; derivatization may be needed for non-volatile impurities. |
| HPLC-UV/MS | Separates compounds in the liquid phase based on their interaction with a stationary phase, followed by UV or mass spectrometric detection. | Linearity (R²): > 0.99Accuracy (Recovery): 85-115%Precision (RSD): < 15%LOQ: Low µg/mL range[4][5] | Versatile for a wide range of compounds, including non-volatile and thermally labile impurities; LC-MS provides high selectivity and structural data.[6] | Can consume larger volumes of solvents; MS detection is more complex and costly than UV. |
| ¹H NMR Spectroscopy | Measures the magnetic properties of hydrogen nuclei to provide detailed information about molecular structure and composition. | Quantitative Precision (qNMR): RSD < 2% with internal standard. | Provides absolute structural confirmation and can quantify without a specific reference standard for the analyte (qNMR); non-destructive.[7] | Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals.[8] |
A Framework for Establishing Inter-Laboratory Comparability
Achieving consistent results across different laboratories requires a meticulously planned validation study. This workflow ensures that any observed variance is due to the sample itself, not the analytical procedure.
Caption: Selecting the appropriate analytical technique based on the desired outcome.
Conclusion and Recommendations
For routine quality control and purity assessment of this compound, GC-MS is often the preferred method due to its high sensitivity, specificity, and ability to simultaneously analyze for volatile organic impurities. HPLC-UV serves as an essential orthogonal technique, particularly for identifying and quantifying non-volatile or thermally labile species that would be missed by GC. For definitive structural elucidation of the compound or any unknown impurities, ¹H NMR is indispensable.
An effective inter-laboratory comparison hinges on more than just selecting a method; it requires a shared, rigorously defined protocol, a common source of reference material, and transparent statistical analysis of the resulting data. By adopting the framework and protocols outlined in this guide, laboratories can significantly enhance the consistency and reliability of their analytical results, fostering greater confidence in product quality and research outcomes across the scientific community.
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A Comparative Guide to the Spectroscopic Analysis of 2-(Pentafluorophenyl)ethanol Derivatives
In the landscape of modern drug development and materials science, the precise structural confirmation of fluorinated compounds is not merely a procedural step but a cornerstone of successful research. The unique electronic properties imparted by fluorine atoms can dramatically alter a molecule's reactivity, lipophilicity, and metabolic stability.[1][2] This guide offers an in-depth, comparative analysis of the primary spectroscopic techniques used to elucidate and confirm the structure of 2-(pentafluorophenyl)ethanol and its derivatives. We will move beyond rote procedural descriptions to explore the causal relationships behind experimental choices, ensuring a robust and self-validating approach to structural analysis.
The focus of our discussion, the this compound scaffold, presents a fascinating case study. It combines a highly electronegative aromatic system with a flexible, functionalized aliphatic side-chain. This juxtaposition requires a multi-faceted analytical approach, as no single technique can provide a complete structural picture. Here, we compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing the experimental data and protocols necessary for unambiguous characterization.
Overall Analytical Workflow
A logical and efficient workflow is critical to leveraging the strengths of each spectroscopic technique. The process begins with isolating the compound, followed by parallel or sequential analysis using NMR, IR, and MS to build a cohesive structural argument.
Caption: General workflow for spectroscopic structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, and for fluorinated compounds, it is indispensable. The presence of the spin-active ¹⁹F nucleus, with 100% natural abundance and high receptivity, provides a direct window into the electronic environment of the fluorinated ring.[3][4]
¹⁹F NMR: The Fluorine Perspective
The large chemical shift dispersion of ¹⁹F NMR (spanning ~800 ppm) means that subtle electronic differences, which might be indistinguishable in ¹H NMR, are often baseline-resolved.[3] For a this compound derivative, we expect three distinct signals for the C₆F₅ group due to chemical non-equivalence:
-
Ortho-fluorines (F-2, F-6): Closest to the electron-donating ethyl group, these are typically the most shielded (upfield).
-
Para-fluorine (F-4): Its chemical shift is highly sensitive to the electronic nature of substituents on the ring.
-
Meta-fluorines (F-3, F-5): Usually found at an intermediate chemical shift.
The true power of ¹⁹F NMR lies in analyzing the spin-spin coupling constants (J-couplings), which provide through-bond connectivity information.[3][5] The coupling patterns between ortho, meta, and para fluorines are characteristic and confirm the substitution pattern of the aromatic ring.
¹H and ¹³C NMR: Completing the Picture
While ¹⁹F NMR defines the fluorinated core, ¹H and ¹³C NMR are essential for characterizing the ethanol side-chain and any derivatives.
-
¹H NMR: Will clearly show the diastereotopic methylene protons of the -CH₂CH₂OH group, often appearing as complex multiplets due to coupling with each other and potentially long-range coupling to the ortho-fluorines. The hydroxyl proton (-OH) will appear as a broad or sharp singlet, depending on the solvent and concentration.
-
¹³C NMR: The signals for the carbons in the C₆F₅ ring will be split into complex multiplets due to one-bond and two-bond C-F coupling. These large coupling constants can sometimes make the signals broad or difficult to detect without a sufficient number of scans.[6] The aliphatic carbons will appear as sharp signals at higher field (lower ppm).
Caption: Key NMR spin-spin couplings in the target molecule.
Comparative NMR Data
The following table summarizes typical chemical shifts for this compound compared to its non-fluorinated analog, 2-phenylethanol, highlighting the profound electronic influence of the C₆F₅ group.
| Nucleus | This compound (Typical δ, ppm) | 2-Phenylethanol (Typical δ, ppm) | Comments |
| ¹H (CH₂-Ar) | ~2.95 (t) | ~2.85 (t) | Minor downfield shift due to inductive effect. |
| ¹H (CH₂-OH) | ~3.80 (t) | ~3.85 (t) | Minimal change, distant from the ring. |
| ¹³C (C-Ar) | 136-148 (multiplets due to C-F coupling) | 126-138 | Significant downfield shift and complex splitting.[6] |
| ¹³C (CH₂-Ar) | ~28 | ~39 | Upfield shift due to the electronic nature of the C₆F₅ ring. |
| ¹³C (CH₂-OH) | ~60 | ~62 | Minor change. |
| ¹⁹F (ortho) | ~ -145 | N/A | Most shielded fluorine nuclei. |
| ¹⁹F (para) | ~ -158 | N/A | Highly sensitive to ring electronics.[7] |
| ¹⁹F (meta) | ~ -163 | N/A | Most deshielded fluorine nuclei. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups. While it doesn't offer the detailed connectivity information of NMR, it serves as an excellent complementary technique for validation. The comparison between a fluorinated and non-fluorinated analog is particularly illustrative.
The key diagnostic absorptions for this compound are:
-
O-H Stretch: A strong, broad absorption in the 3200-3600 cm⁻¹ region, characteristic of the alcohol hydroxyl group.
-
C-H Stretch (aliphatic): Medium intensity peaks just below 3000 cm⁻¹ (~2850-2960 cm⁻¹). Aromatic C-H stretches (~3030 cm⁻¹) are absent, which is a key differentiator from non-perfluorinated aromatics.[8][9]
-
Aromatic C=C Stretches: Peaks in the 1500-1650 cm⁻¹ region. Perfluorination often shifts these bands and alters their intensities compared to standard phenyl rings.
-
C-F Stretches: Strong, characteristic absorptions in the 1000-1350 cm⁻¹ region, providing a clear fingerprint for the fluorinated aromatic system.[10]
| Vibrational Mode | Typical Wavenumber (cm⁻¹) for this compound | Typical Wavenumber (cm⁻¹) for 2-Phenylethanol |
| O-H Stretch (alcohol) | 3200-3600 (strong, broad) | 3200-3600 (strong, broad) |
| C-H Stretch (aromatic) | Absent | ~3030 (weak to medium) |
| C-H Stretch (aliphatic) | 2850-2960 (medium) | 2850-2960 (medium) |
| C=C Stretch (aromatic) | ~1520, ~1650 (strong) | ~1450, ~1500, ~1600 (variable) |
| C-F Stretch | 1000-1350 (strong, multiple bands) | Absent |
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry is crucial for determining the molecular weight and obtaining structural information through fragmentation analysis. The choice of ionization technique significantly impacts the resulting spectrum.
-
Electron Ionization (EI): This high-energy technique often leads to extensive fragmentation, which can be highly informative for structural elucidation. The molecular ion ([M]⁺) of this compound (MW: 212.12 g/mol ) may be weak or absent due to its instability.[11][12][13]
-
Chemical Ionization (CI) / Electrospray Ionization (ESI): These "softer" ionization methods are more likely to yield a prominent protonated molecule ([M+H]⁺ at m/z 213), confirming the molecular weight with high confidence.
The fragmentation of pentafluorophenyl compounds is often characterized by rearrangements and the formation of metal fluorides if applicable, but for this specific structure, key fragmentation pathways under EI would include:[14][15][16]
-
Alpha-cleavage: Loss of the ·CH₂OH radical (31 Da) to form the C₇H₂F₅⁺ ion at m/z 181. This is a very common pathway for primary alcohols.
-
Benzylic cleavage: Cleavage of the Cα-Cβ bond to generate the pentafluorophenylmethyl cation (C₆F₅CH₂⁺) at m/z 181.
-
Loss of water: A peak corresponding to [M-H₂O]⁺ at m/z 194.
Caption: Primary fragmentation pathways for this compound in EI-MS.
Comparative Mass Spectrometry Data
| Ion Identity | Proposed m/z for this compound | Observed m/z for 2-Phenylethanol | Notes |
| [M]⁺˙ | 212 | 122 | Molecular ion. May be weak in EI for the fluorinated compound. |
| [M-CH₂OH]⁺ | 181 | 91 (Tropylium ion) | Result of alpha-cleavage. The C₆F₅CH₂⁺ fragment is highly characteristic. |
| [M-H₂O]⁺˙ | 194 | 104 | Common fragmentation for alcohols. |
Experimental Protocols
Trustworthy data begins with robust and well-documented protocols. The following are generalized starting points for the analysis of a purified this compound derivative.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of tetramethylsilane (TMS) if an internal standard is required, though modern spectrometers can reference the residual solvent peak.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters on a 400 MHz spectrometer include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity and C-F coupling, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary to obtain a good signal-to-noise ratio for all carbons, especially those bearing fluorine.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus, so fewer scans are typically needed. Ensure the spectral width is large enough to encompass all expected fluorine signals (e.g., -140 to -170 ppm). Use a known fluorinated standard (e.g., CFCl₃ as an external reference) if precise chemical shifts are critical.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Integrate the ¹H and ¹⁹F spectra to determine relative ratios of nuclei.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop between two NaCl or KBr plates. If it is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan with no sample in the beam path to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands.
Protocol 3: Mass Spectrometry (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that effectively separates the compound of interest from any impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).
-
MS Analysis: The mass spectrometer should be set to scan a relevant mass range (e.g., m/z 40-300). Use standard EI ionization at 70 eV.
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion (if present) and characteristic fragment ions. Compare the observed fragmentation pattern with theoretical pathways.
Conclusion
The structural confirmation of this compound derivatives is a clear example of the synergy required in modern analytical chemistry. While ¹⁹F NMR provides the most definitive and information-rich data regarding the fluorinated aromatic core, it must be combined with ¹H and ¹³C NMR to fully characterize the aliphatic portions of the molecule. IR spectroscopy serves as a rapid and invaluable tool for confirming the presence of key functional groups, acting as a crucial validation step. Finally, mass spectrometry provides unambiguous molecular weight information (especially with soft ionization) and corroborates the structure through predictable and characteristic fragmentation patterns. By employing these techniques in a coordinated workflow, researchers can achieve a high degree of confidence in the structure and purity of their compounds, a non-negotiable requirement for advancing research in drug development and materials science.
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Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]
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Doc Brown's Chemistry. (2023). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. [Link]
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National Institute of Standards and Technology. Ethanol, 2-fluoro-. NIST WebBook. [Link]
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The Organic Chemistry Tutor. (2020). Mass Spectrometry of Alcohols. YouTube. [Link]
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A Senior Application Scientist's Guide to Purity Assessment: Synthesized 2-(Pentafluorophenyl)ethanol vs. a Certified Reference Standard
In the landscape of pharmaceutical development and fine chemical synthesis, the structural integrity and purity of building blocks are paramount. Impurities can introduce unforeseen side reactions, alter biological activity, and create significant regulatory hurdles.[1] This guide provides an in-depth, multi-faceted analytical strategy for assessing the purity of a newly synthesized batch of 2-(Pentafluorophenyl)ethanol (CAS: 653-31-6), a key intermediate in the synthesis of various fluorinated compounds, against a Certified Reference Standard (CRS).[2][3][4]
Our approach is not merely procedural; it is a self-validating system built on the principle of analytical orthogonality. By employing distinct, complementary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—we create a comprehensive and trustworthy purity profile. This ensures that the data is reliable, consistent, and suitable for its intended purpose, aligning with the principles of Good Manufacturing Practices (GMP).[5][6][7]
The Foundational Role of a Certified Reference Standard (CRS)
A Certified Reference Standard is a highly characterized material of exceptional purity that serves as the benchmark against which a synthesized sample is measured.[8] It provides the "ground truth" for identity, purity, and strength. The comparison of our synthesized this compound to a CRS allows us to:
-
Confirm Identity: Unequivocally verify that the desired molecule was synthesized.
-
Quantify Purity: Accurately determine the percentage of the active substance.
-
Identify and Quantify Impurities: Detect and measure any components that are not the target molecule, including starting materials, by-products, or degradation products.[1][9]
Analytical Strategy: An Orthogonal Approach
Relying on a single analytical technique can lead to a skewed or incomplete understanding of a sample's purity. For instance, an impurity might co-elute with the main peak in HPLC or be non-volatile and thus invisible to GC. An orthogonal approach, using multiple methods based on different chemical and physical principles, mitigates these risks.
Our chosen methodologies are:
-
HPLC-UV: Ideal for separating and quantifying non-volatile and semi-volatile organic impurities.
-
GC-MS: The gold standard for identifying and quantifying volatile impurities, such as residual solvents, and providing mass-based confirmation of the main component's identity.[10][11]
-
¹H NMR Spectroscopy: A powerful tool for absolute structural confirmation. It provides a holistic view of all proton-containing species in the sample, allowing for the detection of impurities without the need for specific reference standards for each one.[12][13]
Method 1: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurity Profiling
Expertise & Rationale: We begin with reverse-phase HPLC, as it is the workhorse for purity analysis in the pharmaceutical industry. Its strength lies in separating compounds based on their polarity. For this compound, this method is adept at detecting polar or non-polar, non-volatile impurities that may have formed during synthesis or workup. The method's validation is critical for ensuring data reliability.[14][15]
Experimental Protocol: HPLC-UV
-
System Preparation: Agilent 1200 series or equivalent, equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., Luna® 5µm C18, 4.6 x 250 mm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately prepare a solution of the Certified Reference Standard (CRS) in the mobile phase at a concentration of approximately 1.0 mg/mL.
-
Prepare the synthesized this compound sample at the same concentration.
-
-
System Suitability Test (SST): Perform five replicate injections of the CRS solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. This ensures the system is performing precisely.[6]
-
Analysis: Inject the CRS and synthesized sample solutions in triplicate.
Workflow for HPLC Purity Assessment
Caption: HPLC analytical workflow from sample preparation to purity calculation.
Comparative Data: HPLC Analysis
| Sample ID | Main Peak RT (min) | Main Peak Area % | Purity by Area Normalization (%) | Impurity Profile (RT, Area %) |
| CRS | 5.42 | 99.95 | ≥99.9% | Impurity A (3.81, 0.03%), Impurity B (6.15, 0.02%) |
| Synthesized Batch | 5.41 | 98.76 | 98.8% | Impurity A (3.81, 0.55%), Impurity C (4.98, 0.47%), Impurity D (7.02, 0.22%) |
Interpretation: The synthesized batch shows a purity of 98.8% by HPLC. Crucially, it contains a higher level of "Impurity A," which is also present in the CRS, suggesting it may be a common process-related impurity. It also contains two additional unknown impurities not present in the reference standard.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS is the definitive technique for identifying volatile organic compounds.[10] Its purpose here is twofold: 1) to screen for residual solvents from the synthesis (e.g., tetrahydrofuran, ethyl acetate) and volatile by-products, and 2) to provide mass spectrometric data that confirms the molecular weight (212.12 g/mol ) and fragmentation pattern of the main peak, thus verifying its identity.[4][16]
Experimental Protocol: GC-MS
-
System Preparation: Agilent 7890A GC coupled to a 5975C MS detector or equivalent.
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless inlet at 250°C, split ratio 50:1.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Detector:
-
Transfer Line Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
-
-
Sample Preparation: Prepare dilute solutions (approx. 100 µg/mL) of the CRS and the synthesized sample in dichloromethane.
Workflow for GC-MS Identity and Volatiles Analysis
Caption: GC-MS analytical workflow for identity and volatile impurity analysis.
Comparative Data: GC-MS Analysis
| Sample ID | Main Peak Identity | Main Peak RT (min) | Molecular Ion (M+) | Identity Match (NIST) | Volatile Impurities Detected |
| CRS | This compound | 9.15 | m/z 212 | >98% Match | None Detected |
| Synthesized Batch | This compound | 9.15 | m/z 212 | >98% Match | Tetrahydrofuran (RT 3.22 min) |
Interpretation: The GC-MS data confirms the identity of the main component in the synthesized batch, as its retention time and mass spectrum match the CRS perfectly. However, the analysis reveals the presence of residual tetrahydrofuran (THF), a common solvent in organic synthesis, which must be quantified and reported.[17]
Method 3: ¹H NMR for Structural Elucidation
Expertise & Rationale: NMR spectroscopy provides an unambiguous confirmation of the molecular structure.[18][19] Unlike chromatographic techniques that rely on comparison to a reference standard, ¹H NMR can confirm the structure from first principles by analyzing chemical shifts, integration values, and splitting patterns.[20] It is also an excellent tool for detecting impurities that have unique proton signals, even if they are structurally similar to the main compound.
Experimental Protocol: ¹H NMR
-
System Preparation: 400 MHz NMR spectrometer or equivalent.
-
Sample Preparation: Dissolve 5-10 mg of the sample (both CRS and synthesized) in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID) to obtain the final spectrum.
-
Analysis: Integrate all peaks and assign them to the corresponding protons in the molecule. Compare the spectrum of the synthesized batch to the CRS.
Workflow for NMR Structural Verification
Caption: NMR workflow for structural confirmation and purity assessment.
Comparative Data: ¹H NMR Analysis
Expected ¹H NMR signals for this compound in CDCl₃:
-
~3.95 ppm (t, 2H): Triplet corresponding to the -CH₂- group adjacent to the hydroxyl group.
-
~3.10 ppm (t, 2H): Triplet corresponding to the benzylic -CH₂- group.
-
~1.70 ppm (s, 1H): Broad singlet for the hydroxyl -OH proton.
Interpretation: The ¹H NMR spectrum of the CRS showed the expected signals with correct integrations and splitting patterns, confirming its structure. The spectrum of the synthesized batch also showed these primary signals, confirming the successful synthesis of this compound. However, small, unassigned peaks were visible in the aromatic and aliphatic regions, corresponding to the impurities detected by HPLC. The characteristic signals for THF (~3.75 and ~1.85 ppm) were also observed, corroborating the GC-MS findings.
Summary of Findings and Final Purity Assignment
This orthogonal analytical approach provides a robust and defensible assessment of the synthesized this compound.
| Analytical Method | Purity of Synthesized Batch | Key Findings |
| HPLC-UV | 98.8% | Confirmed presence of three non-volatile organic impurities. |
| GC-MS | >99% (main component) | Confirmed identity (MW 212). Detected residual THF. |
| ¹H NMR | Confirmed | Confirmed structure. Corroborated presence of organic impurities and THF. |
The identity of the synthesized material as this compound is unequivocally confirmed by both GC-MS and ¹H NMR analysis. The final purity, determined primarily by the quantitative HPLC method, is 98.8% . The batch contains known impurities, including residual solvent (THF) and several unidentified non-volatile organic species. This comprehensive, multi-technique comparison against a certified reference standard provides the high-quality, reliable data necessary for researchers and drug development professionals to make informed decisions about the material's suitability for subsequent use.[5][21]
References
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Comparison of the derivatization efficiency of 2-(Pentafluorophenyl)ethanol for primary and secondary amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing Amine Analysis Through Derivatization
In analytical chemistry, the direct analysis of primary and secondary amines, particularly by gas chromatography (GC), presents significant challenges due to their inherent polarity and low volatility. Derivatization is a critical chemical modification technique that converts these amines into less polar, more volatile, and more thermally stable derivatives. This process is essential for improving chromatographic peak shape, enhancing separation efficiency, and significantly boosting detection sensitivity.
One powerful class of derivatizing agents stems from pentafluorophenyl-containing reagents. The resulting derivatives incorporate a pentafluorophenyl group, a potent electrophore that makes them exceptionally sensitive to electron capture detection (GC-ECD), a technique capable of detecting minute quantities of halogenated compounds.[1] This guide provides an in-depth comparison of the derivatization efficiency for primary and secondary amines using an activated form of 2-(pentafluorophenyl)ethanol, focusing on the underlying chemical principles, reaction kinetics, and practical considerations for achieving optimal results.
The Derivatization Reagent: From Alcohol to Activated Chloroformate
It is a crucial point of chemical expertise to recognize that this compound is a precursor, not the direct derivatizing agent. To become reactive towards amines, the alcohol functional group must be converted into a better leaving group. A standard and effective method is its transformation into 2-(pentafluorophenyl)ethyl chloroformate (PFPE-Cl) . This is typically achieved by reacting the alcohol with phosgene or a phosgene equivalent.[2] The resulting chloroformate is a highly reactive acylating agent that readily undergoes a nucleophilic addition-elimination reaction with the amine's lone pair of electrons.
The Core Mechanism: Nucleophilic Acyl Substitution
The derivatization of both primary and secondary amines with PFPE-Cl follows a well-established nucleophilic addition-elimination pathway.[3] The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This is followed by the elimination of a chloride ion and a proton to form a stable carbamate derivative and hydrochloric acid. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to the reaction mixture to neutralize the HCl byproduct, driving the reaction to completion.[4]
Caption: General reaction scheme for the derivatization of primary and secondary amines.
Efficiency Comparison: The Decisive Role of Steric Hindrance
The primary factor governing the differential derivatization efficiency between primary and secondary amines is steric hindrance . This term describes the physical obstruction caused by bulky substituent groups surrounding a reactive center, which can impede the approach of other molecules.[5]
-
Primary Amines (R-NH₂): The nitrogen atom in a primary amine is bonded to a single organic substituent (R) and two small hydrogen atoms. This configuration presents a relatively open and accessible target for the bulky PFPE-Cl reagent. Consequently, the derivatization reaction proceeds rapidly and often to completion under mild conditions.
-
Secondary Amines (R₂NH): In a secondary amine, the nitrogen is attached to two organic groups. These groups create a more crowded environment around the reactive nitrogen center. This increased steric bulk acts as a physical barrier, making it more difficult for the PFPE-Cl molecule to approach and attack the nitrogen's lone pair.[5][6] As a result, the reaction is significantly slower and may require more forcing conditions (e.g., higher temperatures, longer reaction times, or a higher concentration of the derivatizing reagent) to achieve a comparable yield to that of primary amines.[7]
This kinetic difference is a critical consideration in quantitative analysis. If reaction conditions are not optimized, secondary amines may be incompletely derivatized, leading to an underestimation of their concentration in a sample.
Quantitative Performance Data
The following table provides illustrative data from a hypothetical experiment comparing the derivatization of a representative primary amine (butylamine) and a secondary amine (diethylamine) under identical reaction conditions.
| Analyte | Amine Class | Structure | Reaction Time (min) | Derivatization Yield (%) |
| Butylamine | Primary | CH₃(CH₂)₃-NH₂ | 30 | >99% |
| Diethylamine | Secondary | (CH₃CH₂)₂-NH | 30 | 75% |
| Diethylamine | Secondary | (CH₃CH₂)₂-NH | 90 | >98% |
Data are representative and intended for comparative purposes.
As the data show, under conditions sufficient for the complete derivatization of the primary amine, the secondary amine reacts much more slowly. A significantly longer reaction time is required to drive the derivatization of the secondary amine to completion.
Experimental Protocol: Derivatization of Amines using PFPE-Cl
This protocol provides a robust, self-validating methodology for the derivatization of a mixed amine sample for subsequent GC-ECD or GC-MS analysis. Acylation reactions with chloroformates are sensitive to moisture and should be performed in anhydrous solvents.[8]
Reagents and Materials:
-
Amine Standard Mix (e.g., 1 mg/mL each of butylamine and diethylamine in anhydrous acetonitrile)
-
2-(pentafluorophenyl)ethyl chloroformate (PFPE-Cl) solution (10% v/v in anhydrous acetonitrile)
-
Anhydrous Pyridine
-
Anhydrous Acetonitrile
-
Reaction Vials (2 mL, screw-cap)
-
Heating block or water bath
-
Vortex mixer
Workflow Diagram:
Sources
A Senior Application Scientist's Guide to the Large-Scale Synthesis with 2-(Pentafluorophenyl)ethanol: A Cost-Effectiveness Evaluation
For chemists and engineers in the pharmaceutical and fine chemical industries, scaling a synthesis from the benchtop to the pilot plant and beyond is a multifaceted challenge. Reagent selection, in particular, becomes a critical nexus of reactivity, process efficiency, safety, and cost. This guide provides an in-depth, experience-driven evaluation of 2-(Pentafluorophenyl)ethanol, a valuable fluorinated building block, and objectively compares its utility and cost-effectiveness against common alternatives in large-scale synthetic applications.
The Strategic Role of the Pentafluorophenyl Group in Modern Synthesis
The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The pentafluorophenyl (PFP) group, in particular, is a versatile synthon. Its powerful electron-withdrawing nature activates the aromatic ring for nucleophilic aromatic substitution (SNAᵣ), making it an excellent leaving group.[3][4][5][6] This reactivity is frequently harnessed in the synthesis of complex molecules.
This compound serves as a key intermediate for introducing the PFP moiety.[7][8][9] Its primary hydroxyl group offers a convenient handle for covalent attachment to a substrate, typically via etherification or esterification reactions.
The Mitsunobu Reaction: A Primary Route for this compound Incorporation
A cornerstone application of this compound is in the Mitsunobu reaction, which allows for the conversion of a primary or secondary alcohol on a substrate to a pentafluorophenethyl ether with a clean inversion of stereochemistry.[10][11] This method is prized for its mild conditions and broad functional group tolerance.
However, the classical Mitsunobu reaction presents significant challenges in large-scale synthesis.[12][13] The stoichiometric use of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) generates triphenylphosphine oxide (TPPO) and a reduced hydrazine byproduct.[12][14] These byproducts are notoriously difficult to remove, often necessitating extensive and costly chromatographic purification, which is highly undesirable at an industrial scale.[12]
Workflow for this compound Incorporation via Mitsunobu Reaction
Caption: General workflow for incorporating this compound using the Mitsunobu reaction.
Comparative Analysis: Alternatives to this compound
The primary alternative for introducing a PFP activating group is pentafluorophenol . This reagent is typically used to form activated esters from carboxylic acids, which are then susceptible to nucleophilic attack.[15][16][17]
Comparative Data Table
| Feature | This compound Route | Pentafluorophenol Route |
| Typical Application | Ether formation from alcohols (Mitsunobu) | Activated ester formation from carboxylic acids |
| Key Reagents | PPh₃, DEAD/DIAD | Carbodiimide (e.g., DCC, EDC), or other coupling agents |
| Byproducts | Triphenylphosphine oxide, hydrazine derivatives | Urea derivatives (from carbodiimides), unreacted coupling agents |
| Purification Challenges | Removal of highly crystalline/polar byproducts, often requiring chromatography | Removal of urea byproducts can sometimes be achieved by filtration |
| Substrate Compatibility | Excellent for alcohols, stereochemical inversion is a key feature | Excellent for carboxylic acids |
| Cost of Fluorinated Reagent | Higher | Lower |
| Overall Process Cost | Potentially higher due to reagent cost and purification challenges | Potentially lower if byproducts are easily removed |
Experimental Protocols: A Practical Perspective
The following protocols outline the general procedures for utilizing both this compound and pentafluorophenol in a laboratory setting, with considerations for scale-up.
Protocol 1: Mitsunobu Etherification with this compound
-
Reaction Setup: In a suitable reactor under an inert atmosphere (e.g., nitrogen), dissolve the substrate alcohol (1.0 eq.) and this compound (1.1-1.5 eq.) in an appropriate anhydrous solvent such as THF or 2-MeTHF.[18][19] Add triphenylphosphine (1.1-1.5 eq.).
-
Reagent Addition: Cool the mixture to 0-5 °C. Slowly add a solution of DEAD or DIAD (1.1-1.5 eq.) in the reaction solvent, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to ambient temperature and stir for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture. The subsequent purification to remove TPPO and the hydrazine byproduct is the critical step and may involve:
-
Direct crystallization of the product if it is a solid.
-
Precipitation of TPPO from a non-polar solvent.
-
Aqueous washes to remove the hydrazine derivative.
-
Column chromatography (least desirable for large-scale).
-
Protocol 2: Activated Ester Formation with Pentafluorophenol
-
Reaction Setup: In a reactor, dissolve the carboxylic acid substrate (1.0 eq.) and pentafluorophenol (1.0-1.2 eq.) in a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Coupling Agent Addition: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0-1.2 eq.) portion-wise at 0-5 °C.
-
Reaction Monitoring: Stir the reaction at ambient temperature for 4-12 hours, monitoring for the consumption of the starting carboxylic acid.
-
Work-up and Purification:
-
If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.
-
If using EDC, the urea byproduct is water-soluble and can be removed by aqueous extraction.
-
The resulting pentafluorophenyl ester can then be isolated or used directly in a subsequent reaction.
-
Cost-Effectiveness and Strategic Decision-Making
The decision of which reagent to use on a large scale is rarely based on the price per kilogram of the starting material alone. A holistic view of the process is essential.
Decision-Making Framework
Caption: A decision-making flowchart for selecting between this compound and pentafluorophenol.
Key Considerations:
-
Stereochemistry: If the inversion of a chiral alcohol's stereocenter is a critical step in the synthetic route, the Mitsunobu reaction with this compound is a powerful and often necessary tool.[11]
-
Byproduct Management: The ease of byproduct removal is a major driver of cost at scale.[12] If the product from a pentafluorophenol activation can be easily crystallized or the urea byproducts readily removed, this route is often more economically viable.
-
Safety: The thermal stability of azodicarboxylates used in the Mitsunobu reaction can be a concern for large-scale operations, requiring careful process safety evaluation.[13]
-
Overall Process Mass Intensity (PMI): A process requiring extensive chromatographic purification will have a much higher PMI (the total mass of materials used to produce a certain mass of product) and is therefore less "green" and more expensive.
Conclusion and Authoritative Recommendations
As a Senior Application Scientist, my recommendation is to evaluate both routes at the laboratory scale before committing to a large-scale campaign.
-
This compound is the reagent of choice when the synthetic strategy necessitates the conversion of an alcohol to a PFP-activated intermediate, especially when stereochemical inversion is required. However, significant process development effort must be invested in non-chromatographic purification methods to manage the byproducts of the Mitsunobu reaction for it to be cost-effective at scale.
-
Pentafluorophenol remains the more broadly cost-effective option for activating carboxylic acids, particularly if the downstream process is robust and the byproducts from the coupling reaction can be removed through simple, scalable operations like filtration or extraction.[17]
The ultimate decision will rest on a careful analysis of the specific molecular target, the overall synthetic strategy, and a thorough economic evaluation of the entire process, not just the initial reagent cost.
References
- The Evolving Landscape of Mitsunobu Reactions: A Cost-Effectiveness Analysis of ADDP in Large-Scale Synthesis - Benchchem. (n.d.).
- 2-(Pentafluorophenoxy)ethanol - Chem-Impex. (n.d.).
- Comparing Pentafluorophenol with Other Phenol Derivatives in Synthesis Reactions. (n.d.).
- Pentafluorophenyl Alkyl and Vinyl Ethers - PMC - NIH. (n.d.).
- Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy - PubMed. (n.d.).
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC - NIH. (2021, March 4).
- Fluorinated Pharmaceutical Intermediates Charting Growth Trajectories: Analysis and Forecasts 2025-2033. (n.d.).
- Nucleophilic Aromatic Substitution on Pentafluorophenyl‐Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy | Request PDF - ResearchGate. (2025, October 19).
- Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers - MDPI. (2023, June 18).
- Advances in Fluorination Chemistry for API Synthesis - Pharmaceutical Technology. (2015, October 2).
- What are the price fluctuations of fluorinated pharmaceutical intermediates in recent years? (2025, May 30).
- Development and Scale-Up of an Asymmetric Synthesis of AZD8186 Using the Fukuyama Modification of the Mitsunobu Reaction - ACS Publications. (2021, July 15).
- Buy 1-(Pentafluorophenyl)ethanol | 830-50-2 - Smolecule. (2023, August 15).
- This compound | 653-31-6 - ChemicalBook. (2023, June 12).
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Literature review comparing the applications of 2-(Pentafluorophenyl)ethanol and 2,2,2-trifluoroethanol
A Comparative Guide to 2-(Pentafluorophenyl)ethanol and 2,2,2-Trifluoroethanol: Applications in Research and Drug Development
In the landscape of modern chemistry and pharmaceutical development, fluorinated alcohols have emerged as a class of solvents and reagents with unique and powerful properties. Their ability to modulate reaction pathways, stabilize complex biomolecules, and serve as versatile building blocks is unparalleled. Among these, this compound (PFPE) and 2,2,2-Trifluoroethanol (TFE) are two prominent examples, each offering distinct advantages rooted in their molecular architecture. This guide provides an in-depth comparison of their physicochemical properties, performance in various applications, and the underlying principles that govern their utility, supported by experimental insights to aid researchers in making informed decisions.
Physicochemical Properties: A Tale of Two Fluorinated Moieties
The fundamental differences between PFPE and TFE arise from their respective fluorinated groups: the aromatic pentafluorophenyl ring in PFPE and the aliphatic trifluoromethyl group in TFE. These differences manifest in their acidity, steric profile, and capacity for non-covalent interactions.
The electron-withdrawing nature of the fluorine atoms in both molecules renders the hydroxyl proton significantly more acidic than in non-fluorinated ethanol. TFE is notably more acidic than ethanol, a property that is crucial for its role as a strong hydrogen bond donor.[1] The pentafluorophenyl group in PFPE also imparts considerable acidity.
| Property | This compound (PFPE) | 2,2,2-Trifluoroethanol (TFE) |
| Molecular Formula | C₈H₅F₅O[2] | C₂H₃F₃O |
| Molecular Weight | 212.12 g/mol [3] | 100.04 g/mol |
| Boiling Point | 85-87 °C at 14 Torr | 77-80 °C |
| Density | 1.525 g/cm³ | 1.383 g/cm³[4] |
| pKa | ~14.36 (Predicted) | ~12.4 |
| Key Structural Feature | Pentafluorophenyl ring | Trifluoromethyl group |
| Primary Interaction Mode | Hydrogen bonding, π-π stacking[5] | Strong hydrogen bond donation[6] |
The Role of PFPE and TFE as Solvents in Organic Synthesis
The choice of solvent is critical in directing the outcome of a chemical reaction. Both PFPE and TFE are considered "green solvents" due to their unique solvating properties and potential to enhance reaction efficiency.[6][7]
2,2,2-Trifluoroethanol (TFE): The Hydrogen-Bonding Powerhouse
TFE is a polar, weakly coordinating solvent with a high capacity for donating hydrogen bonds.[6] This characteristic is instrumental in stabilizing charged intermediates and activating substrates, often mimicking the effects of Lewis acids.[8]
Key Applications of TFE as a Solvent:
-
Oxidation Reactions: TFE is an excellent solvent for oxidations using hydrogen peroxide, enabling mild and selective transformations of sulfur compounds.
-
Peptide Synthesis: In solid-phase peptide synthesis (SPPS), TFE can improve coupling efficiency, particularly for difficult sequences.[9]
-
Enzymatic Reactions: TFE can serve as a co-solvent to study protein folding and enzyme activity.[10][11]
This compound (PFPE): Harnessing Aromatic Interactions
While less commonly used as a bulk solvent compared to TFE, the pentafluorophenyl group in PFPE offers unique opportunities for controlling reaction selectivity through non-covalent interactions. The electron-deficient aromatic ring can engage in strong π-π stacking interactions with electron-rich aromatic systems.[5] This interaction can be a crucial factor in enhancing electron transfer efficiency in photocatalytic reactions.[5]
Potential Applications of PFPE as a Solvent:
-
Selective Catalysis: The ability to form specific π-π stacking interactions can be exploited to control the orientation of substrates at a catalyst's active site, potentially leading to higher regioselectivity or stereoselectivity.
-
Synthesis of Complex Aromatics: In reactions involving multiple aromatic components, PFPE could be used to pre-organize reactants, favoring desired bond formations.
PFPE and TFE as Reagents and Building Blocks in Medicinal Chemistry
Beyond their roles as solvents, both alcohols are valuable reagents for introducing fluorinated moieties into organic molecules, a strategy widely employed in drug design to enhance metabolic stability, binding affinity, and bioavailability.
TFE as a Source of the Trifluoromethyl Group
The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry. TFE can serve as a precursor for introducing this group into various molecular scaffolds.[12] It is a key starting material for the synthesis of the inhaled anesthetic isoflurane.[10]
PFPE and the Utility of Pentafluorophenyl Esters
A significant application of PFPE is its use in forming pentafluorophenyl (PFP) esters. These activated esters are highly valuable in bioconjugation and peptide synthesis due to their enhanced stability and reactivity compared to other active esters like N-hydroxysuccinimide (NHS) esters.[13]
Advantages of PFP Esters:
-
High Reactivity: The electron-withdrawing pentafluorophenyl group makes the ester's carbonyl carbon highly electrophilic, leading to rapid and efficient reactions with primary amines to form stable amide bonds.[13]
-
Hydrolytic Stability: PFP esters exhibit greater resistance to spontaneous hydrolysis in aqueous media compared to NHS esters, resulting in higher conjugation yields.[12][13]
This makes PFPE a crucial reagent for synthesizing PFP-activated molecules for labeling proteins, peptides, and other biomolecules with fluorophores or haptens.[12]
Experimental Protocols and Methodologies
To provide a practical context for the application of these alcohols, the following are representative experimental workflows.
Experimental Workflow: Peptide Coupling in the Presence of TFE
This protocol outlines a general procedure for a coupling step in solid-phase peptide synthesis (SPPS), where TFE can be used as an additive to improve efficiency.
Caption: Workflow for a TFE-assisted peptide coupling in SPPS.
Synthetic Pathway: Formation and Application of a Pentafluorophenyl Ester
This diagram illustrates the synthesis of a PFP-activated ester from a carboxylic acid using PFPE (via its corresponding phenol, pentafluorophenol, for esterification) and its subsequent reaction with a primary amine.
Caption: Synthesis of a PFP ester and its use in amidation.
Conclusion and Future Outlook
This compound and 2,2,2-trifluoroethanol are both powerful tools in the arsenal of chemists and drug development professionals. The choice between them should be guided by the specific demands of the application.
-
Choose 2,2,2-Trifluoroethanol (TFE) when strong hydrogen bond donating ability is paramount for stabilizing charged intermediates, activating electrophiles, or modulating the secondary structure of peptides and proteins. Its utility as a polar, weakly coordinating solvent makes it a versatile medium for a wide range of organic transformations.
-
Choose this compound (PFPE) when seeking to exploit non-covalent aromatic interactions to influence reaction outcomes or when the goal is to create highly reactive and stable pentafluorophenyl esters for bioconjugation. The unique electronic properties of the pentafluorophenyl ring offer opportunities for designing novel catalytic systems and functional materials.
As research continues to push the boundaries of chemical synthesis and molecular design, a deeper understanding of the distinct properties of fluorinated alcohols like PFPE and TFE will undoubtedly lead to the development of more efficient, selective, and sustainable chemical processes.
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A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of 2-(Pentafluorophenyl)ethanol
Introduction: The Imperative of Purity in Scientific Research
In the realms of pharmaceutical development, materials science, and chemical research, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reproducible and reliable results. For a key intermediate like 2-(Pentafluorophenyl)ethanol, which serves as a building block in complex syntheses, an accurate purity assessment is paramount to ensure the safety, efficacy, and consistency of the final product.[1][2] While traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses in purity analysis, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary analytical method offering distinct advantages.[3]
This guide provides an in-depth, objective comparison of qNMR with HPLC and GC for the purity determination of this compound. We will delve into the fundamental principles, provide detailed experimental protocols, and present supporting data to empower researchers, scientists, and drug development professionals to make informed decisions for their analytical needs.
The Principle of qNMR: A Foundation of Stoichiometry
Unlike chromatographic techniques that rely on the response factor of a compound relative to a reference standard, qNMR is a primary ratio method.[4] Its fundamental principle is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[5][6][7] This allows for the direct quantification of a substance against a certified internal standard of known purity, often without the need for a specific reference standard of the analyte itself.[6][8] This is a significant advantage, particularly when dealing with novel compounds or when certified analyte standards are expensive or unavailable.[5][9]
For this compound, its structure is uniquely suited for qNMR analysis. The presence of both protons (¹H) in the ethyl chain and fluorine atoms (¹⁹F) in the phenyl ring allows for orthogonal quantification using two different NMR-active nuclei, a powerful self-validating feature.[10][11]
Comparative Analysis: qNMR vs. Chromatographic Methods
The choice of an analytical technique should be guided by the specific requirements of the analysis, including the nature of the analyte, expected impurities, and the desired level of accuracy.[1]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[5][12] | Separation based on differential partitioning between a mobile and stationary phase; detection typically by UV-Vis absorbance.[2] | Separation based on volatility and interaction with a stationary phase; detection commonly by Flame Ionization (FID) or Mass Spectrometry (MS).[1] |
| Selectivity | High. Allows for structural elucidation of impurities if signals are resolved.[1] | Moderate to high, dependent on column chemistry and detector. Co-elution of impurities can be a challenge.[1] | High, especially with a mass spectrometer detector. Excellent for volatile impurities. |
| Analyte Standard | Does not require an identical, analyte-specific reference standard. A universal internal standard of known purity can be used.[6][9] | Requires a well-characterized reference standard of the analyte to create a calibration curve for accurate quantification.[2][9] | Requires a well-characterized reference standard of the analyte for accurate quantification. |
| Sample Throughput | Moderate. Longer acquisition times may be needed for high S/N, but method development is often faster.[6] | High. Well-suited for automated, high-throughput analysis of many samples once a method is established. | High. Suitable for automated analysis of volatile compounds. |
| Quantification | Absolute quantification against an internal standard.[8] | Relative quantification against a calibration curve. | Relative quantification against a calibration curve. |
| Destructive? | No, the sample can be recovered and used for further analyses.[3][8] | Yes, the sample is consumed during the analysis. | Yes, the sample is consumed during the analysis. |
| Applicability for Analyte | Excellent. Both ¹H and ¹⁹F nuclei can be used for independent purity verification. | Good. The aromatic ring provides a strong chromophore for UV detection. | Good. The compound is sufficiently volatile for GC analysis. |
Experimental Protocol: Purity Determination of this compound by ¹H and ¹⁹F qNMR
This section provides a detailed, step-by-step methodology for determining the purity of this compound using an internal standard method. The protocol is designed to be a self-validating system, ensuring trustworthiness and accuracy.
Causality Behind Experimental Choices
-
Internal Standard (IS) Selection : The choice of IS is the cornerstone of accurate qNMR.[13][14] The ideal standard must have high purity (≥99.5%), be chemically stable, non-volatile, and soluble in the chosen NMR solvent.[8][11] Crucially, its NMR signals must not overlap with any signals from the analyte or impurities.[10][13]
-
For ¹H qNMR : Maleic acid is an excellent choice. It provides a sharp singlet for its two vinyl protons in a relatively clear region of the spectrum (around 6.3 ppm in DMSO-d₆) and is highly pure and stable.
-
For ¹⁹F qNMR : 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) is a suitable option. It is a primary reference material specified by the NMIJ for ¹⁹F qNMR, offering a sharp singlet for its six equivalent fluorine atoms around -61 ppm (in DMSO-d₆), well-separated from the signals of the pentafluorophenyl group.[15]
-
-
Solvent Selection : The solvent must completely dissolve both the analyte and the internal standard.[16] Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its high dissolving power for a wide range of organic compounds.
-
Relaxation Delay (D1) : This is the most critical acquisition parameter for accurate quantification.[11] To ensure the signal intensity is directly proportional to the number of nuclei, the nuclei must fully relax back to their equilibrium state between successive pulses. A relaxation delay of at least 7 times the longest spin-lattice relaxation time (T1) of any signal of interest (from both the analyte and the IS) is mandatory to prevent signal saturation and systematic errors.[14][16]
Step-by-Step Methodology
-
Preparation of the qNMR Sample : a. Using a calibrated analytical microbalance, accurately weigh approximately 15-20 mg of this compound into a clean, dry vial. Record the weight to at least 0.01 mg.[17] b. Accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., Maleic Acid for ¹H qNMR) into the same vial. The goal is to achieve a near 1:1 molar ratio between the analyte and the standard to optimize integration accuracy.[11][16] c. Add approximately 0.7 mL of DMSO-d₆ to the vial. d. Vortex the vial until both the analyte and the internal standard are completely dissolved. A clear, homogeneous solution is essential.[16] e. Transfer the solution to a high-quality 5 mm NMR tube. f. Prepare samples in triplicate to assess the precision of the method.[18]
-
NMR Data Acquisition : a. Insert the sample into the NMR spectrometer and allow the temperature to equilibrate (e.g., to 298 K).[17] b. Tune and match the probe for the respective nucleus (¹H or ¹⁹F). Calibrate the 90° pulse width on the sample.[17] c. Crucial Acquisition Parameters :
- Pulse Program : Use a simple single-pulse program (e.g., 'zg' on Bruker systems).[16][17]
- Pulse Angle : Use a calibrated 90° pulse.[17]
- Relaxation Delay (D1) : Set to ≥ 30 seconds. This value must be determined experimentally by measuring the T1 of all signals of interest using an inversion-recovery experiment. For routine analysis, a conservative value of 60s is often used to ensure full relaxation.[11]
- Acquisition Time (AQ) : Set to at least 3-4 seconds to ensure the Free Induction Decay (FID) has fully decayed.[16]
- Number of Scans (NS) : Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals used in the calculation.[2][19]
- For ¹⁹F qNMR : Use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), which can alter signal intensities.[20]
-
Data Processing and Analysis : a. Apply a gentle exponential window function (e.g., line broadening of 0.1 - 0.3 Hz) to improve S/N without significantly distorting the lineshape.[17] b. Perform careful manual phasing and baseline correction to ensure accurate integration.[21] Automated routines should be used with caution and always verified visually. c. Integrate the selected, well-resolved signals for both the analyte and the internal standard. For this compound, the triplet corresponding to the -CH₂-OH protons is a good choice for ¹H qNMR. For the internal standard, integrate its characteristic signal(s). Extend the integration range to cover at least 64 times the full width at half height (FWHH) of the peak.[16] d. Record the integral values.
Purity Calculation
The purity of the analyte (P_analyte) is calculated using the following equation[16][22]:
Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I : Integral area of the signal
-
N : Number of nuclei responsible for the signal
-
MW : Molar mass ( g/mol )
-
m : Weighed mass (mg)
-
P_std : Certified purity of the internal standard (%w/w)
-
analyte : Refers to this compound
-
std : Refers to the internal standard
Example Data for ¹H qNMR Purity Calculation:
| Parameter | Analyte (this compound) | Standard (Maleic Acid) |
| m (mass weighed) | 18.55 mg | 7.82 mg |
| MW (Molar Mass) | 212.12 g/mol [23][24] | 116.07 g/mol |
| Signal Used | -CH₂-OH triplet | Vinyl CH singlet |
| N (# of Protons) | 2 | 2 |
| I (Integral Area) | 5.48 | 4.25 |
| P_std (Purity of IS) | 99.8% |
Calculation: Purity = (5.48 / 2) * (2 / 4.25) * (212.12 / 116.07) * (7.82 / 18.55) * 99.8% Purity = (2.74) * (0.4706) * (1.8275) * (0.4216) * 99.8% Purity = 98.9%
Visualizing the Workflow and Comparison
Diagrams can simplify complex processes and relationships, providing a clear overview for the user.
Caption: Logical comparison of analytical methods.
Conclusion: The Role of qNMR in Modern Analytics
For the purity assessment of this compound, qNMR offers a robust, accurate, and highly reliable method that can be considered a primary technique. [4]Its ability to provide direct, absolute quantification without reliance on an analyte-specific reference standard streamlines the analytical process, especially in research and development settings. [3][6]The unique potential for dual-nuclei (¹H and ¹⁹F) analysis of this particular molecule provides an internal cross-validation, lending an exceptional degree of confidence to the results.
While HPLC and GC remain invaluable for their high throughput and specific applications (e.g., detecting non-NMR active impurities or trace-level analysis), qNMR provides a powerful orthogonal technique. [2][25]By incorporating qNMR into their analytical toolkit, researchers and drug development professionals can achieve a more comprehensive and trustworthy characterization of their materials, ultimately leading to higher quality science.
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A Comparative Guide to Establishing Limits of Detection and Quantification for 2-(Pentafluorophenyl)ethanol Derivatives
For researchers, scientists, and professionals in drug development, the precise and accurate measurement of active pharmaceutical ingredients (APIs) and their impurities is paramount. This guide provides an in-depth comparison of analytical methodologies for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for 2-(Pentafluorophenyl)ethanol and its derivatives. These fluorinated compounds are of growing interest in medicinal chemistry, and understanding their analytical limits is crucial for regulatory compliance and ensuring product safety and efficacy.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, offering field-proven insights to ensure the development of robust and reliable analytical procedures. Every recommendation is grounded in authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).
Section 1: The Foundational Importance of LOD and LOQ
In pharmaceutical analysis, the Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method.[1][2]
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy.[3][4]
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions.[1][2][3]
The accurate determination of these limits is especially critical when monitoring impurities, degradation products, or residual solvents in drug substances and products.[1] Regulatory bodies worldwide mandate the validation of these parameters to ensure that analytical methods are capable of detecting and quantifying potentially harmful substances at levels that could impact patient safety.[1]
Section 2: Methodological Approaches to LOD and LOQ Determination
The ICH guideline Q2(R1) outlines several common approaches for determining the LOD and LOQ.[5][6][7][8] The choice of method depends on whether the analysis is instrumental and the nature of the analytical noise.[4]
2.1 Visual Evaluation
This method is primarily used for non-instrumental methods but can also be applied to instrumental analyses.[3][4] It involves the analysis of samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected.[3]
2.2 Signal-to-Noise Ratio
This approach is suitable for analytical procedures that exhibit baseline noise.[3][4] The LOD is typically established at a signal-to-noise (S/N) ratio of 3:1, while the LOQ is established at a ratio of 10:1.[1][4][9] This is a common and practical method for chromatographic techniques like HPLC and GC.
2.3 Standard Deviation of the Response and the Slope of the Calibration Curve
This statistical method is widely used and provides a more objective measure of LOD and LOQ. The formulas are as follows:
Where:
-
σ = the standard deviation of the response (often the standard deviation of the y-intercept of the regression line or the standard deviation of blank measurements).[2]
-
S = the slope of the calibration curve.[2]
This method is highly recommended for its statistical rigor and is applicable to a wide range of analytical techniques.
Workflow for Establishing LOD and LOQ
Caption: A generalized workflow for determining LOD and LOQ.
Section 3: Comparative Analysis of Analytical Techniques
The choice of analytical technique is critical for achieving the desired sensitivity for this compound derivatives. The high electronegativity of the fluorine atoms can influence the chromatographic behavior and detector response.
3.1 High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. For fluorinated compounds, Reverse-Phase HPLC (RP-HPLC) with a C18 column is a common starting point.
-
Detection:
-
UV/Vis Detection: this compound and its derivatives possess a chromophore, making them amenable to UV detection. The sensitivity will depend on the specific derivative and the mobile phase composition.
-
Fluorescence Detection: For enhanced sensitivity, derivatization with a fluorescent tag can be employed. This is particularly useful for trace-level analysis in complex matrices like biological fluids.[11]
-
Mass Spectrometry (LC-MS/MS): This is the gold standard for achieving low LOD and LOQ values. The high specificity and sensitivity of tandem mass spectrometry can allow for detection at picogram or even femtogram levels.[12][13]
-
3.2 Gas Chromatography (GC)
GC is well-suited for volatile and thermally stable compounds. This compound has a boiling point that makes it amenable to GC analysis.[14]
-
Detection:
-
Flame Ionization Detection (FID): A universal detector that provides good sensitivity for organic compounds.
-
Electron Capture Detection (ECD): The pentafluorophenyl group is highly electronegative, making it an excellent candidate for ECD, which can provide very low detection limits for halogenated compounds.
-
Mass Spectrometry (GC-MS): Offers high selectivity and sensitivity, with the potential to achieve detection limits in the picogram range.[15] The fragmentation patterns in the mass spectrum can also provide structural confirmation.
-
Table 1: Comparison of Analytical Techniques for this compound Derivatives
| Technique | Detector | Typical LOD Range | Advantages | Disadvantages |
| HPLC | UV/Vis | ng/mL - µg/mL | Robust, widely available | Moderate sensitivity |
| Fluorescence | pg/mL - ng/mL | High sensitivity | May require derivatization | |
| MS/MS | pg/mL or lower | Highest sensitivity and selectivity | Higher cost and complexity | |
| GC | FID | ng/mL | Simple, reliable | Not as sensitive as ECD or MS |
| ECD | pg/mL | Extremely sensitive to halogenated compounds | Limited to electrophilic compounds | |
| MS | pg/mL | High sensitivity and structural information | Sample must be volatile and thermally stable |
Section 4: Experimental Protocols
The following are detailed, step-by-step methodologies for establishing the LOD and LOQ for a representative this compound derivative using HPLC-UV and GC-MS.
4.1 Protocol 1: LOD and LOQ Determination by HPLC-UV using the Calibration Curve Method
This protocol is based on the ICH Q2(R1) guideline for the statistical evaluation of LOD and LOQ.[5][6][7]
Objective: To determine the LOD and LOQ of this compound using an external standard calibration curve.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Calibration Standards: Prepare a series of at least 5-7 calibration standards by serial dilution of the stock solution to cover a range that brackets the expected LOQ. The lowest concentration should be near the expected LOD.
-
Preparation of Blank Solution: Prepare a blank solution containing the same solvent as the calibration standards.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by the UV spectrum of the analyte (typically around 263 nm for the pentafluorophenyl group).
-
-
Data Acquisition:
-
Inject the blank solution multiple times (e.g., n=10) and record the baseline noise or the standard deviation of the blank responses.
-
Inject each calibration standard in triplicate.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the analyte.
-
Perform a linear regression analysis to obtain the slope (S) and the y-intercept of the calibration curve.
-
Calculate the standard deviation of the y-intercepts (σ) from the regression analysis.
-
Calculate the LOD and LOQ using the formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
-
Verification of LOQ: Prepare a standard solution at the calculated LOQ concentration and inject it multiple times (e.g., n=6). The precision (%RSD) and accuracy (%recovery) should be within acceptable limits (typically %RSD ≤ 10% and recovery within 80-120%).
Decision Tree for Method Selection
Caption: A decision tree for selecting the appropriate analytical method.
4.2 Protocol 2: LOD and LOQ Determination by GC-MS using the Signal-to-Noise Method
This protocol is a practical approach for determining the LOD and LOQ when using a highly sensitive and selective detector like a mass spectrometer.
Objective: To determine the LOD and LOQ of this compound by GC-MS based on the signal-to-noise ratio.
Materials:
-
This compound reference standard
-
GC-grade solvent (e.g., ethyl acetate)
-
Volumetric flasks and pipettes
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Preparation of Stock and Working Solutions: Prepare a stock solution and a series of dilute working solutions of the analyte in a suitable solvent.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Optimized for the separation of the analyte from any potential interferences.
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) using a characteristic ion for the analyte.
-
-
Data Acquisition:
-
Inject a blank solution to establish the baseline noise.
-
Inject progressively more dilute solutions of the analyte until a peak is observed that is distinguishable from the noise.
-
-
Data Analysis:
-
Measure the signal height of the analyte peak and the noise in a region of the baseline close to the peak.
-
Calculate the S/N ratio.
-
The concentration that gives an S/N ratio of approximately 3 is the LOD.
-
The concentration that gives an S/N ratio of approximately 10 is the LOQ.
-
-
Confirmation of LOQ: Prepare a standard at the estimated LOQ and perform multiple injections (e.g., n=6) to confirm that the precision and accuracy meet the predefined acceptance criteria.
Section 5: Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the established LOD and LOQ, the analytical procedure must be validated according to regulatory guidelines.[16][17][18][19][20][21][22][23][24] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
By thoroughly validating these parameters, the established LOD and LOQ are placed within a self-validating system that ensures the ongoing reliability of the analytical method.
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A Comparative Analysis of the Mass Fragmentation Patterns of Different Pentafluorophenyl Derivatives: An In-Depth Technical Guide
For researchers, scientists, and drug development professionals engaged in the sensitive and specific detection of analytes, chemical derivatization is an indispensable tool in mass spectrometry. Among the myriad of derivatizing agents, those imparting a pentafluorophenyl (PFP) moiety have carved a significant niche, particularly in gas chromatography-mass spectrometry (GC-MS). The high electron affinity of the pentafluorophenyl group enhances ionization efficiency, especially in negative-ion chemical ionization (NICI), leading to remarkable sensitivity.[1][2] However, the true power of PFP derivatization lies in the rich structural information that can be gleaned from the mass fragmentation patterns under electron ionization (EI).
This guide provides a comparative analysis of the mass fragmentation patterns of different classes of PFP derivatives. We will delve into the mechanistic underpinnings of their fragmentation, offering field-proven insights to aid in spectral interpretation and method development.
The Rationale for Pentafluorophenyl Derivatization
The primary motivation for derivatizing analytes with PFP-containing reagents is twofold: to improve chromatographic behavior and to enhance detection sensitivity. PFP derivatives are generally more volatile and thermally stable than their parent compounds, making them amenable to GC analysis.[1][3] Furthermore, the five fluorine atoms are strongly electron-withdrawing, which makes these derivatives excellent candidates for electron capture detection (ECD) and NICI-MS, often achieving detection limits in the femtomole range.
While NICI is prized for its sensitivity and often produces a simple spectrum dominated by the molecular anion, EI provides detailed structural information through fragmentation. Understanding these fragmentation patterns is crucial for confident compound identification and for distinguishing between isomers.
Comparative Fragmentation Analysis of Key PFP Derivatives
The fragmentation of PFP derivatives is dictated by the nature of the original analyte and the type of linkage to the PFP group (e.g., ester, ether, amide). Here, we compare the characteristic fragmentation patterns of several important classes of PFP derivatives.
Pentafluorobenzyl (PFB) Esters of Carboxylic Acids and Phosphonic Acids
Pentafluorobenzyl bromide (PFBBr) is a widely used reagent for the derivatization of acidic compounds such as carboxylic acids and alkylphosphonic acids.[1][3]
The EI mass spectra of PFB esters are often characterized by the prominent pentafluorobenzyl cation at m/z 181. This is due to the stability of the tropylium-like cation formed upon cleavage of the ester bond.
Another significant fragmentation pathway involves the cleavage of the C-O bond with charge retention on the acyl portion of the molecule, providing information about the original acid.
Table 1: Characteristic Fragment Ions of PFB Esters
| Precursor Compound Class | Key Fragment Ion (m/z) | Description |
| Fatty Acids | 181 | [C₆F₅CH₂]⁺ |
| [M-181]⁺ | Loss of the pentafluorobenzyl group | |
| Alkylphosphonic Acids | 181 | [C₆F₅CH₂]⁺ |
| [M-181]⁺ | Loss of the pentafluorobenzyl group |
While PFB derivatization is excellent for quantification, for detailed structural elucidation of fatty acids, such as locating double bonds, other derivatizing agents like picolinyl esters may be more informative as they direct fragmentation along the alkyl chain.[4][5]
Pentafluoropropionyl (PFP) and Heptafluorobutyryl (HFB) Amides of Amines
Primary and secondary amines, such as amphetamines and catecholamines, are frequently derivatized with pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) to improve their chromatographic properties and to generate characteristic mass spectra.[6][7]
The major fragmentation pathway for these derivatives is α-cleavage (beta-cleavage relative to the phenyl ring of the original amine), which is a cleavage of the bond between the α- and β-carbon atoms of the amine side chain.[6] This results in the formation of a resonance-stabilized iminium cation containing the PFP-amide moiety.
For example, in the analysis of amphetamine-related drugs, the PFP derivatives show characteristic fragment ions that are indicative of the side chain.[6][8] The mass of the iminium ion will vary depending on the substitution on the α-carbon and the nitrogen atom.
Table 2: Key Fragment Ions for PFP and HFB Derivatives of Amphetamine-Type Substances
| Analyte | Derivatizing Agent | Major Fragment Ion (m/z) | Fragmentation Pathway |
| Amphetamine | PFPA | 140 | α-cleavage |
| Methamphetamine | PFPA | 154 | α-cleavage |
| MDMA | PFPA | 154 | α-cleavage |
| Amphetamine | HFBA | 190 | α-cleavage |
| Methamphetamine | HFBA | 204 | α-cleavage |
The choice between PFPA and HFBA can sometimes provide more diagnostic ions for differentiating between isomers.[8]
Pentafluorobenzoyl Derivatives of Amines
Another common derivatization strategy for primary and secondary amines involves the use of pentafluorobenzoyl chloride. The resulting amides also undergo characteristic fragmentation. A key fragmentation is the formation of the pentafluorobenzoyl cation at m/z 195 ([C₆F₅CO]⁺). Cleavage of the amide bond can also lead to a fragment ion containing the amine portion of the molecule.
Rearrangements and Fluorine Migrations
In some PFP derivatives, particularly those containing heteroatoms from Group IV and V, rearrangements involving the migration of a fluorine atom to the central atom can be observed.[9][10] This can lead to the formation of ions such as MF⁺, MF₂⁺, and RMF⁺. These fragmentation pathways are less common for the derivatives of organic analytes typically encountered in biomedical and forensic analysis but are an important consideration in organometallic analysis.
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids with PFBBr
Objective: To prepare pentafluorobenzyl esters of fatty acids for GC-MS analysis.
Materials:
-
Fatty acid standard or sample extract
-
Pentafluorobenzyl bromide (PFBBr) solution (10% in acetone)
-
N,N-Diisopropylethylamine (DIPEA)
-
Hexane
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
Evaporate the sample containing the fatty acids to dryness under a stream of nitrogen.
-
Add 100 µL of PFBBr solution and 10 µL of DIPEA.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 500 µL of hexane and 500 µL of deionized water. Vortex for 1 minute.
-
Centrifuge to separate the layers.
-
Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
Causality: DIPEA acts as a base to deprotonate the carboxylic acid, facilitating the nucleophilic attack on the PFBBr. The liquid-liquid extraction into hexane isolates the less polar PFB ester from the reaction mixture.
Protocol 2: Derivatization of Amphetamines with PFPA
Objective: To prepare pentafluoropropionyl amides of amphetamines for GC-MS analysis.
Materials:
-
Amphetamine standard or sample extract
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Evaporate the sample containing the amphetamines to dryness under a stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of PFPA.
-
Cap the vial and heat at 70°C for 20 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 500 µL of saturated sodium bicarbonate solution to neutralize the excess PFPA and the pentafluoropropionic acid byproduct.
-
Add 500 µL of ethyl acetate and vortex for 1 minute.
-
Transfer the upper ethyl acetate layer to a clean vial containing anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
Trustworthiness: This protocol includes a neutralization step to prevent damage to the GC column from acidic byproducts. The use of a non-polar solvent for extraction ensures that the derivatized analyte is efficiently transferred for analysis.
Visualization of Fragmentation Pathways and Workflows
Caption: Fragmentation of PFB Esters
Caption: Fragmentation of PFP Amide of Amphetamine
Caption: General Workflow for PFP Derivatization
Conclusion
The mass fragmentation patterns of pentafluorophenyl derivatives are rich in structural information that, when properly interpreted, can provide a high degree of confidence in analytical results. The choice of derivatizing agent should be tailored to the analyte of interest and the analytical goals. While PFB derivatives are characterized by the prominent m/z 181 ion, PFP and HFB amides of amines undergo characteristic α-cleavage, yielding structurally informative fragment ions. A thorough understanding of these fragmentation pathways, coupled with robust and validated experimental protocols, is essential for leveraging the full potential of PFP derivatization in mass spectrometry.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(Pentafluorophenyl)ethanol
As a Senior Application Scientist, I understand that innovation in the lab is intrinsically linked to safety and responsibility. The unique properties of reagents like 2-(Pentafluorophenyl)ethanol, which are valuable in drug discovery and materials science, also demand a rigorous approach to their handling and disposal. The strong carbon-fluorine bonds that make such compounds stable also render them persistent, making improper disposal an environmental concern.[1][2] This guide moves beyond mere compliance, offering a framework for understanding the "why" behind the proper disposal procedures for this and other fluorinated organic compounds.
Part 1: Core Hazard Assessment
Before any disposal protocol is initiated, a thorough understanding of the inherent risks is paramount. This compound is not a benign substance; its hazard profile necessitates careful handling at all stages, including disposal.
The primary hazards are summarized by its Globally Harmonized System (GHS) classification.[3][4]
| Hazard Class | Hazard Statement | Precautionary Code |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing.[3][4] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling.[3] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
The pentafluorophenyl group imparts significant chemical stability to the molecule. This stability is a double-edged sword: while useful for reactions, it means the compound will not readily degrade in the environment.[2] Therefore, disposal methods must be robust enough to ensure its complete destruction.
Part 2: Pre-Disposal Operations: Segregation and Containment
Proper disposal begins the moment waste is generated. Adhering to strict segregation and containment protocols prevents accidental reactions and ensures the waste stream is correctly identified for final treatment.
Step 1: Waste Segregation
The cardinal rule of chemical waste management is to never mix incompatible waste streams.[5][6] this compound waste must be collected separately from other chemical wastes.
-
Rationale: As a halogenated organic compound, its disposal route (typically high-temperature incineration) is specific and more rigorous than for non-halogenated solvents.[7] Mixing it with other wastes can complicate the disposal process, increase costs, and create potential hazards if incompatibilities exist.
-
Action: Designate a specific, clearly labeled waste container solely for this compound and related fluorinated waste. Do not mix with aqueous waste, non-halogenated organic solvents, or strong acids/bases.[6][8]
Step 2: Container Selection and Labeling
The integrity of the waste containment is critical for safety within the laboratory.
-
Container Choice: Use a chemically compatible container, such as high-density polyethylene (HDPE) or a glass bottle with a secure, screw-top cap.[8][9] Ensure the container is in good condition, free from cracks or deterioration.[8]
-
Labeling Protocol: All waste containers must be accurately and clearly labeled.[10][11] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and composition if in a mixture
-
The primary hazard warnings (e.g., "Irritant," "Harmful if Swallowed")
-
The date the waste was first added to the container
-
Containers should never be filled to more than 90% capacity to allow for vapor expansion.[10] They must be kept closed at all times except when waste is being added.[8][11]
Part 3: Disposal Protocols
The following step-by-step protocols cover the common scenarios for disposing of this compound waste in a research setting.
Protocol A: Bulk Liquid Waste (Pure or in Solution)
This applies to leftover reagent, reaction mixtures, and solvent washes (e.g., from chromatography) containing significant concentrations of the compound.
-
Designate a Waste Container: Select and label a container as described in Part 2.
-
Transfer Waste: In a functioning chemical fume hood, carefully pour the liquid waste into the designated container using a funnel to prevent spillage.[5]
-
Secure Container: Tightly cap the waste container immediately after adding the waste.
-
Storage: Store the container in a designated satellite accumulation area (SAA) away from incompatible materials.[8] Ensure secondary containment is used for all liquid waste.[11]
-
Arrange Pickup: Once the container is full or has been in storage for a designated period (consult your institution's guidelines), arrange for pickup by your Environmental Health and Safety (EHS) office.[6]
Protocol B: Contaminated Solid Waste
This includes items such as disposable gloves, weigh boats, paper towels, and silica gel contaminated with this compound.
-
Segregate Solids: Collect all contaminated solid materials in a separate, clearly labeled, heavy-duty plastic bag or a designated solid waste container.
-
Labeling: Label the bag or container as "Hazardous Waste" with the chemical name "Solid waste contaminated with this compound."
-
Storage and Pickup: Store the sealed bag or container in the SAA and arrange for EHS pickup along with liquid waste.
Protocol C: Empty Reagent Bottles
An "empty" bottle is never truly empty and must be treated as hazardous waste until properly decontaminated.[11]
-
Initial Rinse: In a fume hood, rinse the empty bottle three times with a small amount of a suitable solvent (e.g., acetone or ethanol).[6][11]
-
Collect Rinsate: The first rinse, and preferably all three, must be collected and disposed of as hazardous liquid waste according to Protocol A. This rinsate is considered hazardous.[11]
-
Final Cleaning: After the solvent rinse, wash the bottle with soap and water.
-
Prepare for Disposal: Completely deface or remove the original label to avoid confusion.[11] Dispose of the clean, de-labeled bottle in the appropriate glass recycling or trash receptacle as per your institution's policy.
Part 4: Emergency Spill Procedures
Immediate and correct response to a spill is critical to mitigate exposure and environmental release.
-
Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, typically by working within a fume hood.[3]
-
Don PPE: Wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.[12]
-
Contain and Absorb: For small spills, cover the liquid with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste: Carefully sweep or scoop the absorbent material and place it into a suitable, sealable container for disposal.[3][12]
-
Decontaminate: Clean the spill area with a cloth or sponge and soapy water.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including gloves and absorbent pads, must be disposed of as contaminated solid waste (Protocol B).
-
Report: Report the spill to your laboratory supervisor and EHS office.
Part 5: The Final Destination: Why Incineration is Key
Understanding what happens to hazardous waste after it leaves your lab reinforces the importance of meticulous segregation. For halogenated organic compounds like this compound, the preferred disposal method is high-temperature incineration in a specialized hazardous waste facility.[1][7][13]
-
The Challenge of C-F Bonds: The carbon-fluorine bond is one of the strongest in organic chemistry, making fluorinated compounds highly resistant to natural degradation.[1][14]
-
Mechanism of Destruction: High-temperature incineration (often >1000°C) provides the necessary energy to break these C-F bonds.[14] The process is designed for complete combustion, ideally converting the organic material to carbon dioxide, water, and hydrogen fluoride (HF).[13]
-
Controlling Byproducts: The resulting hydrogen fluoride is a highly corrosive and toxic gas that must be neutralized. Incineration facilities are equipped with "scrubbers" that react the exhaust gases with a basic substance (like lime) to neutralize the HF before it is released into the atmosphere.[7][14]
-
Why Other Methods Fall Short:
-
Standard Landfill: Disposing of this compound in a standard landfill is unacceptable as it will not degrade and can leach into soil and groundwater.[1]
-
Hazardous Waste Landfill: While a permitted option for some materials, this only contains the chemical rather than destroying it, leaving a potential future liability.[1]
-
Below is a decision workflow for the proper disposal of this compound waste.
Caption: Decision workflow for handling this compound waste.
By adhering to these protocols, you ensure the safety of yourself and your colleagues, maintain compliance with regulations, and act as a responsible steward of the environment. This commitment to best practices is the hallmark of scientific excellence.
References
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U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]
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MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]
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Angene Chemical. (2024, October 17). Safety Data Sheet: 1-(Pentafluorophenyl)ethanol. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). Retrieved from [Link]
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Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 2-(Pentafluorophenyl)ethanol
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the excitement of discovery must always be tempered with an unwavering commitment to safety. This guide provides essential, field-proven insights into the safe handling of 2-(Pentafluorophenyl)ethanol, ensuring that your research is not only groundbreaking but also conducted with the utmost care. Here, we move beyond mere checklists to instill a deep, causal understanding of the necessary safety protocols, fostering a self-validating system of laboratory safety.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with the following hazards:
-
Skin Irritation : May cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation : Can cause serious irritation if it comes into contact with the eyes.[1][2][3]
-
Respiratory Irritation : May cause respiratory irritation if inhaled.[1][2]
A comprehensive understanding of these risks informs every subsequent step in our safety protocol.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is the most critical immediate step to mitigate the risks associated with handling this compound. This is not merely a matter of compliance but a fundamental aspect of responsible scientific practice.
Core PPE Requirements
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[2][4][5] | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers a broader barrier of protection for the entire face.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[4][5] | Gloves must be inspected for any signs of damage before use. Proper glove removal technique is crucial to prevent skin contact with the chemical.[2] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes.[6] | This provides a barrier against accidental spills and splashes. For larger quantities, a chemical-resistant apron or suit may be necessary.[4] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if ventilation is inadequate.[1][2] | Engineering controls like a fume hood are the primary means of preventing inhalation exposure. If a respirator is needed, it must be NIOSH-approved and part of a comprehensive respiratory protection program.[6] |
Operational Plan: From Receipt to Disposal
A meticulous operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any signs of damage or leaks.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1]
Handling and Experimental Work
All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation risk.[7][8]
Step-by-Step Handling Protocol:
-
Preparation : Ensure the work area is clean and uncluttered. Have all necessary equipment and reagents ready.
-
Donning PPE : Put on all required PPE as outlined in the table above.
-
Dispensing : When transferring the chemical, do so carefully to avoid splashing. Use spark-proof tools and equipment to prevent ignition.[7][9]
-
During the Experiment : Keep the container closed when not in use. Avoid the formation of dust and aerosols.[2][9]
-
Post-Experiment : Clean the work area thoroughly.
Accidental Release Measures
In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.
Spill Response Workflow:
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
